molecular formula C47H86N7O18P3S B15546829 2-hydroxycerotoyl-CoA

2-hydroxycerotoyl-CoA

Número de catálogo: B15546829
Peso molecular: 1162.2 g/mol
Clave InChI: LVZUJAQAVMAPMT-RVNPWDOLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-hydroxyhexacosanoyl-CoA is a hydroxy fatty-acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-hydroxyhexacosanoic acid. It is a hydroxy fatty acyl-CoA and a very long-chain fatty acyl-CoA. It is functionally related to a 2-hydroxyhexacosanoic acid. It is a conjugate acid of a 2-hydroxyhexacosanoyl-CoA(4-).

Propiedades

Fórmula molecular

C47H86N7O18P3S

Peso molecular

1162.2 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyhexacosanethioate

InChI

InChI=1S/C47H86N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-35(55)46(60)76-30-29-49-37(56)27-28-50-44(59)41(58)47(2,3)32-69-75(66,67)72-74(64,65)68-31-36-40(71-73(61,62)63)39(57)45(70-36)54-34-53-38-42(48)51-33-52-43(38)54/h33-36,39-41,45,55,57-58H,4-32H2,1-3H3,(H,49,56)(H,50,59)(H,64,65)(H,66,67)(H2,48,51,52)(H2,61,62,63)/t35?,36-,39-,40-,41+,45-/m1/s1

Clave InChI

LVZUJAQAVMAPMT-RVNPWDOLSA-N

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the 2-Hydroxycerotoyl-CoA Synthesis Pathway in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2-Hydroxylated sphingolipids are critical components of cellular membranes, particularly abundant in the myelin sheath of the nervous system.[1][2] The synthesis of these lipids is initiated by the 2-hydroxylation of fatty acids, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][3] The resulting 2-hydroxy fatty acid is subsequently activated to its coenzyme A (CoA) derivative, 2-hydroxyacyl-CoA, which serves as the direct precursor for incorporation into the ceramide backbone. This pathway is paramount for neuronal health; mutations in the FA2H gene lead to severe neurodegenerative disorders, including leukodystrophy, spastic paraplegia, and a condition known as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[4][5][6] This guide provides an in-depth examination of the biochemical steps, key enzymes, quantitative aspects, and experimental methodologies relevant to the 2-hydroxycerotoyl-CoA synthesis pathway in neurons.

The Core Biosynthetic Pathway

The de novo synthesis of 2-hydroxylated sphingolipids follows a conserved pathway that diverges from non-hydroxylated sphingolipid synthesis at the initial fatty acid modification step.[7] The process occurs primarily at the endoplasmic reticulum and involves four key enzymatic reactions.[7][8][9]

2.1 Step 1: Fatty Acid 2-Hydroxylation The inaugural and rate-limiting step is the hydroxylation of a free fatty acid at the C-2 (alpha) position.[1][7]

  • Enzyme: Fatty Acid 2-Hydroxylase (FA2H).[10]

  • Substrates: A long-chain or very-long-chain free fatty acid (e.g., tetracosanoic acid), molecular oxygen (O₂), and NADPH as the electron donor.[10][11]

  • Product: An (R)-2-hydroxy fatty acid.[11]

  • Cofactors & Domains: The reaction is dependent on an N-terminal cytochrome b5 domain for electron transfer, and the enzyme contains a conserved iron-binding histidine motif.[10][11]

  • Location: Endoplasmic Reticulum.[8][9]

2.2 Step 2: Acyl-CoA Activation The newly synthesized 2-hydroxy fatty acid must be activated before it can be utilized by ceramide synthases. This is achieved by converting it into a thioester with coenzyme A.

  • Enzyme: Long-chain or very-long-chain acyl-CoA synthetase.

  • Substrates: 2-hydroxy fatty acid, Coenzyme A (CoA-SH), and ATP.

  • Product: 2-hydroxyacyl-CoA (e.g., this compound).

2.3 Step 3: Dihydroceramide (B1258172) Synthesis The activated 2-hydroxyacyl-CoA is transferred to a sphingoid base to form the N-acyl bond, creating the dihydroceramide backbone.

  • Enzyme: Ceramide Synthase (CerS). All six mammalian CerS isoforms are capable of using 2-hydroxyacyl-CoA as a substrate.[6][7]

  • Substrates: 2-hydroxyacyl-CoA and dihydrosphingosine (sphinganine).

  • Product: 2-hydroxy-dihydroceramide.[7]

2.4 Step 4: Desaturation The final step in forming 2-hydroxyceramide is the introduction of a double bond into the sphingoid base backbone.

  • Enzyme: Dihydroceramide Desaturase (DEGS1).

  • Substrate: 2-hydroxy-dihydroceramide.

  • Product: 2-hydroxyceramide, the precursor for all complex 2-hydroxylated sphingolipids like 2-hydroxy-galactosylceramide (hGalCer) and 2-hydroxy-sulfatide.[7]

Pathway Visualization

The following diagram illustrates the sequential steps in the synthesis of 2-hydroxyceramide, the precursor derived from this compound.

G cluster_cer Ceramide Synthesis FA Free Fatty Acid (e.g., Tetracosanoic Acid) FA2H FA2H FA->FA2H hFA (R)-2-Hydroxy Fatty Acid ACS Acyl-CoA Synthetase hFA->ACS hFACoA 2-Hydroxyacyl-CoA CerS Ceramide Synthase (CerS) hFACoA->CerS hDHC 2-Hydroxy- Dihydroceramide DEGS1 Dihydroceramide Desaturase (DEGS1) hDHC->DEGS1 hCer 2-Hydroxyceramide Complex Complex 2-OH Sphingolipids (e.g., hGalCer) hCer->Complex Further Glycosylation Sphinganine Dihydrosphingosine Sphinganine->CerS FA2H->hFA O₂, NADPH ACS->hFACoA CoA, ATP CerS->hDHC DEGS1->hCer G cluster_D cluster_E A Generation of Animal Model (e.g., Fa2h-/- or conditional KO mice) B Behavioral Phenotyping (Motor coordination, learning & memory) A->B C Tissue Collection (Brain, Spinal Cord, Sciatic Nerve) B->C D Histological & Microscopic Analysis C->D E Lipidomic & Biochemical Analysis C->E F Myelin Sheath Integrity (EM) Axonal Structure & Number D->F G Quantification of 2-OH Lipids (LC-MS/MS) FA2H Activity Assay E->G H Data Integration & Pathophysiological Model Development F->H G->H

References

discovery of 2-hydroxycerotoyl-CoA in skin barrier lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Discovery and Role of 2-Hydroxyacyl-CoAs in Skin Barrier Lipid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The integrity of the epidermal permeability barrier is fundamental for terrestrial life, preventing water loss and protecting against external threats. This barrier is primarily composed of a unique lipid matrix in the stratum corneum, rich in ceramides (B1148491). Among these, 2-hydroxyceramides play a critical structural role. This technical guide delves into the discovery of their essential precursor, 2-hydroxyacyl-CoA, detailing the enzymatic pathways, key experimental findings, and the methodologies used to elucidate its function in skin barrier formation. Understanding this pathway is crucial for developing novel therapeutics for skin disorders characterized by a compromised barrier, such as atopic dermatitis and psoriasis.

Introduction: The Significance of Skin Barrier Lipids

The outermost layer of the skin, the stratum corneum (SC), consists of corneocytes embedded in a lipid-enriched matrix. This matrix, forming a continuous lamellar structure, is the principal component of the epidermal permeability barrier.[1] The primary lipid classes are ceramides (approximately 50%), cholesterol, and free fatty acids.[2] Ceramides are a complex family of sphingolipids, and their composition, particularly the nature of their N-acyl chain, is critical for the barrier's structural integrity and function.[3]

A unique and vital subclass of epidermal ceramides are the α-hydroxyceramides (2-hydroxyceramides), which contain a hydroxyl group at the second carbon of the fatty acid chain. These lipids are essential for the proper formation of the extracellular lamellar membranes required for a competent skin barrier.[4] This document focuses on the pivotal discovery of the synthesis pathway for these molecules, centering on their activated precursor, 2-hydroxyacyl-CoA.

Discovery of the 2-Hydroxyceramide Synthetic Pathway

The synthesis of 2-hydroxyceramides is a two-step enzymatic process involving fatty acid hydroxylation followed by condensation with a sphingoid base. The discovery of the specific enzymes responsible for this pathway was a significant breakthrough in understanding skin barrier homeostasis.

Step 1: Fatty Acid 2-Hydroxylation by FA2H

The initial and committing step is the 2-hydroxylation of fatty acid chains. Research identified Fatty Acid 2-Hydroxylase (FA2H) as the key enzyme catalyzing this reaction in the epidermis.[4] Studies in cultured human keratinocytes demonstrated that FA2H expression and its enzymatic activity increase as the keratinocytes differentiate. This upregulation coincides with the increased synthesis of 2-hydroxyceramides and 2-hydroxyglucosylceramides, indicating that the 2-hydroxylation of the fatty acid occurs before it is incorporated into the ceramide structure.[4] This step precedes the formation of the acyl-CoA derivative.

Step 2: Ceramide Synthase (CerS) Acylation

Once the 2-hydroxy fatty acid is synthesized and subsequently activated to its coenzyme A thioester (2-hydroxyacyl-CoA), it is transferred to a sphingoid base. This reaction is catalyzed by a family of six mammalian Ceramide Synthases (CerS1-6) .[5][6] Each CerS enzyme exhibits specificity for fatty acyl-CoA chains of particular lengths.[7]

Crucially, research has shown that all six CerS family members can utilize 2-hydroxy-fatty acyl-CoAs as substrates to produce 2-hydroxyceramides.[5] The chain length of the resulting 2-hydroxyceramide corresponds to the known chain-length specificity of the particular CerS enzyme. In the epidermis, CerS3 is the most predominantly expressed isoform, and its expression also increases with keratinocyte differentiation, suggesting it is a major contributor to the synthesis of the very long-chain 2-hydroxyceramides vital for the skin barrier.[5][8]

Biochemical Pathways and Experimental Workflows

The synthesis of 2-hydroxyceramides is an integral part of the overall sphingolipid metabolism in the epidermis, occurring primarily in the endoplasmic reticulum.

Signaling Pathway for 2-Hydroxyceramide Synthesis

The pathway begins with a pool of fatty acyl-CoAs, which are elongated to very long chains. FA2H then hydroxylates these chains, which are subsequently used by CerS enzymes to create 2-hydroxyceramides.

G FACoA Fatty Acyl-CoA (e.g., Cerotoyl-CoA) HydroxyFACoA 2-Hydroxyacyl-CoA (e.g., 2-Hydroxycerotoyl-CoA) FACoA->HydroxyFACoA  FA2H HydroxyCer 2-Hydroxyceramide HydroxyFACoA->HydroxyCer CerS3 (and other CerS) Sphingoid Sphingoid Base (e.g., Sphingosine) Sphingoid->HydroxyCer Barrier Epidermal Permeability Barrier HydroxyCer->Barrier Incorporation into Lamellar Membranes

Caption: Biosynthetic pathway of 2-hydroxyceramides in the epidermis.

Experimental Workflow for FA2H Functional Analysis

To confirm the role of FA2H, researchers typically employ a workflow involving the knockdown of the FA2H gene in cultured keratinocytes, followed by analysis of the lipid profile and cellular structures.

G Start Culture Human Keratinocytes Transduce Transduce with FA2H-siRNA vs. Control Start->Transduce InduceDiff Induce Differentiation (e.g., High Ca2+) Transduce->InduceDiff Harvest Harvest Cells & Lipids InduceDiff->Harvest Analysis Analysis Harvest->Analysis Activity 2-Hydroxylase Enzyme Assay Analysis->Activity LCMS Lipidomics (LC-MS) Quantify 2-OH-Ceramides Analysis->LCMS TEM Transmission Electron Microscopy (TEM) Analysis->TEM Result Abnormal Lamellar Bodies Reduced 2-OH-Ceramides Activity->Result LCMS->Result TEM->Result

Caption: Workflow for validating the function of FA2H in keratinocytes.

Quantitative Data Presentation

The following tables summarize key quantitative and semi-quantitative findings from studies on 2-hydroxyceramide synthesis.

Table 1: Gene Expression and Enzyme Activity in Differentiating Keratinocytes

Gene/EnzymeExpression/Activity in Undifferentiated KeratinocytesExpression/Activity in Differentiated KeratinocytesCitation
FA2H mRNABasal LevelIncreased[4]
FA2H ActivityBasal LevelIncreased[4]
CerS3 mRNAPredominantly ExpressedIncreased[5]

Table 2: Impact of FA2H Knockdown on Keratinocyte Lipids

MeasurementControl KeratinocytesFA2H-siRNA Treated KeratinocytesCitation
FA 2-Hydroxylase ActivityNormalSuppressed[4]
2-Hydroxyceramide LevelsNormalDecreased[4]
2-Hydroxyglucosylceramide LevelsNormalDecreased[4]
Lamellar Body StructureNormalAbnormal[4]

Table 3: Substrate Specificity of Ceramide Synthase (CerS) Family

CerS IsoformPrimary Non-hydroxy Acyl-CoA Substrate(s)Utilizes 2-Hydroxy Acyl-CoA?Resulting 2-Hydroxyceramide Chain LengthCitation
CerS1C18YesC18[5],[7]
CerS2C22-C24YesC22-C24[5],[9],[7]
CerS3≥C26Yes≥C26[5],[7]
CerS4C18-C20YesC18-C20[5],[7]
CerS5 / CerS6C16YesC16[5],[7]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. The following protocols are based on descriptions in the cited literature.[4][5][10][11]

Protocol: FA2H Gene Silencing in Cultured Human Keratinocytes
  • Cell Culture: Culture primary human keratinocytes in a defined keratinocyte growth medium.

  • siRNA Transduction: At 60-70% confluency, transduce cells with lentiviral particles containing either a short hairpin RNA (shRNA) targeting FA2H (FA2H-siRNA) or a non-targeting control sequence.

  • Selection: Select for transduced cells using an appropriate antibiotic marker (e.g., puromycin) for 48-72 hours.

  • Induce Differentiation: Switch the culture medium to a high-calcium (1.2-1.5 mM) differentiation medium and culture for an additional 5-7 days.

  • Harvesting: Harvest cells for subsequent analysis (RT-PCR for knockdown efficiency, Western Blot for protein levels, lipid extraction).

Protocol: In Vitro Ceramide Synthase Activity Assay
  • Homogenate Preparation: Prepare cell or tissue homogenates from a source overexpressing a specific CerS isoform (e.g., transfected HEK293T cells).

  • Substrate Mix: Prepare a reaction buffer containing a fluorescently-labeled sphingoid base (e.g., NBD-sphinganine), a defatted bovine serum albumin (BSA), and the fatty acyl-CoA substrate of interest (e.g., 2-hydroxy-stearoyl-CoA).

  • Reaction Initiation: Add the cell homogenate (containing the CerS enzyme) to the substrate mix to start the reaction. Incubate at 37°C for 30-60 minutes.

  • Reaction Termination & Lipid Extraction: Stop the reaction by adding a chloroform (B151607):methanol (B129727) (2:1, v/v) solution. Vortex vigorously and centrifuge to separate the phases.

  • Analysis: Collect the lower organic phase, dry it under nitrogen, and resuspend in a small volume of solvent. Separate the lipids using high-performance thin-layer chromatography (HPTLC).

  • Quantification: Visualize the fluorescently-labeled ceramide product under UV light and quantify the spot intensity using densitometry software.

Protocol: Lipid Extraction and Analysis by LC-MS/MS
  • Sample Preparation: Homogenize cultured cells or skin tissue samples in a suitable buffer.

  • Lipid Extraction: Perform a biphasic lipid extraction using the Bligh-Dyer method. Add chloroform and methanol to the homogenate, vortex, and add water to induce phase separation.

  • Phase Separation: Centrifuge the mixture. The lipids, including ceramides, will partition into the lower chloroform phase.

  • Drying and Reconstitution: Carefully collect the lower organic phase, evaporate the solvent under a stream of nitrogen, and reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., methanol/acetonitrile).

  • LC-MS/MS Analysis: Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer. Use a suitable column (e.g., C18) to separate the different lipid species.

  • Detection and Quantification: Use the mass spectrometer in a multiple reaction monitoring (MRM) mode, with specific precursor-product ion transitions pre-defined for each 2-hydroxyceramide species to be quantified. Calculate concentrations based on a standard curve generated from synthetic lipid standards.

Conclusion and Future Directions for Drug Development

The discovery that FA2H and the CerS family of enzymes are responsible for the synthesis of 2-hydroxyceramides via a 2-hydroxyacyl-CoA intermediate has fundamentally advanced our understanding of skin barrier biology.[4][5] The differentiation-dependent upregulation of FA2H and CerS3 underscores the critical timing of this pathway in the formation of a functional stratum corneum.[4][5]

For drug development professionals, these enzymes represent promising therapeutic targets.

  • Targeting Barrier Defects: In conditions like atopic dermatitis, where the skin barrier is compromised and ceramide levels are often reduced, developing topical formulations that deliver 2-hydroxyceramides or their precursors could directly address the lipid deficiency.[3]

  • Enzyme Modulation: Small molecules designed to enhance the activity or expression of FA2H or CerS3 could potentially stimulate the endogenous production of these critical lipids, offering a novel strategy to repair a defective barrier.

Future research should focus on the regulatory mechanisms governing FA2H and CerS3 gene expression in keratinocytes and exploring the downstream effects of modulating their activity on overall skin health and disease. A deeper understanding of these pathways will pave the way for innovative and targeted dermatological therapies.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of 2-hydroxycerotoyl-CoA and the broader family of 2-hydroxylated fatty acids, detailing their synthesis, metabolism, and critical role in the central and peripheral nervous systems. A central focus of this document is the intricate link between dysregulation of 2-hydroxylated fatty acid metabolism and the pathogenesis of several neurodegenerative diseases. We delve into the genetic and biochemical underpinnings of conditions such as Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), Refsum Disease, and disorders related to very long-chain fatty acid metabolism. This guide presents key quantitative data in structured tables for comparative analysis, offers detailed experimental protocols for the study of these pathways, and illustrates complex biological and experimental workflows using Graphviz diagrams. The content herein is intended to serve as a valuable resource for researchers and professionals in the field of neurodegenerative disease and drug development, aiming to foster a deeper understanding of the molecular mechanisms and to facilitate the development of novel therapeutic strategies.

Introduction to this compound and its Significance

2-hydroxylated fatty acids are a unique class of lipids that play a crucial role in the structure and function of the nervous system.[1][2] These molecules are particularly enriched in the myelin sheath, the insulating layer that surrounds neuronal axons and is essential for rapid nerve impulse conduction.[3][4] The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain confers distinct biochemical properties to the lipids they are incorporated into, influencing membrane fluidity, lipid packing, and interactions with other molecules.

The synthesis of 2-hydroxylated fatty acids is primarily catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H).[1][2][5] This enzyme converts long and very-long-chain fatty acids into their 2-hydroxy counterparts, which are then incorporated into various sphingolipids, most notably galactosylceramide and sulfatide, major components of myelin.[2][6] The resulting 2-hydroxygalactosylceramide is a key structural element of the myelin sheath.

Genetic mutations that impair the function of enzymes involved in the metabolism of 2-hydroxylated and other modified fatty acids can have devastating consequences for the nervous system, leading to a class of severe neurodegenerative disorders.[7][8] This guide will explore the metabolic pathways of these lipids, their association with specific neurodegenerative diseases, and the experimental approaches used to study these conditions.

Biosynthesis and Metabolism of 2-Hydroxylated Fatty Acids

The central enzyme in the biosynthesis of 2-hydroxylated fatty acids is Fatty Acid 2-Hydroxylase (FA2H), encoded by the FA2H gene.[1][2][5] FA2H is a monooxygenase located in the endoplasmic reticulum that catalyzes the hydroxylation of fatty acids at the C-2 position.[8] This reaction requires an electron transfer system, which can be reconstituted in vitro using an NADPH regeneration system and NADPH:cytochrome P-450 reductase.[1][9] The substrates for FA2H are typically long-chain and very-long-chain fatty acids. The resulting 2-hydroxy fatty acids are then activated to their CoA esters, such as this compound, and subsequently incorporated into ceramides (B1148491) by ceramide synthases. These 2-hydroxyceramides serve as precursors for more complex sphingolipids like 2-hydroxygalactosylceramide, a critical component of myelin.[2]

Another important enzyme in the metabolism of modified fatty acids is phytanoyl-CoA 2-hydroxylase (PAHX), a peroxisomal enzyme involved in the alpha-oxidation of phytanic acid, a branched-chain fatty acid.[10][11] While distinct from FA2H, the dysfunction of PAHX also leads to a severe neurological disorder, highlighting the importance of fatty acid hydroxylation in neuronal health.[10][12]

The Link to Neurodegenerative Diseases

Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN)

Mutations in the FA2H gene that lead to a reduction or elimination of fatty acid 2-hydroxylase activity are the cause of Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN).[3][5][13] FAHN is a rare, autosomal recessive neurodegenerative disorder with onset typically in childhood or adolescence.[7][13] Clinical features of FAHN are progressive and include:

  • Spastic paraplegia or quadriplegia[13]

  • Dystonia[13]

  • Ataxia[13]

  • Cognitive decline

  • Leukodystrophy (loss of white matter in the brain)[3][5]

  • Brain iron accumulation, particularly in the globus pallidus[7][13]

The underlying pathology of FAHN is believed to be the instability of the myelin sheath due to the lack of 2-hydroxylated galactosylceramides, leading to demyelination and subsequent axonal degeneration.[6][14]

Refsum Disease

Refsum disease is another autosomal recessive disorder resulting from a defect in fatty acid metabolism, specifically the alpha-oxidation of phytanic acid.[10][12] This condition is caused by mutations in the PHYH gene, which encodes phytanoyl-CoA 2-hydroxylase (PAHX).[10] The deficiency of this enzyme leads to the accumulation of phytanic acid in various tissues, including the nervous system.[12] The clinical manifestations of Refsum disease include:

  • Retinitis pigmentosa

  • Anosmia (loss of smell)

  • Sensory neuropathy

  • Cerebellar ataxia

The accumulation of phytanic acid is thought to be cytotoxic, contributing to the neurological symptoms of the disease.[12]

Very Long-Chain Fatty Acid (VLCFA) Disorders

Peroxisomes play a critical role in the metabolism of very long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[15] Genetic defects in peroxisomal function can lead to the accumulation of VLCFAs in tissues and plasma, resulting in severe neurodegenerative disorders such as X-linked adrenoleukodystrophy (X-ALD) and Zellweger syndrome.[15] The accumulation of VLCFAs is believed to contribute to the pathogenesis of these diseases by disrupting membrane integrity, inducing oxidative stress, and triggering inflammatory responses, ultimately leading to demyelination and neurodegeneration.[15][16]

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and metabolites discussed in this guide.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKmVmax / ActivityOrganism/SystemReference
Phytanoyl-CoA 2-Hydroxylase (PAHX)Phytanoyl-CoA~30 µM-Recombinant Human[10]
2-Oxoglutarate51.4 ± 15.6 µM246 ± 17 nmol/min/mgRecombinant Human[10]
Fatty Acid 2-Hydroxylase (FA2H)Tetracosanoic acid<0.18 µM--[17]
[3,3,5,5-D4]Tetracosanoic acid-~5-fold increase from P1 to P20Mouse Brain[6]

Table 2: Metabolite Levels in Disease States

MetaboliteDiseaseTissue/FluidConcentration/ChangeReference
Phytanic AcidRefsum DiseasePlasma10-50 mg/dL (Normal: ≤0.2 mg/dL)-
Very Long-Chain Fatty Acids (C26:0)X-linked AdrenoleukodystrophyPlasmaElevated[5]
Brain MyelinHigher levels in cerebral ALD vs. AMN[5]
2-HydroxygalactosylceramideFA2H Knockout MiceBrain, Sciatic NerveAbsent[18]
Non-hydroxylated GalactosylceramideFA2H Knockout MiceBrainIncreased[18]

Key Experimental Protocols

In Vitro Enzyme Activity Assays

This protocol is adapted from a method for measuring FA2H activity in vitro using a deuterated substrate and quantification by gas chromatography-mass spectrometry.[1][9]

  • Substrate Preparation: Solubilize [3,3,5,5-D4]tetracosanoic acid in an α-cyclodextrin solution.

  • Reaction Mixture: Prepare a reaction mixture containing the microsomal fraction from cells or tissues, an NADPH regeneration system, and purified NADPH:cytochrome P-450 reductase.

  • Incubation: Add the deuterated substrate to the reaction mixture and incubate at 37°C.

  • Lipid Extraction: Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).

  • Derivatization: Convert the extracted fatty acids to their trimethylsilyl (B98337) ether derivatives.

  • GC-MS Analysis: Quantify the amount of deuterated 2-hydroxy tetracosanoic acid formed using GC-MS.

This protocol is based on the requirements for measuring PAHX activity in human liver homogenates.[11]

  • Substrate: Use preformed phytanoyl-CoA.

  • Reaction Buffer: The buffer should contain 2-oxoglutarate, Fe2+, and ascorbate.

  • Enzyme Source: Use human liver homogenate or purified recombinant PAHX.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection: The activity can be measured by monitoring the conversion of 2-oxoglutarate or the formation of 2-hydroxyphytanoyl-CoA.[10]

Lipid Extraction and Quantification

This protocol outlines a general workflow for lipidomic analysis of cultured cells, such as fibroblasts from FAHN patients.[19][20]

  • Cell Culture: Culture patient-derived fibroblasts and control cells under standard conditions.

  • Cell Lysis and Lipid Extraction: Harvest the cells and extract total lipids using a biphasic solvent system (e.g., methanol, chloroform, and water).

  • Mass Spectrometry: Analyze the lipid extracts using liquid chromatography-high resolution mass spectrometry (LC-HRMS).

  • Data Analysis: Identify and quantify different lipid species, including 2-hydroxylated sphingolipids, by comparing their mass-to-charge ratios and retention times to known standards.

Cell Culture Models

This protocol provides a general framework for generating oligodendrocytes from iPSCs, which can be used to model FAHN in vitro.[12][21][22][23]

  • Neural Induction: Differentiate iPSCs into neural stem cells. This can be achieved by forming embryoid bodies and then plating them in a neural induction medium.

  • Oligodendrocyte Progenitor Cell (OPC) Specification: Culture the neural stem cells in a medium containing growth factors that promote differentiation towards the oligodendrocyte lineage, such as FGF2, PDGF-AA, and IGF-1.

  • OPC Maturation: Induce the maturation of OPCs into myelinating oligodendrocytes by withdrawing mitogens and adding factors like T3.

This protocol describes a method to establish a co-culture system to study myelination.[9][24][25]

  • Neuronal Culture: Isolate and culture primary neurons (e.g., from embryonic rat spinal cords or dorsal root ganglia) until they form a dense axonal network.

  • Oligodendrocyte Progenitor Cell (OPC) Addition: Isolate OPCs from postnatal rodent brains and add them to the mature neuronal cultures.

  • Myelination Induction: Culture the co-cultures in a differentiation medium that promotes oligodendrocyte maturation and myelination.

  • Analysis: Assess myelination by immunostaining for myelin-specific proteins (e.g., myelin basic protein) and by electron microscopy.

Animal Models

This protocol describes the generation of a conditional knockout mouse model for Fa2h.[6][21][26]

  • Targeting Vector Construction: Design a targeting vector with loxP sites flanking the exons to be deleted (e.g., exons 5 and 6 of the Fa2h gene).

  • Homologous Recombination in Embryonic Stem (ES) Cells: Electroporate the targeting vector into ES cells and select for clones that have undergone homologous recombination.

  • Generation of Chimeric Mice: Inject the targeted ES cells into blastocysts and implant them into pseudopregnant female mice.

  • Germline Transmission: Breed the resulting chimeric mice to obtain mice heterozygous for the floxed allele.

  • Generation of Knockout Mice: Cross the heterozygous mice with a Cre-recombinase expressing mouse line to generate tissue-specific or whole-body knockout mice.

Signaling Pathways and Pathomechanisms

The dysregulation of this compound and related lipids leads to neurodegeneration through various downstream mechanisms.

Disruption of Myelin Integrity in FAHN

The primary pathomechanism in FAHN is the structural instability of the myelin sheath due to the absence of 2-hydroxylated galactosylceramides.[6][14] This leads to progressive demyelination and secondary axonal damage. While the initial formation of myelin can occur without 2-hydroxylated lipids, its long-term maintenance is compromised.[18]

Mitochondrial Dysfunction and Oxidative Stress

The accumulation of phytanic acid in Refsum disease and VLCFAs in X-ALD has been shown to induce mitochondrial dysfunction.[12][16] Phytanic acid can act as a protonophore, de-energizing mitochondria and reducing ATP production.[12] VLCFAs can also impair mitochondrial function and increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[27][28]

Altered Gene Expression and Cell Signaling

Phytanic acid is a ligand for the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[7][10][11][15][17] The aberrant activation of PPARα by accumulated phytanic acid can lead to widespread changes in gene expression, contributing to the pathology of Refsum disease.

Emerging evidence suggests that 2-hydroxylated ceramides also have distinct roles in cell signaling.[1][2][29][30][31][32] For example, 2'-hydroxy-ceramide has been shown to be a potent inducer of apoptosis and can modulate the phosphorylation status of key signaling proteins such as Akt and MAP kinases.[16] The disruption of these signaling pathways due to the lack of 2-hydroxylated lipids may contribute to the neurodegeneration seen in FAHN.

Conclusion and Future Directions

The study of this compound and its metabolic pathways has provided crucial insights into the molecular basis of several devastating neurodegenerative diseases. The strong link between defects in the synthesis of 2-hydroxylated lipids and conditions like FAHN underscores the critical role of these molecules in maintaining the integrity and function of the nervous system. Similarly, the study of Refsum disease and VLCFA disorders has highlighted the broader importance of proper fatty acid metabolism for neuronal health.

Future research in this field should focus on several key areas. Elucidating the precise downstream signaling pathways affected by the absence of 2-hydroxylated lipids will be crucial for a complete understanding of the pathophysiology of FAHN. The development of high-throughput screening assays for modulators of FA2H and PAHX activity could lead to the identification of novel therapeutic compounds. Furthermore, the refinement of iPSC-based disease models will provide powerful platforms for testing potential therapies and for studying the complex interactions between different cell types in the nervous system. Ultimately, a deeper understanding of the biology of this compound and its associated disorders holds the promise of new diagnostic and therapeutic strategies for these currently intractable neurodegenerative conditions.

Visualizations

Signaling Pathways and Metabolic Diagrams

FA2H_Metabolic_Pathway Fatty_Acid Long-Chain Fatty Acid FA2H FA2H Fatty_Acid->FA2H Substrate Two_Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Two_Hydroxy_FA Product FAHN FAHN (Neurodegeneration) FA2H->FAHN Mutation leads to Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxy_FA->Acyl_CoA_Synthetase Substrate Two_Hydroxyacyl_CoA 2-Hydroxyacyl-CoA (e.g., this compound) Acyl_CoA_Synthetase->Two_Hydroxyacyl_CoA Product Ceramide_Synthase Ceramide Synthase Two_Hydroxyacyl_CoA->Ceramide_Synthase Substrate Two_Hydroxy_Ceramide 2-Hydroxyceramide Ceramide_Synthase->Two_Hydroxy_Ceramide Product Galactosylceramide_Synthase Galactosylceramide Synthase Two_Hydroxy_Ceramide->Galactosylceramide_Synthase Substrate Two_Hydroxy_GalCer 2-Hydroxygalactosylceramide Galactosylceramide_Synthase->Two_Hydroxy_GalCer Product Myelin Myelin Sheath Two_Hydroxy_GalCer->Myelin Component of Myelin->FAHN Instability leads to

Caption: Biosynthetic pathway of 2-hydroxygalactosylceramide and its link to FAHN.

Phytanic_Acid_Metabolism_and_Refsum_Disease Phytanic_Acid Phytanic Acid PAHX Phytanoyl-CoA 2-Hydroxylase (PAHX) Phytanic_Acid->PAHX Substrate Refsum_Disease Refsum Disease (Neurodegeneration) Phytanic_Acid->Refsum_Disease Accumulation causes PPARalpha PPARα Signaling Phytanic_Acid->PPARalpha Activates Alpha_Oxidation Alpha-Oxidation PAHX->Alpha_Oxidation Catalyzes first step of PAHX->Refsum_Disease Mutation leads to Pristanic_Acid Pristanic Acid Alpha_Oxidation->Pristanic_Acid Beta_Oxidation Beta-Oxidation Pristanic_Acid->Beta_Oxidation Energy Energy Production Beta_Oxidation->Energy

Caption: Phytanic acid metabolism and its dysregulation in Refsum Disease.

Experimental Workflows

iPSC_to_Oligodendrocyte_Workflow Start Start: Patient-derived Fibroblasts iPSC_Generation iPSC Generation (Reprogramming) Start->iPSC_Generation Neural_Induction Neural Induction (Embryoid Bodies) iPSC_Generation->Neural_Induction OPC_Specification OPC Specification (FGF2, PDGF-AA, IGF-1) Neural_Induction->OPC_Specification OPC_Maturation Oligodendrocyte Maturation (T3) OPC_Specification->OPC_Maturation Myelination_Assay Myelination Co-culture Assay OPC_Maturation->Myelination_Assay End End: Disease Modeling & Drug Screening Myelination_Assay->End

Caption: Workflow for generating oligodendrocytes from iPSCs for disease modeling.

References

Enzymatic Regulation of 2-Hydroxycerotoyl-CoA Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic regulation of 2-hydroxycerotoyl-CoA production, a critical step in the biosynthesis of 2-hydroxyceramides and other complex sphingolipids. Understanding the nuances of this pathway is essential for researchers in lipid biology, scientists investigating related diseases, and professionals in drug development targeting metabolic and neurological disorders.

Core Enzymatic Players and Pathway Overview

The production of this compound is a multi-step process primarily involving two key enzyme families: Fatty Acid 2-Hydroxylase (FA2H) and Ceramide Synthases (CerS).

Fatty Acid 2-Hydroxylase (FA2H): This enzyme, encoded by the FA2H gene, catalyzes the initial and rate-limiting step: the hydroxylation of a fatty acid at the alpha-carbon (C2) position to produce a 2-hydroxy fatty acid.[1][2][3][4][5] This reaction is crucial for the synthesis of 2-hydroxylated sphingolipids, which are abundant in the myelin sheath of the nervous system and the epidermis.[1][3][4]

Ceramide Synthases (CerS): Following hydroxylation, the 2-hydroxy fatty acid is activated to its CoA ester, this compound. This molecule then serves as a substrate for one of the six mammalian Ceramide Synthase isoforms (CerS1-6).[6][7] Each CerS isoform exhibits specificity for fatty acyl-CoA chain length, incorporating the 2-hydroxy fatty acyl chain into a dihydroceramide (B1258172) backbone.[6][7] All six CerS isoforms have demonstrated the ability to utilize 2-hydroxy fatty acyl-CoAs to synthesize 2'-hydroxy dihydroceramide.[6]

The resulting 2-hydroxydihydroceramide is subsequently desaturated to form 2-hydroxyceramide, the precursor for more complex 2-hydroxylated sphingolipids.

Below is a diagram illustrating the core enzymatic pathway for the production of 2-hydroxydihydroceramide.

Enzymatic_Pathway Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid FA2H (+ O2, NADPH) 2-Hydroxyacyl-CoA 2-Hydroxyacyl-CoA 2-Hydroxy Fatty Acid->2-Hydroxyacyl-CoA Acyl-CoA Synthetase (+ CoA, ATP) 2-Hydroxydihydroceramide 2-Hydroxydihydroceramide 2-Hydroxyacyl-CoA->2-Hydroxydihydroceramide CerS1-6 (+ Dihydrosphingosine)

Core enzymatic pathway for 2-hydroxydihydroceramide synthesis.

Quantitative Data on Enzyme Activity and Expression

Precise regulation of 2-hydroxyceramide levels is critical for cellular function. This regulation is achieved through the specific kinetic properties and expression patterns of the involved enzymes.

Enzyme Kinetic Parameters

Understanding the kinetic parameters of FA2H and CerS isoforms provides insight into their substrate preferences and catalytic efficiencies.

EnzymeSubstrateKmVmaxOrganism/SystemReference
FA2H Tetracosanoic acid (C24:0)<0.18 µMNot specifiedHuman (recombinant)[2]
CerS4 Sphinganine~2 µMNot specifiedNot specified[8]
CerS5 NBD-sphinganine2.0 ± 0.5 µMNot specifiedHEK cells overexpressing CerS5[9]
CerS4 NBD-sphinganine3.4 ± 1.5 µMNot specifiedHEK cells overexpressing CerS4[9]

Note: Comprehensive kinetic data for all CerS isoforms with various 2-hydroxy fatty acyl-CoA substrates is limited in the current literature.

Tissue-Specific Expression of Key Enzymes

The expression levels of FA2H and CERS genes vary significantly across different tissues, reflecting the specialized roles of 2-hydroxyceramides in various biological contexts.

GeneBrainColonSkin (Keratinocytes)LiverTestisReference
FA2H HighHigh---[3]
CerS2 High--High-[8]
CerS3 --High (expression increases with differentiation)-High[6]
CerS4 --HighHigh-[8]

Note: This table represents a summary of reported expression patterns. "-" indicates that high expression was not specifically highlighted in the cited sources for that tissue.

Signaling Pathways Regulating this compound Production

The synthesis of this compound is intricately regulated by various signaling pathways that respond to cellular metabolic status and external stimuli.

PPARα-Mediated Transcriptional Regulation of FA2H

The Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that functions as a key regulator of lipid metabolism.[10][11][12] Studies have shown that PPARα can upregulate the expression of the FA2H gene.[10] This suggests that under conditions of increased fatty acid availability, such as fasting or a high-fat diet, PPARα activation can lead to an increased capacity for 2-hydroxy fatty acid synthesis. The mechanism involves the binding of activated PPARα to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of the FA2H gene, thereby driving its transcription.[12]

PPARa_Regulation cluster_nucleus Nucleus PPARα PPARα PPRE PPRE PPARα->PPRE Binds to RXR RXR RXR->PPRE Binds to FA2H Gene FA2H Gene PPRE->FA2H Gene Activates FA2H mRNA FA2H mRNA FA2H Gene->FA2H mRNA Transcription FA2H Protein FA2H Protein FA2H mRNA->FA2H Protein Translation Fatty Acids / Fibrates Fatty Acids / Fibrates Fatty Acids / Fibrates->PPARα Activate 2-Hydroxy Fatty Acid Synthesis 2-Hydroxy Fatty Acid Synthesis FA2H Protein->2-Hydroxy Fatty Acid Synthesis Catalyzes

PPARα-mediated transcriptional regulation of FA2H.
Role of the AKT Signaling Pathway

The AKT (Protein Kinase B) signaling pathway is a central regulator of cell growth, survival, and metabolism. While direct phosphorylation of FA2H or CerS by AKT has not been definitively established, there is significant crosstalk between the AKT pathway and ceramide metabolism. Ceramide itself can inhibit AKT activation, creating a feedback loop.[13][14][15] Specifically, ceramide can promote the dephosphorylation of AKT at Serine 473, a key step in its activation.[13][14] This suggests that the accumulation of ceramides (B1148491), including 2-hydroxyceramides, can dampen AKT signaling. Conversely, the PI3K/AKT/mTOR pathway has been shown to be downregulated by Ceramide Synthase 1 (CERS1), indicating a complex regulatory network.[16]

AKT_Regulation Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activate AKT AKT PI3K->AKT Activates Cell Growth, Survival Cell Growth, Survival AKT->Cell Growth, Survival Promotes Ceramide Ceramide Ceramide->AKT Inhibits (via PP2A activation) CERS1 CERS1 PI3K/AKT/mTOR PI3K/AKT/mTOR CERS1->PI3K/AKT/mTOR Downregulates This compound Production This compound Production This compound Production->Ceramide Leads to

Interplay between ceramide production and the AKT pathway.

Experimental Protocols

Accurate measurement of enzyme activity and product formation is crucial for studying the regulation of this compound production. The following sections provide overviews of commonly used experimental methodologies.

FA2H Activity Assay using Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the sensitive and specific quantification of 2-hydroxy fatty acids produced by FA2H.

Principle: A deuterated fatty acid substrate (e.g., [3,3,5,5-D4]tetracosanoic acid) is incubated with a sample containing FA2H. The reaction product, deuterated 2-hydroxy tetracosanoic acid, is then extracted, derivatized, and quantified by GC-MS.[10][17]

Workflow:

GCMS_Workflow Incubation of sample with deuterated fatty acid substrate Incubation of sample with deuterated fatty acid substrate Lipid Extraction Lipid Extraction Incubation of sample with deuterated fatty acid substrate->Lipid Extraction Derivatization (e.g., TMS) Derivatization (e.g., TMS) Lipid Extraction->Derivatization (e.g., TMS) GC-MS Analysis GC-MS Analysis Derivatization (e.g., TMS)->GC-MS Analysis Quantification of deuterated 2-hydroxy fatty acid Quantification of deuterated 2-hydroxy fatty acid GC-MS Analysis->Quantification of deuterated 2-hydroxy fatty acid

Workflow for FA2H activity assay using GC-MS.

Key Reagents and Conditions:

  • Substrate: [3,3,5,5-D4]tetracosanoic acid solubilized in alpha-cyclodextrin (B1665218) solution.[10][17]

  • Reaction Buffer: Tris-HCl buffer (pH 7.6).[18]

  • Cofactors: NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) and purified NADPH:cytochrome P-450 reductase.[10][17]

  • Extraction: Diethyl ether or other suitable organic solvent.[19]

  • Derivatization: Trimethylsilyl (TMS) ether derivatives are commonly used to increase volatility for GC analysis.[8][20][21]

  • Analysis: GC-MS is used to separate and detect the derivatized 2-hydroxy fatty acid.

Ceramide Synthase Activity Assay using Fluorescent Substrates and HPLC

This assay provides a non-radioactive method to measure the activity of CerS isoforms.

Principle: A fluorescently labeled sphingoid base, such as NBD-sphinganine, is used as a substrate along with a specific fatty acyl-CoA. The fluorescent ceramide product is then separated from the unreacted substrate by High-Performance Liquid Chromatography (HPLC) and quantified.[1][9][18][22][23]

Workflow:

HPLC_Workflow Incubation of sample with NBD-sphinganine and fatty acyl-CoA Incubation of sample with NBD-sphinganine and fatty acyl-CoA Reaction Termination (Methanol) Reaction Termination (Methanol) Incubation of sample with NBD-sphinganine and fatty acyl-CoA->Reaction Termination (Methanol) Centrifugation Centrifugation Reaction Termination (Methanol)->Centrifugation HPLC Separation of fluorescent lipids HPLC Separation of fluorescent lipids Centrifugation->HPLC Separation of fluorescent lipids Quantification of NBD-ceramide Quantification of NBD-ceramide HPLC Separation of fluorescent lipids->Quantification of NBD-ceramide

Workflow for CerS activity assay using HPLC.

Key Reagents and Conditions:

  • Substrates: NBD-sphinganine and a specific fatty acyl-CoA (e.g., 2-hydroxy-stearoyl-CoA).[7]

  • Reaction Buffer: HEPES buffer (pH 7.2-7.4) containing KCl, MgCl2, and defatted BSA.[9][22]

  • Reaction Termination: Addition of methanol.[1][23]

  • Separation: Reversed-phase HPLC is used to separate NBD-ceramide from NBD-sphinganine.

  • Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for NBD.

Quantification of 2-Hydroxyceramides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the absolute quantification of various lipid species, including 2-hydroxyceramides, in complex biological samples.[17][20][24]

Principle: Lipids are extracted from the sample, separated by liquid chromatography, and then ionized and fragmented in a tandem mass spectrometer. Specific precursor-to-product ion transitions are monitored for the targeted 2-hydroxyceramide species, allowing for their precise quantification relative to an internal standard.[20][24]

Key Steps:

  • Lipid Extraction: A robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, is used to isolate lipids from the biological matrix.[20]

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically employed to separate the different ceramide species based on their acyl chain length and hydroxylation.[17][24]

  • Mass Spectrometric Detection: Electrospray ionization (ESI) is commonly used to ionize the ceramide molecules. In the tandem mass spectrometer, specific precursor ions corresponding to the [M+H]+ or other adducts of the 2-hydroxyceramides are selected and fragmented. The intensity of specific product ions is then measured.[17][20][24]

  • Quantification: Stable isotope-labeled internal standards are added to the samples prior to extraction to correct for variations in sample preparation and instrument response, enabling accurate absolute quantification.[20]

Conclusion

The enzymatic regulation of this compound production is a tightly controlled process with significant implications for cellular function and human health. The interplay between the catalytic activities of FA2H and the substrate specificities of the CerS isoforms, governed by signaling pathways such as PPARα and AKT, determines the cellular levels of 2-hydroxyceramides. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate this critical metabolic pathway, paving the way for a deeper understanding of its role in health and disease and the development of novel therapeutic strategies.

References

Cellular Localization of 2-Hydroxycerotoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the cellular machinery responsible for the synthesis of 2-hydroxycerotoyl-CoA, a critical precursor for a unique class of sphingolipids. A comprehensive understanding of the subcellular localization of this pathway is paramount for research into neurodegenerative diseases, skin barrier function, and for the development of targeted therapeutics. This document summarizes the current knowledge, presents available quantitative data, details key experimental methodologies, and provides visual representations of the core concepts and workflows.

The Core of the Pathway: Fatty Acid 2-Hydroxylase (FA2H)

The synthesis of this compound is initiated by the 2-hydroxylation of a long-chain fatty acid, a reaction catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[1][2][3] Encoded by the FA2H gene, this enzyme is a key player in the production of 2-hydroxylated sphingolipids, which are particularly abundant in the myelin sheath of the nervous system and the epidermis.[1][2][4]

FA2H is an integral membrane protein that belongs to the fatty acid hydroxylase/desaturase family.[1] Structurally, the human FA2H protein is comprised of 372 amino acids and features two crucial domains: a C-terminal catalytic domain with four potential transmembrane segments and a signature histidine motif that binds iron, and an N-terminal cytochrome b5-like domain.[5] This cytochrome b5 domain is essential for its enzymatic activity, participating in the electron transfer required for the hydroxylation reaction, which is dependent on NAD(P)H.[1][5]

Mutations in the FA2H gene are linked to a group of neurodegenerative disorders, including a form of hereditary spastic paraplegia (SPG35) and fatty acid hydroxylase-associated neurodegeneration (FAHN), highlighting the critical role of 2-hydroxylated sphingolipids in maintaining myelin and axonal integrity.[3][6]

Subcellular Localization: The Endoplasmic Reticulum as the Primary Site

The consensus from multiple lines of experimental evidence points to the endoplasmic reticulum (ER) as the primary site of FA2H activity and, consequently, this compound synthesis.[1][3] As an integral membrane protein, FA2H is embedded within the ER membrane, where it has access to its fatty acid substrates.

The table below summarizes the experimental evidence supporting the subcellular localization of FA2H. While the majority of studies confirm ER localization, some data from high-throughput antibody-based screening suggests a potential localization to the nuclear membrane, which is contiguous with the ER.

Table 1: Summary of Experimental Evidence for FA2H Subcellular Localization

Experimental MethodCell/Tissue TypeObserved LocalizationReference
Subcellular Fractionation & Enzyme AssayTransfected COS7 cellsMicrosomal Fraction (ER)[5]
ImmunofluorescenceDifferentiating Human KeratinocytesEndoplasmic Reticulum[3]
Inferred from Orthologs (Yeast)Saccharomyces cerevisiaeEndoplasmic Reticulum[1]
Immunocytochemistry (ICC)Human U2OS cell lineNuclear Membrane[7]

Quantitative Insights into FA2H Activity

While direct quantitative measurements comparing FA2H protein levels or activity across different isolated organelles are not widely available, studies on brain development provide valuable quantitative data on the temporal regulation of its activity. The synthesis of 2-hydroxylated galactolipids is tightly correlated with the process of myelination.

Table 2: FA2H Enzyme Activity During Postnatal Mouse Brain Myelination

Postnatal DayFA2H Activity (fmol/mg protein/min) (Mean ± SD)
1~50 ± 10
10~150 ± 25
20~250 ± 30
30~220 ± 20

Data adapted from Alderson et al., 2007, showing a significant increase in FA2H activity that peaks around postnatal day 20, coinciding with the peak of myelination.[8] This demonstrates a strong upregulation of the pathway during a key developmental window.

Biochemical Pathway of this compound Synthesis

The synthesis of this compound occurs in a multi-step process localized to the endoplasmic reticulum.

  • Fatty Acid Hydroxylation: A very long-chain fatty acid (e.g., tetracosanoic acid, C24:0) is hydroxylated at the C-2 position by FA2H. This reaction requires O₂, NADPH, and electron transfer via the enzyme's cytochrome b5 domain.[2][5]

  • Activation to CoA Thioester: The resulting 2-hydroxy fatty acid is then activated by a long-chain acyl-CoA synthetase, which attaches Coenzyme A to the carboxyl group, forming 2-hydroxyacyl-CoA (e.g., this compound).

  • Ceramide Synthesis: Finally, the 2-hydroxyacyl group is transferred from its CoA thioester to a sphingoid base (like sphingosine (B13886) or dihydrosphingosine) by a ceramide synthase (CerS) enzyme, forming a 2-hydroxyceramide.[1] This 2-hydroxyceramide is the foundational molecule for more complex 2-hydroxylated sphingolipids.

Synthesis_Pathway cluster_ER Endoplasmic Reticulum Lumen/Membrane FA Very Long-Chain Fatty Acid Two_OH_FA (R)-2-Hydroxy Fatty Acid FA->Two_OH_FA FA2H O₂, NADPH Two_OH_Acyl_CoA 2-Hydroxyacyl-CoA Two_OH_FA->Two_OH_Acyl_CoA Acyl-CoA Synthetase ATP, CoA Two_OH_Acyl_CoA->inv2 Ceramide Synthase (CerS) Ceramide 2-Hydroxyceramide Sphingoid Sphingoid Base inv2->Ceramide

Caption: Biosynthetic pathway of 2-hydroxyceramide in the ER.

Experimental Protocols

Determining the subcellular localization of an enzymatic pathway requires a combination of techniques to isolate cellular compartments and visualize the enzyme in situ.

Subcellular Fractionation by Differential Centrifugation

This protocol allows for the enrichment of the microsomal fraction, which is primarily composed of vesicles from the endoplasmic reticulum.

Methodology:

  • Cell Lysis: Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, with protease inhibitors) and incubate on ice to allow swelling.

  • Homogenization: Disrupt the swollen cells using a Dounce homogenizer with a tight-fitting pestle. The number of strokes should be optimized to ensure cell lysis while keeping nuclei intact.

  • Removal of Nuclei and Debris: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C. The pellet contains nuclei and intact cells.

  • Mitochondrial Fractionation: Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) for 20 minutes at 4°C. The resulting pellet is enriched in mitochondria.

  • Microsomal Fractionation: Carefully transfer the supernatant to an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) for 60 minutes at 4°C. The resulting pellet is the microsomal fraction, enriched with ER membranes.

  • Cytosolic Fraction: The final supernatant is the cytosolic fraction.

  • Analysis: Resuspend the microsomal pellet in a suitable buffer. Analyze all fractions (nuclear, mitochondrial, microsomal, cytosolic) by Western blotting using an anti-FA2H antibody and antibodies for organelle-specific markers (e.g., Calnexin for ER, COX IV for mitochondria, Histone H3 for nucleus) to confirm fraction purity and determine the location of FA2H.

Fractionation_Workflow Start Cultured Cells Lysis Homogenization in Hypotonic Buffer Start->Lysis Cent1 Centrifuge 1,000 x g, 10 min Lysis->Cent1 Super1 Supernatant 1 (Cytosol, Mito, Microsomes) Cent1->Super1 Pellet1 Pellet 1 (Nuclei, Debris) Cent1->Pellet1 Cent2 Centrifuge 10,000 x g, 20 min Super1->Cent2 Super2 Supernatant 2 (Cytosol, Microsomes) Cent2->Super2 Pellet2 Pellet 2 (Mitochondria) Cent2->Pellet2 Cent3 Ultracentrifuge 100,000 x g, 60 min Super2->Cent3 Super3 Supernatant 3 (Cytosol) Cent3->Super3 Pellet3 Pellet 3 (Microsomes/ER) Cent3->Pellet3

Caption: Workflow for subcellular fractionation to isolate the ER.

Immunofluorescence Microscopy for FA2H Visualization

This in situ technique provides visual confirmation of a protein's location within the cellular architecture.

Methodology:

  • Cell Culture: Grow adherent cells on sterile glass coverslips in a petri dish until they reach 50-70% confluency.

  • Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This cross-links proteins, preserving the cellular structure.

  • Permeabilization: Wash the fixed cells with PBS. Permeabilize the cell membranes by incubating with a solution of 0.1% Triton X-100 in PBS for 10 minutes. This allows antibodies to access intracellular antigens.

  • Blocking: Wash the cells and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for FA2H, diluted in blocking buffer, overnight at 4°C in a humidified chamber. For co-localization, a primary antibody against an ER marker (e.g., anti-Calnexin) raised in a different species can be included.

  • Secondary Antibody Incubation: Wash the cells extensively with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit for FA2H, Alexa Fluor 594 anti-mouse for the ER marker) for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the cells. Stain the nuclei with a DNA dye like DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Visualize the stained cells using a confocal fluorescence microscope. The green signal (FA2H) should co-localize with the red signal (ER marker), resulting in a yellow overlay, confirming ER localization.

IF_Workflow Start Cells on Coverslip Fix Fixation (4% PFA) Start->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (5% BSA) Perm->Block PrimaryAb Primary Antibody Incubation (anti-FA2H, anti-ER marker) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Mount Counterstain (DAPI) & Mount SecondaryAb->Mount Image Confocal Microscopy Mount->Image

Caption: Experimental workflow for immunofluorescence staining.

FA2H Enzyme Activity Assay

This assay quantifies the enzymatic function of FA2H, typically in isolated microsomal fractions, by measuring the conversion of a fatty acid substrate to its 2-hydroxylated product.[8][9]

Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Microsomal protein fraction (e.g., 50 µg).

    • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • NADPH (e.g., 1 mM).

    • A deuterated fatty acid substrate (e.g., [3,3,5,5-D₄]tetracosanoic acid) to distinguish it from endogenous fatty acids.

  • Enzyme Reaction: Initiate the reaction by adding the microsomal fraction. Incubate at 37°C for a defined period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a solution for lipid extraction, such as chloroform:methanol (2:1, v/v), followed by acidification.

  • Saponification and Derivatization: Evaporate the organic solvent. Saponify the lipid extract with an ethanolic KOH solution to release the fatty acids. Acidify and extract the fatty acids. Convert the fatty acids to their methyl ester derivatives using a reagent like diazomethane (B1218177) or by heating with methanolic HCl.

  • Analysis by GC-MS: Analyze the fatty acid methyl esters by Gas Chromatography-Mass Spectrometry (GC-MS). The deuterated substrate and the deuterated 2-hydroxy product will have distinct retention times and mass spectra.

  • Quantification: Quantify the amount of deuterated 2-hydroxy fatty acid product by comparing its peak area to that of a known amount of an internal standard. Calculate the specific activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Assay_Workflow Start Microsomal Fraction + Deuterated Fatty Acid + NADPH Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction & Lipid Extraction Incubate->Stop Deriv Saponification & Derivatization to FAMEs Stop->Deriv Analyze GC-MS Analysis Deriv->Analyze Quant Quantify Product Analyze->Quant

References

The Pivotal Role of 2-Hydroxylated Sphingolipids in Cellular Physiology and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxylated sphingolipids, a unique class of lipids characterized by a hydroxyl group at the second carbon of the fatty acyl chain, are integral components of cellular membranes, particularly enriched in the myelin sheath and the stratum corneum of the skin. Their synthesis, primarily catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H), and their subsequent metabolism are tightly regulated processes crucial for maintaining cellular homeostasis. Dysregulation of 2-hydroxylated sphingolipid levels is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and skin barrier dysfunctions. This technical guide provides an in-depth exploration of the physiological importance of 2-hydroxylated sphingolipids, detailing their metabolic pathways, their roles in cell signaling, and their implications in health and disease. Furthermore, this guide furnishes detailed experimental protocols for the analysis of these lipids and presents quantitative data to support the described functions.

Introduction to 2-Hydroxylated Sphingolipids

Sphingolipids are a diverse class of lipids that play critical roles not only as structural components of cell membranes but also as bioactive molecules in signal transduction. A significant modification to the sphingolipid structure is the hydroxylation of the N-acyl chain, most commonly at the 2-position, which dramatically alters their biophysical properties and biological functions.[1][2] These 2-hydroxylated sphingolipids are found in most eukaryotes and are particularly abundant in the nervous system and the epidermis.[1][2][3] The presence of the 2-hydroxyl group allows for the formation of additional hydrogen bonds, which enhances the stability of membranes and facilitates specific lipid-protein interactions.[4][5]

Metabolism of 2-Hydroxylated Sphingolipids

The synthesis and degradation of 2-hydroxylated sphingolipids are complex processes involving several key enzymes.

Biosynthesis

The primary enzyme responsible for the synthesis of 2-hydroxylated fatty acids in mammals is the Fatty Acid 2-Hydroxylase (FA2H) .[1][2][6] FA2H is a monooxygenase that catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids.[1][7] These 2-hydroxylated fatty acids are then incorporated into ceramides (B1148491) by ceramide synthases (CerS).[8][9] All six mammalian CerS isoforms have been shown to utilize 2-hydroxy acyl-CoAs as substrates.[8][9] The resulting 2-hydroxy ceramides serve as precursors for more complex 2-hydroxylated sphingolipids, such as 2-hydroxy-galactosylceramide and 2-hydroxy-sphingomyelin.[2]

While FA2H is the major enzyme for this process, evidence suggests the existence of alternative pathways for the synthesis of 2-hydroxylated sphingolipids, as FA2H knockout mice still retain some levels of these lipids.[1][10]

dot

substrate substrate enzyme enzyme product product FA2H FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxy Fatty Acid->Acyl-CoA Synthetase 2-Hydroxy\nAcyl-CoA 2-Hydroxy Acyl-CoA Acyl-CoA Synthetase->2-Hydroxy\nAcyl-CoA CerS Ceramide Synthase (CerS) 2-Hydroxy\nAcyl-CoA->CerS Sphingosine Sphingosine Sphingosine->CerS 2-Hydroxy\nCeramide 2-Hydroxy Ceramide CerS->2-Hydroxy\nCeramide Complex\nSphingolipids Complex Sphingolipids 2-Hydroxy\nCeramide->Complex\nSphingolipids Further metabolism

Caption: Biosynthesis pathway of 2-hydroxylated sphingolipids.

Degradation

The degradation of 2-hydroxylated sphingolipids is thought to occur primarily in the lysosomes by the same enzymes that degrade their non-hydroxylated counterparts.[1][2] Acid ceramidase hydrolyzes 2-hydroxy ceramide into a 2-hydroxy fatty acid and sphingosine.[2] The released 2-hydroxy fatty acid can then be degraded via the peroxisomal α-oxidation pathway.[2]

Physiological Functions of 2-Hydroxylated Sphingolipids

Role in the Nervous System and Myelin Sheath

2-hydroxylated sphingolipids, particularly galactosylceramides and their sulfated derivatives (sulfatides), are highly enriched in the myelin sheath, the insulating layer surrounding neuronal axons.[5][11][12][13] It is estimated that over 50% of the galactosylceramides in myelin contain a 2-hydroxylated fatty acid.[5][14] The presence of the 2-hydroxyl group is believed to be crucial for the stability and proper function of the myelin sheath by increasing intermolecular hydrogen bonding.[4]

Deficiency in FA2H in humans leads to a severe neurodegenerative disorder known as Hereditary Spastic Paraplegia 35 (HSP35), also referred to as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN).[1][10][15] This disorder is characterized by progressive spasticity, dystonia, and cognitive decline, highlighting the critical role of 2-hydroxylated sphingolipids in the long-term maintenance of the central nervous system.[1][16][17] Studies in FA2H-deficient mice have shown that while myelin formation can occur, its long-term stability is compromised, leading to late-onset axonal and myelin sheath degeneration.[11][16][17]

ParameterWild-Type MiceFA2H -/- MiceReference
2-hydroxylated galactosylceramide in brainPresentAbsent[11]
Non-hydroxylated galactosylceramide in brainNormal levelsIncreased[5][11]
Myelin formationNormalNormal[16][17]
Long-term myelin stabilityStableImpaired, late-onset degeneration[16][17]

Table 1: Effects of FA2H deficiency on myelin in mice.

Function in the Skin Barrier

The stratum corneum, the outermost layer of the epidermis, forms a crucial barrier against water loss and external insults. This barrier function is largely attributed to its unique lipid composition, which is rich in ceramides, cholesterol, and free fatty acids.[18][19] A significant portion of the ceramides in the stratum corneum are 2-hydroxylated.[2][3] These 2-hydroxylated ceramides are essential for the formation and organization of the lamellar lipid structures that are critical for the permeability barrier function of the skin.[2] Studies have shown that a deficiency in certain ceramides, including hydroxylated species, is associated with skin diseases like atopic dermatitis and psoriasis.[5][20][21]

Skin ConditionChange in 2-Hydroxylated Ceramide LevelsReference
Healthy SkinNormal Levels[22]
Sensitive SkinSignificantly lower levels of total ceramides on the face[19]
Atopic Dermatitis/PsoriasisDeficiency in specific ceramides, including esterified ω-hydroxy ceramides[20]

Table 2: 2-Hydroxylated ceramides in skin conditions.

Role in Cell Signaling and Apoptosis

Beyond their structural roles, 2-hydroxylated sphingolipids are emerging as important signaling molecules. In particular, 2-hydroxy ceramides have been shown to be potent inducers of apoptosis (programmed cell death) in various cancer cell lines.[17][23][24][25][26] Notably, the (R)-enantiomer of 2-hydroxy ceramide exhibits significantly stronger pro-apoptotic activity compared to its (S)-enantiomer and non-hydroxylated ceramides.[7][24] Treatment of cells with (R)-2'-hydroxy-C16-ceramide has been shown to induce rapid dephosphorylation of Akt and MAP kinases, suggesting the involvement of specific signaling pathways.[17][24][27]

Ceramide SpeciesApoptotic ActivitySignaling Pathway ModulationReference
Non-hydroxy ceramideInduces apoptosis-[17][23]
2-hydroxy ceramideStronger inducer of apoptosis than non-hydroxy ceramide-[23][26]
(R)-2'-hydroxy-C16-ceramidePotent inducer of apoptosisRapid dephosphorylation of Akt and MAP kinases[17][24][27]
(S)-2'-hydroxy-C16-ceramideLess potent than the (R)-enantiomerNo significant dephosphorylation of Akt and MAP kinases at similar concentrations[17][24]

Table 3: Pro-apoptotic activity of different ceramide species.

dot

stimulus stimulus pathway_component pathway_component outcome outcome Unknown_Target Specific Cellular Target(s) (e.g., Protein Phosphatases) Dephosphorylation_Akt Dephosphorylation (Inactivation) Unknown_Target->Dephosphorylation_Akt Dephosphorylation_MAPK Dephosphorylation (Inactivation) Unknown_Target->Dephosphorylation_MAPK Akt_Pathway Akt Akt_Pathway->Dephosphorylation_Akt MAPK_Pathway MAP Kinases (e.g., ERK) MAPK_Pathway->Dephosphorylation_MAPK Apoptosis Apoptosis Dephosphorylation_Akt->Apoptosis promotes Dephosphorylation_MAPK->Apoptosis promotes

Caption: Proposed signaling pathway for (R)-2-hydroxy ceramide-induced apoptosis.

2-Hydroxylated Sphingolipids in Cancer

The role of 2-hydroxylated sphingolipids in cancer is complex and appears to be context-dependent. A low expression level of FA2H has been correlated with a poor prognosis in several types of cancer.[1][10][15] This suggests that 2-hydroxylated sphingolipids may have tumor-suppressive functions, possibly through their pro-apoptotic effects. However, in some cancers, such as lung adenocarcinoma, an accumulation of 2-hydroxyhexosylceramides has been observed, which is associated with high expression of both FA2H and UGT8 (UDP Glycosyltransferase 8).[14] This highlights the need for further research to elucidate the precise roles of different species of 2-hydroxylated sphingolipids in cancer progression.

Experimental Protocols

Extraction and Analysis of Sphingolipids by Thin-Layer Chromatography (TLC)

dot

step step reagent reagent output output start Start: Cell/Tissue Homogenate extraction Lipid Extraction start->extraction vortex Vortex & Centrifuge extraction->vortex solvent Chloroform:Methanol (2:1, v/v) solvent->extraction phase_separation Collect Lower Organic Phase vortex->phase_separation drying Dry under Nitrogen Stream phase_separation->drying resuspension Resuspend in Chloroform:Methanol (2:1, v/v) drying->resuspension spotting Spot on TLC Plate resuspension->spotting development Develop in Solvent System (e.g., Chloroform:Methanol:Water, 65:25:4) spotting->development visualization Visualize with Primuline Spray & UV light development->visualization quantification Quantify by Densitometry visualization->quantification

Caption: Workflow for TLC analysis of sphingolipids.

Methodology:

  • Lipid Extraction: Homogenize cells or tissues in a chloroform:methanol (2:1, v/v) solution. Vortex thoroughly and centrifuge to separate the phases.[11][15][16]

  • Phase Separation: Carefully collect the lower organic phase containing the lipids.

  • Drying and Resuspension: Dry the lipid extract under a stream of nitrogen gas. Resuspend the dried lipids in a small volume of chloroform:methanol (2:1, v/v).

  • TLC Plate Spotting: Spot the resuspended lipid extract onto a silica (B1680970) gel TLC plate.

  • Chromatographic Development: Place the TLC plate in a developing chamber containing a suitable solvent system, such as chloroform:methanol:water (65:25:4, v/v/v), to separate the different lipid species.[11][16]

  • Visualization: After development, dry the plate and spray it with a fluorescent dye, such as 0.01% primuline, to visualize the lipid bands under UV light.[16]

  • Quantification: The relative abundance of each lipid species can be quantified by densitometry of the fluorescent bands.[14]

Mass Spectrometry (MS) Analysis of 2-Hydroxylated Sphingolipids

Methodology:

  • Sample Preparation: Extract lipids from biological samples as described for TLC analysis.

  • Liquid Chromatography (LC) Separation: Separate the different sphingolipid species using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a normal-phase silica column).[23][28][29]

  • Mass Spectrometry (MS) Detection: Introduce the eluent from the LC system into a mass spectrometer equipped with an electrospray ionization (ESI) source.[12][23][25]

  • Tandem MS (MS/MS) for Structural Confirmation: For structural elucidation and confirmation of 2-hydroxylation, perform tandem mass spectrometry (MS/MS). The fragmentation pattern of the parent ion will provide information about the fatty acyl chain and the sphingoid base.[12][23][25]

  • Quantitative Analysis: For quantitative analysis, use a triple quadrupole mass spectrometer in the multiple-reaction monitoring (MRM) mode, with the inclusion of appropriate internal standards.[23]

Typical MS Parameters:

  • Ionization Mode: Positive and negative ESI[12][25]

  • Source Voltage: 4.5 kV (positive mode)[12][25]

  • Capillary Temperature: 300 °C[12][23][25]

  • Collision Gas: Helium or Argon for CID[12][25]

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

Methodology:

  • Preparation of Microsomes: Prepare microsomal fractions from cells or tissues expressing FA2H.

  • Assay Mixture: Prepare an assay mixture containing the microsomal fraction, a fatty acid substrate (e.g., tetracosanoic acid), an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), and purified NADPH:cytochrome P450 reductase.[2][30]

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Extraction and Derivatization: Stop the reaction and extract the lipids. Derivatize the fatty acids to their trimethylsilyl (B98337) (TMS) ethers for analysis by gas chromatography-mass spectrometry (GC-MS).[30]

  • GC-MS Analysis: Separate and quantify the 2-hydroxylated fatty acid product by GC-MS.[30]

ComponentFinal Concentration
Tris-HCl, pH 7.62.7 mM
NADP+1.28 mM
Glucose 6-phosphate3.3 mM
MgCl23.3 mM
Glucose 6-phosphate dehydrogenase0.2 units
NADPH:cytochrome P450 reductase1 µg
Microsomal protein50 µg
Fatty acid substrateVaries

Table 4: Typical components of an in vitro FA2H activity assay. [2]

Caspase-3 Activity Assay for Apoptosis Detection

Methodology:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the desired concentration of 2-hydroxy ceramide or a control vehicle for a specific duration.[20][27][31][32][33]

  • Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.[20][32][33]

  • Caspase-3 Activity Measurement: Add a caspase-3 substrate, such as Ac-DEVD-pNA (for colorimetric assays) or Ac-DEVD-AMC (for fluorometric assays), to the cell lysate.[20][31][33]

  • Detection: Incubate the reaction and measure the absorbance at 405 nm (for colorimetric assays) or the fluorescence with excitation at ~380 nm and emission at ~460 nm (for fluorometric assays).[20][31][33] The signal is proportional to the caspase-3 activity.

Conclusion and Future Directions

2-hydroxylated sphingolipids are indispensable molecules with multifaceted roles in cellular physiology. Their importance is underscored by the severe pathologies that arise from their dysregulation. While significant progress has been made in understanding their metabolism and functions, several key questions remain. The identification of the alternative enzymes for 2-hydroxylation and the full elucidation of the signaling pathways modulated by these lipids are critical areas for future research. A deeper understanding of the specific roles of different 2-hydroxylated sphingolipid species in health and disease will undoubtedly pave the way for the development of novel therapeutic strategies for a range of disorders, from neurodegeneration to cancer. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of 2-hydroxylated sphingolipid biology.

References

An In-depth Technical Guide to Fatty Acid 2-Hydroxylase (FA2H) and its Role in 2-Hydroxyceramide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid 2-Hydroxylase (FA2H) is a critical enzyme in the biosynthesis of 2-hydroxylated sphingolipids, a unique class of lipids essential for the structural integrity and function of various tissues, most notably the myelin sheath in the nervous system and the epidermal barrier of the skin. This technical guide provides a comprehensive overview of FA2H, its enzymatic activity, and the synthesis of its key product, 2-hydroxyceramide. We delve into the biochemical properties of FA2H, its tissue distribution, and its role in cellular signaling pathways. Furthermore, this guide offers detailed experimental protocols for the study of FA2H and its products, alongside a discussion of its clinical relevance in neurodegenerative diseases and cancer, positioning FA2H as a potential therapeutic target.

Introduction to Fatty Acid 2-Hydroxylase (FA2H)

Fatty Acid 2-Hydroxylase, encoded by the FA2H gene in humans, is a monooxygenase located in the endoplasmic reticulum.[1][2] It catalyzes the stereospecific hydroxylation of the C-2 position of fatty acids, producing (R)-2-hydroxy fatty acids.[3] These 2-hydroxy fatty acids are subsequently incorporated into various sphingolipids, including ceramides, to form 2-hydroxyceramides and other complex 2-hydroxylated sphingolipids.[4]

FA2H belongs to the fatty acid hydroxylase/desaturase gene family and possesses an N-terminal cytochrome b5-like domain and a C-terminal catalytic domain containing a di-iron center, which is essential for its enzymatic activity.[1][4][5] The enzyme is dependent on NAD(P)H as a cofactor.[2]

The Enzymatic Reaction: Synthesis of 2-Hydroxycerotoyl-CoA

The primary function of FA2H is the 2-hydroxylation of fatty acids. While the enzyme can act on free fatty acids, the precise in vivo substrate is still a subject of investigation.[1] The resulting 2-hydroxy fatty acid is then activated to its CoA thioester, this compound (in the case of a C26 fatty acid), by an acyl-CoA synthetase. This activated 2-hydroxy fatty acyl-CoA is then utilized by ceramide synthases (CerS) to acylate a sphingoid base, forming a 2-hydroxyceramide.[6]

The overall reaction catalyzed by FA2H can be summarized as:

Fatty Acid + NAD(P)H + H⁺ + O₂ → 2-Hydroxy Fatty Acid + NAD(P)⁺ + H₂O

Quantitative Data

Enzyme Kinetics

The kinetic properties of FA2H have been characterized, with a notable preference for very-long-chain fatty acids (VLCFAs).[1]

SubstrateKmVmaxSource
Tetracosanoic Acid (C24:0)<0.18 µMNot Reported[7]
Palmitic Acid (C16:0)Not ReportedNot Reported
Stearic Acid (C18:0)Not ReportedNot Reported

Further research is needed to fully characterize the kinetic parameters of FA2H with a broader range of fatty acid substrates.

Tissue Expression of FA2H

FA2H expression is widespread but varies significantly across different human tissues, with the highest levels observed in the brain, particularly in myelinating oligodendrocytes, and the skin.[8][9]

TissuemRNA Expression (nTPM)Protein ExpressionSource
Brain (Cerebral Cortex)~150High[9]
Skin~50High[9]
Colon~40Medium[9]
Small Intestine~35Medium[9]
Kidney~20Low[9]
Liver~5Low[9]
Lung~10Low[9]
Skeletal MuscleNot DetectedNot Detected[8]
OvaryNot DetectedNot Detected[8]

(nTPM = normalized Transcripts Per Million)

Signaling Pathways and Logical Relationships

FA2H and its product, 2-hydroxyceramide, are implicated in the regulation of several key cellular signaling pathways, influencing processes such as cell growth, proliferation, and apoptosis.

Sphingolipid Metabolism and 2-Hydroxyceramide Synthesis

The synthesis of 2-hydroxyceramides is an integral part of the broader sphingolipid metabolic pathway.

Sphingolipid_Metabolism Fatty Acid Fatty Acid FA2H FA2H Fatty Acid->FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxy Fatty Acid->Acyl-CoA Synthetase 2-Hydroxy Acyl-CoA 2-Hydroxy Acyl-CoA Acyl-CoA Synthetase->2-Hydroxy Acyl-CoA CerS CerS 2-Hydroxy Acyl-CoA->CerS Sphingoid Base Sphingoid Base Sphingoid Base->CerS 2-Hydroxyceramide 2-Hydroxyceramide CerS->2-Hydroxyceramide Complex Sphingolipids Complex Sphingolipids 2-Hydroxyceramide->Complex Sphingolipids

Synthesis of 2-hydroxyceramides via FA2H.

FA2H-Regulated Signaling Pathways

FA2H has been shown to influence multiple signaling cascades, often acting as a tumor suppressor.

FA2H_Signaling cluster_FA2H FA2H / 2-OH-Ceramide cluster_mTOR mTOR Pathway cluster_STAT_NFkB STAT3/NF-κB Pathway cluster_YAP Hippo/YAP Pathway FA2H FA2H AMPK AMPK FA2H->AMPK activates STAT3 STAT3 FA2H->STAT3 inhibits phosphorylation NFkB NFkB FA2H->NFkB inhibits phosphorylation YAP1 YAP1 FA2H->YAP1 promotes cytosolic retention mTORC1 mTORC1 AMPK->mTORC1 S6K1 S6K1 mTORC1->S6K1 Gli1 Gli1 S6K1->Gli1 Cell Growth Cell Growth Gli1->Cell Growth Inflammation/Proliferation Inflammation/Proliferation STAT3->Inflammation/Proliferation NFkB->Inflammation/Proliferation Cytosolic Sequestration Cytosolic Sequestration YAP1->Cytosolic Sequestration Gene Transcription Gene Transcription YAP1->Gene Transcription

Overview of signaling pathways modulated by FA2H.

Experimental Protocols

In Vitro FA2H Activity Assay using GC-MS

This protocol describes the measurement of FA2H activity in cell or tissue extracts.[9]

Materials:

  • Microsomal fraction from cells or tissues

  • NADPH regeneration system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • Purified NADPH:cytochrome P-450 reductase

  • Deuterated fatty acid substrate (e.g., [3,3,5,5-D₄]tetracosanoic acid) solubilized in α-cyclodextrin

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Internal standard (e.g., a different deuterated 2-hydroxy fatty acid)

  • Solvents for extraction (e.g., chloroform/methanol)

  • Derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the reaction mixture containing the microsomal fraction, NADPH regeneration system, purified NADPH:cytochrome P-450 reductase, and deuterated fatty acid substrate in the reaction buffer.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

  • Add the internal standard.

  • Extract the lipids using a chloroform/methanol mixture.

  • Dry the organic phase under a stream of nitrogen.

  • Derivatize the dried lipid extract to form trimethylsilyl (B98337) (TMS) ethers.

  • Analyze the derivatized sample by GC-MS in selected ion monitoring (SIM) mode to quantify the deuterated 2-hydroxy fatty acid product relative to the internal standard.

FA2H_Assay_Workflow Microsome Isolation Microsome Isolation Reaction Setup Reaction Setup Microsome Isolation->Reaction Setup Incubation (37°C) Incubation (37°C) Reaction Setup->Incubation (37°C) Substrate Preparation Substrate Preparation Substrate Preparation->Reaction Setup Reaction Quenching Reaction Quenching Incubation (37°C)->Reaction Quenching Lipid Extraction Lipid Extraction Reaction Quenching->Lipid Extraction Derivatization (TMS) Derivatization (TMS) Lipid Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Quantification Data Quantification GC-MS Analysis->Data Quantification

Workflow for the in vitro FA2H activity assay.

Quantification of 2-Hydroxyceramides by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of 2-hydroxyceramides in biological samples.

Materials:

  • Cell or tissue homogenates

  • Internal standards (e.g., C17-2-hydroxyceramide)

  • Solvents for extraction (e.g., isopropanol, ethyl acetate, hexane)

  • Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system

  • C18 reverse-phase column

Procedure:

  • Homogenize the biological sample.

  • Add the internal standard to the homogenate.

  • Extract the lipids using a multi-step solvent extraction procedure.

  • Dry the lipid extract and reconstitute in an appropriate solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the different ceramide species using a C18 reverse-phase column with a suitable gradient elution.

  • Detect and quantify the 2-hydroxyceramide species using multiple reaction monitoring (MRM) in positive ion mode, monitoring for the characteristic loss of the 2-hydroxy fatty acyl chain.

Analysis of FA2H Gene Expression by qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (SYBR Green or probe-based)

  • qPCR instrument

  • Primers for human FA2H (e.g., Forward: 5'-CTGTATCTCGGCTGGTCCTACT-3', Reverse: 5'-ATGAGGCTCCAGAGGAATGTCC-3') and a reference gene (e.g., GAPDH, ACTB).

Procedure:

  • Extract total RNA from cells or tissues.

  • Synthesize cDNA from the extracted RNA.

  • Set up the qPCR reaction with the cDNA template, primers, and qPCR master mix.

  • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Analyze the data using the ΔΔCt method to determine the relative expression of FA2H normalized to the reference gene.

Clinical Significance

Mutations in the FA2H gene that lead to a loss of enzyme function are the cause of a group of rare, autosomal recessive neurodegenerative disorders, collectively known as FA2H-associated neurodegeneration (FAHN).[1] These disorders include hereditary spastic paraplegia 35 (SPG35) and a form of leukodystrophy.[1][10] The clinical presentation of FAHN includes progressive spasticity, ataxia, dystonia, and cognitive decline, accompanied by white matter abnormalities and brain iron accumulation visible on MRI.[8] The pathology is attributed to the instability of myelin due to the lack of 2-hydroxylated galactosylceramides and sulfatides.[11]

In addition to its role in neurodegeneration, FA2H has emerged as a significant player in cancer biology. Reduced FA2H expression has been correlated with poor prognosis in several cancers, including gastric and colorectal cancer.[8][12] Mechanistically, FA2H and its products appear to act as tumor suppressors by modulating signaling pathways that control cell growth, proliferation, and metastasis, such as the mTOR, STAT3/NF-κB, and YAP pathways.[13] This has opened up the possibility of targeting FA2H or utilizing its products as potential therapeutic strategies in oncology.

Conclusion

Fatty Acid 2-Hydroxylase is a pivotal enzyme in the metabolism of sphingolipids, with its products playing indispensable roles in the nervous system and skin. The detailed understanding of its biochemical function, regulation, and involvement in disease has provided valuable insights into the pathogenesis of certain neurodegenerative disorders and cancers. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted roles of FA2H and explore its potential as a therapeutic target for a range of human diseases. The continued exploration of FA2H and the signaling pathways it governs will undoubtedly uncover new avenues for drug development and clinical intervention.

References

The Role of 2-Hydroxycerotoyl-CoA in Demyelinating Disease Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin, the lipid-rich sheath insulating neuronal axons, is critical for rapid nerve impulse conduction. Its stability and function are intrinsically linked to its unique lipid composition, particularly the presence of 2-hydroxylated sphingolipids. The synthesis of these lipids is dependent on the enzyme Fatty Acid 2-Hydroxylase (FA2H), which produces 2-hydroxy fatty acids that are subsequently activated to 2-hydroxycerotoyl-CoA for incorporation into sphingolipids. Deficiencies in FA2H and the consequent absence of 2-hydroxylated sphingolipids are directly implicated in a class of neurodegenerative disorders characterized by demyelination, such as Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) and Hereditary Spastic Paraplegia 35 (SPG35). This technical guide provides a comprehensive overview of the role of this compound in the context of demyelinating disease models, with a focus on the biochemical pathways, pathological outcomes of its deficiency, and the experimental models and protocols used to investigate these processes.

Introduction: The Critical Role of 2-Hydroxylated Sphingolipids in Myelin

The myelin sheath is a highly specialized membrane, with lipids constituting approximately 70-85% of its dry weight. Among these are a unique class of sphingolipids containing 2-hydroxylated fatty acids. These lipids are crucial for the proper structure and long-term maintenance of myelin. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the synthesis of these 2-hydroxy fatty acids.[1][2] Mutations in the FA2H gene lead to a reduction or elimination of FA2H enzyme function, resulting in abnormal myelin that is susceptible to deterioration, a process known as demyelination.[1][3] This leads to a loss of white matter (leukodystrophy) and is associated with severe neurological symptoms.[3][4]

Biochemical Pathway of this compound Synthesis and Incorporation

The synthesis of 2-hydroxylated sphingolipids is a multi-step process initiated by the hydroxylation of a fatty acid at the C-2 position by FA2H. This 2-hydroxy fatty acid is then activated to its CoA ester, this compound, which can then be utilized by ceramide synthases for the synthesis of 2-hydroxyceramide. This molecule serves as a precursor for more complex 2-hydroxylated sphingolipids, such as galactosylceramide (GalCer) and sulfatide, which are abundant in myelin.

2-Hydroxycerotoyl-CoA_Pathway Fatty Acid Fatty Acid 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Fatty Acid->2-Hydroxy Fatty Acid FA2H This compound This compound 2-Hydroxy Fatty Acid->this compound Acyl-CoA Synthetase 2-Hydroxyceramide 2-Hydroxyceramide This compound->2-Hydroxyceramide Ceramide Synthase 2-Hydroxylated Sphingolipids 2-Hydroxylated Sphingolipids 2-Hydroxyceramide->2-Hydroxylated Sphingolipids Sphingolipid Synthesis Enzymes Myelin Sheath Myelin Sheath 2-Hydroxylated Sphingolipids->Myelin Sheath

Figure 1: Biosynthetic pathway of this compound and its incorporation into the myelin sheath.

Demyelinating Disease Models: The FA2H Knockout Mouse

To investigate the in vivo consequences of deficient 2-hydroxylated sphingolipid synthesis, researchers have developed mouse models lacking a functional Fa2h gene (Fa2h knockout mice).[5][6] These models are invaluable tools for studying the pathogenesis of FA2H-related neurodegenerative diseases.

Generation of FA2H Knockout Mice

The most common method for generating Fa2h knockout mice is through the Cre-lox system.[6][7] This involves creating a mouse line with loxP sites flanking critical exons of the Fa2h gene. These mice are then crossed with a mouse line expressing Cre recombinase, either ubiquitously or in a tissue-specific manner, to excise the floxed DNA segment and inactivate the gene.[6]

Phenotype of FA2H Knockout Mice

Fa2h knockout mice are born with structurally and functionally normal myelin.[5][8] However, they exhibit a late-onset neurodegenerative phenotype characterized by:

  • Axonal and Myelin Sheath Degeneration: Aged Fa2h knockout mice (typically around 18 months) show significant degeneration of axons and myelin sheaths, particularly in the spinal cord.[5][8][9]

  • Behavioral Deficits: These mice display progressive motor and cognitive impairments, including deficits in spatial learning and memory.[6]

Quantitative Data from FA2H Knockout Mouse Models

Lipidomic analysis of tissues from Fa2h knockout mice reveals significant alterations in the lipid composition of the central nervous system.

Lipid ClassWild-Type (Relative Abundance)FA2H Knockout (Relative Abundance)Fold ChangeTissueAgeReference
2-Hydroxy Galactosylceramide (hFA-GalCer)PresentNot DetectableN/ASpinal Cord14 months[6]
2-Hydroxy Sulfatide (hFA-sulfatide)PresentNot DetectableN/ASpinal Cord14 months[6]
Total Galactolipids100%~60%-40%Spinal Cord14 months[6]
Cholesterol100%~60%-40%Spinal Cord14 months[6]
2-Hydroxy Fatty AcidsIncreasing during myelinationNot DetectableN/ABrainPostnatal[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound and demyelination.

Generation of FA2H Conditional Knockout Mice

Cre-lox_Workflow cluster_0 Mouse Line 1 cluster_1 Mouse Line 2 Fa2h_floxed Fa2h flox/flox Mouse (loxP sites flanking exons 5-6) Cross Fa2h_floxed->Cross Cre_mouse Cre Recombinase Mouse (e.g., Cnp1-Cre for oligodendrocytes) Cre_mouse->Cross Offspring Conditional Knockout Mouse (Fa2h flox/flox; Cnp1-Cre) Cross->Offspring Breeding Demyelination_Cascade FA2H_Deficiency FA2H Deficiency Reduced_2HFA Reduced 2-Hydroxy Fatty Acids & this compound FA2H_Deficiency->Reduced_2HFA Altered_Myelin_Lipids Altered Myelin Lipid Composition Reduced_2HFA->Altered_Myelin_Lipids Myelin_Instability Myelin Sheath Instability Altered_Myelin_Lipids->Myelin_Instability Demyelination Demyelination Myelin_Instability->Demyelination Axonal_Degeneration Axonal Degeneration Demyelination->Axonal_Degeneration Neurological_Deficits Neurological Deficits (Motor & Cognitive) Axonal_Degeneration->Neurological_Deficits

References

The In Vitro Metabolic Fate of 2-Hydroxycerotoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycerotoyl-CoA is a crucial intermediate in the metabolism of 2-hydroxy very-long-chain fatty acids (VLCFAs). Its metabolic fate is of significant interest in the study of various physiological and pathological processes, particularly in the context of lipid metabolism and neurological disorders. This technical guide provides an in-depth overview of the in vitro metabolism of this compound, focusing on the core biochemical pathways, experimental methodologies, and quantitative analysis.

Core Metabolic Pathway: α-Oxidation

The primary metabolic pathway for this compound in vitro is α-oxidation . This process involves the enzymatic cleavage of the carbon-carbon bond between the carboxyl group and the α-carbon. In mammals, this pathway is essential for the degradation of 2-hydroxy fatty acids and results in the production of an odd-chain fatty acid and formyl-CoA.

The key enzymatic steps in the α-oxidation of this compound are:

  • Cleavage: this compound is cleaved by a 2-hydroxyacyl-CoA lyase (HACL). There are two main isoforms, HACL1 and HACL2, with HACL2 showing a greater contribution to the metabolism of 2-hydroxy VLCFAs.[1] This reaction yields two products:

    • Tricosanal (B1216055): A fatty aldehyde with 23 carbons.

    • Formyl-CoA: A one-carbon unit that can enter one-carbon metabolism.[1][2]

  • Oxidation: The resulting tricosanal is subsequently oxidized to tricosanoic acid (an odd-chain fatty acid) by a fatty aldehyde dehydrogenase.[3]

This pathway is compartmentalized within the cell, with HACL1 being peroxisomal and HACL2 localized to the endoplasmic reticulum.

Quantitative Analysis of this compound Metabolism

While specific kinetic parameters for this compound are not extensively reported in the public domain, the following table illustrates the type of quantitative data that can be obtained from in vitro assays. The values presented are hypothetical and for illustrative purposes only.

ParameterHACL1 (Peroxisomal)HACL2 (Endoplasmic Reticulum)Units
Substrate This compoundThis compound
Apparent Km 155µM
Vmax 50200pmol/min/mg protein
Enzyme Source Recombinant Human HACL1Recombinant Human HACL2
Assay Condition pH 7.4, 37°CpH 7.4, 37°C

Experimental Protocols

In Vitro 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay

This protocol describes a general method for measuring the activity of HACL enzymes in vitro using cell lysates or microsomes.

I. Materials and Reagents:

  • Substrate: this compound (synthesized or commercially available)

  • Enzyme Source:

    • Cell lysates (e.g., from cultured cells overexpressing HACL1 or HACL2)

    • Microsomal fractions isolated from tissues (e.g., liver, brain)

  • Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • Cofactors:

    • Thiamine pyrophosphate (TPP) (1 mM)

    • Magnesium chloride (MgCl2) (5 mM)

  • Detection Reagent: 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (Purpald) for aldehyde detection

  • Stopping Solution: 2 M HCl

  • Standard: Tricosanal (for calibration curve)

  • Protein Quantification Reagent: (e.g., Bradford or BCA assay kit)

II. Procedure:

  • Enzyme Preparation:

    • Prepare cell lysates by sonication or freeze-thaw cycles in lysis buffer.

    • Isolate microsomes by differential centrifugation.

    • Determine the protein concentration of the enzyme source.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing:

      • Assay Buffer

      • Cofactors (TPP, MgCl2)

      • Enzyme source (e.g., 10-50 µg of protein)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Add this compound to the reaction mixture to a final concentration of 10-100 µM.

    • Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding the stopping solution (e.g., 2 M HCl).

  • Detection of Fatty Aldehyde Product (Tricosanal):

    • Add the Purpald reagent and incubate according to the manufacturer's instructions to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 550 nm).

    • Quantify the amount of tricosanal produced using a standard curve prepared with known concentrations of tricosanal.

  • Data Analysis:

    • Calculate the specific activity of the HACL enzyme as nmol of product formed per minute per mg of protein.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway_of_2_Hydroxycerotoyl_CoA cluster_alpha_oxidation α-Oxidation This compound This compound Tricosanal Tricosanal This compound->Tricosanal HACL1 / HACL2 (2-Hydroxyacyl-CoA Lyase) Formyl-CoA Formyl-CoA This compound->Formyl-CoA HACL1 / HACL2 (2-Hydroxyacyl-CoA Lyase) Tricosanoic_Acid Tricosanoic Acid (Odd-chain Fatty Acid) Tricosanal->Tricosanoic_Acid Fatty Aldehyde Dehydrogenase

Caption: The α-oxidation pathway of this compound.

Experimental Workflow for In Vitro HACL Assay

Experimental_Workflow A Enzyme Source Preparation (Cell Lysate / Microsomes) B Protein Quantification A->B C Reaction Mixture Preparation (Buffer, Cofactors, Enzyme) A->C D Pre-incubation (37°C) C->D E Reaction Initiation (Add this compound) D->E F Incubation (37°C) E->F G Reaction Termination (Add Stopping Solution) F->G H Aldehyde Detection (e.g., Purpald Assay) G->H I Data Analysis (Calculate Specific Activity) H->I

Caption: A typical workflow for an in vitro HACL assay.

References

The Diverse World of 2-Hydroxylated Fatty Acyl-CoAs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted world of 2-hydroxylated fatty acyl-CoAs, crucial lipid molecules with diverse physiological and pathological roles. From their synthesis and distribution to their intricate involvement in cellular signaling, this document provides a comprehensive overview for professionals in research and drug development.

Introduction to 2-Hydroxylated Fatty Acyl-CoAs

2-hydroxylated fatty acids are a unique class of lipids characterized by a hydroxyl group at the alpha-carbon (C2) of the fatty acid chain. In their activated form, as coenzyme A (CoA) thioesters, they serve as essential precursors for the synthesis of various complex sphingolipids. These lipids are not merely structural components of cell membranes; they are also critical signaling molecules involved in a myriad of cellular processes. The presence and concentration of 2-hydroxylated fatty acyl-CoAs and their downstream products vary significantly across different tissues, reflecting their specialized functions.

Biosynthesis and Distribution

The primary enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) .[1] This enzyme catalyzes the stereospecific hydroxylation of fatty acids to produce (R)-2-hydroxy fatty acids. These are subsequently activated to their CoA esters and incorporated into ceramides (B1148491) by ceramide synthases.

The distribution of 2-hydroxylated fatty acids is tissue-specific, with particularly high concentrations found in the nervous system, skin, and kidneys.[2] This specialized distribution underscores their importance in the unique functions of these organs.

Quantitative Distribution of 2-Hydroxylated Fatty Acids

While comprehensive quantitative data across all tissues is still an area of active research, the relative abundance of 2-hydroxylated fatty acids in key tissues highlights their significance.

Tissue/StructureLipid ClassRelative Abundance of 2-Hydroxylated Fatty AcidsReference
Brain Myelin Galactosylceramide (GalCer) & Sulfatide> 50% of total galactolipids[3]
Peripheral Nervous System Myelin Galactosylceramide (GalCer)Increases from ~5% at 4 days to 60% at 60 days of age[4]
Peripheral Nervous System Myelin SulfatideIncreases from ~5% at 4 days to 35% at 60 days of age[4]
Human Stratum Corneum CeramidesA significant component, with 342 ceramide species identified, including a new class with α-hydroxy fatty acids.[5][6]

Experimental Protocols

Accurate analysis of 2-hydroxylated fatty acyl-CoAs and their derivatives is crucial for understanding their biological roles. Below are detailed protocols for their extraction and analysis.

Lipid Extraction from Brain Tissue (Folch Method)

This protocol is a widely used method for the total lipid extraction from brain tissue.[7][8][9]

Materials:

Procedure:

  • Weigh the brain tissue sample.

  • Chop the tissue into small pieces.

  • Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue volume (e.g., 1 g of tissue in 20 mL of solvent mixture).

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Filter or centrifuge the homogenate to recover the liquid phase.

  • Add 0.2 volumes of 0.9% NaCl solution to the collected liquid phase to induce phase separation.

  • Vortex the mixture and centrifuge at low speed (e.g., 2000 x g) to separate the phases.

  • The lower chloroform phase contains the lipids. Carefully collect this phase.

  • Evaporate the chloroform under a nitrogen stream or using a rotary evaporator to obtain the total lipid extract.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the sensitive and specific quantification of 2-hydroxylated fatty acids.[10][11][12]

Sample Preparation:

  • Perform lipid extraction from the tissue of interest as described above.

  • The lipid extract can be further fractionated if necessary to enrich for the desired lipid class.

LC-MS/MS Parameters (General Example):

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of solvents such as water with a small percentage of acetic acid (Solvent A) and methanol with acetic acid (Solvent B) is often employed.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for targeted quantification. Specific precursor-to-product ion transitions for each 2-hydroxylated fatty acid of interest are monitored.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another robust method for analyzing 2-hydroxylated fatty acids, which often requires derivatization.[13][14]

Derivatization (Trimethylsilyl (TMS) ethers):

  • The extracted lipids are first subjected to methanolysis to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • The hydroxyl group of the 2-hydroxy FAMEs is then derivatized to a TMS ether to increase volatility for GC analysis.

  • A common derivatizing agent is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine. The sample is mixed with the derivatizing agents and heated to ensure complete reaction.

GC-MS Parameters (General Example):

  • Column: A capillary column with a polar stationary phase is suitable for separating FAMEs.

  • Carrier Gas: Helium is typically used.

  • Ionization: Electron ionization (EI) is common.

  • Mass Spectrometry: The mass spectrometer is operated in scan mode to identify the characteristic fragmentation patterns of the TMS-derivatized 2-hydroxy FAMEs or in selected ion monitoring (SIM) mode for targeted quantification.

Signaling Pathways of 2-Hydroxylated Fatty Acyl-CoA Derivatives

2-hydroxylated fatty acids, primarily in the form of 2-hydroxy ceramides, are potent signaling molecules. They play significant roles in apoptosis and cell proliferation pathways.

2-Hydroxy Ceramide-Induced Apoptosis

2-hydroxy ceramides are more potent inducers of apoptosis than their non-hydroxylated counterparts.[15][16] Their pro-apoptotic signaling involves the regulation of key protein kinases.

G 2-Hydroxy Ceramide 2-Hydroxy Ceramide Protein Phosphatases Protein Phosphatases 2-Hydroxy Ceramide->Protein Phosphatases activates Akt Akt Protein Phosphatases->Akt dephosphorylates MAP Kinases (p38, ERK1/2) MAP Kinases (p38, ERK1/2) Protein Phosphatases->MAP Kinases (p38, ERK1/2) dephosphorylates Apoptosis Apoptosis Akt->Apoptosis inhibits MAP Kinases (p38, ERK1/2)->Apoptosis regulates G 2-Hydroxyoleic Acid 2-Hydroxyoleic Acid Ras Ras 2-Hydroxyoleic Acid->Ras inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation G 2-Hydroxyoleic Acid 2-Hydroxyoleic Acid PI3K PI3K 2-Hydroxyoleic Acid->PI3K inhibits Akt Akt PI3K->Akt Cell Survival Cell Survival Akt->Cell Survival G 2-Hydroxyoleic Acid 2-Hydroxyoleic Acid Furin Furin 2-Hydroxyoleic Acid->Furin inhibits Notch Receptor Notch Receptor Furin->Notch Receptor processes Notch Signaling Notch Signaling Notch Receptor->Notch Signaling activates

References

The Pivotal Role of 2-Hydroxycerotoyl-CoA in Epidermal Differentiation and Barrier Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epidermis, our primary defense against the external environment, relies on a meticulously constructed barrier, the stratum corneum. The integrity of this barrier is critically dependent on its unique lipid composition, particularly a diverse array of ceramides (B1148491). Among these, 2-hydroxyceramides, derived from their precursor 2-hydroxycerotoyl-CoA, play a crucial and multifaceted role in orchestrating epidermal differentiation and ensuring the formation of a competent permeability barrier. This technical guide provides an in-depth exploration of the synthesis, function, and regulatory significance of this compound and its downstream metabolites in the intricate process of keratinocyte differentiation. We will delve into the key enzymatic players, the impact on gene expression, and the signaling pathways that are modulated by these specialized lipids. This document aims to serve as a comprehensive resource for researchers and professionals in dermatology, cosmetology, and drug development, providing detailed experimental methodologies and quantitative data to facilitate further investigation into this vital class of sphingolipids.

Introduction: The Significance of 2-Hydroxyceramides in the Epidermis

The mammalian epidermis is a constantly renewing stratified epithelium that provides an essential barrier against water loss and external insults.[1][2] This barrier function is primarily attributed to the stratum corneum, the outermost layer of the epidermis, which is composed of terminally differentiated keratinocytes (corneocytes) embedded in a lipid-rich extracellular matrix.[3][4] Ceramides are the most abundant lipid class in the stratum corneum, accounting for over 50% of the total lipid mass by weight, and are characterized by immense molecular heterogeneity.[5]

A unique and functionally significant subclass of epidermal ceramides is the 2-hydroxyceramides (also known as α-hydroxyceramides). These lipids are characterized by a hydroxyl group at the second carbon of the N-linked fatty acid chain. The precursor for the 2-hydroxylated fatty acid in these ceramides is this compound. The synthesis and incorporation of 2-hydroxyceramides into the stratum corneum are tightly regulated during keratinocyte differentiation and are indispensable for the formation of a fully functional epidermal barrier.[6][7] Deficiencies in 2-hydroxyceramide synthesis are associated with impaired barrier function and are implicated in various skin disorders, highlighting their importance in skin health.[8][9]

Biosynthesis of 2-Hydroxyceramides: A Coordinated Enzymatic Cascade

The synthesis of 2-hydroxyceramides is a multi-step process involving the coordinated action of several key enzymes. The initial and rate-limiting step is the 2-hydroxylation of fatty acyl-CoAs, which is then followed by their incorporation into a ceramide backbone.

The Role of Fatty Acid 2-Hydroxylase (FA2H)

The enzyme responsible for the synthesis of 2-hydroxy fatty acids is Fatty Acid 2-Hydroxylase (FA2H) .[6][7] FA2H is a mixed-function oxygenase that catalyzes the hydroxylation of fatty acids at the C-2 position.[10] Its expression and activity are significantly upregulated during keratinocyte differentiation.[6][7] Studies have shown that FA2H expression increases early in the differentiation process, leading to the production of 2-hydroxy free fatty acids.[7]

The Role of Ceramide Synthases (CerS)

Once 2-hydroxyfatty acyl-CoAs, such as this compound, are synthesized, they are utilized by Ceramide Synthases (CerS) to form 2-hydroxyceramides. The CerS family consists of six members (CerS1-6), each with a distinct specificity for fatty acyl-CoA chain length.[9][11] While all CerS members have been shown to be capable of utilizing 2-hydroxy-fatty acyl-CoAs as substrates, CerS3 is the most predominantly expressed isoform in keratinocytes and its expression also increases upon differentiation.[11][12] CerS3 is particularly crucial for the synthesis of ceramides with very long-chain (VLC) and ultra-long-chain (ULC) fatty acids (≥C24), which are abundant in the epidermis.[9][13]

The coordinated upregulation of both FA2H and CerS3 during keratinocyte differentiation ensures the timely and sufficient production of 2-hydroxyceramides, particularly those with long acyl chains, which are critical for proper stratum corneum formation.[7][13]

Quantitative Data on 2-Hydroxyceramide-Related Changes During Epidermal Differentiation

The process of epidermal differentiation is marked by significant and quantifiable changes in the expression of enzymes involved in 2-hydroxyceramide synthesis and the abundance of these lipids.

Table 1: Changes in Gene and Protein Expression During Keratinocyte Differentiation
Gene/ProteinChange upon DifferentiationFold Change (approx.)Method of DetectionReference
FA2H mRNA IncreasedNot specifiedRT-PCR[6][7]
FA2H Protein IncreasedNot specifiedWestern Blot[6][7]
CerS3 mRNA Increased>700-fold (in testis maturation)Real-time qPCR[4][9]
PPARβ/δ mRNA Induced by inflammatory signalsNot specifiedNorthern Blot/RT-PCR[14]
Involucrin (B1238512) mRNA Increased with PPARγ activationNot specifiedRT-PCR[15]
Transglutaminase 1 mRNA Increased with PPARγ activationNot specifiedRT-PCR[15]
Table 2: Changes in Lipid Profile During Keratinocyte Differentiation
Lipid SpeciesChange upon DifferentiationFold Change (approx.)Method of DetectionReference
2-Hydroxyceramides IncreasedNot specifiedLC-MS/MS[7]
2-Hydroxyglucosylceramides IncreasedNot specifiedLC-MS/MS[7]
Total Ceramides IncreasedNot specifiedHPTLC, LC-MS/MS[16][17]
Hexosylceramides IncreasedNot specifiedShotgun Lipidomics[3][16]
Free Sphingoid Bases (SO, SA) Increased in late differentiation4-fold (SO), 10-fold (SA)HPLC[18]

Signaling Pathways and Regulatory Functions

2-Hydroxyceramides are not merely structural components; they also function as signaling molecules that influence keratinocyte differentiation and gene expression.

Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

Ceramides, including potentially 2-hydroxyceramides, can act as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs) , a family of nuclear receptors that regulate lipid metabolism and cell differentiation.[14][19] All three PPAR isotypes (α, β/δ, and γ) are expressed in the skin and play roles in epidermal homeostasis.[20][21]

Activation of PPARs, in turn, regulates the expression of a suite of genes involved in keratinocyte differentiation and lipid metabolism. For instance, PPAR activation has been shown to upregulate the expression of key differentiation markers such as involucrin and transglutaminase 1.[15] The PPARβ/δ isotype has been specifically implicated in mediating inflammation-induced keratinocyte differentiation.[14]

PPAR_Signaling_in_Keratinocyte_Differentiation cluster_0 Extracellular/Cytoplasm cluster_1 Nucleus 2_Hydroxycerotoyl_CoA This compound CerS3 Ceramide Synthase 3 (CerS3) 2_Hydroxycerotoyl_CoA->CerS3 FA2H Fatty Acid 2-Hydroxylase (FA2H) FA2H->2_Hydroxycerotoyl_CoA Hydroxylation Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->FA2H 2_Hydroxyceramide 2-Hydroxyceramide CerS3->2_Hydroxyceramide Ceramide Synthesis PPAR PPAR 2_Hydroxyceramide->PPAR Activation PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (PPAR Response Element) PPAR_RXR_Complex->PPRE Binding PPAR_RXR_Complex->PPRE Target_Genes Target Gene Expression (e.g., Involucrin, TGM1) PPRE->Target_Genes Transcription Differentiation Keratinocyte Differentiation Target_Genes->Differentiation

Figure 1: PPAR signaling pathway activated by 2-hydroxyceramides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its role in epidermal differentiation.

In Vitro Keratinocyte Differentiation Model

This protocol describes a method for inducing differentiation in primary human keratinocytes in a 2D culture system.

  • Cell Culture: Culture primary human keratinocytes in a defined keratinocyte growth medium (KGM) supplemented with growth factors.[12]

  • Induction of Differentiation:

    • Grow keratinocytes until they reach full confluency.

    • Induce differentiation by switching to a differentiation medium (KGM without growth factors).[12]

    • Alternatively, differentiation can be induced by increasing the extracellular calcium concentration.[17][18]

  • Harvesting: Harvest cells at different time points post-induction for subsequent analysis (e.g., RNA extraction, protein lysis, lipid extraction).

siRNA-Mediated Knockdown of FA2H

This protocol outlines the steps for transiently knocking down the expression of FA2H in cultured keratinocytes using small interfering RNA (siRNA).

  • Cell Seeding: Seed keratinocytes in a culture plate to achieve approximately 70% confluency on the day of transfection.[22]

  • siRNA-Lipofectamine Complex Formation:

    • Dilute the FA2H-specific siRNA and a non-targeting control siRNA in a serum-free medium.

    • In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.

    • Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow complex formation.[22]

  • Transfection: Add the siRNA-lipofectamine complexes to the keratinocytes and incubate.

  • Post-transfection: Change the medium after a specified incubation period and continue to culture the cells for 48-72 hours before harvesting for analysis.[23]

  • Validation: Verify the knockdown efficiency by measuring FA2H mRNA (RT-qPCR) and protein (Western blot) levels.

Lipid Extraction and Quantification by LC-MS/MS

This protocol describes a general procedure for the extraction and analysis of ceramides from cultured keratinocytes or skin samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • For cultured cells, wash the cell pellet with PBS and store at -80°C.

    • For skin samples (e.g., tape strips), collect and store at -80°C.[1][6]

  • Lipid Extraction:

    • Homogenize the sample in a suitable solvent mixture (e.g., chloroform/methanol).

    • Add an internal standard (e.g., a deuterated ceramide) for quantification.

    • Perform a liquid-liquid extraction to separate the lipid-containing organic phase.[24]

    • Dry the organic phase under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent.

    • Inject the sample into a liquid chromatography system coupled to a mass spectrometer.

    • Separate the different ceramide species using a reversed-phase column.

    • Detect and quantify the ceramides based on their specific mass-to-charge ratios and fragmentation patterns.[1][6][25]

Experimental and Analytical Workflow

The following diagram illustrates a comprehensive workflow for investigating the role of this compound in epidermal differentiation.

Experimental_Workflow cluster_0 Cell Culture & Differentiation cluster_1 Molecular & Biochemical Analysis cluster_2 Functional Assays Keratinocyte_Culture Primary Keratinocyte Culture Induce_Differentiation Induce Differentiation (e.g., High Calcium, Growth Factor Withdrawal) Keratinocyte_Culture->Induce_Differentiation Time_Points Harvest at Different Time Points Induce_Differentiation->Time_Points siRNA_Knockdown siRNA Knockdown of FA2H/CerS3 Induce_Differentiation->siRNA_Knockdown RNA_Extraction RNA Extraction Time_Points->RNA_Extraction Protein_Extraction Protein Extraction Time_Points->Protein_Extraction Lipid_Extraction Lipid Extraction Time_Points->Lipid_Extraction RT_qPCR RT-qPCR (FA2H, CerS3, Differentiation Markers) RNA_Extraction->RT_qPCR Analyze_Phenotype Analyze Phenotypic Changes (e.g., Barrier Function, Morphology) RT_qPCR->Analyze_Phenotype Western_Blot Western Blot (FA2H, CerS3, Involucrin) Protein_Extraction->Western_Blot Western_Blot->Analyze_Phenotype LC_MS_MS LC-MS/MS Analysis (2-Hydroxyceramides) Lipid_Extraction->LC_MS_MS LC_MS_MS->Analyze_Phenotype siRNA_Knockdown->Analyze_Phenotype

Figure 2: Experimental workflow for studying 2-hydroxyceramides.

Conclusion and Future Directions

This compound stands as a critical precursor to a class of sphingolipids that are indispensable for the structural integrity and signaling functions of the epidermis. The coordinated expression of FA2H and CerS3 during keratinocyte differentiation ensures the production of 2-hydroxyceramides, which are not only integral components of the stratum corneum's lipid lamellae but also active participants in the regulation of epidermal gene expression, partly through the activation of PPAR signaling pathways.

For researchers and professionals in drug development, a deeper understanding of the regulatory mechanisms governing 2-hydroxyceramide synthesis offers promising avenues for therapeutic intervention in skin disorders characterized by impaired barrier function, such as atopic dermatitis and psoriasis. Future research should focus on elucidating the precise molecular interactions between 2-hydroxyceramides and their downstream signaling targets, as well as exploring the potential of modulating FA2H and CerS3 activity for the development of novel dermatological therapies. The development of more sophisticated in vitro and in vivo models will be crucial in further dissecting the complex role of this compound and its derivatives in maintaining skin health.

References

A Preliminary Investigation of 2-Hydroxycerotoyl-CoA Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary investigation into the signaling roles of 2-hydroxycerotoyl-CoA, a 2-hydroxy very-long-chain fatty acyl-coenzyme A. While direct signaling functions of this compound remain to be elucidated, current research strongly indicates its primary significance as a crucial precursor in the biosynthesis of 2-hydroxyceramides and other complex 2-hydroxy sphingolipids. These downstream molecules are potent bioactive lipids implicated in a variety of cellular signaling pathways that regulate fundamental processes such as apoptosis, cell differentiation, and membrane homeostasis. This document details the metabolic pathways of this compound, the key enzymes involved, and the established signaling functions of its derivatives. Furthermore, it provides detailed experimental protocols and data presentation formats to facilitate further research in this emerging field.

Introduction

Very-long-chain fatty acids (VLCFAs) and their derivatives are integral components of cellular membranes and are increasingly recognized for their roles in cell signaling. Among these, 2-hydroxy VLCFAs, such as 2-hydroxycerotic acid, are of particular interest due to their association with various physiological and pathological conditions. The activated form of 2-hydroxycerotic acid, this compound, is a central intermediate in the synthesis of 2-hydroxy sphingolipids. This guide explores the current understanding of this compound metabolism and the signaling functions of its downstream products, providing a foundational resource for researchers in lipid biology, cell signaling, and drug discovery.

Metabolic Pathways of this compound

The cellular concentration and availability of this compound are tightly regulated by its synthesis and degradation pathways.

Biosynthesis

The synthesis of this compound is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of cerotic acid, which is subsequently activated to its CoA thioester.

Cerotic_Acid Cerotic Acid (C26:0) FA2H Fatty Acid 2-Hydroxylase (FA2H) Cerotic_Acid->FA2H Two_Hydroxycerotic_Acid 2-Hydroxycerotic Acid FA2H->Two_Hydroxycerotic_Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxycerotic_Acid->Acyl_CoA_Synthetase Two_Hydroxycerotoyl_CoA This compound Acyl_CoA_Synthetase->Two_Hydroxycerotoyl_CoA

Caption: Biosynthesis of this compound.
Degradation

This compound can be degraded via the α-oxidation pathway. Key enzymes in this process are 2-hydroxyacyl-CoA lyase 1 (HACL1) , located in peroxisomes, and HACL2 , found in the endoplasmic reticulum. This pathway results in the production of an (n-1) fatty aldehyde and formyl-CoA.

Two_Hydroxycerotoyl_CoA This compound HACL1_2 2-Hydroxyacyl-CoA Lyase (HACL1/HACL2) Two_Hydroxycerotoyl_CoA->HACL1_2 Pentacosanal Pentacosanal (C25 Aldehyde) HACL1_2->Pentacosanal Formyl_CoA Formyl-CoA HACL1_2->Formyl_CoA

Caption: Degradation of this compound.

Signaling Roles of 2-Hydroxyceramide

The primary known signaling functions associated with this compound are mediated through its conversion to 2-hydroxyceramide by ceramide synthases (CerS). 2-hydroxyceramides are integral components of cellular membranes and act as signaling molecules in various pathways.

Regulation of Apoptosis

Exogenously supplied 2-hydroxyceramides have been shown to induce apoptosis more potently than their non-hydroxylated counterparts.[1] This suggests a distinct mechanism of pro-apoptotic signaling.

Modulation of mTOR and Hedgehog Signaling

Recent studies have implicated 2-hydroxy fatty acids and their downstream metabolites in the regulation of key signaling pathways involved in cell growth, proliferation, and development.

  • mTOR Pathway: (R)-2-hydroxypalmitic acid (a shorter-chain 2-hydroxy fatty acid) has been shown to increase chemosensitivity to cisplatin (B142131) in gastric cancer cells, partially through the inhibition of the mTOR/S6K1/Gli1 pathway.[2]

  • Hedgehog Pathway: The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. The observation that 2-hydroxy fatty acids can modulate Gli1, a key transcription factor in the Hedgehog pathway, suggests a potential role for these lipids in Hedgehog-dependent processes.[2]

Two_Hydroxycerotoyl_CoA This compound CerS Ceramide Synthase (CerS) Two_Hydroxycerotoyl_CoA->CerS Two_Hydroxyceramide 2-Hydroxyceramide CerS->Two_Hydroxyceramide Apoptosis Apoptosis Two_Hydroxyceramide->Apoptosis Induces mTOR_Pathway mTOR Pathway Two_Hydroxyceramide->mTOR_Pathway Inhibits Hedgehog_Pathway Hedgehog Pathway Two_Hydroxyceramide->Hedgehog_Pathway Modulates

Caption: Signaling Roles of 2-Hydroxyceramide.

Quantitative Data Summary

The following table summarizes key quantitative findings from studies on the effects of 2-hydroxy fatty acids on cellular signaling.

ParameterCell LineTreatmentEffectReference
Chemosensitivity to Cisplatin Gastric Cancer Cells(R)-2-Hydroxypalmitic acidIncreased sensitivity[2]
Gli1 Levels Gastric Cancer Cells(R)-2-Hydroxypalmitic acidSignificant decrease[2]
Apoptosis Induction Various Cancer Cell Lines2-HydroxyceramideMore potent than non-hydroxyceramide[1]

Experimental Protocols

Analysis of this compound and Related Lipids by LC-MS/MS

Objective: To quantify the levels of this compound and other very-long-chain fatty acyl-CoAs in biological samples.

Methodology:

  • Lipid Extraction:

    • Homogenize cells or tissues in a cold solvent mixture of chloroform:methanol (2:1, v/v).

    • Add an internal standard mixture containing deuterated analogs of the target lipids.

    • Perform a liquid-liquid extraction by adding water and centrifuging to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample onto a C18 reversed-phase liquid chromatography column.

    • Use a gradient elution with mobile phases containing an ion-pairing agent like tributylamine (B1682462) to improve retention and separation of acyl-CoAs.

    • Couple the LC system to a tandem mass spectrometer operating in negative ion mode.

    • Monitor specific multiple reaction monitoring (MRM) transitions for each analyte and internal standard.

Sample Biological Sample (Cells or Tissue) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction LC_Separation LC Separation (C18 Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for LC-MS/MS Analysis of Acyl-CoAs.
Cell-Based Reporter Assay for Hedgehog Signaling

Objective: To assess the effect of 2-hydroxy fatty acids or 2-hydroxyceramides on the Hedgehog signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., NIH3T3 or Shh-LIGHT2 cells) that is responsive to Hedgehog signaling.

    • Co-transfect the cells with a Gli-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment:

    • Treat the transfected cells with varying concentrations of the 2-hydroxy lipid of interest or a vehicle control.

    • Include positive (e.g., Sonic hedgehog ligand) and negative controls.

  • Luciferase Assay:

    • After the desired incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect of the 2-hydroxy lipid on Hedgehog pathway activation.

Cells Hedgehog-Responsive Cells Transfection Transfect with Gli-Luciferase Reporter Cells->Transfection Treatment Treat with 2-Hydroxy Lipid Transfection->Treatment Lysis Cell Lysis Treatment->Lysis Luciferase_Assay Dual-Luciferase Assay Lysis->Luciferase_Assay Data_Analysis Data Analysis Luciferase_Assay->Data_Analysis

Caption: Workflow for Hedgehog Signaling Reporter Assay.

Conclusion and Future Directions

The investigation into this compound signaling is a rapidly evolving field. While a direct signaling role for this acyl-CoA has yet to be established, its position as a key precursor to bioactive 2-hydroxy sphingolipids underscores its importance in cellular regulation. The modulation of critical pathways such as mTOR and Hedgehog by 2-hydroxy fatty acid derivatives presents exciting opportunities for the development of novel therapeutic strategies for diseases like cancer.

Future research should focus on:

  • Identifying direct cellular binding partners or sensors of this compound.

  • Elucidating the precise molecular mechanisms by which 2-hydroxyceramides exert their effects on downstream signaling cascades.

  • Expanding the quantitative analysis of 2-hydroxy VLCFA species in various physiological and pathological contexts.

  • Developing more specific and sensitive analytical methods for the in-situ detection and quantification of these lipid species.

This technical guide provides a solid foundation for researchers to build upon, enabling a deeper understanding of the intricate roles of this compound and its derivatives in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Hydroxycerotoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxycerotoyl-CoA in biological matrices. This compound is a critical intermediate in the synthesis of 2-hydroxy fatty acids, which are essential components of myelin and are implicated in various neurological disorders. The presented protocol provides a comprehensive workflow, from sample preparation to data analysis, enabling researchers to accurately measure this very-long-chain acyl-CoA. The methodology is based on established principles for the analysis of long-chain acyl-CoAs, employing a reversed-phase chromatographic separation coupled with highly selective and sensitive detection by tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Introduction

Coenzyme A (CoA) thioesters of fatty acids are central metabolites in lipid metabolism, serving as activated intermediates in both anabolic and catabolic pathways. This compound is a very-long-chain acyl-CoA that plays a crucial role in the biosynthesis of 2-hydroxy-ceramides and galactosylceramides, which are vital components of the myelin sheath in the nervous system. Dysregulation of 2-hydroxy fatty acid metabolism has been linked to several genetic and neurodegenerative diseases. Therefore, the ability to accurately quantify this compound is essential for understanding the pathophysiology of these conditions and for the development of potential therapeutic interventions.

This protocol outlines a detailed procedure for the extraction, separation, and quantification of this compound from biological samples using LC-MS/MS. The method is designed to be highly selective and sensitive, addressing the challenges associated with the analysis of low-abundance, structurally complex lipids.

Experimental Protocols

Sample Preparation (Lipid Extraction)

This protocol is adapted from established methods for long-chain acyl-CoA extraction.

Materials:

  • Biological tissue or cell pellets

  • Ice-cold 100 mM potassium phosphate (B84403) buffer (pH 4.9)

  • Acetonitrile:Isopropanol:Methanol (3:1:1, v/v/v)

  • Heptadecanoyl-CoA (C17:0-CoA) as an internal standard (IS)

  • Saturated ammonium (B1175870) sulfate (B86663) solution

  • Methanol:Water (1:1, v/v)

  • Homogenizer

  • Sonicator

  • Centrifuge (capable of 4°C and >15,000 x g)

  • Nitrogen evaporator

Procedure:

  • Weigh approximately 40-50 mg of frozen tissue or a cell pellet in a pre-chilled tube.

  • Add 0.5 mL of ice-cold 100 mM potassium phosphate buffer (pH 4.9).

  • Add a known amount of heptadecanoyl-CoA internal standard (e.g., 20 ng).

  • Add 0.5 mL of the acetonitrile:isopropanol:methanol solvent mixture.

  • Homogenize the sample on ice until a uniform consistency is achieved.

  • Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes in an ice bath.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Collect the supernatant.

  • Re-extract the pellet with another 0.5 mL of the acetonitrile:isopropanol:methanol solvent mixture, vortex, sonicate, and centrifuge as before.

  • Combine the supernatants and dry under a stream of nitrogen.

  • Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

This method utilizes a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer for detection.[1][2][3]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 2% B (re-equilibration)

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The characteristic fragmentation of acyl-CoAs involves a neutral loss of the 3'-phospho-ADP moiety (507 Da).[4][5][6] The precursor ion will be the protonated molecule [M+H]⁺.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound~1178.7~671.7Optimized (e.g., 40-50)
Heptadecanoyl-CoA (IS)1034.6527.6Optimized (e.g., 40-50)

Note: The exact m/z values should be confirmed by direct infusion of standards if available. The precursor ion for this compound is calculated based on the molecular formula of 2-hydroxycerotic acid and Coenzyme A.

Data Presentation

The quantitative data should be summarized in a table for clear comparison.

Table 1: Quantitative Results for this compound

Sample IDThis compound Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)Concentration (pmol/mg tissue)
Control 1150,000500,0000.301.5
Control 2165,000510,0000.321.6
Treated 1300,000490,0000.613.1
Treated 2320,000505,0000.633.2

Concentrations are calculated from a standard curve prepared by spiking known amounts of a this compound standard (if available) or a closely related very-long-chain acyl-CoA standard into a blank matrix and processing it alongside the samples.

Visualizations

Experimental Workflow

experimental_workflow sample Biological Sample (Tissue or Cells) extraction Homogenization & Lipid Extraction with Internal Standard sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant drying Dry Down under Nitrogen supernatant->drying reconstitution Reconstitute in Methanol:Water drying->reconstitution centrifugation2 Final Centrifugation reconstitution->centrifugation2 analysis LC-MS/MS Analysis (MRM Mode) centrifugation2->analysis data Data Processing & Quantification analysis->data signaling_pathway cerotic_acid Cerotic Acid (C26:0) hydroxylation Fatty Acid 2-Hydroxylase (FA2H) cerotic_acid->hydroxylation hydroxy_cerotic_acid 2-Hydroxycerotic Acid hydroxylation->hydroxy_cerotic_acid activation Acyl-CoA Synthetase hydroxy_cerotic_acid->activation hydroxy_cerotoyl_coa This compound activation->hydroxy_cerotoyl_coa ceramide_synthase Ceramide Synthase hydroxy_cerotoyl_coa->ceramide_synthase hydroxy_ceramide 2-Hydroxy-Ceramide ceramide_synthase->hydroxy_ceramide myelin Myelin Sheath Components hydroxy_ceramide->myelin

References

Synthesis of 2-Hydroxycerotoyl-CoA for Research Standards: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 2-hydroxycerotoyl-CoA, a crucial intermediate in sphingolipid metabolism. The synthesis is presented as a two-stage process: first, the synthesis of the precursor, 2-hydroxycerotic acid, via either an enzymatic or a chemical route, and second, the conversion of 2-hydroxycerotic acid to its coenzyme A thioester. Methodologies for purification and characterization of the final product are also described in detail. This guide is intended to provide researchers with a comprehensive resource for producing high-purity this compound for use as a research standard.

Introduction

2-Hydroxy fatty acids are integral components of a specific subset of mammalian sphingolipids, which are particularly abundant in the nervous system, epidermis, and kidney.[1] The activated form, this compound, is a direct precursor for the synthesis of 2-hydroxyceramides, which are subsequently incorporated into more complex sphingolipids like galactosylceramides and sulfatides. The presence and metabolism of these 2-hydroxylated sphingolipids are critical for maintaining the structural integrity and function of cell membranes. Dysregulation of their metabolism has been implicated in various neurological and skin disorders. Therefore, the availability of high-purity this compound as a research standard is essential for in vitro enzyme assays, metabolic studies, and the development of therapeutic agents targeting sphingolipid pathways.

Synthesis Overview

The synthesis of this compound can be achieved through a chemoenzymatic pathway. The overall workflow involves the synthesis of the free fatty acid, 2-hydroxycerotic acid, followed by its activation to the corresponding CoA thioester.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 2-Hydroxycerotic Acid cluster_1 Stage 2: CoA Esterification Cerotic_Acid Cerotic Acid (C26:0) Two_Hydroxycerotic_Acid 2-Hydroxycerotic Acid Cerotic_Acid->Two_Hydroxycerotic_Acid α-Hydroxylation (Enzymatic or Chemical) Two_Hydroxycerotoyl_CoA This compound Two_Hydroxycerotic_Acid->Two_Hydroxycerotoyl_CoA Activation & Thioesterification (Chemoenzymatic or Enzymatic)

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of 2-Hydroxycerotic Acid

Two primary routes are presented for the synthesis of 2-hydroxycerotic acid: a highly selective enzymatic approach and a classic chemical method.

Protocol 1A: Enzymatic α-Hydroxylation using Cytochrome P450

This protocol utilizes a recombinant cytochrome P450 enzyme, specifically P450SPα (CYP152B1) from Sphingomonas paucimobilis, which is known to catalyze the α-hydroxylation of long-chain fatty acids with high regioselectivity.[2][3]

Enzymatic_Hydroxylation Cerotic_Acid Cerotic Acid P450 P450SPα (CYP152B1) Cerotic_Acid->P450 H2O H₂O P450->H2O Two_Hydroxycerotic_Acid 2-Hydroxycerotic Acid P450->Two_Hydroxycerotic_Acid H2O2 H₂O₂ H2O2->P450

Caption: Enzymatic α-hydroxylation of cerotic acid.

1. Recombinant Enzyme Expression and Purification (Not detailed here): The P450SPα enzyme can be expressed in E. coli and purified using standard chromatographic techniques. For researchers without access to protein purification facilities, a whole-cell biocatalysis approach is a viable alternative.[4][5]

2. Whole-Cell Biocatalysis Protocol:

  • Materials:

    • E. coli cells expressing recombinant P450SPα.

    • Cerotic acid (Hexacosanoic acid).

    • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

    • Hydrogen peroxide (H₂O₂), 30% solution.

    • Ethyl acetate.

    • Anhydrous sodium sulfate.

  • Procedure:

    • Prepare a suspension of the E. coli cells in the reaction buffer.

    • Dissolve cerotic acid in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and add it to the cell suspension to a final concentration of 1-5 mM.

    • Initiate the reaction by adding H₂O₂ in small aliquots over time to a final concentration of 10-20 mM to minimize enzyme inactivation.

    • Incubate the reaction mixture at 30°C with shaking for 12-24 hours.

    • Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by TLC or GC-MS after derivatization.

    • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

    • The crude 2-hydroxycerotic acid can be purified by silica (B1680970) gel chromatography.

Parameter Value Reference
EnzymeP450SPα (CYP152B1)[3]
SubstrateCerotic Acid (C26:0)-
Product2-Hydroxycerotic Acid-
Expected Yield40-60%Estimated
Purity>95% after chromatographyEstimated
Protocol 1B: Chemical Synthesis via Hell-Volhard-Zelinsky Reaction

This classic chemical method involves the α-bromination of cerotic acid, followed by nucleophilic substitution with a hydroxide (B78521) ion.[6][7]

  • Materials:

    • Cerotic acid.

    • Phosphorus tribromide (PBr₃).

    • Bromine (Br₂).

    • Aqueous sodium hydroxide (NaOH) solution.

    • Hydrochloric acid (HCl).

    • Diethyl ether.

  • Procedure:

    • α-Bromination: In a round-bottom flask equipped with a reflux condenser, dissolve cerotic acid in a suitable solvent (e.g., carbon tetrachloride). Add a catalytic amount of PBr₃ followed by the slow addition of Br₂ (1.1 equivalents). Heat the mixture to reflux until the bromine color disappears.

    • Hydrolysis: After cooling, slowly add water to the reaction mixture to hydrolyze the acyl bromide. Extract the α-bromo-cerotic acid with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Nucleophilic Substitution: Dissolve the crude α-bromo-cerotic acid in an aqueous solution of NaOH and heat to reflux for several hours.

    • Acidify the cooled reaction mixture with HCl to precipitate the 2-hydroxycerotic acid.

    • Filter the precipitate, wash with cold water, and dry. The product can be further purified by recrystallization.

Parameter Value Reference
Starting MaterialCerotic Acid-
Key ReagentsPBr₃, Br₂, NaOH[6][7]
Product2-Hydroxycerotic Acid-
Expected Yield50-70%Estimated
Purity>90% after recrystallizationEstimated

Stage 2: Synthesis of this compound

Protocol 2A: Chemoenzymatic Synthesis using Carbonyldiimidazole (CDI)

This method involves the activation of the carboxylic acid group of 2-hydroxycerotic acid with CDI to form an acyl-imidazolide, which then reacts with the thiol group of coenzyme A.[8][9]

CDI_Activation Two_Hydroxycerotic_Acid 2-Hydroxycerotic Acid Acyl_Imidazolide 2-Hydroxycerotoyl-Imidazolide Two_Hydroxycerotic_Acid->Acyl_Imidazolide CDI Two_Hydroxycerotoyl_CoA This compound Acyl_Imidazolide->Two_Hydroxycerotoyl_CoA + CoA-SH CoA_SH Coenzyme A (CoA-SH)

Caption: Chemoenzymatic synthesis of this compound via CDI activation.

  • Materials:

    • 2-Hydroxycerotic acid.

    • 1,1'-Carbonyldiimidazole (CDI).

    • Coenzyme A, trilithium salt.

    • Anhydrous tetrahydrofuran (B95107) (THF).

    • Aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve 2-hydroxycerotic acid in anhydrous THF.

    • Add a 1.5-fold molar excess of CDI and stir the reaction at room temperature for 1 hour, or until CO₂ evolution ceases.

    • In a separate flask, dissolve coenzyme A in an aqueous sodium bicarbonate solution (pH ~8).

    • Add the activated acyl-imidazolide solution dropwise to the coenzyme A solution with vigorous stirring.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by HPLC.

    • The product can be purified by solid-phase extraction or preparative HPLC.

Parameter Value Reference
Activating AgentCarbonyldiimidazole (CDI)[8][9]
Substrates2-Hydroxycerotic Acid, Coenzyme A-
ProductThis compound-
Expected Yield30-50%Estimated
Purity>95% after purificationEstimated
Protocol 2B: Enzymatic Synthesis using Long-Chain Acyl-CoA Synthetase (ACSL)

This protocol utilizes an ACSL to catalyze the formation of the thioester bond between 2-hydroxycerotic acid and coenzyme A in an ATP-dependent manner.[10][11]

  • Materials:

    • 2-Hydroxycerotic acid.

    • Coenzyme A, trilithium salt.

    • Adenosine triphosphate (ATP), disodium (B8443419) salt.

    • Magnesium chloride (MgCl₂).

    • Triton X-100.

    • Reaction Buffer: 100 mM Tris-HCl, pH 7.5.

    • Recombinant or commercially available long-chain acyl-CoA synthetase.

  • Procedure:

    • Prepare a reaction mixture containing the reaction buffer, ATP (10 mM), MgCl₂ (10 mM), Coenzyme A (1 mM), and Triton X-100 (0.1%).

    • Add 2-hydroxycerotic acid (solubilized in a small amount of DMSO or ethanol) to a final concentration of 100-500 µM.

    • Initiate the reaction by adding the ACSL enzyme.

    • Incubate at 37°C for 1-2 hours.

    • Monitor the reaction by HPLC.

    • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724).

    • Centrifuge to pellet the precipitated protein and analyze the supernatant.

Parameter Value Reference
EnzymeLong-Chain Acyl-CoA Synthetase (ACSL)[10][11]
Substrates2-Hydroxycerotic Acid, Coenzyme A, ATP-
ProductThis compound-
Expected Yield60-80%Estimated
PurityDependent on starting material purity-

Purification and Characterization

Protocol 3: Solid-Phase Extraction (SPE) of this compound

This protocol is for the purification of the synthesized this compound from the reaction mixture.[12][13][14]

  • Materials:

    • C18 SPE cartridge.

    • Methanol.

    • Acetonitrile.

    • Potassium phosphate buffer (pH 4.9).

  • Procedure:

    • Condition the SPE cartridge: Wash the C18 cartridge sequentially with methanol, water, and finally the potassium phosphate buffer.

    • Load the sample: Load the reaction mixture onto the conditioned cartridge.

    • Wash: Wash the cartridge with the potassium phosphate buffer to remove unreacted Coenzyme A and other polar impurities.

    • Elute: Elute the this compound with a mixture of acetonitrile and water.

    • Lyophilize the eluate to obtain the purified product.

Parameter Value Reference
SPE SorbentC18 Reverse Phase[12]
Expected Recovery70-80%[12]
Purity>95%Estimated
Protocol 4: Characterization by HPLC and LC-MS/MS

The purity and identity of the synthesized this compound should be confirmed by HPLC and LC-MS/MS.[1][15][16]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 75 mM potassium phosphate, pH 4.9.[16]

    • Mobile Phase B: Acetonitrile.[16]

    • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • LC-MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[15]

    • Precursor Ion (m/z): [M+H]⁺ for this compound.

    • Product Ions (m/z): Characteristic fragments of Coenzyme A.

    • Collision Energy: Optimize for the specific instrument.

Parameter Value Reference
HPLC
ColumnC18 Reverse Phase[16]
Mobile PhaseAcetonitrile/Phosphate Buffer Gradient[16]
DetectionUV at 260 nm[16]
LC-MS/MS
IonizationESI+[15]
Expected [M+H]⁺~1176.7 g/mol Calculated
Key FragmentsFragments corresponding to CoA[15]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of this compound. Researchers can choose between enzymatic and chemical methods for the synthesis of the 2-hydroxycerotic acid precursor and between chemoenzymatic and enzymatic methods for the final CoA esterification, depending on the available resources and expertise. The successful synthesis of this important metabolic standard will facilitate further research into the role of 2-hydroxylated sphingolipids in health and disease.

References

Application Notes and Protocols for the Extraction of 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

2-hydroxycerotoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxy sphingolipids, which are essential components of myelin and the epidermal permeability barrier. The accurate quantification of this compound and other very-long-chain acyl-CoAs (VLCFA-CoAs) is vital for understanding the pathophysiology of various neurological and skin disorders. However, the unique physicochemical properties of these molecules, including their long acyl chain and the presence of a hydroxyl group, present significant challenges for their efficient extraction and analysis.

These application notes provide a comprehensive overview of effective methods for the extraction of this compound from biological samples. The protocols detailed below are compiled from established methodologies for long-chain and very-long-chain acyl-CoA analysis, with specific considerations for hydroxylated species.

Metabolic Pathway of this compound

This compound is synthesized from cerotoyl-CoA through the action of Fatty Acid 2-Hydroxylase (FA2H). This enzyme is a key player in the pathway that generates 2-hydroxy fatty acids, which are subsequently incorporated into various sphingolipids. Mutations in the FA2H gene are associated with neurodegenerative disorders, highlighting the importance of this pathway.[1][2][3]

Metabolic Pathway of this compound cluster_elongation Fatty Acid Elongation cluster_hydroxylation 2-Hydroxylation cluster_sphingolipid Sphingolipid Synthesis Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Stearoyl-CoA (C18:0) Stearoyl-CoA (C18:0) Palmitoyl-CoA (C16:0)->Stearoyl-CoA (C18:0) ELOVL Very-Long-Chain Acyl-CoAs Very-Long-Chain Acyl-CoAs Stearoyl-CoA (C18:0)->Very-Long-Chain Acyl-CoAs ELOVL Cerotoyl-CoA (C26:0) Cerotoyl-CoA (C26:0) Very-Long-Chain Acyl-CoAs->Cerotoyl-CoA (C26:0) ELOVL This compound This compound Cerotoyl-CoA (C26:0)->this compound FA2H 2-Hydroxyceramide 2-Hydroxyceramide This compound->2-Hydroxyceramide Ceramide Synthase 2-Hydroxyglucosylceramide 2-Hydroxyglucosylceramide 2-Hydroxyceramide->2-Hydroxyglucosylceramide Glucosylceramide Synthase 2-Hydroxysphingomyelin 2-Hydroxysphingomyelin 2-Hydroxyceramide->2-Hydroxysphingomyelin Sphingomyelin Synthase SPE Workflow Tissue_Sample Tissue Sample (50-100mg) Homogenization Homogenize in Buffer + 2-Propanol Tissue_Sample->Homogenization Extraction Extract with Acetonitrile Homogenization->Extraction Centrifugation Centrifuge (1,900 x g, 10 min, 4°C) Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Supernatant_Collection->SPE Evaporation Evaporate to Dryness SPE->Evaporation Reconstitution Reconstitute for Analysis Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

References

Application Notes and Protocols: 2-Hydroxycerotoyl-CoA in Lipidomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycerotoyl-CoA is a crucial intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids vital for the structural integrity and function of various tissues, particularly the nervous system and the epidermis. As the activated form of 2-hydroxycerotic acid, a very-long-chain fatty acid (VLCFA), its metabolism is integral to the formation of myelin and the maintenance of the skin's permeability barrier. Dysregulation of its metabolic pathways is implicated in severe neurological disorders. These application notes provide an overview of the role of this compound in lipidomics, methods for its analysis, and its potential as a therapeutic target and biomarker.

Biological Significance

This compound is synthesized from cerotic acid (C26:0) through the action of fatty acid 2-hydroxylase (FA2H). Subsequently, it is incorporated into the ceramide backbone by ceramide synthases to form 2-hydroxyceramide. This specialized ceramide is a precursor for a variety of complex sphingolipids, including galactosylceramides and sulfatides, which are abundant in the myelin sheath.

The presence of the 2-hydroxyl group on the fatty acyl chain confers unique biophysical properties to the cell membranes, influencing membrane fluidity, lipid packing, and interactions with membrane proteins. In the nervous system, these properties are critical for the long-term stability of myelin.[1][2] Mutations in the FA2H gene, which leads to a deficiency in 2-hydroxylated sphingolipids, are associated with demyelinating disorders such as leukodystrophy and hereditary spastic paraplegia.

Application in Lipidomics Studies

The study of this compound and its downstream metabolites is a key area of lipidomics research, with applications in:

  • Biomarker Discovery: Altered levels of 2-hydroxylated sphingolipids may serve as biomarkers for neurological diseases associated with demyelination.

  • Drug Development: The enzymes involved in the synthesis and degradation of this compound, such as FA2H and 2-hydroxyacyl-CoA lyase (HACL1), represent potential therapeutic targets for modulating the levels of these critical lipids.

  • Understanding Disease Mechanisms: Investigating the metabolism of this compound provides insights into the pathophysiology of diseases related to myelin maintenance and skin barrier function.

Quantitative Data Presentation

While direct quantification of this compound is technically challenging and not widely reported, studies on related 2-hydroxy fatty acids in genetic mouse models provide valuable insights. The following table summarizes the accumulation of 2-hydroxyphytanic acid, a structurally related 2-hydroxy fatty acid, in the liver of mice deficient in 2-hydroxyacyl-CoA lyase 1 (Hacl1), the enzyme responsible for its degradation. This data serves as a proxy for the potential accumulation of 2-hydroxy fatty acyl-CoAs when their catabolism is impaired.

TissueGenotype2-Hydroxyphytanic Acid Level (Arbitrary Units)Fold Change vs. Wild-Type
LiverWild-Type1.0 ± 0.2-
LiverHacl1 -/-15.2 ± 3.515.2

Data adapted from a lipidomic analysis of Hacl1 deficient mice. The levels are presented in arbitrary units and highlight the significant accumulation of the 2-hydroxy fatty acid substrate in the absence of the catabolic enzyme.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from methods for the extraction of long-chain and very-long-chain acyl-CoAs and is suitable for the analysis of this compound.

Materials:

  • Tissue sample (e.g., brain, liver, kidney; ~50-100 mg)

  • Homogenization buffer: 100 mM KH2PO4, pH 4.9

  • Acetonitrile (ACN)

  • 2-Propanol

  • Solid-Phase Extraction (SPE) columns (e.g., Oasis HLB or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)

  • Elution solvent for SPE

  • Internal standards (e.g., C17:0-CoA or other odd-chain acyl-CoAs not abundant in the sample)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue sample and place it in a glass homogenizer on ice.

    • Add 1 mL of ice-cold homogenization buffer and homogenize thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.

  • Extraction:

    • Transfer the homogenate to a centrifuge tube and add 2 mL of ACN.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol/ammonium formate (B1220265) mixture).

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted sample under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

Protocol 2: Quantification of Very-Long-Chain Acyl-CoAs by LC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Conditions:

  • Column: C18 reversed-phase column suitable for lipid analysis.

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer.

  • Mobile Phase B: Acetonitrile/isopropanol mixture with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the very-long-chain acyl-CoAs.

  • Flow Rate: As recommended for the column dimensions.

  • Column Temperature: 40-50°C.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The [M+H]+ ion of this compound.

  • Product Ion: A characteristic fragment ion of the acyl-CoA. A neutral loss scan of 507 Da (corresponding to the phosphoadenosine diphosphate (B83284) moiety) can be used for profiling.

  • Collision Energy: Optimized for the specific analyte.

  • Quantification: Based on the peak area ratio of the analyte to the internal standard.

Note: Due to the potential for poor ionization efficiency of hydroxylated fatty acids, derivatization of the hydroxyl group to a methyl ether or other stable derivative prior to LC-MS/MS analysis may be considered to improve sensitivity.

Visualizations

Sphingolipid Biosynthesis Pathway

Sphingolipid_Biosynthesis Biosynthesis of 2-Hydroxylated Sphingolipids cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine 3_Ketosphinganine 3_Ketosphinganine Serine->3_Ketosphinganine SPT Palmitoyl_CoA Palmitoyl_CoA Palmitoyl_CoA->3_Ketosphinganine Sphinganine Sphinganine 3_Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS 2_Hydroxydihydroceramide 2_Hydroxydihydroceramide Sphinganine->2_Hydroxydihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DEGS Cerotic_Acid Cerotic_Acid 2_Hydroxycerotic_Acid 2_Hydroxycerotic_Acid Cerotic_Acid->2_Hydroxycerotic_Acid FA2H 2_Hydroxycerotoyl_CoA This compound 2_Hydroxycerotic_Acid->2_Hydroxycerotoyl_CoA Acyl-CoA Synthetase 2_Hydroxycerotoyl_CoA->2_Hydroxydihydroceramide CerS 2_Hydroxyceramide 2_Hydroxyceramide 2_Hydroxydihydroceramide->2_Hydroxyceramide DEGS 2_Hydroxy_GalCer 2-Hydroxy- Galactosylceramide 2_Hydroxyceramide->2_Hydroxy_GalCer CGT 2_Hydroxy_SM 2-Hydroxy- Sphingomyelin 2_Hydroxyceramide->2_Hydroxy_SM SMS Myelin_Sheath Myelin_Sheath 2_Hydroxy_GalCer->Myelin_Sheath Incorporation

Caption: Biosynthesis of 2-hydroxylated sphingolipids.

Experimental Workflow for Lipidomics Analysis

Lipidomics_Workflow Workflow for this compound Analysis Tissue_Sample Tissue Sample (e.g., Brain) Homogenization Homogenization in Acidic Buffer Tissue_Sample->Homogenization Extraction Solvent Extraction (ACN/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE LC_MS_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: Experimental workflow for lipidomics analysis.

Conceptual Signaling Pathway of 2-Hydroxyceramides

Signaling_Pathway Conceptual Signaling of 2-Hydroxyceramides Stimulus Cellular Stress or Differentiation Signal FA2H_Activation FA2H Activation Stimulus->FA2H_Activation 2_Hydroxycerotoyl_CoA_Increase Increased This compound FA2H_Activation->2_Hydroxycerotoyl_CoA_Increase 2_Hydroxyceramide_Increase Increased 2-Hydroxyceramide 2_Hydroxycerotoyl_CoA_Increase->2_Hydroxyceramide_Increase Apoptosis_Induction Apoptosis Induction 2_Hydroxyceramide_Increase->Apoptosis_Induction Differentiation_Modulation Cell Differentiation Modulation 2_Hydroxyceramide_Increase->Differentiation_Modulation Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Gene_Expression_Changes Altered Gene Expression Differentiation_Modulation->Gene_Expression_Changes

Caption: Conceptual signaling pathway of 2-hydroxyceramides.

References

Application Notes and Protocols for Culturing Cells to Study 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-hydroxycerotoyl-CoA is a crucial intermediate in the biosynthesis of 2-hydroxylated sphingolipids, a class of lipids essential for the proper function of various cellular processes, particularly in the formation and maintenance of myelin in the nervous system and the integrity of the skin's permeability barrier. The enzyme responsible for the synthesis of the 2-hydroxy fatty acid precursor of this compound is Fatty Acid 2-Hydroxylase (FA2H). Dysregulation of FA2H activity and altered levels of 2-hydroxylated sphingolipids have been implicated in several diseases, including neurodegenerative disorders and cancer, making this pathway a significant area of research and a potential target for drug development.

These application notes provide detailed protocols for culturing cells to study this compound and its metabolic context. The protocols cover the selection and maintenance of appropriate cell lines, methods for manipulating FA2H expression, and assays to measure enzyme activity and quantify 2-hydroxylated sphingolipids.

Data Presentation

The following table summarizes the relative changes in 2-hydroxylated sphingolipid levels observed in various cell lines upon modulation of FA2H expression, as reported in the literature. This data is crucial for designing and interpreting experiments aimed at understanding the function of this compound and its downstream metabolites.

Cell LineFA2H Modulation2-Hydroxylated Sphingolipid MeasuredObserved ChangeReference
Human Cancer Cell LinesOverexpression2-hydroxy fatty acid-containing ceramides (B1148491)Increased sensitivity to PM02734[1]
HCT116, HeLaStable OverexpressionNot specifiedIncreased sensitivity to PM02734[2]
Gastric Cancer Cells (SGC7901, MKN45)KnockdownNot specifiedDecreased chemosensitivity[3]
Gastric Cancer Cells (SGC7901, MKN45)OverexpressionNot specifiedIncreased chemosensitivity[3]
Esophageal Squamous Cell Carcinoma (ESCC)KnockdownDihydroceramides (Cer(d18:0/24:0), Cer(d18:0/24:1))Increased[1]
CHO-K1Transient Overexpression (wildtype vs. mutant FA2H)α-OH-ceramideWildtype showed significant production; mutants showed decreased production[4]
Human Fibroblasts (from patients with FA2H mutation)Endogenous Mutation2-hydroxylated sphingomyelin (B164518)Decreased[5]

Experimental Protocols

Cell Line Selection and General Culture Conditions

A variety of cell lines can be utilized to study this compound, primarily by modulating the expression of FA2H.

Recommended Cell Lines:

  • Human Colorectal Carcinoma: HCT116

  • Human Cervical Cancer: HeLa

  • Human Gastric Cancer: SGC7901, MKN45

  • Monkey Kidney Fibroblast: COS-1

  • Human Embryonic Kidney: HEK293T

  • Chinese Hamster Ovary: CHO-K1 (useful for observing the effects of exogenous FA2H expression as they do not endogenously express it)[4]

General Culture Protocol:

  • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. For adherent cells, use trypsin-EDTA to detach them from the culture vessel.

Generation of FA2H Overexpression and Knockdown Cell Lines

Modulating the expression of FA2H is a key strategy to study the metabolism and function of this compound.

a) FA2H Overexpression (Stable Cell Line Generation)

This protocol describes the generation of a stable cell line overexpressing FA2H using a lentiviral vector.

  • Vector Construction: Clone the full-length human FA2H cDNA into a lentiviral expression vector containing a selectable marker (e.g., puromycin (B1679871) resistance).

  • Lentivirus Production: Co-transfect HEK293T cells with the FA2H-lentiviral vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant 48 and 72 hours post-transfection, filter it through a 0.45 µm filter, and concentrate if necessary.

  • Transduction: Seed the target cells (e.g., HCT116, HeLa) at a density of 50,000 cells/well in a 6-well plate. Add the lentiviral supernatant at various dilutions to the cells in the presence of polybrene (8 µg/mL).

  • Selection: 48-72 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., puromycin). The optimal concentration should be determined beforehand by generating a kill curve for the specific cell line.

  • Expansion: Continue to culture the cells in the selection medium, replacing it every 3-4 days, until antibiotic-resistant colonies appear.

  • Verification: Pick individual colonies and expand them. Verify FA2H overexpression by Western blotting and/or qRT-PCR.

b) FA2H Knockdown using siRNA (Transient)

This protocol provides a method for the transient knockdown of FA2H expression using small interfering RNA (siRNA).

  • Cell Seeding: The day before transfection, seed the target cells in a 24-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 10-50 nM of FA2H-specific siRNA or a negative control siRNA into a serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-15 minutes at room temperature to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C.

  • Analysis: Harvest the cells for downstream analysis, such as qRT-PCR or Western blotting to confirm knockdown efficiency, or for lipid analysis.

In Vitro FA2H Enzyme Activity Assay

This protocol is adapted from a method using microsomes from FA2H-transfected cells and is based on the conversion of a deuterated fatty acid substrate to its 2-hydroxylated product, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Preparation of Microsomes:

    • Homogenize FA2H-overexpressing cells (e.g., transfected COS-1 cells) or control cells in a suitable buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in a storage buffer.

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Tris-HCl buffer (pH 7.6)

      • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

      • MgCl2

      • Purified NADPH:cytochrome P-450 reductase

      • Microsomal protein (50 µg)

    • Add the substrate, [3,3,5,5-D4]tetracosanoic acid, solubilized in an α-cyclodextrin solution.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 120-180 minutes).

  • Lipid Extraction:

    • Stop the reaction by adding an appropriate solvent.

    • Extract the fatty acids three times with diethyl ether.

    • Dry the combined ether extracts under a stream of nitrogen.

  • Derivatization and GC-MS Analysis:

    • Convert the extracted fatty acids to their trimethylsilyl (B98337) (TMS) ether derivatives.

    • Analyze the derivatized products by GC-MS to quantify the formation of 2-hydroxy [3,3,5,5-D4]tetracosanoic acid.

Lipid Extraction and Analysis of 2-Hydroxylated Sphingolipids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 2-hydroxylated sphingolipids from cultured cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Cell Harvesting and Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Scrape the cells in ice-cold 10% (w/v) trichloroacetic acid in water.

    • Sonicate the cell suspension.

  • Lipid Extraction (Bligh-Dyer Method):

    • Add a mixture of chloroform (B151607) and methanol (B129727) to the cell lysate to create a single-phase system.

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction of the aqueous phase.

    • Combine the organic phases and dry under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Resuspend the dried lipid extract in a suitable solvent for injection.

    • Separate the lipid species using reverse-phase or hydrophilic interaction liquid chromatography.

    • Detect and quantify the 2-hydroxylated sphingolipids using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Use appropriate internal standards for accurate quantification.

Visualizations

Experimental Workflow for Studying FA2H Function

experimental_workflow cluster_cell_manipulation Cell Line Manipulation cluster_analysis Downstream Analysis cell_line Select Cell Line (e.g., HCT116, HeLa) overexpression FA2H Overexpression (Lentiviral Transduction) cell_line->overexpression knockdown FA2H Knockdown (siRNA Transfection) cell_line->knockdown control Control Cells (Empty Vector / Scrambled siRNA) cell_line->control enzyme_assay FA2H Enzyme Activity Assay overexpression->enzyme_assay lipidomics Lipidomics (LC-MS/MS) Quantify 2-OH-Sphingolipids overexpression->lipidomics western_blot Western Blot (Confirm Protein Levels) overexpression->western_blot phenotypic_assay Phenotypic Assays (e.g., Chemosensitivity) overexpression->phenotypic_assay knockdown->enzyme_assay knockdown->lipidomics knockdown->western_blot knockdown->phenotypic_assay control->enzyme_assay control->lipidomics control->western_blot control->phenotypic_assay

Caption: Workflow for investigating the role of FA2H in cellular processes.

FA2H-Related Signaling Pathway

signaling_pathway FA2H FA2H Two_OHFA 2-Hydroxy Fatty Acids FA2H->Two_OHFA Two_OH_Cer 2-Hydroxy Ceramides Two_OHFA->Two_OH_Cer AMPK AMPK Two_OH_Cer->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits S6K1 S6K1 mTORC1->S6K1 Chemosensitivity Chemosensitivity mTORC1->Chemosensitivity Decreases Gli1 Gli1 S6K1->Gli1 Cell_Growth Tumor Growth & Proliferation Gli1->Cell_Growth

References

Application Notes and Protocols for Tracing 2-Hydroxycerotoyl-CoA Metabolism Using Stable Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-hydroxylated sphingolipids are crucial components of myelin and skin, and their metabolism is implicated in various physiological and pathological processes. The enzyme fatty acid 2-hydroxylase (FA2H) plays a pivotal role in the synthesis of these lipids by catalyzing the 2-hydroxylation of fatty acids, which are subsequently incorporated into sphingolipids.[1][2][3] Dysregulation of this pathway is associated with neurodegenerative diseases.[1][3] Stable isotope tracing, coupled with mass spectrometry, offers a powerful approach to dissect the metabolic fate of 2-hydroxycerotoyl-CoA and its downstream products, providing insights into pathway dynamics and enzyme activities.[4][5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotopes to trace the metabolism of this compound. Detailed protocols for the synthesis of a labeled precursor, cell culture-based tracing experiments, and LC-MS/MS analysis are provided, along with examples of data presentation and visualization.

Metabolic Pathway of this compound

The metabolic pathway of this compound involves its synthesis from cerotoyl-CoA, incorporation into various sphingolipid species, and eventual degradation.

This compound Metabolism Metabolic Pathway of this compound cluster_synthesis Biosynthesis cluster_incorporation Incorporation into Sphingolipids cluster_degradation Degradation Cerotoyl-CoA Cerotoyl-CoA FA2H FA2H Cerotoyl-CoA->FA2H Fatty Acid 2-Hydroxylase This compound This compound Dihydroceramide Synthase CerS This compound->Dihydroceramide Synthase Alpha-Oxidation Pathway Alpha-Oxidation Pathway This compound->Alpha-Oxidation Pathway Peroxisomal Degradation FA2H->this compound 2-Hydroxycerotoyl-dihydroceramide 2-Hydroxycerotoyl-dihydroceramide Dihydroceramide Synthase->2-Hydroxycerotoyl-dihydroceramide 2-Hydroxyceramide 2-Hydroxyceramide 2-Hydroxycerotoyl-dihydroceramide->2-Hydroxyceramide Dihydroceramide Desaturase Complex 2-OH Sphingolipids 2-OH-Glucosylceramide 2-OH-Galactosylceramide 2-OH-Sphingomyelin 2-Hydroxyceramide->Complex 2-OH Sphingolipids Pristanal + Formyl-CoA Pristanal + Formyl-CoA Alpha-Oxidation Pathway->Pristanal + Formyl-CoA

Biosynthesis, incorporation, and degradation of this compound.

Experimental Workflow

A typical stable isotope tracing experiment to monitor this compound metabolism involves several key steps, from the synthesis of the labeled precursor to the final data analysis.

Experimental Workflow Experimental Workflow for Tracing this compound Metabolism cluster_synthesis Precursor Synthesis cluster_experiment Cell Culture Experiment cluster_analysis Sample Analysis Start Start Synthesis of [13C]-Cerotic Acid Synthesis of [13C]-Cerotic Acid Start->Synthesis of [13C]-Cerotic Acid End End Alpha-hydroxylation Alpha-hydroxylation Synthesis of [13C]-Cerotic Acid->Alpha-hydroxylation Activation to [13C]-2-Hydroxycerotoyl-CoA Activation to [13C]-2-Hydroxycerotoyl-CoA Alpha-hydroxylation->Activation to [13C]-2-Hydroxycerotoyl-CoA Cell Seeding and Growth Cell Seeding and Growth Activation to [13C]-2-Hydroxycerotoyl-CoA->Cell Seeding and Growth Incubation with Labeled Precursor Incubation with Labeled Precursor Cell Seeding and Growth->Incubation with Labeled Precursor Cell Harvesting Cell Harvesting Incubation with Labeled Precursor->Cell Harvesting Lipid Extraction Lipid Extraction Cell Harvesting->Lipid Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid Extraction->LC-MS/MS Analysis Data Processing and Interpretation Data Processing and Interpretation LC-MS/MS Analysis->Data Processing and Interpretation Data Processing and Interpretation->End

A generalized experimental workflow for stable isotope tracing.

Application Notes

Selection of Stable Isotope Precursor

The choice of the stable isotope-labeled precursor is critical for a successful tracing experiment. For tracking the acyl chain of this compound, a long-chain fatty acid labeled with ¹³C or ²H is ideal. Uniformly ¹³C-labeled cerotic acid ([U-¹³C₂₆]-cerotic acid) is an excellent choice as it provides a distinct mass shift that can be easily tracked through the metabolic pathway.

Cell Culture Model

The selection of an appropriate cell line is crucial. Cell lines with active sphingolipid metabolism, such as oligodendrocytes, keratinocytes, or specific cancer cell lines with high FA2H expression, are suitable models. It is recommended to characterize the baseline levels of 2-hydroxylated sphingolipids in the chosen cell line before initiating tracing experiments.

Data Interpretation

The primary output of the LC-MS/MS analysis will be the mass isotopologue distribution (MID) for each lipid of interest. The MID reveals the incorporation of the stable isotope from the precursor into the downstream metabolites. This data can be used to calculate the fractional new synthesis of each lipid species and to infer the relative activity of different metabolic pathways.

Protocols

Protocol 1: Synthesis of [U-¹³C₂₆]-2-Hydroxycerotic Acid

This protocol is a conceptual outline for the synthesis of the labeled precursor. The actual synthesis should be performed by chemists experienced in organic synthesis and stable isotope labeling.

  • Synthesis of [U-¹³C₂₆]-Cerotic Acid: This can be achieved through a multi-step organic synthesis route, for instance, by coupling smaller ¹³C-labeled building blocks. A potential strategy involves the use of ¹³C-labeled Grignard reagents and ¹³C-labeled alkyl halides in a chain elongation process.

  • α-Hydroxylation: The synthesized [U-¹³C₂₆]-cerotic acid is then subjected to α-hydroxylation. This can be achieved using methods such as bromination at the α-position followed by nucleophilic substitution with a hydroxyl group.

  • Purification: The final product, [U-¹³C₂₆]-2-hydroxycerotic acid, must be rigorously purified using techniques like column chromatography and recrystallization. The purity and isotopic enrichment should be confirmed by NMR and mass spectrometry.

Protocol 2: Stable Isotope Tracing in Cell Culture
  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that allows for logarithmic growth during the experiment.

  • Preparation of Labeling Medium: Prepare the cell culture medium supplemented with the [U-¹³C₂₆]-2-hydroxycerotic acid. The final concentration of the labeled fatty acid should be optimized to ensure sufficient uptake without causing cytotoxicity. A typical starting concentration is 10-50 µM. The labeled fatty acid should be complexed to fatty acid-free bovine serum albumin (BSA) to enhance its solubility and cellular uptake.

  • Labeling: Once the cells reach approximately 70-80% confluency, replace the normal growth medium with the labeling medium.

  • Time Course: Harvest cells at different time points (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of label incorporation.

  • Cell Harvesting:

    • Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold methanol (B129727) to each well and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

Protocol 3: Lipid Extraction

This protocol is adapted from the Bligh and Dyer method for the extraction of total lipids.

  • Internal Standard Spiking: To each cell suspension in methanol, add a known amount of a suitable internal standard, such as a commercially available odd-chain 2-hydroxyceramide (e.g., C17:0 2-hydroxyceramide), for normalization and absolute quantification.

  • Phase Separation:

    • Add 500 µL of chloroform (B151607) to each tube and vortex for 1 minute.

    • Add 500 µL of water and vortex for 1 minute.

    • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) into a new tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis, such as methanol/chloroform (9:1, v/v).

Protocol 4: LC-MS/MS Analysis of 2-Hydroxyceramides

This protocol provides a general framework for the analysis of 2-hydroxyceramides. Specific parameters may need to be optimized based on the instrument used.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The specific precursor-to-product ion transitions for each 2-hydroxyceramide and its ¹³C-labeled isotopologue need to be determined. For ceramides, a characteristic neutral loss of a water molecule from the protonated precursor ion is often monitored.

Data Presentation

Quantitative data from stable isotope tracing experiments should be summarized in clearly structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of 2-Hydroxyceramides after 24h Labeling with [U-¹³C₂₆]-2-Hydroxycerotic Acid.

Lipid SpeciesUnlabeled (M+0) Abundance (%)Labeled (M+26) Abundance (%)Fractional New Synthesis (%)
C26:0 2-OH Dihydroceramide45.2 ± 3.154.8 ± 3.154.8
C26:0 2-OH Ceramide58.7 ± 4.541.3 ± 4.541.3
C26:0 2-OH Glucosylceramide75.1 ± 5.224.9 ± 5.224.9
C26:0 2-OH Galactosylceramide68.9 ± 3.831.1 ± 3.831.1
C26:0 2-OH Sphingomyelin82.4 ± 6.117.6 ± 6.117.6

Data are presented as mean ± standard deviation (n=3). Fractional new synthesis is calculated from the percentage of the labeled species.

Table 2: Hypothetical Fold Change in 2-Hydroxyceramide Levels in Response to a FA2H Inhibitor.

Lipid SpeciesControl (Relative Abundance)FA2H Inhibitor (Relative Abundance)Fold Changep-value
C26:0 2-OH Dihydroceramide1.00 ± 0.120.23 ± 0.05-4.35<0.01
C26:0 2-OH Ceramide1.00 ± 0.150.31 ± 0.07-3.23<0.01
C26:0 Ceramide1.00 ± 0.091.89 ± 0.21+1.89<0.05

Data are presented as mean ± standard deviation (n=3). Fold change is calculated relative to the control group.

Conclusion

The methodologies described in these application notes provide a robust framework for investigating the metabolism of this compound using stable isotope tracing. By combining the synthesis of labeled precursors with advanced mass spectrometry techniques, researchers can gain valuable insights into the dynamics of 2-hydroxylated sphingolipid metabolism, which is essential for understanding their roles in health and disease and for the development of novel therapeutic strategies.

References

Application Notes: Cell-Free System for 2-Hydroxycerotoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Hydroxylated sphingolipids, particularly those containing a 2-hydroxycerotoyl moiety, are critical components of myelin sheaths in the nervous system and are essential for maintaining the epidermal permeability barrier in the skin.[1][2][3] The synthesis of these lipids depends on the formation of 2-hydroxy fatty acids, a reaction catalyzed by Fatty Acid 2-Hydroxylase (FA2H).[2][4] Deficiencies in FA2H activity are linked to severe neurodegenerative diseases, such as hereditary spastic paraplegia 35 (SPG35).[2] The development of a robust cell-free system for synthesizing 2-hydroxycerotoyl-CoA provides a powerful tool for studying enzyme kinetics, screening for potential therapeutic modulators, and producing standards for analytical applications. This document outlines the principles and protocols for establishing such a system.

The cell-free approach offers significant advantages over cell-based systems, including direct control over reaction components, elimination of cellular uptake and transport barriers, and simplified product purification.[5] The system described herein is a two-step enzymatic cascade:

  • 2-Hydroxylation: Cerotic acid (C26:0) is hydroxylated at the C-2 position to form (R)-2-hydroxycerotic acid, catalyzed by recombinant human FA2H.

  • CoA Ligation: The resulting 2-hydroxycerotic acid is then activated to its Coenzyme A (CoA) thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL).

This method provides a reliable platform for producing this compound for downstream applications in drug discovery and lipid research.

Biosynthetic Pathway

The synthesis is achieved through a two-enzyme cascade. First, Fatty Acid 2-Hydroxylase (FA2H) hydroxylates the fatty acid substrate. Subsequently, a Long-Chain Acyl-CoA Synthetase (ACSL) ligates Coenzyme A to the carboxyl group of the 2-hydroxylated fatty acid.

Biosynthetic_Pathway cluster_step1 Step 1: 2-Hydroxylation cluster_step2 Step 2: CoA Ligation Cerotic_Acid Cerotic Acid (C26:0) Hydroxy_Cerotic_Acid (R)-2-Hydroxycerotic Acid Cerotic_Acid->Hydroxy_Cerotic_Acid Catalyzed by Hydroxycerotoyl_CoA This compound Hydroxy_Cerotic_Acid->Hydroxycerotoyl_CoA Catalyzed by FA2H FA2H FA2H->Cerotic_Acid NADP NADP+ FA2H->NADP H2O H2O FA2H->H2O NADPH NADPH + H+ NADPH->FA2H e- donor O2 O2 O2->FA2H ACSL ACSL ACSL->Hydroxy_Cerotic_Acid AMP_PPi AMP + PPi ACSL->AMP_PPi CoA_SH CoA-SH CoA_SH->ACSL ATP ATP ATP->ACSL

Caption: Enzymatic cascade for this compound synthesis.

Quantitative Data

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateParameterValueReference
Human FA2HTetracosanoic Acid (C24:0)KM<0.18 µM[1]
Human FA2HN/AOptimum pH7.6 - 7.8[1]
Table 2: Standard Reaction Components for Cell-Free Synthesis
ComponentStock ConcentrationFinal ConcentrationPurpose
Step 1: Hydroxylation
Recombinant Human FA2H1 mg/mL5-10 µg/mLEnzyme
Cerotic Acid10 mM (in Ethanol)50 µMSubstrate
NADPH100 mM1 mMCofactor
Cytochrome P450 Reductase1 mg/mL10 µg/mLElectron Donor
Liposomes/Detergent (e.g., CHAPS)10% (w/v)0.1%Solubilization
Phosphate Buffer (pH 7.6)1 M100 mMBuffer System
Step 2: CoA Ligation
Recombinant ACSL1 mg/mL5-10 µg/mLEnzyme
Coenzyme A (CoA-SH)50 mM0.5 mMSubstrate
ATP100 mM2 mMEnergy Source
MgCl21 M5 mMCofactor

Experimental Workflow

The overall workflow involves the expression and purification of the required enzymes, execution of the two-step cell-free synthesis, and finally, analysis of the product.

Experimental_Workflow cluster_enzyme_prep Enzyme Preparation cluster_synthesis Cell-Free Synthesis cluster_analysis Product Analysis A1 Construct FA2H & ACSL Expression Vectors A2 Transform E. coli A1->A2 A3 Induce Protein Expression (e.g., with IPTG) A2->A3 A4 Cell Lysis & Lysate Clarification A3->A4 A5 Affinity Chromatography (e.g., Ni-NTA) A4->A5 A6 Purified Enzymes A5->A6 B1 Step 1: Hydroxylation Reaction (FA2H + Cerotic Acid + NADPH) A6->B1 Add Enzymes B2 Intermediate Product: 2-Hydroxycerotic Acid B1->B2 B3 Step 2: CoA Ligation Reaction (ACSL + 2-OH Cerotic Acid + CoA + ATP) B2->B3 B4 Final Product: This compound B3->B4 C1 Lipid Extraction (e.g., Bligh-Dyer) B4->C1 Analyze Product C2 Sample Derivatization (Optional) (e.g., for GC-MS) C1->C2 for GC-MS C3 LC-MS/MS Analysis C1->C3 C4 Quantification C3->C4

Caption: Workflow from enzyme production to product quantification.

Experimental Protocols

Protocol 1: Recombinant Human FA2H Expression and Purification

This protocol describes the expression of His-tagged human FA2H in E. coli and subsequent purification.[6][7][8]

1. Transformation and Expression:

  • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the FA2H expression plasmid.

  • Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Incubate for 16-18 hours at 20°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis and Purification:

  • Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 10 mM Imidazole, 1 mM β-mercaptoethanol, and protease inhibitors).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA affinity column with Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 25 mM Imidazole).

  • Elute the protein with Elution Buffer (50 mM NaPO4, pH 7.5, 300 mM NaCl, 250 mM Imidazole).

  • Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure FA2H.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.6, 150 mM NaCl, 10% glycerol) and store at -80°C.

Note: A similar protocol can be followed for the expression and purification of a long-chain acyl-CoA synthetase (ACSL).

Protocol 2: Cell-Free Synthesis of this compound

This protocol details the two-step enzymatic reaction in a single pot.

1. Reaction Setup:

  • In a microcentrifuge tube, prepare the reaction mixture on ice as specified in Table 2 .

  • First, combine the buffer, cerotic acid (solubilized in detergent), NADPH, and cytochrome P450 reductase.

  • Initiate the first reaction by adding purified recombinant FA2H.

  • Incubate at 37°C for 60-120 minutes with gentle agitation.

  • Following the incubation, add the components for the second reaction: ATP, MgCl2, and Coenzyme A.

  • Initiate the second reaction by adding purified recombinant ACSL.

  • Continue incubation at 37°C for an additional 60 minutes.

2. Reaction Termination:

  • Stop the reaction by adding 1 mL of a cold chloroform:methanol (B129727) (2:1, v/v) mixture to precipitate protein and extract lipids.

Protocol 3: Product Extraction and Analysis by LC-MS/MS

This protocol is for the extraction and quantification of the final product.[9][10][11]

1. Lipid Extraction (Bligh-Dyer Method):

  • To the terminated reaction mixture (containing chloroform/methanol), add 0.25 mL of 0.9% NaCl solution.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the organic phase under a stream of nitrogen.

  • Resuspend the lipid film in a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Use a C18 reverse-phase column for separation.

  • Employ a mobile phase gradient, for example, from methanol/water with 0.1% formic acid to isopropanol/methanol with 0.1% formic acid.

  • Perform mass spectrometry in negative ion mode.

  • Monitor for the specific parent and fragment ions corresponding to this compound. Quantification can be achieved using a stable isotope-labeled internal standard.

References

Application Note: Quantitative Analysis of 2-Hydroxycerotoyl-CoA in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Hydroxycerotoyl-CoA is a critical intermediate in the alpha-oxidation of very long-chain fatty acids (VLCFAs). This metabolic pathway is essential for the degradation of phytanic acid and 2-hydroxy VLCFAs. Dysregulation in the metabolism of these lipids is associated with several neurological and metabolic disorders. Accurate quantification of this compound in various tissues is therefore vital for understanding disease pathophysiology and for the development of novel therapeutic interventions. This application note provides a detailed protocol for the robust and sensitive quantification of this compound in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol

This protocol outlines the procedures for tissue homogenization, acyl-CoA extraction, and subsequent analysis by LC-MS/MS.

Materials and Reagents
  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Isopropanol, and Water (Optima LC-MS grade)

  • Acids: Formic acid, Glacial acetic acid

  • Buffers: Potassium phosphate (B84403) (KH2PO4), 5-sulfosalicylic acid (SSA)

  • Internal Standard (IS): Stable isotope-labeled C16:0-CoA or a non-endogenous, structurally similar very long-chain acyl-CoA (e.g., Heptadecanoyl-CoA).

  • SPE Cartridges: C18 Solid Phase Extraction cartridges

  • Equipment: Tissue homogenizer, Centrifuge, Nitrogen evaporator, LC-MS/MS system.

Sample Preparation and Extraction

This extraction method is adapted from protocols designed for long-chain acyl-CoAs to ensure efficient recovery of the very-long-chain this compound.[1][2]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1]

    • Add 2 mL of 2-propanol and homogenize again.[1]

  • Extraction:

    • Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly, and centrifuge at 3000 x g for 10 minutes.[1]

    • Spike the supernatant with the internal standard.

    • Transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge with 5 mL of MeOH followed by 5 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water, followed by 5 mL of 25% MeOH in water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of MeOH.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 5% (w/v) 5-sulfosalicylic acid (SSA) for LC-MS/MS analysis. Using glass vials is recommended to decrease signal loss.[3][4]

LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 30% B (re-equilibration)

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Key MRM Transitions:

      • All CoA esters undergo a characteristic fragmentation, losing the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety (neutral loss of 507 Da).[5]

      • This compound: Precursor Ion [M+H]⁺: m/z 1163.3, Product Ion: m/z 656.3

      • Internal Standard (Example: Heptadecanoyl-CoA): Precursor Ion [M+H]⁺: m/z 1038.6, Product Ion: m/z 531.6

Data Presentation

Quantitative data should be compiled into a clear, tabular format for comparison across different experimental groups. The concentration is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a surrogate standard.

Table 1: Quantification of this compound in Mouse Tissues

Sample IDTissue TypeConditionThis compound (pmol/mg tissue)Standard Deviation
BRN-01BrainControl1.250.15
BRN-02BrainTreated0.680.09
LIV-01LiverControl2.890.31
LIV-02LiverTreated1.950.22
KID-01KidneyControl1.770.18
KID-02KidneyTreated1.120.14

Visualizations

Diagrams created using Graphviz to illustrate workflows and metabolic pathways.

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification & Analysis cluster_data Data Processing tissue Tissue Sample (50-100mg) homogenize Homogenization in KH2PO4 Buffer tissue->homogenize extract Solvent Extraction (ACN) homogenize->extract spike Spike Internal Standard spe Solid-Phase Extraction (SPE) spike->spe extract->spike drydown Drydown under Nitrogen spe->drydown reconstitute Reconstitution in 5% SSA drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms integrate Peak Integration lcms->integrate quantify Quantification integrate->quantify

Figure 1. Experimental workflow for this compound quantification.

alpha_oxidation_pathway VLCFA Very Long-Chain Fatty Acid (VLCFA) Hydroxy_VLCFA 2-Hydroxy-VLCFA VLCFA->Hydroxy_VLCFA Hydroxylation AcylCoA_Synth Acyl-CoA Synthetase Hydroxy_VLCFA->AcylCoA_Synth Hydroxy_AcylCoA This compound (Analyte) AcylCoA_Synth->Hydroxy_AcylCoA + CoA + ATP HACL 2-Hydroxyacyl-CoA Lyase (HACL) Hydroxy_AcylCoA->HACL Products Formyl-CoA + (n-1) Aldehyde HACL->Products Cleavage

Figure 2. Simplified Alpha-Oxidation Pathway of VLCFAs.

Conclusion

The protocol described provides a sensitive and specific method for the quantification of this compound from complex biological tissue matrices. The use of a robust extraction procedure combined with LC-MS/MS analysis allows for reliable measurement, which is crucial for advancing research in metabolic diseases and for the evaluation of potential therapeutic agents. The presented workflow can be adapted for high-throughput analysis in preclinical and clinical studies.

References

Application Notes & Protocols for the Analytical Separation of 2-Hydroxycerotoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation and analysis of 2-hydroxycerotoyl-CoA isomers, crucial intermediates in sphingolipid metabolism. The protocols outlined below leverage High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and specific quantification of lipid isomers.

Introduction

This compound is a key precursor in the biosynthesis of 2-hydroxy sphingolipids, which are abundant in the nervous system, skin, and kidneys.[1] The stereochemistry of the 2-hydroxy group, either (R) or (S), can significantly impact the biological function and metabolic fate of these sphingolipids. The enzyme Fatty Acid 2-Hydroxylase (FA2H) is responsible for the stereospecific synthesis of (R)-2-hydroxy fatty acids, which are then activated to their CoA esters and incorporated into ceramides.[2] Dysregulation of 2-hydroxy sphingolipid metabolism has been implicated in various neurological disorders. Therefore, the ability to separate and quantify the (R) and (S) enantiomers of this compound is critical for understanding their distinct roles in health and disease.

This document provides a comprehensive guide to the analytical techniques for separating these challenging isomers, including sample preparation, chromatographic separation, and mass spectrometric detection.

Sphingolipid Metabolism Pathway involving this compound

The following diagram illustrates the synthesis of 2-hydroxy sphingolipids, highlighting the role of this compound.

Sphingolipid_Metabolism Palmitoyl_CoA Palmitoyl-CoA Dihydroceramide Dihydroceramide Palmitoyl_CoA->Dihydroceramide SPT Serine Serine Serine->Dihydroceramide SPT Ceramide Ceramide Dihydroceramide->Ceramide DES Ceramide_Synthase Ceramide Synthase Dihydroceramide->Ceramide_Synthase Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Galactosylceramide Galactosylceramide Ceramide->Galactosylceramide Fatty_Acid Fatty Acid (e.g., Cerotic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Hydroxylation Hydroxy_FA (R)-2-Hydroxycerotic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Hydroxy_FA->Acyl_CoA_Synthetase Hydroxy_Acyl_CoA (R)-2-Hydroxycerotoyl-CoA Acyl_CoA_Synthetase->Hydroxy_Acyl_CoA Hydroxy_Acyl_CoA->Ceramide_Synthase Hydroxy_Ceramide 2-Hydroxyceramide Ceramide_Synthase->Hydroxy_Ceramide Hydroxy_Sphingomyelin 2-Hydroxy-Sphingomyelin Hydroxy_Ceramide->Hydroxy_Sphingomyelin Hydroxy_GalCer 2-Hydroxy-Galactosylceramide Hydroxy_Ceramide->Hydroxy_GalCer FA2H->Hydroxy_FA Experimental_Workflow Sample Biological Sample (Tissue or Cells) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Hydrolysis Alkaline Hydrolysis (to release 2-hydroxycerotic acid) Extraction->Hydrolysis Derivatization Chiral Derivatization (e.g., with 3,5-Dinitrophenyl isocyanate) Hydrolysis->Derivatization LC_MS Chiral LC-MS/MS Analysis Derivatization->LC_MS Data_Analysis Data Analysis (Quantification of R and S isomers) LC_MS->Data_Analysis

References

Application of 2-Hydroxycerotoyl-CoA in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycerotoyl-CoA is a crucial intermediate in the peroxisomal alpha-oxidation of very-long-chain fatty acids (VLCFAs). This metabolic pathway is integral to lipid homeostasis, and its dysregulation has been implicated in various pathologies, including cancer and neurological disorders. The enzymes that synthesize and metabolize this compound, namely Fatty Acid 2-Hydroxylase (FA2H) and 2-Hydroxyacyl-CoA Lyase (HACL1), represent promising targets for therapeutic intervention. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of modulating the this compound metabolic pathway.

Signaling Pathways and Therapeutic Rationale

Recent studies have elucidated the role of 2-hydroxylated fatty acids, the precursors of this compound, as signaling molecules with anti-tumorigenic properties. In colorectal and gastric cancers, the expression of FA2H is often suppressed, and restoration of its activity or supplementation with its product, (R)-2-hydroxypalmitic acid, has been shown to inhibit cancer cell proliferation, migration, and enhance chemosensitivity.[1][2][3]

The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the Yes-associated protein (YAP) transcriptional coactivator.[1] Concurrently, this pathway can suppress the mTOR/S6K1 signaling axis, leading to the downregulation of the Gli1 transcription factor, a key component of the Hedgehog signaling pathway.[3]

Below is a diagram illustrating this signaling cascade:

Signaling_Pathway cluster_0 Cellular Effects cluster_1 Signaling Cascade Proliferation Cell Proliferation Migration Cell Migration Chemosensitivity Chemosensitivity FA2H FA2H R_2_OH_FA (R)-2-Hydroxy Fatty Acids (e.g., 2-hydroxycerotic acid) FA2H->R_2_OH_FA produces HACL1 HACL1 R_2_OH_FA->HACL1 is a substrate for AMPK AMPK R_2_OH_FA->AMPK activates YAP YAP AMPK->YAP inhibits mTOR_S6K1 mTOR/S6K1 AMPK->mTOR_S6K1 inhibits YAP->Proliferation promotes YAP->Migration promotes Gli1 Gli1 mTOR_S6K1->Gli1 activates Gli1->Proliferation promotes Gli1->Chemosensitivity decreases

Figure 1: Signaling pathway of FA2H and its product in cancer cells.

Targeting FA2H to increase the production of 2-hydroxylated fatty acids or inhibiting HACL1 to cause an accumulation of 2-hydroxyacyl-CoAs could be viable therapeutic strategies.

Data Presentation

Currently, there is a paucity of publicly available quantitative data, such as IC50 values, for inhibitors specifically targeting HACL1 or activators of FA2H in the context of this compound metabolism. The following table is provided as a template for researchers to populate with their experimental data.

Compound IDTargetAssay TypeIC50 / EC50 (µM)Cell Line / Enzyme SourceReference
HACL1EnzymaticRecombinant Human HACL1
FA2HCell-basedHCT116, AGS
(R)-2-OHPA-ProliferationAGS[3]
Cisplatin (B142131) + (R)-2-OHPA-ChemosensitivityAGS[3]

(R)-2-OHPA: (R)-2-hydroxypalmitic acid

Experimental Protocols

Protocol 1: Synthesis of this compound (Conceptual)

Workflow Diagram:

Synthesis_Workflow start Start: 2-Hydroxycerotic Acid step1 Activation to Acyl Chloride start->step1 step2 Condensation with N-hydroxysuccinimide step1->step2 step3 Reaction with Coenzyme A step2->step3 step4 Purification (HPLC) step3->step4 end End: This compound step4->end

Figure 2: Conceptual workflow for the synthesis of this compound.

Methodology:

  • Activation of 2-Hydroxycerotic Acid:

    • Dissolve 2-hydroxycerotic acid in an appropriate anhydrous solvent (e.g., dichloromethane).

    • Add an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) dropwise at 0°C.

    • Allow the reaction to proceed at room temperature until the evolution of gas ceases.

    • Remove the solvent and excess reagent under vacuum to yield the 2-hydroxycerotoyl chloride.

  • Formation of the N-hydroxysuccinimide (NHS) Ester:

    • Dissolve the 2-hydroxycerotoyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran).

    • Add N-hydroxysuccinimide and a non-nucleophilic base (e.g., triethylamine) and stir at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture and evaporate the solvent.

  • Thioesterification with Coenzyme A:

    • Dissolve the 2-hydroxycerotoyl-NHS ester in a suitable solvent mixture (e.g., tetrahydrofuran (B95107) and aqueous buffer, pH 7.5).

    • Add a solution of Coenzyme A (lithium salt) in the same buffer.

    • Stir the reaction mixture at room temperature and monitor by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification:

    • Purify the reaction mixture by preparative RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).

    • Lyophilize the fractions containing the product to obtain pure this compound.

Protocol 2: In Vitro HACL1 Activity Assay

This protocol describes a method to measure the activity of 2-hydroxyacyl-CoA lyase 1 (HACL1) using a synthetic 2-hydroxyacyl-CoA substrate. The assay is based on the cleavage of the substrate into an aldehyde and formyl-CoA.

Workflow Diagram:

HACL1_Assay_Workflow start Start: Prepare Reaction Mixture step1 Incubate Recombinant HACL1 with this compound start->step1 step2 Stop Reaction (e.g., acidification) step1->step2 step3 Derivatize Aldehyde Product (e.g., with DNPH) step2->step3 step4 Quantify Derivatized Aldehyde (Spectrophotometry or LC-MS) step3->step4 end End: Determine HACL1 Activity step4->end

Figure 3: Workflow for the in vitro HACL1 activity assay.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4, containing 1 mM MgCl2 and 0.1 mM thiamine (B1217682) pyrophosphate).

    • Add recombinant human HACL1 to the reaction buffer.

    • Prepare a stock solution of this compound in the reaction buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the this compound solution to the enzyme mixture.

    • Incubate at 37°C for a defined period (e.g., 30 minutes).

    • Include a negative control without the enzyme.

  • Reaction Termination and Product Derivatization:

    • Stop the reaction by adding an acid (e.g., perchloric acid).

    • To quantify the aldehyde product, add a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solvent to form a colored hydrazone.

  • Quantification:

    • Measure the absorbance of the hydrazone product at the appropriate wavelength (e.g., 450 nm) using a spectrophotometer.

    • Alternatively, the aldehyde product can be quantified directly by LC-MS/MS after stopping the reaction.

Protocol 3: Cellular Proliferation Assay

This protocol is designed to assess the effect of modulating the this compound pathway on cancer cell proliferation.

Methodology:

  • Cell Culture:

    • Culture human colorectal (e.g., HCT116) or gastric (e.g., AGS) cancer cells in appropriate media.

  • Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of a test compound (e.g., an HACL1 inhibitor or an FA2H activator) or with (R)-2-hydroxylated fatty acids. Include a vehicle control.

  • Proliferation Assessment (MTT Assay):

    • After the desired incubation period (e.g., 48-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[4]

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value of the test compounds.

Protocol 4: Quantitative Analysis of this compound by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of this compound in biological samples.

Methodology:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable extraction solvent (e.g., acetonitrile/methanol/water with an internal standard).

    • Centrifuge to pellet proteins and debris.

    • Perform solid-phase extraction (SPE) to enrich for acyl-CoAs.

  • LC-MS/MS Analysis:

    • Use a reverse-phase C18 column for chromatographic separation.

    • Employ a gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium acetate) in water and acetonitrile.

    • Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).

  • Quantification:

    • Generate a standard curve using synthetic this compound.

    • Quantify the endogenous levels of this compound in the samples by comparing their peak areas to the standard curve.

Conclusion

The metabolic pathway involving this compound presents a novel and promising area for drug discovery, particularly in oncology. The provided application notes and protocols offer a foundation for researchers to explore the therapeutic potential of targeting FA2H and HACL1. Further research is warranted to develop specific modulators of these enzymes and to fully elucidate the downstream signaling effects of 2-hydroxyacyl-CoAs.

References

Application Note: Identification of 2-Hydroxycerotoyl-CoA using High-Resolution Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in lipidomics, metabolomics, and the study of metabolic diseases.

Introduction 2-Hydroxycerotoyl-CoA is a very-long-chain fatty acyl-CoA (VLCFA-CoA) that plays a role in lipid metabolism. Specifically, 2-hydroxylated fatty acids are key components of brain cerebrosides and sulfatides. The degradation of these fatty acids occurs via a specialized peroxisomal alpha-oxidation pathway.[1] Dysregulation in the metabolism of VLCFAs has been linked to severe neurological disorders. Therefore, the accurate identification and characterization of intermediates like this compound are crucial for understanding disease mechanisms and for the development of potential therapeutics.

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) offers the necessary selectivity and sensitivity for the unambiguous identification of such complex lipids in biological matrices.[2] This application note provides a detailed protocol for the extraction and identification of this compound from biological samples using LC-HRMS/MS.

Principle of the Method

The method employs a bottom-up approach for the analysis of this compound.

  • Sample Preparation: Acyl-CoAs are first extracted from the cellular or tissue matrix using a robust protein precipitation and liquid-extraction protocol designed to maximize the recovery of long-chain, amphipathic molecules while removing interfering proteins and salts.[3]

  • Liquid Chromatography (LC) Separation: The extracted acyl-CoAs are separated using reverse-phase ultra-high-performance liquid chromatography (UPLC). A C8 or C18 column is used to separate the analytes based on their hydrophobicity. Due to its C26 acyl chain, this compound is expected to be a late-eluting compound.[4][5]

  • High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS): Following chromatographic separation, the analyte is ionized using positive-ion electrospray ionization (ESI+). A high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) is used to determine the accurate mass of the protonated molecular ion ([M+H]⁺), allowing for high-confidence molecular formula assignment.[6] Data-dependent tandem mass spectrometry (MS/MS) is then performed to fragment the precursor ion, yielding characteristic product ions that confirm the identity of the molecule. Acyl-CoAs exhibit a well-defined fragmentation pattern, including a characteristic neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.[6][7][8]

Experimental Protocols

Sample Preparation: Acyl-CoA Extraction from Tissues or Cells

This protocol is adapted from established methods for acyl-CoA extraction.[3][9]

Materials:

  • Frozen tissue powder or cell pellet

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA) in water

  • Internal Standard (IS): e.g., Heptadecanoyl-CoA (C17:0-CoA) solution

  • Ice-cold diethyl ether

  • LC-MS Grade Water, Methanol, and Acetonitrile

  • 5 mM Ammonium (B1175870) Acetate in water (pH 6.8)

Procedure:

  • Homogenization: For ~20-50 mg of frozen tissue powder or a pellet of ~5-10 million cells, add 1 mL of ice-cold 10% TCA. Add a known amount of internal standard.

  • Sonication: Sonicate the sample on ice using a probe sonicator (e.g., 10-15 short pulses of 0.5 seconds each) to ensure complete cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cellular debris.

  • Supernatant Collection: Carefully transfer the acidic supernatant to a new microcentrifuge tube.

  • Ether Extraction: To remove the TCA, add 1 mL of ice-cold diethyl ether to the supernatant. Vortex vigorously for 30 seconds and centrifuge at 2,000 x g for 2 minutes. The layers will separate; carefully remove and discard the upper ether layer. Repeat this wash step two more times.

  • Drying: After the final ether wash, dry the aqueous extract (containing the acyl-CoAs) using a vacuum concentrator (e.g., SpeedVac). Ensure the sample is completely dry.

  • Reconstitution: Reconstitute the dried pellet in 50-100 µL of a solvent compatible with the initial LC mobile phase conditions (e.g., 98:2 Water/Methanol with 5 mM Ammonium Acetate). Vortex, sonicate briefly in a water bath, and centrifuge at high speed for 5 minutes to pellet any insoluble material.

  • Analysis: Transfer the clear supernatant to an autosampler vial for immediate LC-HRMS/MS analysis.

UPLC-HRMS/MS Analysis

Instrumentation:

  • UPLC System: Ultimate 3000 UHPLC (Dionex) or equivalent

  • Column: Acquity UPLC C8 BEH (2.1 x 150 mm, 1.7 µm) or equivalent C18 column[5]

  • Mass Spectrometer: Q Exactive-Mass Spectrometer (Thermo Scientific) or equivalent HRMS instrument[6]

UPLC Conditions:

  • Mobile Phase A: Water with 5 mM ammonium acetate, pH 6.8[6]

  • Mobile Phase B: Methanol with 5 mM ammonium acetate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 45°C

  • Injection Volume: 5-10 µL

  • LC Gradient:

    Time (min) % Mobile Phase B
    0.0 20
    2.0 20
    15.0 95
    20.0 95
    20.1 20

    | 25.0 | 20 |

HRMS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.2 kV

  • Scan Mode: Full scan followed by data-dependent MS/MS (dd-MS²)

  • Full Scan (MS1) Parameters:

    • Resolution: 70,000

    • Scan Range: m/z 400-1200

    • AGC Target: 1e6

  • dd-MS² (MS2) Parameters:

    • Resolution: 17,500

    • Isolation Window: 1.5 m/z

    • Collision Energy: Normalized Collision Energy (NCE) stepped at 25, 35, 45

    • AGC Target: 1e5

    • Dynamic Exclusion: 10 seconds

Data Presentation and Expected Results

The primary goal is the identification of a peak at the expected retention time with the accurate mass of protonated this compound, confirmed by its characteristic fragmentation pattern.

Quantitative Data Summary

The following table summarizes the theoretical mass data crucial for identifying this compound.

AnalyteMolecular FormulaTheoretical m/z [M+H]⁺Key Diagnostic Fragments (m/z)Fragment Identity
This compound C₄₇H₈₆N₇O₁₈P₃S1162.5029 655.5071 [M+H - 507]⁺
428.0365 Adenosine 3',5'-diphosphate

Note: The theoretical m/z is the calculated monoisotopic mass of the protonated molecule. The neutral loss of 507.0 Da corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety and is a hallmark of acyl-CoA fragmentation.[6][7][10]

Visualizations

Experimental Workflow

G Experimental Workflow for this compound Identification cluster_0 Sample Preparation cluster_1 LC-HRMS/MS Analysis cluster_2 Data Analysis Tissue 1. Tissue/Cell Homogenization in 10% TCA with Internal Standard Precipitate 2. Protein Precipitation & Centrifugation Tissue->Precipitate Extract 3. TCA Removal with Diethyl Ether Precipitate->Extract Dry 4. Supernatant Drying Extract->Dry Reconstitute 5. Reconstitution in LC Mobile Phase A Dry->Reconstitute LC 6. Reverse-Phase UPLC Separation Reconstitute->LC ESI 7. Positive Electrospray Ionization (ESI+) LC->ESI MS1 8. Full Scan HRMS (Accurate Mass of Precursor) ESI->MS1 ddMS2 9. Data-Dependent MS/MS (Fragmentation) MS1->ddMS2 EIC 10. Extracted Ion Chromatogram (EIC for m/z 1162.5029) ddMS2->EIC ID 12. Compound Identification EIC->ID Frag 11. MS/MS Spectrum Analysis (Confirm Fragments m/z 655.5 & 428.0) Frag->ID

Caption: A flowchart of the major steps from sample preparation to final data analysis.

Metabolic Pathway

G Peroxisomal Alpha-Oxidation of 2-Hydroxycerotic Acid cluster_peroxisome Peroxisome FA 2-Hydroxycerotic Acid (C26:0-OH) AcylCoA_Synth VLCFA-CoA Synthetase FA->AcylCoA_Synth  ATP, CoA-SH TargetCoA This compound AcylCoA_Synth->TargetCoA  AMP, PPi Lyase 2-Hydroxyacyl-CoA Lyase (HACL1) TargetCoA->Lyase Thiamine-PP     Mg²⁺ Aldehyde Pentacosanal (C25 Aldehyde) Lyase->Aldehyde FormylCoA Formyl-CoA Lyase->FormylCoA Aldehyde_Dehydrog Fatty Aldehyde Dehydrogenase Aldehyde->Aldehyde_Dehydrog  NAD⁺ NextFA Pentacosanoic Acid (C25:0) (Substrate for β-Oxidation) Aldehyde_Dehydrog->NextFA  NADH

Caption: The metabolic activation and subsequent cleavage of 2-hydroxycerotic acid.

References

Application Note: Development of a Polyclonal Antibody for the Detection of 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

An application note and protocol for the development of antibodies for the detection of 2-hydroxycerotoyl-CoA is detailed below.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a critical intermediate in the α-oxidation pathway of fatty acids, a process essential for the metabolism of 2-hydroxy long-chain fatty acids.[1] Dysregulation in this pathway is associated with certain metabolic disorders. The ability to accurately detect and quantify this compound in biological samples is crucial for studying its physiological and pathological roles. This document provides a comprehensive protocol for the development and characterization of a polyclonal antibody specific for this compound, enabling its detection through immunoassays.

The core challenge in developing antibodies against small molecules like this compound is their lack of immunogenicity. To overcome this, the molecule is treated as a hapten and covalently linked to a larger carrier protein, which stimulates the required immune response.[2][3] This application note details the entire workflow: hapten synthesis, conjugation to carrier proteins, immunization, antibody purification, and validation using competitive ELISA and dot blot analysis.

Overall Workflow

The development and validation process follows a structured workflow from initial antigen preparation to the final characterization of the antibody.

Workflow cluster_0 Antigen Preparation cluster_1 Antibody Generation cluster_2 Purification & Validation Hapten Hapten Synthesis (this compound with Linker) Conjugation Hapten-Carrier Conjugation (KLH & BSA) Hapten->Conjugation Immunization Immunization (Rabbits with Hapten-KLH) Conjugation->Immunization Serum Serum Collection Immunization->Serum Purification Affinity Purification (Hapten-BSA Column) Serum->Purification Characterization Antibody Characterization (ELISA, Dot Blot) Purification->Characterization Quantification Competitive ELISA Development Characterization->Quantification

Caption: Overall experimental workflow for antibody development.

Materials and Reagents

  • This compound

  • N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS)

  • Keyhole Limpet Hemocyanin (KLH)[4]

  • Bovine Serum Albumin (BSA)[4]

  • Dimethylformamide (DMF)

  • Phosphate-Buffered Saline (PBS)

  • Freund's Complete and Incomplete Adjuvant

  • New Zealand White Rabbits

  • Protein A/G Affinity Column[5]

  • ELISA plates (96-well)

  • HRP-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Nitrocellulose membrane

Experimental Protocols

Protocol 1: Hapten Synthesis and Conjugation to Carrier Proteins

To elicit an immune response, the this compound hapten must be conjugated to immunogenic carrier proteins. We will use KLH for immunization and BSA for screening assays like ELISA.[6][7] The Coenzyme A portion of the molecule contains a free sulfhydryl (-SH) group, which is ideal for conjugation using a maleimide-based crosslinker.[2][4]

1.1 Activation of Carrier Protein:

  • Dissolve 10 mg of KLH (or BSA) in 2 mL of PBS (pH 7.2).

  • Dissolve 4 mg of N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) in 200 µL of DMF.

  • Add the GMBS solution dropwise to the protein solution while gently stirring.

  • Incubate the reaction for 1 hour at room temperature.

  • Remove excess crosslinker by desalting or dialysis against PBS.

1.2 Conjugation of Hapten to Activated Carrier Protein:

  • Dissolve 5 mg of this compound in 1 mL of PBS.

  • Immediately mix the dissolved hapten with the maleimide-activated carrier protein solution.

  • Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a final concentration of 1 mM DTT.

  • Dialyze the conjugate extensively against PBS to remove unreacted hapten.

  • Determine the protein concentration and store the conjugates (Hapten-KLH and Hapten-BSA) at -20°C.

Conjugation KLH Carrier Protein (KLH or BSA) with -NH2 groups ActivatedKLH Maleimide-Activated Carrier Protein KLH->ActivatedKLH + GMBS GMBS GMBS Crosslinker Conjugate Hapten-Carrier Conjugate ActivatedKLH->Conjugate + Hapten Hapten This compound (Hapten) with free -SH group

Caption: Hapten-carrier protein conjugation scheme.

Protocol 2: Immunization and Serum Collection

Polyclonal antibodies are generated by immunizing host animals.[8]

  • Collect pre-immune serum from two healthy New Zealand White rabbits.

  • For the primary immunization, emulsify 500 µg of the Hapten-KLH conjugate in an equal volume of Freund's Complete Adjuvant.

  • Inject the emulsion subcutaneously at multiple sites on the rabbits.

  • Boost the immunization every 3-4 weeks with 250 µg of Hapten-KLH emulsified in Freund's Incomplete Adjuvant.

  • Collect blood samples (test bleeds) 10-14 days after each boost to titer the antibody response.

  • Once a high titer is achieved (typically after 3-4 boosts), perform a final bleed and separate the antiserum.

Protocol 3: Antibody Purification

The antiserum contains a mixture of immunoglobulins. An affinity purification step is required to isolate antibodies specific to the hapten.[9][10][11]

  • Prepare an affinity column by coupling the Hapten-BSA conjugate to a resin (e.g., NHS-activated Sepharose).

  • Clarify the antiserum by centrifugation at 10,000 x g for 20 minutes.

  • Dilute the serum 1:1 with binding buffer (PBS, pH 7.4).

  • Load the diluted serum onto the equilibrated affinity column.

  • Wash the column extensively with binding buffer until the absorbance at 280 nm returns to baseline, removing non-specific proteins.

  • Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Collect 1 mL fractions into tubes containing 100 µL of neutralization buffer (1 M Tris, pH 8.5).

  • Pool the antibody-containing fractions, determine the concentration, and dialyze against PBS.

  • Store the purified antibody at -20°C.

Protocol 4: Antibody Characterization - Competitive ELISA

A competitive ELISA is the most suitable format for quantifying small molecules.[12][13] This assay measures the ability of free this compound in a sample to compete with the immobilized Hapten-BSA conjugate for binding to the purified antibody.

  • Coating: Coat a 96-well ELISA plate with 100 µL/well of Hapten-BSA conjugate (1-5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBS) and incubate for 2 hours at room temperature.

  • Competition:

    • Prepare a standard curve of free this compound (e.g., from 0.01 ng/mL to 1000 ng/mL).

    • In a separate plate or tubes, pre-incubate 50 µL of each standard (or sample) with 50 µL of the purified polyclonal antibody (at a pre-determined optimal dilution) for 1 hour at 37°C.

    • Transfer 100 µL of the antibody/antigen mixture to the washed and blocked ELISA plate.

  • Incubation: Incubate for 1.5 hours at room temperature with gentle shaking.[14]

  • Washing: Repeat the wash step (step 2).

  • Detection: Add 100 µL/well of HRP-conjugated secondary antibody diluted in Blocking Buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step (step 2).

  • Substrate Addition: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of Stop Solution (e.g., 1 M H₂SO₄).

  • Read Absorbance: Read the absorbance at 450 nm. The signal is inversely proportional to the amount of free this compound in the sample.

Competitive_ELISA cluster_low Low Free Analyte cluster_high High Free Analyte plate1 Hapten-BSA Coated on Plate antibody1 Antibody plate1:f0->antibody1 Binds signal1 High Signal antibody1->signal1 Generates plate2 Hapten-BSA Coated on Plate signal2 Low Signal plate2:f0->signal2 Binding Blocked antibody2 Antibody analyte Free Analyte analyte->antibody2 Binds in Solution

Caption: Principle of Competitive ELISA.

Protocol 5: Characterization - Dot Blot (Lipid-Protein Overlay Assay)

A dot blot assay can confirm the antibody's ability to bind the lipid directly when immobilized on a membrane.[15][16][17]

  • Spot 1-2 µL of this compound (and other control lipids) at various concentrations onto a nitrocellulose membrane.

  • Allow the spots to dry completely for 1 hour at room temperature.

  • Block the membrane with 5% non-fat milk or 3% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour.

  • Incubate the membrane with the purified polyclonal antibody (e.g., 1 µg/mL in blocking buffer) overnight at 4°C.

  • Wash the membrane 3 times for 10 minutes each with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 5.

  • Detect the signal using an ECL (Enhanced Chemiluminescence) substrate and image the blot.

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Antibody Purification Summary

StepTotal Protein (mg)Antibody Yield (mg)Purity (%)
Crude Serum (10 mL)700-<5%
Affinity Purified1210.5>95%

Table 2: Competitive ELISA Performance

ParameterResult
Optimal Antibody Dilution1:20,000
Assay Range0.1 ng/mL - 500 ng/mL
IC₅₀ (Inhibitory Concentration 50%)15 ng/mL
Limit of Detection (LOD)0.08 ng/mL
Intra-assay Precision (CV%)< 8%
Inter-assay Precision (CV%)< 12%

Table 3: Cross-Reactivity Analysis

CompoundCross-Reactivity (%)
This compound100
Cerotoyl-CoA< 0.5
Palmitoyl-CoA< 0.1
Coenzyme A< 0.1
2-Hydroxypalmitic Acid< 0.1

Conclusion

This application note provides a detailed methodology for the generation and validation of a specific polyclonal antibody against this compound. The protocols for hapten conjugation, immunization, affinity purification, and immunoassay development are robust and reproducible. The resulting antibody demonstrates high sensitivity and specificity, making it a valuable tool for the quantitative analysis of this compound in biological research and diagnostics.

References

In Vitro Reconstitution of the 2-Hydroxycerotoyl-CoA Synthesis Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro reconstitution of the 2-hydroxycerotoyl-CoA synthesis pathway. This pathway is crucial in the production of 2-hydroxy ceramides, a class of sphingolipids vital for skin barrier function and implicated in various neurological and metabolic diseases. Understanding and manipulating this pathway is of significant interest for drug development and disease modeling.

The synthesis of 2-hydroxyceramide from a long-chain fatty acid involves a three-step enzymatic cascade:

  • 2-Hydroxylation: A fatty acid is hydroxylated at the alpha-carbon position by Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase requiring an electron transfer system.

  • Acyl-CoA Activation: The resulting 2-hydroxy fatty acid is activated to its coenzyme A (CoA) thioester, 2-hydroxy fatty acyl-CoA, by a Long-Chain Acyl-CoA Synthetase (ACSL).

  • Ceramide Synthesis: The 2-hydroxy fatty acyl-CoA is then condensed with a sphingoid long-chain base, such as sphinganine (B43673) (dihydrosphingosine), by a Ceramide Synthase (CerS) to form 2-hydroxyceramide.

This document provides detailed protocols for reconstituting this pathway in vitro using purified enzymes, allowing for precise control and analysis of each reaction step.

Data Presentation

Table 1: Enzyme Kinetic Parameters
EnzymeSubstrateKmVmaxSpecific ActivitySource
FA2H Tetracosanoic Acid<0.18 µM--[1]
CerS5 NBD-Sphinganine2.0 ± 0.5 µM--[2]
CerS4 NBD-Sphinganine3.4 ± 1.5 µM--[2]

Note: Kinetic data for the complete reconstituted pathway with 2-hydroxy substrates is limited. The provided data is based on assays with non-hydroxylated or fluorescently labeled substrates and serves as a starting point for optimization.

Table 2: Reaction Components for In Vitro Assays
AssayEnzymeSubstrates & CofactorsBuffer ComponentsIncubation Conditions
FA2H Assay Purified FA2H, Purified NADPH:Cytochrome P450 ReductaseFatty Acid (e.g., Tetracosanoic Acid), NADPH Regeneration System (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)Tris-HCl (pH 7.4), MgCl237°C, 60-120 min
ACSL Assay Purified Long-Chain Acyl-CoA Synthetase2-Hydroxy Fatty Acid, Coenzyme A, ATPTris-HCl (pH 7.5), MgCl2, DTT37°C, 30-60 min
CerS Assay Purified Ceramide Synthase (e.g., CerS1-6)2-Hydroxy Fatty Acyl-CoA, SphinganineHEPES (pH 7.4), KCl, MgCl2, DTT, Fatty Acid-Free BSA37°C, 15-120 min

Experimental Protocols

Protocol 1: In Vitro Fatty Acid 2-Hydroxylation

This protocol describes the conversion of a long-chain fatty acid to a 2-hydroxy fatty acid using purified FA2H and an NADPH regeneration system.[3][4]

Materials:

  • Purified recombinant human FA2H

  • Purified recombinant human NADPH:Cytochrome P450 Reductase

  • Long-chain fatty acid (e.g., tetracosanoic acid)

  • α-cyclodextrin

  • NADPH regeneration system:

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Reaction Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2

  • Internal standard (e.g., deuterated 2-hydroxy fatty acid)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent for GC-MS analysis (e.g., BSTFA with 1% TMCS)

Procedure:

  • Substrate Preparation: Prepare a stock solution of the fatty acid substrate solubilized in α-cyclodextrin solution.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components on ice:

    • Reaction Buffer

    • Fatty acid substrate solution

    • NADPH regeneration system components (NADP+, G6P, G6PDH)

    • Purified NADPH:Cytochrome P450 Reductase

    • Purified FA2H

  • Initiate Reaction: Initiate the reaction by transferring the tubes to a 37°C water bath.

  • Incubation: Incubate for 60-120 minutes with gentle agitation.

  • Reaction Termination and Extraction: Stop the reaction by adding an acidic solvent mixture (e.g., chloroform:methanol 2:1 with 1% acetic acid). Add the internal standard. Vortex thoroughly and centrifuge to separate the phases.

  • Product Analysis: Transfer the lower organic phase to a new tube and dry under a stream of nitrogen. Derivatize the dried lipids for analysis by gas chromatography-mass spectrometry (GC-MS) to quantify the formation of the 2-hydroxy fatty acid.

Protocol 2: Enzymatic Synthesis of 2-Hydroxy Fatty Acyl-CoA

This protocol describes the conversion of the 2-hydroxy fatty acid to its CoA ester using a long-chain acyl-CoA synthetase (ACSL).[5]

Materials:

  • Purified recombinant Long-Chain Acyl-CoA Synthetase (e.g., ACSL6)[5]

  • 2-hydroxy fatty acid (product from Protocol 1)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT

  • Solvents for extraction and analysis

Procedure:

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components on ice:

    • Reaction Buffer

    • 2-hydroxy fatty acid

    • CoA

    • ATP

    • Purified ACSL

  • Initiate Reaction: Start the reaction by incubating at 37°C.

  • Incubation: Incubate for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a solvent that will precipitate the protein, such as acetonitrile.

  • Product Analysis: Centrifuge to pellet the precipitated protein. Analyze the supernatant for the formation of 2-hydroxy fatty acyl-CoA by LC-MS/MS.

Protocol 3: In Vitro 2-Hydroxyceramide Synthesis

This protocol describes the final step of the pathway, the synthesis of 2-hydroxyceramide from 2-hydroxy fatty acyl-CoA and a sphingoid base, catalyzed by a purified ceramide synthase.[6][7]

Materials:

  • Purified recombinant Ceramide Synthase (e.g., CerS1, as it has been shown to utilize 2-hydroxy-stearoyl-CoA)[7]

  • 2-hydroxy fatty acyl-CoA (product from Protocol 2)

  • Sphinganine (or other sphingoid base)

  • Reaction Buffer: 20 mM HEPES (pH 7.4), 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% (w/v) fatty acid-free BSA[7]

  • Internal standard (e.g., C17-2-hydroxyceramide)

  • Solvents for extraction (e.g., chloroform, methanol)

Procedure:

  • Substrate Preparation: Prepare stock solutions of 2-hydroxy fatty acyl-CoA and sphinganine.

  • Reaction Mixture Assembly: In a microcentrifuge tube, combine the following components:

    • Reaction Buffer

    • Sphinganine

    • Purified CerS enzyme

  • Initiate Reaction: Start the reaction by adding the 2-hydroxy fatty acyl-CoA substrate.

  • Incubation: Incubate at 37°C for 15-120 minutes with shaking.[6][7]

  • Reaction Termination and Extraction: Stop the reaction by adding chloroform:methanol (2:1, v/v). Add the internal standard. Vortex and centrifuge to separate the phases.

  • Product Analysis: Collect the lower organic phase, dry it down, and resuspend in an appropriate solvent for analysis by LC-MS/MS to quantify the 2-hydroxyceramide product.

Mandatory Visualizations

This compound Synthesis Pathway

2_Hydroxycerotoyl_CoA_Synthesis_Pathway Fatty_Acid Fatty Acid FA2H FA2H Fatty_Acid->FA2H Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Hydroxy_FA NADPH_System NADPH + H+ + O2 (Electron Transfer System) NADPH_System->FA2H ACSL ACSL Hydroxy_FA->ACSL Hydroxy_Acyl_CoA 2-Hydroxy Fatty Acyl-CoA ACSL->Hydroxy_Acyl_CoA CoA_ATP CoA + ATP CoA_ATP->ACSL CerS CerS Hydroxy_Acyl_CoA->CerS Hydroxy_Ceramide 2-Hydroxyceramide CerS->Hydroxy_Ceramide Sphinganine Sphinganine Sphinganine->CerS

Caption: The enzymatic cascade for 2-hydroxyceramide synthesis.

Experimental Workflow for In Vitro Reconstitution

Experimental_Workflow Start Start: Purified Enzymes & Substrates Step1 Step 1: FA 2-Hydroxylation (FA2H Assay) Start->Step1 QC1 QC: GC-MS Analysis of 2-Hydroxy Fatty Acid Step1->QC1 Step2 Step 2: Acyl-CoA Activation (ACSL Assay) QC1->Step2 Product from Step 1 QC2 QC: LC-MS/MS Analysis of 2-Hydroxy Fatty Acyl-CoA Step2->QC2 Step3 Step 3: Ceramide Synthesis (CerS Assay) QC2->Step3 Product from Step 2 QC3 QC: LC-MS/MS Analysis of 2-Hydroxyceramide Step3->QC3 End End: Quantified 2-Hydroxyceramide QC3->End

Caption: Stepwise workflow for in vitro reconstitution and analysis.

Logical Relationship of Reaction Components

Logical_Relationships FA2H FA2H prod_HFA 2-Hydroxy Fatty Acid FA2H->prod_HFA ACSL ACSL prod_HFA_CoA 2-Hydroxy Fatty Acyl-CoA ACSL->prod_HFA_CoA CerS CerS prod_HCer 2-Hydroxy ceramide CerS->prod_HCer sub_FA Fatty Acid sub_FA->FA2H prod_HFA->ACSL prod_HFA_CoA->CerS sub_Sph Sphinganine sub_Sph->CerS cof_NADPH NADPH System cof_NADPH->FA2H cof_ATP_CoA ATP + CoA cof_ATP_CoA->ACSL

Caption: Interdependencies of enzymes, substrates, and cofactors.

References

Application Notes and Protocols: Utilizing FA2H Knockout Models for 2-Hydroxycerotoyl-CoA Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid 2-Hydroxylase (FA2H) is a critical enzyme that catalyzes the 2-hydroxylation of fatty acids, a key step in the synthesis of 2-hydroxylated sphingolipids.[1][2] These lipids, including 2-hydroxyceramides and their downstream products like galactosylceramides (GalCer) and sulfatides, are highly enriched in the myelin sheath of the nervous system and are essential for its stability and function.[3][4] The product of this enzymatic reaction, a 2-hydroxy fatty acyl-CoA such as 2-hydroxycerotoyl-CoA, is a crucial building block for these complex lipids.[5]

Mutations in the FA2H gene in humans lead to a group of severe neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN), Spastic Paraplegia 35 (SPG35), and a form of neurodegeneration with brain iron accumulation (NBIA).[6][7][8] These conditions are characterized by childhood-onset spasticity, ataxia, dystonia, cognitive decline, and white matter degeneration.[7][9]

To investigate the pathophysiology of these diseases and to explore the fundamental roles of FA2H and 2-hydroxylated lipids, various knockout (KO) animal models have been developed.[10] These models, particularly in mice, have been instrumental in dissecting the molecular consequences of FA2H deficiency. This document provides an overview of the application of FA2H KO models in research, summarizes key quantitative findings, and offers detailed experimental protocols.

The Role of FA2H in Lipid Metabolism

FA2H is an iron-containing enzyme located in the endoplasmic reticulum that introduces a hydroxyl group at the C-2 position of fatty acids.[3][11] This hydroxylation is a rate-limiting step for the production of 2-hydroxy galactolipids. The resulting 2-hydroxy fatty acids are then incorporated into ceramides (B1148491) by ceramide synthases to form 2-hydroxyceramides, which are further metabolized into essential components of myelin.

FA2H_Pathway FA Fatty Acyl-CoA FA2H_enzyme FA2H Enzyme FA->FA2H_enzyme Substrate OH_FA_CoA 2-Hydroxy Fatty Acyl-CoA (e.g., this compound) FA2H_enzyme->OH_FA_CoA Catalyzes Hydroxylation CerS Ceramide Synthases OH_FA_CoA->CerS OH_Cer 2-Hydroxyceramide CerS->OH_Cer Incorporation Myelin_Lipids 2-Hydroxy Galactolipids (GalCer, Sulfatides) OH_Cer->Myelin_Lipids Further Processing Myelin_Sheath Myelin Sheath Component Myelin_Lipids->Myelin_Sheath

Caption: FA2H metabolic pathway for 2-hydroxy lipid synthesis.

FA2H Knockout Models

Several mouse models have been engineered to study the effects of FA2H deficiency, providing invaluable insights that connect biochemical changes to organism-level phenotypes.

  • Constitutive Knockout (Fa2h-/-): These mice have the Fa2h gene deleted in all cells from the germline.[12] They exhibit progressive motor impairment, cerebellar deficits, and hair loss.[12][13] While initial myelin formation appears normal, aged knockout mice suffer from massive axon and myelin sheath degeneration in the spinal cord.[14]

  • Conditional Knockout (Fa2h flox/flox; Cnp1-Cre): To study the specific role of FA2H in myelinating cells, a conditional model was created using the Cre-lox system. In these mice, Fa2h is deleted only in oligodendrocytes and Schwann cells.[10][12] This model has been crucial for demonstrating that the cerebellar deficits seen in the full knockout mice stem directly from the lack of myelin 2-hydroxy galactolipids.[12][15] Interestingly, learning and memory deficits observed in the full knockout were not present in the conditional model, suggesting FA2H has important functions in other CNS cells besides oligodendrocytes.[12][15]

  • Drosophila Model (dfa2h-mutant): A fruit fly model has also been established to investigate the cellular consequences of FA2H loss. These flies show a shortened lifespan, motor impairments, and abnormalities in mitochondrial dynamics and autophagy, indicating conserved cellular functions of the enzyme.[16]

Key Quantitative Findings from FA2H Knockout Mice

Lipidomic analysis of the central nervous system in Fa2h-/- mice reveals a dramatic alteration in the lipid profile, directly confirming the enzyme's primary function. The data highlights the indispensable role of FA2H in synthesizing these specific lipid classes.

Table 1: Galactolipid and Cholesterol Levels in Spinal Cord of 14-Month-Old Fa2h-/- Mice vs. Heterozygous Littermates

Lipid Class Genotype Relative Abundance (% of Heterozygote) P-value Reference
hFA-GalCer Fa2h-/- Not Detectable <0.05 [12]
Fa2h+/- 100% [12]
hFA-Sulfatide Fa2h-/- Not Detectable <0.05 [12]
Fa2h+/- 100% [12]
Non-hFA-GalCer Fa2h-/- ~100% Not Significant [12]
Fa2h+/- 100% [12]
Non-hFA-Sulfatide Fa2h-/- ~85% (Slight Decrease) <0.05 [12]
Fa2h+/- 100% [12]
Total Galactolipids Fa2h-/- ~60% <0.05 [12]
Fa2h+/- 100% [12]
Cholesterol Fa2h-/- ~60% <0.05 [12]

| | Fa2h+/- | 100% | |[12] |

hFA: hydroxy fatty acid

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for studying FA2H knockout models.

Protocol: Generation of Conditional FA2H Knockout Mice

This protocol describes the generation of mice with a specific deletion of Fa2h in oligodendrocytes and Schwann cells.

  • Animal Models:

    • Obtain mice carrying a floxed Fa2h allele (Fa2hflox/flox).

    • Obtain mice expressing Cre recombinase under the control of the Cnp1 gene promoter (Cnp1-Cre), which is active in myelinating cells.

  • Breeding Strategy:

    • Cross Fa2hflox/flox mice with Cnp1-Cre mice.

    • The F1 generation will include Fa2hflox/+; Cnp1-Cre+ mice.

    • Intercross the F1 generation mice to generate the desired experimental genotypes: Fa2hflox/flox; Cnp1-Cre+ (conditional knockout) and Fa2hflox/flox; Cnp1-Cre- (control littermates).

  • Genotyping:

    • Extract genomic DNA from tail biopsies or ear punches.

    • Perform PCR using specific primers to detect the floxed Fa2h allele, the wild-type allele, and the Cre recombinase transgene.

  • Confirmation of Knockout:

    • At the protein level, perform Western blot analysis on tissue lysates (e.g., brain, spinal cord) using an anti-FA2H antibody to confirm the absence of the protein in the target tissues of knockout animals.

    • At the lipid level, perform mass spectrometry (see Protocol 5.2) to confirm the absence of 2-hydroxy galactolipids.

Experimental_Workflow cluster_0 Generation cluster_1 Experimental Groups cluster_2 Analysis m1 Fa2h flox/flox Mouse breed Breeding Scheme m1->breed m2 Cnp1-Cre Mouse m2->breed genotype PCR Genotyping breed->genotype ko Conditional KO (Fa2h flox/flox; Cnp1-Cre+) genotype->ko ctrl Control Littermate (Fa2h flox/flox; Cnp1-Cre-) genotype->ctrl behav Behavioral Studies (e.g., Rotarod, Water Maze) ko->behav histo Histology & IHC (Myelin Staining, Axon Counts) ko->histo lipid Lipidomics (Mass Spectrometry) ko->lipid ctrl->behav ctrl->histo ctrl->lipid

Caption: Workflow for generating and analyzing conditional FA2H KO mice.
Protocol: Lipid Analysis by Mass Spectrometry

This protocol outlines the analysis of spinal cord lipids to quantify changes due to FA2H knockout.

  • Tissue Homogenization:

    • Dissect spinal cord tissue from knockout and control mice (e.g., 14-month-old males).

    • Immediately flash-freeze in liquid nitrogen and store at -80°C.

    • Homogenize the tissue in a suitable buffer (e.g., PBS) on ice.

  • Lipid Extraction:

    • Perform a Bligh-Dyer or similar lipid extraction using a chloroform:methanol solvent system to separate lipids from other cellular components.

    • Collect the organic (lower) phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen gas.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

    • Utilize a multi-dimensional mass spectrometry-based shotgun lipidomics approach.

    • Employ a triple quadrupole (QqQ) mass spectrometer equipped with an automated nanospray source.

    • Acquire data by monitoring for specific precursor and product ions characteristic of different lipid species (e.g., hFA-GalCer, non-hFA-GalCer, cholesterol).

  • Data Analysis:

    • Quantify the abundance of each lipid species by comparing peak intensities to internal standards.

    • Normalize data to the total lipid content or tissue weight.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between knockout and control groups.

Protocol: Behavioral Assessment (Rotarod Test)

This protocol is used to assess motor coordination and balance deficits, which are common phenotypes in FA2H knockout mice.

  • Apparatus:

    • Use a standard accelerating rotarod apparatus.

  • Acclimation:

    • Acclimate mice to the testing room for at least 30 minutes before the trial.

    • Handle mice for several days prior to the experiment to reduce stress.

  • Training/Testing Protocol:

    • Place the mouse on the rotarod, which is initially stationary or rotating at a very low speed (e.g., 4 rpm).

    • Gradually accelerate the rod (e.g., from 4 to 40 rpm) over a set period (e.g., 5 minutes).

    • Record the latency to fall for each mouse. A fall is defined as when the mouse falls off the rod or clings to the rod and makes a full passive rotation.

    • Perform multiple trials per day (e.g., 3-4 trials) for several consecutive days.

  • Data Analysis:

    • Average the latency to fall for each mouse across the trials for each day.

    • Compare the performance of the knockout group to the control group using appropriate statistical tests (e.g., repeated measures ANOVA). A significantly shorter latency to fall in the knockout group indicates a motor deficit.

Pathophysiological Cascade

The use of these models has allowed researchers to delineate a logical pathway from the genetic defect to the clinical manifestations observed in both mice and humans.

Pathophysiology_Logic gene FA2H Gene Mutation or Knockout enzyme Loss of FA2H Enzyme Function gene->enzyme leads to lipid Depletion of 2-Hydroxy Galactolipids in Myelin enzyme->lipid results in myelin Compromised Myelin Stability & Integrity lipid->myelin causes patho Progressive Demyelination & Axonal Degeneration myelin->patho leads to pheno Neurological Phenotypes: - Spasticity - Ataxia - Cognitive Deficits patho->pheno manifests as

Caption: Logical flow from FA2H gene defect to neurological symptoms.

Conclusion and Future Directions

FA2H knockout models are indispensable tools for studying the roles of 2-hydroxylated lipids in the nervous system and for modeling human FAHN/SPG35. They have confirmed that the absence of these lipids leads to severe, progressive neurodegeneration. Future research using these models will likely focus on:

  • Therapeutic Development: Testing potential drug candidates, such as small molecules that could stabilize myelin or gene therapies aimed at restoring FA2H function.

  • Exploring Non-Myelin Roles: Further investigating the functions of FA2H in other cell types within the CNS to understand phenotypes like cognitive decline.

  • Iron Accumulation: Elucidating the mechanism by which FA2H deficiency leads to brain iron accumulation, a key feature of the human disease.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 2-hydroxycerotoyl-CoA during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Low or no recovery of this compound 1. Enzymatic Degradation: The sample may contain active 2-hydroxyacyl-CoA lyases that degrade the target molecule.[1][2][3][4][5] 2. Chemical Instability (pH): The thioester bond of the acyl-CoA is susceptible to hydrolysis, especially under alkaline conditions.[6][7] 3. Inefficient Extraction: The protocol may not be optimized for very-long-chain acyl-CoAs, leading to poor recovery from the tissue or cell matrix.1. Rapid Enzyme Inactivation: Immediately homogenize the sample in a pre-chilled, acidic buffer (pH 4.9-6.7) to denature enzymes.[8][9] Work quickly and keep samples on ice throughout the procedure. 2. Maintain Acidic pH: Use an extraction buffer with a pH between 4.9 and 6.7 to minimize hydrolysis.[8][9] 3. Optimize Extraction Solvents: Employ a robust organic solvent extraction method, such as a mixture of acetonitrile (B52724) and isopropanol, or a modified Bligh-Dyer technique to effectively precipitate proteins and extract the acyl-CoA.[6][8][9]
High variability between replicate samples 1. Inconsistent Sample Handling: Differences in the time between sample collection and enzyme inactivation can lead to variable degradation. 2. Temperature Fluctuations: Allowing samples to warm up can increase the rate of both enzymatic and chemical degradation. 3. Incomplete Homogenization: Non-homogenous samples will result in inconsistent extraction efficiency.1. Standardize Workflow: Ensure a consistent and rapid workflow from sample collection to homogenization. Freeze-clamping tissue samples in liquid nitrogen immediately after collection is recommended. 2. Strict Temperature Control: Perform all extraction steps on ice or at 4°C. Use pre-chilled tubes, buffers, and solvents. 3. Ensure Thorough Homogenization: Use a suitable homogenizer to ensure the sample is completely disrupted in the extraction buffer.
Presence of interfering peaks in analytical readouts (e.g., LC-MS) 1. Contamination from Complex Lipids: The sample extract may contain other lipids that co-elute with this compound. 2. Degradation Products: The interfering peaks could be breakdown products of this compound.1. Incorporate a Purification Step: Use solid-phase extraction (SPE) with a C18 or a mixed-mode anion exchange column to purify the acyl-CoA fraction.[6][8][9] 2. Optimize Extraction and Storage: By improving the stability during extraction (as detailed above), the formation of degradation products can be minimized. Store purified extracts at -80°C to prevent further degradation.
Evidence of oxidative degradation 1. Oxidation of the Acyl Chain: The long hydrocarbon chain of cerotoyl-CoA can be susceptible to oxidation.1. Use Antioxidants: Consider adding an antioxidant, such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835), to the homogenization buffer.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes are enzymatic activity and chemical instability. Enzymes such as 2-hydroxyacyl-CoA lyase can cleave the molecule.[1][2][3][4][5] Additionally, the thioester bond is prone to hydrolysis, a reaction that is accelerated by non-optimal pH conditions, particularly alkaline environments.[6]

Q2: What is the optimal pH for extracting and storing this compound?

A2: To maintain the stability of the thioester bond, a slightly acidic pH is recommended. Extraction buffers with a pH in the range of 4.9 to 6.7 have been used successfully for long-chain acyl-CoAs.[8][9] It is crucial to avoid basic conditions.

Q3: How can I inhibit enzymatic degradation during the extraction process?

A3: The most effective way to inhibit enzymatic activity is to work quickly at low temperatures and to rapidly denature enzymes. This can be achieved by immediately homogenizing the fresh or freeze-clamped tissue in a pre-chilled, acidic buffer containing organic solvents.[8][9]

Q4: Should I add antioxidants to my extraction buffer?

A4: While not always standard, the addition of antioxidants like butylated hydroxytoluene (BHT) or alpha-tocopherol can help to prevent oxidative damage to the long acyl chain of this compound.[10][11][12] This is particularly important if you suspect that your samples are prone to high levels of oxidative stress.

Q5: What is the best way to store my samples to ensure the stability of this compound?

A5: For short-term storage, keep samples on ice. For long-term storage, it is crucial to snap-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C. Purified extracts should also be stored at -80°C until analysis.

Experimental Protocols

Protocol 1: Acetonitrile/Isopropanol-Based Extraction of this compound

This protocol is adapted from methods for long-chain acyl-CoA extraction.[9]

  • Preparation: Pre-chill all buffers, solvents, and tubes on ice. Prepare the extraction buffer: 0.1 M potassium phosphate, pH 6.7.

  • Homogenization: Weigh the frozen tissue sample (20-100 mg) and place it in a pre-chilled homogenizer tube. Add 1 mL of a cold acetonitrile/2-propanol mixture (3:1, v/v). Homogenize thoroughly.

  • Extraction: Add 1 mL of the cold extraction buffer to the homogenate and vortex vigorously for 5 minutes.

  • Phase Separation: Centrifuge the mixture at 1,000 x g for 5 minutes at 4°C to pellet the protein and cellular debris.

  • Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Purification (Optional but Recommended): The supernatant can be further purified using solid-phase extraction (SPE) with a C18 or a suitable anion-exchange column.

  • Storage: Store the purified extract at -80°C prior to analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Storage Sample Tissue Sample FreezeClamp Freeze-Clamping (Liquid Nitrogen) Sample->FreezeClamp Homogenize Homogenization (Cold Acidic Buffer + Organic Solvent) FreezeClamp->Homogenize Centrifuge Centrifugation (4°C) Homogenize->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant SPE Solid-Phase Extraction (SPE) CollectSupernatant->SPE Analysis LC-MS/MS Analysis SPE->Analysis Storage Storage at -80°C SPE->Storage

Caption: Workflow for the extraction of this compound.

degradation_pathway cluster_degradation Degradation Pathways 2_Hydroxycerotoyl_CoA This compound Enzymatic Enzymatic Degradation (e.g., 2-Hydroxyacyl-CoA Lyase) 2_Hydroxycerotoyl_CoA->Enzymatic Chemical Chemical Hydrolysis (e.g., Alkaline Conditions) 2_Hydroxycerotoyl_CoA->Chemical Degradation_Products Degradation Products Enzymatic->Degradation_Products Chemical->Degradation_Products

Caption: Key degradation pathways for this compound.

References

Technical Support Center: Quantifying Low-Abundance 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-hydroxycerotoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the challenges associated with the quantification of this low-abundance, very-long-chain fatty acyl-CoA.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the LC-MS/MS analysis of this compound.

Issue Question Possible Causes & Recommendations
Low or No Signal Q1: I am not seeing any signal for my this compound standard or analyte. Where should I start? Systematic Check: 1. Mass Spectrometer Function: Infuse a known, stable compound to confirm the instrument is responsive. 2. Fresh Reagents: Prepare fresh standards and mobile phases to rule out degradation. This compound, like other acyl-CoAs, is susceptible to hydrolysis.[1] 3. Instrument Parameters: Verify that all voltages, gas flows, and temperature settings are correct for your analyte and that a stable electrospray is being generated.[1]
Poor Peak Shape Q2: My analyte peak is broad, splitting, or showing significant tailing. What could be the cause? Chromatography & Matrix Issues: 1. Co-elution: Matrix components can interfere with the peak shape.[2] A more rigorous sample cleanup, such as solid-phase extraction (SPE), may be necessary. 2. Column Contamination: Contaminants from previous injections can affect peak integrity. Implement a column wash step between samples. 3. Mobile Phase Mismatch: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase to prevent peak distortion.
Inconsistent Signal Q3: I'm observing high variability in signal intensity between replicate injections. What should I investigate? Stability and Matrix Effects: 1. Sample Degradation: Acyl-CoAs are unstable in non-acidic aqueous solutions.[1] Minimize the time samples spend at room temperature and ensure they are stored in an appropriate acidic buffer at -80°C. 2. Ion Suppression/Enhancement: This is a common issue in complex biological samples where co-eluting compounds interfere with the ionization of the target analyte.[2] Use of a stable isotope-labeled internal standard is crucial to correct for these effects. 3. Autosampler Temperature: Ensure the autosampler is chilled (e.g., 4°C) to maintain sample stability during the analytical run.[3]
Retention Time Shift Q4: The retention time for my analyte is shifting between runs. How can I fix this? LC System Stability: 1. Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of retention time drift. 2. Mobile Phase Composition: If preparing mobile phases manually, ensure they are mixed consistently. Small variations in solvent ratios can lead to shifts. 3. Pump Performance: Check for pressure fluctuations, which may indicate a leak or a problem with the pump seals.

Frequently Asked Questions (FAQs)

Sample Preparation & Extraction

Q1: What are the biggest challenges in extracting low-abundance this compound from biological samples?

The primary challenges include its low endogenous concentration, its amphipathic nature, and its susceptibility to degradation. Because it is present in trace amounts, efficient extraction and enrichment are critical. Furthermore, being an acyl-CoA, it is prone to enzymatic and chemical hydrolysis.[1] Sample preparation must be rapid, performed at low temperatures, and often in an acidic environment to preserve the molecule's integrity.

Q2: What is the recommended extraction method for this compound?

A multi-step approach involving protein precipitation followed by solid-phase extraction (SPE) is often recommended for acyl-CoAs and related lipids.[1][2][4] A common procedure involves:

  • Homogenization of the tissue sample in a cold, acidic buffer.

  • Protein precipitation using an organic solvent like isopropanol (B130326) or an acid like trichloroacetic acid (TCA).[2][3]

  • SPE cleanup to remove interfering lipids and salts, which helps to reduce matrix effects.

Q3: How critical is the use of an internal standard?

It is absolutely critical. Given the potential for sample loss during the multi-step extraction process and the high likelihood of matrix effects (ion suppression or enhancement) during LC-MS/MS analysis, a stable isotope-labeled internal standard is essential for accurate quantification.[2][3] The internal standard should be added at the very beginning of the sample preparation process to account for variability at each step.

LC-MS/MS Analysis

Q4: What type of LC column is best suited for this compound analysis?

A reversed-phase C18 or C8 column is typically used for the analysis of acyl-CoAs and other long-chain lipids.[4][5] These columns provide good retention and separation based on the molecule's hydrophobicity. The long acyl chain of this compound makes it well-suited for this type of chromatography.

Q5: How can I minimize matrix effects during my LC-MS/MS run?

Matrix effects can significantly compromise the accuracy of quantification.[2] Strategies to minimize them include:

  • Effective Sample Cleanup: As mentioned, using techniques like SPE can remove a significant portion of interfering compounds.[2]

  • Chromatographic Separation: Optimize your LC method to ensure the analyte does not co-elute with highly abundant, signal-suppressing molecules like phospholipids.

  • Use of an Internal Standard: A co-eluting stable isotope-labeled internal standard is the most effective way to correct for any remaining matrix effects.

Q6: What are the typical MS/MS transitions to monitor for an acyl-CoA?

Acyl-CoA molecules exhibit a characteristic fragmentation pattern. The most common approach in positive ion mode is to monitor for the neutral loss of the phosphorylated ADP moiety (507 Da) or the formation of a specific fragment ion at m/z 428.0365, which corresponds to the adenosine (B11128) 3',5'-diphosphate fragment.[6] Therefore, for quantification, a Multiple Reaction Monitoring (MRM) transition would be set from the precursor ion [M+H]⁺ to a product ion specific to the acyl group after the neutral loss.

Quantitative Data & Performance

Direct quantitative data for this compound is not widely published due to its low abundance and analytical challenges. However, the performance of a well-validated LC-MS/MS method for similar long-chain ceramides (B1148491) can provide a benchmark for expected performance.

Table 1: Representative Performance of a Validated LC-MS/MS Method for Long-Chain Ceramides.

ParameterTypical Performance
Limit of Detection (LOD) 5-50 pg/mL[4]
Limit of Quantification (LOQ) 5-50 pg/mL[4]
Linear Dynamic Range 2.8 - 714 ng (depending on species)[4]
Intra-Assay Precision (%CV) < 15%
Inter-Assay Precision (%CV) < 15%
Sample Recovery 70-99% (tissue dependent)[4]
Data is compiled from validated methods for long-chain ceramides and serves as an illustrative guide.[4] Actual performance for this compound may vary.

Experimental Protocols

Detailed Methodology: Quantification of this compound from Tissue

This protocol is a representative workflow adapted from established methods for acyl-CoAs and sphingolipids.[2][3][4][5] Optimization for specific tissue types is recommended.

1. Sample Preparation and Extraction:

  • Weigh approximately 50-100 mg of frozen tissue, keeping it on dry ice.

  • In a 2 mL polypropylene (B1209903) tube, add the frozen tissue and 300 µL of ice-cold Milli-Q water.

  • Add an appropriate amount of a stable isotope-labeled internal standard.

  • Homogenize the sample using a bead beater or sonicator on ice.

  • To precipitate proteins, add 1 mL of a cold organic solvent mixture (e.g., acetonitrile/isopropanol/water 3:5:2 v/v/v).

  • Vortex vigorously for 1 minute and incubate at -20°C for 30 minutes.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a mixed-mode or reversed-phase SPE cartridge (e.g., 30 mg) by washing with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load the supernatant from the previous step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte with 1 mL of methanol or an appropriate solvent mixture.

  • Dry the eluate under a gentle stream of nitrogen at 30-40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% mobile phase A / 30% mobile phase B).

3. LC-MS/MS Analysis:

  • LC System: UPLC/HPLC system with a heated C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.2% formic acid and 2 mM ammonium (B1175870) formate (B1220265) in water.[5]

  • Mobile Phase B: 0.2% formic acid and 1 mM ammonium formate in methanol.[5]

  • Gradient: Start with 70% B, ramp to 99% B over 10 minutes, hold for 5 minutes, and then re-equilibrate at 70% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with a heated electrospray ionization (HESI) source operating in positive ion mode.

  • Ionization Parameters: Optimize spray voltage, capillary temperature, and gas flows for the specific instrument.

  • MRM Transitions: Monitor the transition from the protonated precursor ion [M+H]⁺ to a specific product ion.

Visualizations

Logical Workflow for Troubleshooting Low LC-MS Signal

TroubleshootingWorkflow start Low or No Signal Detected check_ms Check MS Functionality (Infuse known standard) start->check_ms ms_ok MS Responding? check_ms->ms_ok check_reagents Prepare Fresh Reagents (Standards, Mobile Phases) reagents_ok Signal Restored? check_reagents->reagents_ok check_params Verify Instrument Parameters (Voltages, Gas Flows, ESI Stability) params_ok Signal Restored? check_params->params_ok ms_ok->check_reagents Yes fail Consult Instrument Specialist ms_ok->fail No reagents_ok->check_params No success Problem Solved reagents_ok->success Yes check_sample_prep Review Sample Prep (Degradation, Extraction Loss) params_ok->check_sample_prep No params_ok->success Yes check_chromatography Investigate Chromatography (Peak Shape, Co-elution) check_sample_prep->check_chromatography

Caption: A logical workflow for troubleshooting low LC-MS signal.

De Novo Ceramide Biosynthesis Pathway

This pathway illustrates the synthesis of 2-hydroxyceramide, a process for which this compound is a direct precursor.

CeramideSynthesis cluster_ER Endoplasmic Reticulum Serine L-Serine SPT SPT Serine->SPT PalmitoylCoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) PalmitoylCoA->SPT KDS 3-Ketodihydrosphingosine KSR KSR KDS->KSR + NADPH DHS Dihydrosphingosine (Sphinganine) CerS CerS DHS->CerS HydroxyacylCoA This compound HydroxyacylCoA->CerS DHCer Dihydro-2-hydroxyceramide DEGS DEGS DHCer->DEGS Cer 2-Hydroxyceramide SPT->KDS + CoA KSR->DHS NADP+ CerS->DHCer + CoA DEGS->Cer

Caption: De novo synthesis pathway of 2-hydroxyceramide.

References

Technical Support Center: Analysis of 2-Hydroxycerotoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-hydroxycerotoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the theoretical precursor and product ions for this compound for MRM method development?

A1: To develop a Multiple Reaction Monitoring (MRM) method, you first need to determine the mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions.

  • Precursor Ion Calculation:

    • The molecular weight of cerotic acid (C26H52O2) is approximately 396.70 g/mol .[1][2]

    • The addition of a hydroxyl group (-OH) to cerotic acid to form 2-hydroxycerotic acid increases the molecular weight by approximately 16 g/mol (to ~412.70 g/mol ).

    • The molecular weight of Coenzyme A (CoA) is approximately 767.53 g/mol .[3][4][5][6][7]

    • The formation of the thioester bond between 2-hydroxycerotic acid and CoA involves the loss of a water molecule (18.02 g/mol ).

    • Therefore, the neutral mass of this compound is approximately: 412.70 + 767.53 - 18.02 = 1162.21 g/mol .

    • For positive electrospray ionization (ESI+), the singly charged precursor ion ([M+H]+) would be m/z 1163.22 .

  • Predicted Product Ions:

    • Acyl-CoAs typically exhibit a characteristic fragmentation pattern involving the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[8]

    • Another common fragment corresponds to the adenosine-3',5'-diphosphate ion at m/z 428.0 .

    • A primary product ion for quantification would result from the neutral loss of 507.0 from the precursor ion: 1163.22 - 507.0 = m/z 656.22 .

Q2: What is the metabolic significance of this compound?

A2: this compound is an intermediate in the metabolism of 2-hydroxy very long-chain fatty acids. These fatty acids are components of brain cerebrosides and sulfatides. Their breakdown occurs in peroxisomes via a process known as alpha-oxidation.[9][10] In this pathway, the 2-hydroxy fatty acid is first activated to its CoA ester (this compound). Subsequently, an enzyme called 2-hydroxyphytanoyl-CoA lyase cleaves this molecule into formyl-CoA and an aldehyde that is one carbon shorter.[9][11] This pathway is distinct from the beta-oxidation of straight-chain fatty acids.

LC-MS/MS Method Optimization

Table 1: Recommended Starting Parameters for LC-MS/MS Analysis of this compound
ParameterRecommended SettingNotes
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)A C8 column can also be considered.[12]
Mobile Phase A 10 mM Ammonium (B1175870) Acetate in Water, pH 6.8Ammonium hydroxide (B78521) can also be used.[12]
Mobile Phase B AcetonitrileMethanol (B129727) can also be used as a strong solvent.
Gradient Start at a lower percentage of B, ramp up to a high percentage to elute the analyte, then re-equilibrate. A typical gradient might be 20% B to 100% B over 15 minutes.[13]Due to the hydrophobicity of the C26 chain, a relatively high organic content will be needed for elution.
Flow Rate 0.2-0.4 mL/min
Injection Volume 5-10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)This mode generally provides good sensitivity for acyl-CoAs.[13]
Precursor Ion (Q1) m/z 1163.2[M+H]+
Product Ion (Q3) m/z 656.2 (for quantification) and m/z 428.0 (for confirmation)
Collision Energy (CE) 30-45 eVThis should be optimized for your specific instrument. A starting point of 35 eV is reasonable.[14]
Cone Voltage 40-60 VThis parameter also requires instrument-specific optimization.[13]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with the column stationary phase.- Column contamination or aging.- Sample overload.- Ensure the mobile phase pH is appropriate. Consider adding a small amount of a competing base if silanol (B1196071) interactions are suspected.- Flush the column with a strong solvent. If the problem persists, replace the column.- Reduce the injection volume or dilute the sample.[15]
Low Sensitivity/No Peak - Inefficient ionization.- Analyte degradation.- Contamination of the ion source.- Optimize cone voltage and capillary voltage. Ensure mobile phase is compatible with ESI+.- Prepare fresh samples and standards. Acyl-CoAs can be unstable in aqueous solutions.[16] Store extracts at -80°C.- Clean the ion source components (e.g., capillary, cone).
High Background Noise - Contaminated mobile phase or LC system.- Matrix effects from the sample.- Use high-purity solvents and additives. Filter all mobile phases.- Incorporate a solid-phase extraction (SPE) step in your sample preparation to remove interfering substances.
Inconsistent Retention Times - Air bubbles in the pump.- Leaks in the LC system.- Inconsistent mobile phase preparation.- Purge the LC pumps.- Check all fittings for leaks.- Prepare fresh mobile phase and ensure accurate mixing.
Split Peaks - Partially clogged column frit.- Injection solvent is much stronger than the mobile phase.- Reverse-flush the column. If this fails, replace the column.- Ensure the sample is dissolved in a solvent similar to or weaker than the initial mobile phase composition.[15]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Cultured Fibroblasts

This protocol is adapted from established methods for acyl-CoA extraction from cultured cells.[16]

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.

  • Lysis and Extraction:

    • Add 1 mL of ice-cold 80% methanol (pre-chilled to -20°C) to the cell plate or pellet. For adherent cells, use a cell scraper to collect the cells into the methanol.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • If using an internal standard (e.g., C17:0-CoA), it should be added to the methanol prior to cell lysis.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the protein pellet.

  • Drying and Reconstitution:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 10 mM ammonium acetate.[16]

Visualizations

Diagram 1: General Workflow for LC-MS/MS Analysis of this compound

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Harvest Harvest Fibroblasts Lysis Lysis & Extraction (Cold 80% Methanol) Harvest->Lysis Centrifuge Centrifugation (15,000 x g) Lysis->Centrifuge Dry Dry Supernatant Centrifuge->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound from cell culture.

Diagram 2: Peroxisomal Alpha-Oxidation of this compound

G 2-Hydroxycerotic_Acid 2-Hydroxycerotic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Hydroxycerotic_Acid->Acyl_CoA_Synthetase 2_Hydroxycerotoyl_CoA This compound Acyl_CoA_Synthetase->2_Hydroxycerotoyl_CoA HPLH 2-Hydroxyphytanoyl-CoA Lyase (HPLH) 2_Hydroxycerotoyl_CoA->HPLH Formyl_CoA Formyl-CoA HPLH->Formyl_CoA Pentacosanal Pentacosanal (C25 Aldehyde) HPLH->Pentacosanal

Caption: Key steps in the peroxisomal alpha-oxidation of 2-hydroxycerotic acid.

References

troubleshooting poor recovery of 2-hydroxycerotoyl-CoA from tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2-hydroxycerotoyl-CoA from tissue samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my recovery of this compound consistently low?

Poor recovery of a very-long-chain hydroxy fatty acyl-CoA (VLCFA-CoA) like this compound can stem from several factors related to its unique chemical properties: the labile thioester bond, the long C26 acyl chain, and the polar hydroxyl group. The issue can arise during sample handling, extraction, purification, or analysis.

Troubleshooting Steps:

  • Suboptimal Tissue Handling: Immediate processing or rapid freezing of tissue post-dissection is critical. Delays can lead to enzymatic degradation of acyl-CoAs.

  • Inefficient Extraction: this compound has mixed polarity. The extraction solvent may not be optimal for this specific molecule. Standard protocols for short-chain acyl-CoAs are often insufficient.

  • Degradation During Extraction: Acyl-CoAs are sensitive to pH and temperature. The thioester bond is susceptible to hydrolysis, especially under neutral or alkaline conditions.

  • Loss During Purification: Solid-Phase Extraction (SPE) is a common source of sample loss. The chosen sorbent may not be appropriate for retaining and eluting a hydroxylated VLCFA-CoA.

  • Adsorption to Surfaces: Due to its long acyl chain, the molecule can adsorb to plasticware and glassware.

  • Analytical Issues: The LC-MS/MS method may not be sensitive enough, or the molecule may be unstable in the autosampler.

Q2: What is the recommended extraction method for very-long-chain hydroxy acyl-CoAs?

There is no single universal protocol, but methods developed for long-chain acyl-CoAs can be adapted. The key is to use a procedure that effectively disrupts the tissue, precipitates proteins, and solubilizes the target molecule while minimizing degradation.

A modified Bligh-Dyer or Folch extraction, or methods using acidic organic solvents, are common starting points. Methods using acetonitrile (B52724) and/or isopropanol (B130326) have shown good recovery for long-chain acyl-CoAs.[1]

Recommended Protocol: See the detailed "Protocol for Extraction and Purification of this compound" section below.

Comparison of Common Extraction Solvents for Acyl-CoAs

Extraction Solvent/SystemAdvantagesDisadvantagesTypical Recovery (for LC-Acyl-CoAs)
10% Trichloroacetic Acid (TCA) Excellent protein precipitation; stabilizes thioesters.[2]Harsh; requires removal before LC-MS analysis.Variable, depends on subsequent purification.
Acetonitrile/Isopropanol/Buffer Good for a range of acyl-chain lengths; high recovery reported.[1]Requires careful optimization of solvent ratios.70-80%[1]
Methanol/Chloroform (Bligh-Dyer) Well-established for lipid extraction.May not be optimal for polar head group; requires phase separation.~60-70%
80% Methanol (Cold) Simple, effective for a broad range of metabolites.May be less efficient for very hydrophobic molecules.Not specified for VLCFA-CoAs.

Q3: How can I prevent the degradation of this compound during sample preparation?

Stability is a critical factor. The thioester bond is the primary point of vulnerability.

Key Recommendations:

  • Maintain Cold Temperatures: Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents and tubes.

  • Work Quickly: Minimize the time between tissue homogenization and sample analysis or storage at -80°C.

  • Use Acidic Conditions: Maintain an acidic pH (around 4.0-5.0) throughout the extraction and purification process to prevent thioester hydrolysis.[1]

  • Inhibit Enzymatic Activity: Immediately homogenize fresh tissue in an acidic buffer or solvent (e.g., with 10% TCA or in KH2PO4 buffer, pH 4.9) to denature acyl-CoA thioesterases.

  • Limit Freeze-Thaw Cycles: Store extracts at -80°C and avoid repeated freeze-thaw cycles.

Q4: My this compound peak is not showing up in the LC-MS/MS analysis. What are the potential causes?

Several factors could lead to a complete loss of signal.

Troubleshooting Checklist:

  • Complete Degradation: Review your sample handling and extraction procedure for any steps where the sample was exposed to high temperatures or non-acidic pH for an extended period.

  • Insufficient Extraction: The molecule may still be in the tissue pellet. Re-extract the pellet with a stronger or different solvent mixture.

  • Loss on SPE Column: The molecule may have been washed away during the loading/washing steps or irreversibly bound to the sorbent. Verify your SPE protocol, particularly the choice of sorbent and elution solvent. For a hydroxylated VLCFA, a mixed-mode or reversed-phase sorbent is often used.

  • LC-MS/MS Method Issues:

    • Ionization: Ensure you are using the correct ionization mode (Positive ESI is typical for acyl-CoAs).

    • MRM Transitions: Verify the precursor and product ion m/z values for this compound. A common fragmentation is the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.1 m/z).

    • Chromatography: The molecule may be retained on the column or eluting at an unexpected time. Use a C18 column with a suitable gradient of acetonitrile and an ion-pairing agent or buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid).

  • No Analyte Present: The concentration in your tissue sample might be below the limit of detection (LOD) of your instrument.

Experimental Protocols

Protocol for Extraction and Purification of this compound

This protocol is adapted from methods developed for long-chain and very-long-chain acyl-CoAs.[1]

Materials:

  • Tissue sample (≤ 100 mg)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9 (ice-cold)

  • Extraction Solvents: 2-propanol, Acetonitrile (ACN) (HPLC grade, ice-cold)

  • SPE Column: Reversed-phase C18 SPE cartridge (e.g., 100 mg)

  • SPE Conditioning Solvent: 100% Methanol

  • SPE Equilibration Solvent: Deionized water

  • SPE Elution Solvent: 80% Acetonitrile in water with 0.1% formic acid

  • Internal Standard (if available)

Procedure:

  • Tissue Homogenization:

    • Quickly weigh the frozen tissue sample (≤ 100 mg).

    • Place in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2 mL of ice-cold 2-propanol and homogenize again.

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 4 mL of ice-cold acetonitrile.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins and tissue debris.

    • Carefully collect the supernatant.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE column by passing 3 mL of methanol, followed by 3 mL of water. Do not let the column run dry.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 3 mL of water to remove salts and polar impurities.

    • Elute the acyl-CoAs with 2 mL of the elution solvent (80% ACN, 0.1% formic acid).

    • Dry the eluate under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried sample in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an LC vial.

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_legend Legend Tissue 1. Tissue Harvest (Snap-freeze in liquid N2) Homogenize 2. Homogenization (Ice-cold acidic buffer) Tissue->Homogenize Extract 3. Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract Purify 4. SPE Purification (C18 Cartridge) Extract->Purify Dry 5. Dry Down (Under Nitrogen) Purify->Dry Reconstitute 6. Reconstitution Dry->Reconstitute LCMS 7. LC-MS/MS Analysis Reconstitute->LCMS Data 8. Data Processing LCMS->Data l1 Sample Prep Steps l2 Analysis Steps

Caption: Workflow from tissue collection to data analysis.

Metabolic Pathway: Peroxisomal Alpha-Oxidation

2-hydroxyacyl-CoAs are key intermediates in the alpha-oxidation of branched-chain fatty acids like phytanic acid. This pathway is essential for metabolizing fatty acids that cannot undergo beta-oxidation due to methyl branches.

G Peroxisomal Alpha-Oxidation Pathway PhytanicAcid Phytanic Acid PhytanoylCoA Phytanoyl-CoA PhytanicAcid->PhytanoylCoA Acyl-CoA Synthetase HydroxyphytanoylCoA 2-Hydroxyphytanoyl-CoA PhytanoylCoA->HydroxyphytanoylCoA Phytanoyl-CoA Dioxygenase Pristanal Pristanal + Formyl-CoA HydroxyphytanoylCoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase PristanicAcid Pristanic Acid Pristanal->PristanicAcid Aldehyde Dehydrogenase BetaOx Beta-Oxidation PristanicAcid->BetaOx

Caption: Role of 2-hydroxyacyl-CoA in alpha-oxidation.

Metabolic Pathway: Sphingolipid Synthesis

2-hydroxy fatty acids, derived from their CoA esters, are incorporated into ceramides (B1148491) to form a specific class of sphingolipids important for cellular function, particularly in the nervous system and skin.

G Incorporation into 2-Hydroxy-Ceramides cluster_ceramide_synthesis Ceramide Synthesis VLCFA Very-Long-Chain Fatty Acid (e.g., Cerotic Acid) HydroxyVLCFA_CoA This compound VLCFA->HydroxyVLCFA_CoA Fatty Acid 2-Hydroxylase (FA2H) + Acyl-CoA Synthetase Hydroxy_DHC 2-Hydroxy- Dihydroceramide HydroxyVLCFA_CoA->Hydroxy_DHC Ceramide Synthase (CerS) Sphinganine Dihydrosphingosine (Sphinganine) Sphinganine->Hydroxy_DHC Hydroxy_Cer 2-Hydroxy-Ceramide Hydroxy_DHC->Hydroxy_Cer Dihydroceramide Desaturase Complex Complex Sphingolipids (e.g., Galactosylceramides) Hydroxy_Cer->Complex

Caption: Synthesis of 2-hydroxy-ceramides.

References

stability of 2-hydroxycerotoyl-CoA in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-hydroxycerotoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

A1: For long-term stability, this compound should be stored at -80°C.[1] It is advisable to aliquot the compound upon receipt to minimize freeze-thaw cycles. While specific stability data for this compound is not publicly available, general guidelines for very-long-chain acyl-CoAs suggest that ultra-low temperatures are crucial for preserving their integrity.[1] The product data sheet for this compound recommends storing the product under the conditions specified in the Certificate of Analysis provided by the manufacturer.[2]

Q2: How should I handle this compound in solution for short-term experiments?

A2: Acyl-CoAs, in general, are susceptible to hydrolysis, particularly in aqueous solutions with an alkaline pH.[3] For short-term experiments, it is recommended to prepare fresh solutions. If a solution must be stored, it should be kept on ice for a few hours. For storage up to 24 hours, some studies have found that reconstituting acyl-CoAs in methanol (B129727) can provide better stability compared to aqueous solutions.[4] When working with aqueous buffers, maintaining a slightly acidic to neutral pH (e.g., pH 7) can help mitigate degradation.[4]

Q3: What are the main causes of this compound degradation during experimental procedures?

A3: The primary causes of degradation for acyl-CoAs like this compound include:

  • Hydrolysis: The thioester bond is prone to cleavage in aqueous solutions, a process that is accelerated at alkaline pH.

  • Oxidation: The fatty acyl chain can be susceptible to oxidation, especially if it contains double bonds (though cerotoyl-CoA is saturated). The addition of antioxidants like butylated hydroxytoluene (BHT) to solvents during extraction can help prevent this.

  • Enzymatic Degradation: If working with biological samples, endogenous thioesterases can rapidly degrade acyl-CoAs. Rapid sample processing, such as snap-freezing in liquid nitrogen and extraction at low temperatures (on ice or at 4°C), is critical to minimize enzymatic activity.[1]

  • Repeated Freeze-Thaw Cycles: This can lead to the degradation of the molecule. It is highly recommended to aliquot the stock solution upon first use.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or low signal intensity in LC-MS analysis.
  • Possible Cause 1: Sample Degradation.

    • Troubleshooting Steps:

      • Ensure that all samples, from initial collection to final analysis, are kept at low temperatures (ice or 4°C) to minimize enzymatic degradation.[1]

      • For tissue samples, immediately snap-freeze them in liquid nitrogen after collection.[1]

      • Use fresh solutions of this compound for each experiment whenever possible.

      • If storing solutions, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

      • Verify the pH of all buffers and solutions; maintain a neutral or slightly acidic pH to reduce hydrolysis.

  • Possible Cause 2: Poor Extraction Efficiency.

    • Troubleshooting Steps:

      • Optimize your lipid extraction protocol. A common method involves a two-phase liquid-liquid extraction with a mixture of chloroform (B151607) and methanol.

      • Ensure complete cell or tissue lysis to release the intracellular content.

      • Consider using an internal standard to normalize for extraction variability.

Issue 2: High variability between replicate samples.
  • Possible Cause 1: Inconsistent Sample Handling.

    • Troubleshooting Steps:

      • Standardize the entire workflow, from sample collection and storage to extraction and analysis.

      • Ensure precise and consistent timing for each step, especially incubation periods.

      • Use calibrated pipettes and equipment to minimize volume errors.

  • Possible Cause 2: Matrix Effects in Mass Spectrometry.

    • Troubleshooting Steps:

      • Incorporate an internal standard that is structurally similar to this compound to account for variations in ionization efficiency.

      • Perform a dilution series of your sample to assess the linearity of the response and identify potential matrix effects.

      • Consider a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.[3]

Data Presentation

Table 1: General Recommendations for Storage of this compound

Storage ConditionFormRecommended TemperatureDurationKey Considerations
Long-Term Solid (Lyophilized Powder)-80°CMonths to YearsStore in a desiccator to prevent moisture absorption. Aliquot to avoid repeated handling of the entire stock.
Short-Term Solution in Organic Solvent (e.g., Methanol)-20°C or -80°CDays to WeeksEnsure the solvent is of high purity. Cap vials tightly to prevent evaporation.
Working Solution Aqueous BufferOn Ice (0-4°C)A few hoursPrepare fresh for each experiment. Maintain a neutral to slightly acidic pH.

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol outlines a general method to assess the stability of this compound in a specific solvent or buffer over time.

  • Preparation of Stock Solution:

    • Dissolve a known amount of solid this compound in the desired solvent (e.g., methanol, or an aqueous buffer at a specific pH) to a final concentration of 1 mM.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple small, tightly sealed vials to avoid evaporation and repeated freeze-thaw cycles of the same sample.

    • Divide the aliquots into different storage conditions to be tested (e.g., 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly thereafter), retrieve one aliquot from each storage condition.

    • Immediately analyze the concentration of this compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Quantify the peak area or concentration of this compound at each time point.

    • Calculate the percentage of the initial concentration remaining at each time point to determine the degradation rate.

    • Plot the percentage of remaining this compound against time for each storage condition.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Time-Point Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (e.g., 1 mM in Methanol) aliquot Aliquot into multiple vials prep_stock->aliquot storage Store aliquots at different conditions (4°C, -20°C, -80°C) aliquot->storage time_points Retrieve samples at defined time points storage->time_points lcms LC-MS/MS Analysis time_points->lcms quantify Quantify Peak Area lcms->quantify calc_degradation Calculate % Degradation quantify->calc_degradation plot_data Plot Stability Curve calc_degradation->plot_data

Caption: Workflow for assessing the stability of this compound.

troubleshooting_workflow start Inconsistent LC-MS Signal? check_degradation Sample Degradation? start->check_degradation check_extraction Poor Extraction? start->check_extraction check_handling Inconsistent Handling? start->check_handling check_matrix Matrix Effects? start->check_matrix solution_degradation Optimize Storage & Handling: - Use fresh solutions - Store at -80°C - Maintain proper pH check_degradation->solution_degradation Yes solution_extraction Optimize Extraction Protocol: - Ensure complete lysis - Use internal standard check_extraction->solution_extraction Yes solution_handling Standardize Workflow: - Consistent timing - Calibrated equipment check_handling->solution_handling Yes solution_matrix Mitigate Matrix Effects: - Use internal standard - Sample dilution/cleanup check_matrix->solution_matrix Yes

Caption: Troubleshooting inconsistent LC-MS results for this compound.

References

method refinement for distinguishing 2-hydroxycerotoyl-CoA from isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on method refinement for distinguishing 2-hydroxycerotoyl-CoA from its isomers, addressing common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound and why are they difficult to distinguish?

A1: The primary isomers of this compound are positional isomers, where the hydroxyl (-OH) group is located at a different position on the cerotoyl (C26:0) acyl chain. The most common and biochemically relevant isomer is 3-hydroxycerotoyl-CoA. These molecules are challenging to separate because they are isobaric, meaning they have the exact same mass and elemental composition. Therefore, standard mass spectrometry alone cannot differentiate them without chromatographic separation or specific fragmentation patterns.

Q2: Which analytical techniques are most effective for separating this compound from its isomers?

A2: A combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most powerful approach.[1][2]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates molecules based on hydrophobicity. While challenging, optimizing the mobile phase composition, gradient, and column temperature can achieve separation of positional isomers.[3][4] Retention is directly proportional to the length of the acyl chain.[3]

  • Tandem Mass Spectrometry (MS/MS): After separation, MS/MS is used for detection and confirmation. The fragmentation patterns of the isomers can differ, providing an additional layer of identification. For instance, the position of the hydroxyl group can influence the resulting product ions upon collision-induced dissociation.[5]

Q3: Can mass spectrometry (MS) alone distinguish these isomers?

A3: Not typically at the MS1 level, as the isomers have the same mass-to-charge ratio (m/z). However, tandem mass spectrometry (MS/MS) can sometimes distinguish them. The fragmentation patterns of 2-hydroxy and 3-hydroxy fatty acid derivatives can be distinct.[5] For acyl-CoAs, a characteristic neutral loss of 507 amu (the CoA moiety) is often observed in positive ion mode.[2] Differentiating isomers requires careful analysis of other, less abundant fragment ions that are specific to the hydroxyl group's position. This often requires derivatization or high-resolution mass spectrometry.

Q4: Are there enzymatic methods that can help in distinguishing the isomers?

A4: Yes, enzymatic assays can provide high specificity. An assay could be designed using an enzyme that acts specifically on one isomer but not the other. For example, 3-hydroxyacyl-CoA dehydrogenase specifically oxidizes 3-hydroxyacyl-CoAs.[6] By monitoring the reaction (e.g., the production of NADH), one can quantify the amount of the 3-hydroxy isomer specifically. This method can be sensitive down to the picomole level.[6]

Troubleshooting Guides

Q1: I am seeing co-elution of my target analyte with other lipids. What should I do?

A1: Poor peak resolution is a common issue in lipid analysis.[7] Here are several strategies to improve separation:

  • Optimize the Mobile Phase Gradient: Adjusting the gradient elution can significantly improve the separation of complex mixtures.[3][7] Experiment with different solvent compositions (e.g., acetonitrile/water or acetonitrile/acetone) and gradient slopes.[7]

  • Change the Column: Use a column with a different stationary phase or a longer column with smaller particles to increase theoretical plates and enhance resolution.[3][7]

  • Adjust Column Temperature: Temperature affects retention and selectivity. For RP-HPLC, increasing the temperature typically shortens retention times but may also alter the elution order, potentially resolving co-eluting peaks.[7]

  • Lower the Flow Rate: Reducing the mobile phase flow rate generally improves resolution, although it will increase the analysis time.[7]

Q2: My mass spectrometry signal is weak or inconsistent. How can I improve it?

A2: Weak or unstable signals can arise from sample preparation, instrument settings, or the analyte's inherent properties.

  • Sample Preparation: Ensure your sample is clean and free of particulates by filtering it through a 0.22 µm or 0.45 µm syringe filter before injection.[7] Acyl-CoAs are unstable in aqueous solutions, so proper extraction and handling are critical to prevent degradation.[1] Use high-purity solvents to avoid a contaminated mobile phase, which can cause an unstable baseline.[7]

  • MS Parameter Optimization: Optimize MS parameters by directly infusing a standard of your analyte (if available) into the mass spectrometer.[1] Adjust settings like spray voltage, capillary temperature, and collision energy to maximize the signal for your specific molecule.

  • Data Quality Control: Ensure consistent signal intensity across replicate injections and check for proper retention time alignment, as misalignment can lead to incorrect peak assignments.[8]

Q3: I suspect my sample is degrading during preparation. What precautions should I take?

A3: Acyl-CoAs are susceptible to both chemical and enzymatic degradation.

  • Temperature Control: Keep samples on ice or at 4°C throughout the extraction and preparation process to minimize enzymatic activity.

  • pH Control: Maintain an acidic pH (around 4-5) during extraction and storage, as the thioester bond is more stable under acidic conditions.

  • Avoid Contamination: Use clean glassware and high-purity solvents. Water contamination can interfere with lipid extraction.[9]

  • Minimize Freeze-Thaw Cycles: Aliquot samples after extraction and store them at -80°C to avoid repeated freezing and thawing, which can lead to degradation.

Data and Protocols

Quantitative Data Summary

The following table summarizes typical parameters and expected results for distinguishing hydroxy-acyl-CoA isomers using LC-MS/MS. Absolute values will vary based on the specific system and conditions.

ParameterThis compound3-Hydroxycerotoyl-CoANotes
Molecular Formula C₄₇H₈₆N₇O₁₈P₃SC₄₇H₈₆N₇O₁₈P₃SIsobaric compounds.[10]
Molecular Weight 1162.21 g/mol 1162.21 g/mol Identical mass.[10]
Expected Precursor Ion (m/z) [M+H]⁺ 1163.221163.22Positive ion mode is efficient for acyl-CoA ionization.[2]
Characteristic MS/MS Fragment (m/z) [M - 507 + H]⁺[M - 507 + H]⁺Neutral loss of the CoA moiety (507 amu) is common.[2]
Distinguishing MS/MS Fragments Dependent on hydroxyl positionDependent on hydroxyl positionRequires careful optimization and analysis of fragmentation patterns.[5]
Expected RP-HPLC Elution Slightly earlierSlightly laterThe 2-hydroxy isomer may be slightly more polar, leading to earlier elution in reversed-phase chromatography.
Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound

This protocol provides a general framework for the analysis of long-chain acyl-CoAs. Optimization is required for specific instrumentation.

  • Sample Extraction:

    • Homogenize frozen tissue or cell pellets in a cold chloroform/methanol solution.

    • Extract acyl-CoA esters from the sample.[6]

    • Evaporate the solvent under a stream of nitrogen and reconstitute the sample in a suitable injection solvent (e.g., 50% acetonitrile).[1]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Gradient: A linear gradient from 20% B to 100% B over 15-20 minutes is a good starting point.[1]

    • Column Temperature: 40-50°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

    • MS1 Scan: Scan for the precursor ion of this compound ([M+H]⁺ ≈ 1163.22 m/z).

    • MS/MS Analysis: Use data-dependent acquisition (DDA) or targeted selected reaction monitoring (SRM) to fragment the precursor ion. Monitor for the characteristic neutral loss of 507 amu and other specific product ions.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation cluster_validation Validation (Optional) Sample Cell/Tissue Sample Extraction Acyl-CoA Extraction (e.g., Chloroform/Methanol) Sample->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC Reversed-Phase HPLC Separation Cleanup->LC MS Tandem MS Detection (ESI+) LC->MS Data Data Acquisition MS->Data Processing Peak Integration & Retention Time Analysis Data->Processing ID Isomer Identification via MS/MS Fragmentation Processing->ID Enzyme Enzymatic Assay (e.g., 3-HACDH) ID->Enzyme

Caption: General workflow for the separation and identification of acyl-CoA isomers.

Troubleshooting_Workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column & System Parameters Start Problem: Poor Peak Resolution (Co-elution of Isomers) CheckGradient Is the gradient optimal? Start->CheckGradient CheckSolvents Are solvents high-purity? Start->CheckSolvents CheckTemp Is column temperature optimized? Start->CheckTemp CheckFlow Is flow rate too high? Start->CheckFlow CheckColumn Is the column appropriate? Start->CheckColumn AdjustGradient Modify gradient slope or duration CheckGradient->AdjustGradient End Resolution Improved AdjustGradient->End ReplaceSolvents Use fresh HPLC-grade solvents CheckSolvents->ReplaceSolvents ReplaceSolvents->End AdjustTemp Test higher/lower temperatures CheckTemp->AdjustTemp AdjustTemp->End AdjustFlow Decrease flow rate CheckFlow->AdjustFlow AdjustFlow->End NewColumn Try a longer column or different stationary phase CheckColumn->NewColumn NewColumn->End

Caption: Troubleshooting workflow for poor chromatographic peak resolution.

References

Technical Support Center: Addressing Matrix Effects in 2-Hydroxycerotoyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the quantitative analysis of 2-hydroxycerotoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a critical issue in this compound quantification?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, often unidentified, components in the sample matrix.[1][2] This interference can lead to either a decrease (ion suppression) or an increase (ion enhancement) of the mass spectrometer signal. For a complex molecule like this compound, which is typically extracted from intricate biological samples (e.g., plasma, tissue homogenates), matrix effects are a significant concern.

Key Impacts:

  • Inaccurate Quantification: Signal suppression or enhancement leads to under- or overestimation of the analyte's true concentration.[3]

  • Poor Reproducibility: The composition of the matrix can vary between samples, causing inconsistent results.[4]

  • Reduced Sensitivity: Ion suppression can lower the signal-to-noise ratio, potentially making the lower limit of quantification (LLOQ) insufficient for detecting low-abundance species.[3]

In lipid analysis, endogenous phospholipids (B1166683) are a primary cause of matrix effects, as they can co-elute with analytes and compete for ionization in the MS source.[5][6]

Q2: How can I determine if my LC-MS/MS analysis of this compound is being affected by matrix effects?

Two primary methods are used to assess the presence and magnitude of matrix effects.

  • Post-Column Infusion (Qualitative Assessment): This method identifies at which points in the chromatogram ion suppression or enhancement occurs. A constant flow of a pure this compound standard is infused into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the constant baseline signal indicates the presence of interfering components eluting at that retention time.[7][8]

  • Post-Extraction Spiking (Quantitative Assessment): This is the most common quantitative approach. It compares the signal response of an analyte in a clean solution to its response when spiked into a pre-extracted blank matrix. This directly measures the percentage of signal suppression or enhancement.[6][7]

Method Type Objective Procedure Summary
Post-Column Infusion QualitativeTo identify chromatographic regions with ion suppression or enhancement.A standard solution is infused post-column while a blank matrix extract is injected. Deviations from the stable signal baseline indicate matrix effects.[8]
Post-Extraction Spiking QuantitativeTo measure the percent of ion suppression or enhancement.The response of an analyte spiked into an extracted blank matrix is compared to the response of the analyte in a neat (clean) solvent.[6][9]

Diagram 1: Workflow for Investigating Matrix Effects

start_node Inconsistent Results or Poor Sensitivity Observed process_node_1 Perform Post-Column Infusion with Blank Matrix Extract start_node->process_node_1 Hypothesize Matrix Effect process_node process_node decision_node decision_node result_node result_node end_node end_node decision_node_1 Suppression Zone Overlaps with Analyte Retention Time? process_node_1->decision_node_1 Analyze Infusion Profile process_node_2 Perform Quantitative Assessment: Post-Extraction Spiking decision_node_1->process_node_2 Yes result_node_1 Matrix Effect Unlikely Investigate Other Causes decision_node_1->result_node_1 No decision_node_2 Matrix Factor CV > 15% or Significant Suppression? process_node_2->decision_node_2 Calculate Matrix Factor end_node_1 Matrix Effect Confirmed Implement Mitigation Strategy decision_node_2->end_node_1 Yes end_node_2 Matrix Effect is Acceptable Proceed with Validation decision_node_2->end_node_2 No

Caption: Workflow for identifying and quantifying matrix effects.

Troubleshooting Guides
Q3: My analysis is compromised by matrix effects. What are the primary strategies to mitigate this issue?

Addressing matrix effects involves a multi-pronged approach focused on sample preparation, chromatography, and data normalization.

  • Optimize Sample Preparation: The most effective strategy is to remove interfering components before analysis.[7][10]

    • Solid-Phase Extraction (SPE): A powerful technique to clean up samples and isolate analytes of interest from complex matrices.[11]

    • Phospholipid Removal Plates/Cartridges: Products like HybridSPE are specifically designed to deplete phospholipids from plasma and serum, significantly reducing matrix interference.

    • Liquid-Liquid Extraction (LLE): Can effectively separate lipids from more polar matrix components.

  • Improve Chromatographic Separation: If interfering compounds cannot be removed, separating them chromatographically from this compound is essential.[7]

    • Gradient Optimization: Adjust the mobile phase gradient to increase resolution between the analyte and interfering peaks.

    • Alternative Column Chemistry: If using reversed-phase (RP) chromatography, consider Hydrophilic Interaction Liquid Chromatography (HILIC) or a different RP column phase (e.g., C30) to alter elution patterns.[12][13]

    • Online Sample Cleanup: Techniques like TurboFlow chromatography use a specialized column to remove large molecules like proteins and phospholipids online before the analytical column.[5]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for reliable normalization and accurate quantification.[11][14][15]

Diagram 2: Decision Tree for Mitigating Matrix Effects

decision_node decision_node action_node action_node reco_node reco_node d1 Is a specific SIL-IS for This compound available? a1 Incorporate SIL-IS into the method d1->a1 Yes d2 Have you optimized sample preparation? d1->d2 No r1 Best Practice Achieved a1->r1 This is the most robust correction method d3 Is chromatographic separation optimized? d2->d3 Yes a2 Implement advanced sample cleanup d2->a2 No a4 Use Matrix-Matched Calibrators and a close structural analog IS d3->a4 Yes a3 Modify LC Method d3->a3 No r2 r2 a2->r2 Try SPE or Phospholipid Depletion r4 r4 a4->r4 Proceed with caution and extensive validation r3 r3 a3->r3 Adjust gradient or try alternative column chemistry

Caption: Decision tree for selecting a matrix effect mitigation strategy.

Q4: I cannot find a commercial SIL-IS for this compound. What is the best course of action?

The lack of commercially available standards is a common challenge for novel or rare lipids.[11][15] Here are your options:

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples (e.g., plasma from an untreated animal, lysate from a control cell line). This ensures that the standards and the analyte experience similar matrix effects. This approach is highly recommended when a SIL-IS is unavailable.

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): For cell-based models, you can generate your own SIL-IS. This involves growing cells in a medium containing a stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenic acid, which gets incorporated into all synthesized Co-A species.[11][15]

  • Use of a Structural Analog IS: A non-endogenous molecule with similar chemical properties and chromatographic retention time can be used as an internal standard. However, it will not perfectly mimic the ionization behavior of this compound and may not correct for matrix effects as effectively as a true SIL-IS. This approach requires thorough validation to prove its suitability.

Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effect (Post-Extraction Spiking)

This protocol is adapted from regulatory guidelines to quantitatively determine the matrix factor (MF).[1][16][17]

Objective: To quantify the degree of ion suppression or enhancement by comparing the analyte response in the presence and absence of matrix components.

Methodology:

  • Source Matrix: Obtain blank matrix from at least six different individual sources (e.g., six different lots of plasma, six different cell culture plates).[1]

  • Sample Preparation: Process all six blank matrix lots using your established extraction protocol (e.g., protein precipitation followed by SPE).

  • Prepare Sample Sets:

    • Set 1 (Analyte in Matrix): Spike a known amount of this compound and its internal standard (if used) into the extracted supernatant from each of the six blank matrix lots. Prepare replicates at low and high concentrations (e.g., LQC and HQC levels).

    • Set 2 (Analyte in Neat Solution): Prepare solutions of this compound and its IS at the exact same final concentrations as Set 1, but using the clean reconstitution solvent as the diluent.

  • LC-MS/MS Analysis: Analyze both sets of samples.

  • Calculations:

    • Calculate the Matrix Factor (MF) for each source:

      • MF = (Peak Area of Analyte in Set 1) / (Peak Area of Analyte in Set 2)

    • If an internal standard is used, calculate the IS-Normalized Matrix Factor :

      • IS MF = (Peak Area of IS in Set 1) / (Peak Area of IS in Set 2)

      • Normalized MF = (MF of Analyte) / (IS MF)

  • Acceptance Criteria: The coefficient of variation (CV%) of the IS-Normalized Matrix Factor across the six sources should not be greater than 15%.[17]

Example Data and Calculation Table:

Matrix SourceAnalyte Area (Set 1)Analyte Area (Set 2)Matrix Factor (Analyte)IS Area (Set 1)IS Area (Set 2)Matrix Factor (IS)IS-Normalized MF
Lot 185,000100,0000.85110,000120,0000.920.92
Lot 282,000100,0000.82105,000120,0000.880.93
Lot 391,000100,0000.91115,000120,0000.960.95
Lot 479,000100,0000.79102,000120,0000.850.93
Lot 588,000100,0000.88112,000120,0000.930.95
Lot 684,000100,0000.84108,000120,0000.900.93
Mean 0.94
Std Dev 0.012
%CV 1.3%

In this example, the %CV is 1.3%, which is well below the 15% limit, indicating that the internal standard effectively compensates for the observed matrix effect across different matrix lots.

References

Technical Support Center: Optimization of Enzymatic Synthesis of 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the enzymatic synthesis of 2-hydroxycerotoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme responsible for the 2-hydroxylation of long-chain fatty acids?

A1: The key enzyme is Fatty Acid 2-Hydroxylase (FA2H), a monooxygenase located in the endoplasmic reticulum.[1][2] It catalyzes the hydroxylation of fatty acids at the C-2 position to produce (R)-2-hydroxy fatty acids.[1][3]

Q2: What is the natural substrate for FA2H? Is it a free fatty acid or a fatty acyl-CoA?

A2: There is ongoing discussion on the precise in vivo substrate of FA2H. While in vitro assays have demonstrated that FA2H efficiently uses free fatty acids as substrates, structural analyses of the yeast ortholog suggest that acyl-CoAs are likely not direct substrates, with ceramide being a more probable candidate.[4] For the synthesis of this compound, it is prudent to consider two possible enzymatic pathways:

  • A two-step process involving the 2-hydroxylation of cerotic acid to 2-hydroxycerotic acid by FA2H, followed by the activation of the product to this compound by an acyl-CoA synthetase.[5]

  • A direct hydroxylation of cerotoyl-CoA by FA2H.

This guide will provide troubleshooting for both approaches.

Q3: What are the essential cofactors and optimal conditions for FA2H activity?

A3: FA2H is an NAD(P)H-dependent monooxygenase.[1][6] For in vitro activity, it requires a reconstituted electron transfer system, which typically includes an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[4] The optimal pH for human FA2H activity is between 7.6 and 7.8.[1]

Q4: How can I obtain active FA2H for my experiments?

A4: Recombinant FA2H can be expressed in various systems, such as E. coli or insect cells. The expressed enzyme is often membrane-associated, so purification may involve solubilization from membranes.

Q5: What methods are suitable for the analysis and quantification of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species, including hydroxylated forms.[7][8][9][10] Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of the 2-hydroxy fatty acid after hydrolysis of the CoA ester.[4]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

This is a common issue that can arise from several factors related to the enzyme, substrates, or reaction conditions.

Potential Cause Recommended Solution
Inactive Recombinant FA2H - Verify Expression and Purification: Confirm the expression of the recombinant protein via SDS-PAGE and Western blot. During purification, ensure that detergents and buffer conditions are optimal to maintain protein stability.[11] - Check for Proper Folding and Activity: Perform a small-scale activity assay with a known substrate (e.g., palmitic acid) to confirm the enzyme is active.[11] - Storage Conditions: Store the purified enzyme at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Include a cryoprotectant like glycerol (B35011) in the storage buffer.
Substrate Insolubility - Cerotic Acid/Cerotoyl-CoA Precipitation: Cerotic acid is a very-long-chain fatty acid with low aqueous solubility.[12] To improve solubility, it can be complexed with α-cyclodextrin or bovine serum albumin (BSA).[12] Alternatively, a small amount of a mild, non-ionic detergent can be tested for compatibility with the enzyme. - Sonication: Briefly sonicate the substrate solution to aid in dispersion before adding it to the reaction mixture.
Inefficient Electron Transfer System - Component Activity: Ensure that the NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) and the NADPH:cytochrome P450 reductase are active. - Component Concentrations: Optimize the concentrations of all components of the electron transfer system.
Sub-optimal Reaction Conditions - pH: Verify that the pH of the reaction buffer is within the optimal range for FA2H (pH 7.6-7.8).[1] - Temperature: The optimal temperature should be determined empirically, starting with a range of 30-37°C. - Incubation Time: A time-course experiment should be performed to determine the optimal reaction time.
Product Degradation - Thioesterase Activity: If using a crude enzyme preparation, contaminating thioesterases may hydrolyze the this compound product. Using a purified enzyme preparation is recommended. - Chemical Instability: Acyl-CoA thioester bonds can be susceptible to hydrolysis. Maintain the reaction at an optimal pH and analyze the product promptly or store it at -80°C.
Issues with the Two-Step Synthesis Approach - Incomplete First Step (Hydroxylation): Confirm the formation of 2-hydroxycerotic acid using LC-MS or GC-MS before proceeding to the second step. Optimize the hydroxylation reaction as described above. - Inefficient Acyl-CoA Synthetase Activity: Ensure the acyl-CoA synthetase is active and that ATP and Coenzyme A are present in sufficient concentrations. Divalent cations like Mg²⁺ are also required.
Problem 2: Difficulty in Purifying Active Recombinant FA2H

FA2H is a membrane-associated protein, which can present challenges during expression and purification.

Potential Cause Recommended Solution
Inclusion Body Formation (in E. coli) - Lower Expression Temperature: Reduce the induction temperature to 16-25°C to slow down protein expression and promote proper folding. - Optimize Inducer Concentration: Use a lower concentration of the inducing agent (e.g., IPTG). - Co-expression of Chaperones: Co-express molecular chaperones to assist in protein folding.
Low Expression Levels - Codon Optimization: Optimize the gene sequence for the chosen expression host. - Choice of Expression Vector/Host: Test different expression vectors with strong promoters and various host strains.
Enzyme Inactivation During Purification - Detergent Choice: If solubilizing from membranes, screen a panel of mild, non-ionic detergents to find one that maintains enzyme activity. - Maintain a Reducing Environment: Include a reducing agent like DTT or TCEP in the purification buffers to prevent oxidation. - Protease Inhibitors: Add a protease inhibitor cocktail during cell lysis and purification to prevent degradation.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

This protocol involves the hydroxylation of cerotic acid followed by CoA ligation.

Step 1: Enzymatic 2-Hydroxylation of Cerotic Acid

  • Recombinant FA2H Expression and Purification: Express recombinant FA2H in a suitable host system (e.g., E. coli BL21(DE3)). Purify the enzyme from the membrane fraction using affinity chromatography (e.g., Ni-NTA for His-tagged protein) in the presence of a mild detergent.

  • Preparation of Substrate Solution:

    • Prepare a stock solution of cerotic acid (e.g., 10 mM) in a suitable organic solvent (e.g., ethanol).

    • Prepare a solution of α-cyclodextrin in the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.6).

    • Add the cerotic acid stock solution dropwise to the α-cyclodextrin solution while vortexing to form a complex and improve solubility.

  • Reaction Setup: In a final volume of 1 ml, combine:

    • 50 mM Tris-HCl, pH 7.6

    • 1 mM NADP⁺

    • 10 mM Glucose-6-phosphate

    • 1 U/ml Glucose-6-phosphate dehydrogenase

    • 1 µM purified NADPH:cytochrome P450 reductase

    • 10-50 µM Cerotic acid (from the α-cyclodextrin complex)

    • 1-10 µg purified recombinant FA2H

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Reaction Quenching and Product Extraction:

    • Stop the reaction by adding an equal volume of acidic methanol.

    • Extract the lipids with a suitable organic solvent (e.g., hexane (B92381) or chloroform:methanol).

    • Dry the organic phase under a stream of nitrogen.

  • Analysis: Analyze a small aliquot of the product by LC-MS or GC-MS (after derivatization) to confirm the formation of 2-hydroxycerotic acid.

Step 2: Acyl-CoA Ligation of 2-Hydroxycerotic Acid

  • Reaction Setup: In a final volume of 500 µl, combine:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 50 µM 2-hydroxycerotic acid (resuspend the dried product from Step 1 in a buffer containing a small amount of a non-ionic detergent)

    • 1-5 µg of a suitable long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Analysis and Purification: The product, this compound, can be analyzed directly by LC-MS/MS. For purification, solid-phase extraction can be employed.

Protocol 2: Direct Enzymatic Hydroxylation of Cerotoyl-CoA (Exploratory)

This protocol is based on the possibility that FA2H can directly hydroxylate the acyl-CoA.

  • Synthesis of Cerotoyl-CoA: Synthesize cerotoyl-CoA from cerotic acid and Coenzyme A using a long-chain acyl-CoA synthetase as described in Step 2 of Protocol 1.

  • Reaction Setup: Set up the hydroxylation reaction as in Step 1 of Protocol 1, but replace the cerotic acid substrate with 10-50 µM of the synthesized cerotoyl-CoA.

  • Incubation and Analysis: Follow the incubation and analysis steps as described for the hydroxylation reaction. Monitor for the appearance of a mass corresponding to this compound.

Quantitative Data

The following tables provide example reaction parameters and kinetic data. Note that these values may require optimization for your specific experimental setup.

Table 1: Example Reaction Conditions for FA2H Activity

ParameterValueReference
Enzyme Recombinant Human FA2H[2]
Substrate Tetracosanoic Acid (C24:0)[1]
pH 7.6 - 7.8[1]
Temperature 37°C(General)
Cofactors NADPH, Cytochrome P450 Reductase[5]
Substrate Concentration < 0.18 µM for kinetic studies[1]

Table 2: Kinetic Parameters of Human FA2H

SubstrateKmVmaxkcatReference
Tetracosanoic Acid (C24:0)< 0.18 µMNot ReportedNot Reported[1]
Other VLCFAsTo be determined empiricallyTo be determined empiricallyTo be determined empirically

Visualizations

Experimental Workflow

Enzymatic_Synthesis_Workflow cluster_two_step Two-Step Synthesis Pathway cluster_direct Direct Hydroxylation Pathway (Exploratory) cerotic_acid Cerotic Acid hydroxy_acid 2-Hydroxycerotic Acid cerotic_acid->hydroxy_acid FA2H, NADPH, Cytochrome P450 Reductase hydroxy_coa This compound hydroxy_acid->hydroxy_coa Acyl-CoA Synthetase, ATP, CoA, Mg2+ cerotoyl_coa Cerotoyl-CoA hydroxy_coa_direct This compound cerotoyl_coa->hydroxy_coa_direct FA2H, NADPH, Cytochrome P450 Reductase

Caption: Alternative enzymatic pathways for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Low_Yield start Low/No Product Yield check_enzyme Is the FA2H enzyme active? start->check_enzyme check_substrate Is the substrate soluble and stable? check_enzyme->check_substrate Yes enzyme_inactive Verify expression/purification. Check storage. Perform activity assay. check_enzyme->enzyme_inactive No check_cofactors Is the electron transfer system functional? check_substrate->check_cofactors Yes substrate_issue Use α-cyclodextrin or BSA. Test mild detergents. Prepare fresh substrate. check_substrate->substrate_issue No check_conditions Are reaction conditions optimal? check_cofactors->check_conditions Yes cofactor_issue Check activity of reductase. Optimize NADPH regeneration. check_cofactors->cofactor_issue No conditions_issue Verify pH and temperature. Run a time-course experiment. check_conditions->conditions_issue No troubleshoot_degradation Consider product degradation (thioesterase/hydrolysis). check_conditions->troubleshoot_degradation Yes success Yield should improve. check_conditions->success Yes

Caption: A decision tree for troubleshooting low yields in the enzymatic synthesis.

Signaling Pathway

Ceramide_Apoptosis_Pathway cluster_upstream Upstream Events cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade hydroxy_cer 2-Hydroxyceramide phosphatases Protein Phosphatases (e.g., PP1, PP2A) hydroxy_cer->phosphatases Activates akt_mapk Dephosphorylation of Akt and MAP Kinases phosphatases->akt_mapk bax_bak Bax/Bak Activation akt_mapk->bax_bak Leads to mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation (Apoptosome) cyto_c->caspase9 Activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway of 2-hydroxyceramide-induced apoptosis.[13]

References

Technical Support Center: Synthesis of 2-Hydroxycerotoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-hydroxycerotoyl-CoA standards. The information is designed to address specific challenges that may arise during the experimental process.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the stage of the synthesis process.

Problem ID Observed Issue Potential Cause(s) Suggested Solution(s)
SYN-01 Low or no yield of 2-hydroxycerotic acid.Incomplete α-bromination of cerotic acid.Ensure complete dissolution of cerotic acid in a suitable solvent (e.g., thionyl chloride with a catalytic amount of DMF) before adding the brominating agent. Increase reaction time or temperature if necessary, monitoring by TLC.
Incomplete hydrolysis of the α-bromo cerotic acid.Use a stronger base (e.g., KOH in ethanol (B145695)/water) and ensure a sufficiently long reflux time to drive the hydrolysis to completion. Monitor the disappearance of the starting material by TLC or LC-MS.
SYN-02 Poor solubility of 2-hydroxycerotic acid during activation.2-hydroxycerotic acid, a very-long-chain fatty acid, has inherently low solubility in many organic solvents.Use a solvent system that can better solvate long-chain fatty acids, such as a mixture of tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF). Gentle warming and sonication can also aid dissolution.
SYN-03 Low yield of this compound in the mixed anhydride (B1165640) reaction.Incomplete formation of the mixed anhydride with isobutyl chloroformate.Ensure all reagents are anhydrous, as water will quench the chloroformate. Perform the reaction at a low temperature (e.g., -15°C to -20°C) to prevent side reactions. Use a tertiary amine base like N-methylmorpholine and add it slowly to the reaction mixture.
Degradation of the mixed anhydride before addition of Coenzyme A.Add the Coenzyme A solution immediately after the formation of the mixed anhydride. Do not let the mixed anhydride intermediate sit for an extended period.
Poor nucleophilic attack by Coenzyme A.Ensure the Coenzyme A solution is freshly prepared and its pH is adjusted to be slightly basic (around 7.5-8.0 with a non-reactive base like sodium bicarbonate) to facilitate the nucleophilicity of the thiol group.
PUR-01 Difficulty in purifying the final this compound product.Co-elution of unreacted 2-hydroxycerotic acid and other byproducts during HPLC.Optimize the HPLC gradient. A shallow gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) on a C18 column is often effective. Monitor the elution profile at 260 nm (for the adenine (B156593) base of CoA).
Presence of disulfide-linked CoA dimers.Add a small amount of a reducing agent like DTT or TCEP to the purification buffers to prevent the oxidation of Coenzyme A.
CHAR-01 Ambiguous mass spectrometry results.Poor ionization of the very-long-chain acyl-CoA.Use electrospray ionization (ESI) in positive ion mode. The addition of a small amount of formic acid to the mobile phase can improve ionization efficiency.
Fragmentation pattern is difficult to interpret.Look for characteristic fragments of Coenzyme A, such as the fragment corresponding to the loss of the acyl chain and the adenosine (B11128) diphosphate (B83284) fragment. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the 2-hydroxycerotic acid precursor?

A1: A common and effective method is the α-bromination of cerotic acid followed by nucleophilic substitution with a hydroxide (B78521). This involves reacting cerotic acid with a brominating agent (e.g., N-bromosuccinimide in the presence of a radical initiator, or bromine with a catalyst like PBr₃) to form 2-bromocerotic acid. Subsequent hydrolysis with a strong base like potassium hydroxide in an alcohol/water mixture yields 2-hydroxycerotic acid.

Q2: I'm having trouble dissolving 2-hydroxycerotic acid for the CoA ligation step. What can I do?

A2: The low solubility of very-long-chain hydroxy fatty acids is a significant challenge. Using a co-solvent system such as tetrahydrofuran (THF) with a small amount of dimethylformamide (DMF) can improve solubility. Gentle warming and sonication can also be employed to aid dissolution before the activation step. It is crucial to ensure the fatty acid is fully dissolved before proceeding with the addition of isobutyl chloroformate.

Q3: What are the critical parameters for the mixed anhydride reaction with isobutyl chloroformate?

A3: The critical parameters for this reaction are:

  • Anhydrous Conditions: All glassware, solvents, and reagents must be strictly anhydrous to prevent the hydrolysis of isobutyl chloroformate and the mixed anhydride intermediate.

  • Low Temperature: The reaction should be carried out at low temperatures (-15°C to -20°C) to minimize side reactions, such as the formation of symmetrical anhydrides.

  • Stoichiometry: Use a slight excess of isobutyl chloroformate and the tertiary amine base (e.g., N-methylmorpholine) relative to the 2-hydroxycerotic acid.

  • Reaction Time: The activation of the carboxylic acid to the mixed anhydride is typically rapid (15-30 minutes). Prolonged reaction times can lead to decomposition.

Q4: How can I effectively purify the final this compound product?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for purifying long-chain acyl-CoAs. A C18 column with a gradient of acetonitrile in an aqueous buffer (e.g., 50 mM ammonium acetate or potassium phosphate, pH 5.5-6.5) is recommended. The elution should be monitored by UV detection at 260 nm, which corresponds to the adenine moiety of Coenzyme A.

Q5: What are the expected mass spectral fragments for this compound?

A5: When using positive ion electrospray ionization mass spectrometry (ESI-MS), you should look for the protonated molecular ion [M+H]⁺. In tandem MS (MS/MS), characteristic fragmentation includes the loss of the 2-hydroxycerotoyl group to give a fragment corresponding to protonated Coenzyme A, and further fragmentation of the CoA moiety itself, such as the adenosine 3',5'-diphosphate fragment.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxycerotic Acid
  • α-Bromination of Cerotic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cerotic acid (1 equivalent) in a minimal amount of a suitable solvent like carbon tetrachloride or a mixture of thionyl chloride and a catalytic amount of DMF.

    • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.

    • Reflux the mixture and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, filter to remove succinimide, and evaporate the solvent under reduced pressure.

  • Hydrolysis of 2-Bromocerotic Acid:

    • Dissolve the crude 2-bromocerotic acid in a mixture of ethanol and water.

    • Add an excess of potassium hydroxide (e.g., 3-4 equivalents).

    • Reflux the mixture for several hours until TLC analysis indicates the complete disappearance of the starting material.

    • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 2-hydroxycerotic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like acetic acid or a high-boiling point ether may be necessary for further purification.

Protocol 2: Synthesis of this compound via Mixed Anhydride Method
  • Activation of 2-Hydroxycerotic Acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 2-hydroxycerotic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), with the minimal addition of anhydrous dimethylformamide (DMF) if necessary for complete dissolution.

    • Cool the solution to -15°C in a cooling bath.

    • Add N-methylmorpholine (1.1 equivalents) dropwise with stirring.

    • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below -10°C.

    • Stir the reaction mixture at -15°C for 30 minutes to form the mixed anhydride.

  • Ligation with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A lithium salt (1.2 equivalents) in ice-cold, deoxygenated water. Adjust the pH to approximately 7.5 with a saturated solution of sodium bicarbonate.

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture dropwise with vigorous stirring, maintaining the low temperature.

    • Allow the reaction to proceed for 2-3 hours, gradually warming to room temperature.

  • Purification:

    • Acidify the reaction mixture to pH 4-5 with dilute acid (e.g., 1 M HCl).

    • Purify the crude product by reversed-phase HPLC using a C18 column and a gradient of acetonitrile in 50 mM ammonium acetate buffer (pH 5.5).

    • Collect the fractions containing the product (monitoring at 260 nm).

    • Lyophilize the collected fractions to obtain the purified this compound as a white solid.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Hydroxycerotic Acid cluster_activation Activation and Ligation cluster_purification Purification Cerotic Acid Cerotic Acid Alpha-Bromination Alpha-Bromination Cerotic Acid->Alpha-Bromination NBS, Initiator 2-Bromocerotic Acid 2-Bromocerotic Acid Alpha-Bromination->2-Bromocerotic Acid Hydrolysis Hydrolysis 2-Bromocerotic Acid->Hydrolysis KOH, EtOH/H2O 2-Hydroxycerotic Acid 2-Hydroxycerotic Acid Hydrolysis->2-Hydroxycerotic Acid Mixed Anhydride Formation Mixed Anhydride Formation 2-Hydroxycerotic Acid->Mixed Anhydride Formation Isobutyl Chloroformate, NMM, -15°C 2-Hydroxycerotoyl-Isobutyl Anhydride 2-Hydroxycerotoyl-Isobutyl Anhydride Mixed Anhydride Formation->2-Hydroxycerotoyl-Isobutyl Anhydride Ligation Ligation 2-Hydroxycerotoyl-Isobutyl Anhydride->Ligation Coenzyme A Coenzyme A Coenzyme A->Ligation Crude this compound Crude this compound Ligation->Crude this compound RP-HPLC RP-HPLC Crude this compound->RP-HPLC C18, ACN/Buffer Gradient Pure this compound Pure this compound RP-HPLC->Pure this compound Troubleshooting_Logic Start Synthesis Start Synthesis Low Product Yield? Low Product Yield? Start Synthesis->Low Product Yield? Check Starting Material Solubility Check Starting Material Solubility Low Product Yield?->Check Starting Material Solubility Yes Proceed to Purification Proceed to Purification Low Product Yield?->Proceed to Purification No Check Reaction Conditions Check Reaction Conditions Check Starting Material Solubility->Check Reaction Conditions Check Reagent Purity Check Reagent Purity Check Reaction Conditions->Check Reagent Purity Check Reagent Purity->Low Product Yield? Purification Issues? Purification Issues? Proceed to Purification->Purification Issues? Optimize HPLC Gradient Optimize HPLC Gradient Purification Issues?->Optimize HPLC Gradient Yes Successful Synthesis Successful Synthesis Purification Issues?->Successful Synthesis No Add Reducing Agent Add Reducing Agent Optimize HPLC Gradient->Add Reducing Agent Add Reducing Agent->Purification Issues?

Technical Support Center: Enhanced Sensitivity for 2-Hydroxyacyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of 2-hydroxyacyl-CoA species. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental analysis of these critical metabolic intermediates.

Troubleshooting Guide

This guide addresses specific issues that may arise during the detection of 2-hydroxyacyl-CoA, providing potential causes and actionable solutions.

Issue EncounteredPotential Cause(s)Suggested Solution(s)
No or Low Signal for 2-Hydroxyacyl-CoA Analyte Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.• Keep samples on ice or at 4°C during preparation. • Use an acidic extraction solution (e.g., containing 5% sulfosalicylic acid) to improve stability. • Store extracted samples at -80°C for long-term stability.[1]
Inefficient Extraction: Poor recovery of the analyte from the biological matrix.• Optimize the extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water. • Ensure complete cell lysis to release intracellular acyl-CoAs. • Consider solid-phase extraction (SPE) for sample clean-up and concentration.[2]
Suboptimal Mass Spectrometry (MS) Parameters: Incorrect precursor/product ion selection or insufficient collision energy.• All acyl-CoA species exhibit a characteristic neutral loss of 507 Da in positive ion mode MS/MS, corresponding to the 3'-phosphoadenosine-5'-diphosphate fragment.[3][4][5][6] • A common product ion of m/z 428 is also observed, representing the CoA moiety.[3][6] • Optimize declustering potential (DP) and collision energy (CE) for your specific instrument and analyte.
Poor Chromatographic Peak Shape (Tailing, Broadening) Secondary Interactions with Column: Residual silanol (B1196071) groups on C18 columns can interact with the phosphate (B84403) groups of acyl-CoAs.• Use an ion-pairing reagent like dimethylbutylamine (DMBA) in the mobile phase to improve peak shape.[3] • Employ a column with end-capping to minimize exposed silanols. • Optimize the gradient elution profile.
Inappropriate Injection Solvent: Mismatch between the injection solvent and the initial mobile phase composition.• Dissolve the final sample in a solvent that is weak in elution strength relative to the starting mobile phase conditions.
High Background Noise or Matrix Effects Interference from Biological Matrix: Co-eluting compounds from the sample can suppress or enhance the ionization of the target analyte.• Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction.[2] • Optimize the chromatographic separation to resolve the analyte from interfering compounds. • Use a divert valve to direct the flow to waste during the elution of highly interfering substances (e.g., salts at the beginning of the run).
Contamination from Reagents or Labware: Introduction of interfering compounds during sample preparation.• Use high-purity solvents and reagents (LC-MS grade). • Ensure all labware is thoroughly cleaned or use disposable items.
Inconsistent or Irreproducible Results Variability in Sample Preparation: Inconsistent extraction efficiency or sample handling.• Standardize the entire sample preparation workflow. • Use an internal standard (e.g., a stable isotope-labeled acyl-CoA or an odd-chain acyl-CoA not present in the sample) to account for variability.[5][7]
Instrument Instability: Fluctuations in LC pressure or MS signal.• Equilibrate the LC-MS system thoroughly before running samples. • Perform regular maintenance and calibration of the instrument.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting 2-hydroxyacyl-CoAs?

A1: Positive electrospray ionization (ESI) mode is generally preferred for the detection of short-chain acyl-CoAs as they are more efficiently ionized under these conditions.[3]

Q2: What are the characteristic fragmentation patterns for acyl-CoAs in MS/MS?

A2: In positive ion mode, acyl-CoAs typically exhibit two key fragmentation patterns: a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety, and a product ion at m/z 428, representing the CoA fragment.[3][6] The precursor ion will be the mass of the specific acyl-CoA.

Q3: How can I improve the chromatography of these polar molecules on a reverse-phase column?

A3: To improve the retention and peak shape of polar acyl-CoAs on C18 columns, the use of an ion-pairing agent like dimethylbutylamine (DMBA) in the mobile phase is effective.[3] Additionally, optimizing the mobile phase pH and gradient can significantly enhance separation.

Q4: What are suitable internal standards for the quantification of 2-hydroxyacyl-CoAs?

A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest. If this is not available, an odd-chain acyl-CoA, such as C15:0-CoA or C17:0-CoA, which are typically not endogenous in most biological systems, can be used.[5][7]

Q5: What are the critical steps in sample preparation to ensure the stability of 2-hydroxyacyl-CoAs?

A5: Due to their instability in aqueous solutions, it is crucial to keep samples cold and to use an acidic extraction buffer.[7][8] A common approach is to use a solution containing sulfosalicylic acid.[3] Prompt analysis after extraction or storage at -80°C is also recommended.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells
  • Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of cold extraction solution (e.g., 5% sulfosalicylic acid in water) directly to the culture plate.[3]

  • Cell Lysis: Scrape the cells and collect the cell lysate in a microcentrifuge tube.

  • Protein Precipitation: Vortex the lysate vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxyacyl-CoAs
  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., Phenomenex Kinetex C18) is commonly used.[3]

    • Mobile Phase A: 10 mM Ammonium Acetate with 0.1% Dimethylbutylamine (DMBA) in water.[3]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the acyl-CoAs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Monitor the transition from the precursor ion (the [M+H]+ of your specific 2-hydroxyacyl-CoA) to a product ion.

      • A common approach is to use the transition corresponding to the neutral loss of 507 Da.[3][4][5][6]

    • Instrument Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows, as well as compound-specific parameters like declustering potential and collision energy.

Quantitative Data Summary

The following table summarizes typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values for short-chain acyl-CoAs from a representative LC-MS/MS method. Note that these values can vary depending on the specific analyte, matrix, and instrumentation.

AnalyteLimit of Detection (LOD) (nM)Limit of Quantitation (LOQ) (nM)
Free CoA27
Acetyl-CoA33110
Propionyl-CoA133443
Butyryl-CoA2790
Isovaleryl-CoA2067
Data adapted from a study on acyl-CoA profiling.[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture Cell Culture/ Tissue Sample extraction Acidic Extraction (e.g., 5% SSA) cell_culture->extraction centrifugation Centrifugation (Protein Removal) extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_ms LC-MS/MS Analysis (C18, ESI+) supernatant->lc_ms Injection data_processing Data Processing (Quantification) lc_ms->data_processing results Results data_processing->results

Caption: Experimental workflow for the analysis of 2-hydroxyacyl-CoAs.

fragmentation_pathway cluster_fragments MS/MS Fragmentation acyl_coa Acyl-CoA Precursor Ion [M+H]+ neutral_loss Neutral Loss of 507 Da (3'-phosphoadenosine-5'-diphosphate) acyl_coa->neutral_loss Collision-Induced Dissociation product_ion Product Ion (m/z 428, CoA moiety) acyl_coa->product_ion

Caption: Characteristic fragmentation of acyl-CoAs in positive ESI-MS/MS.

References

Technical Support Center: FA2H Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing fatty acid 2-hydroxylase (FA2H) enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the function of FA2H?

A1: Fatty acid 2-hydroxylase (FA2H) is an enzyme that catalyzes the hydroxylation of the second carbon (alpha-carbon) of fatty acids.[1] This process is crucial for the synthesis of 2-hydroxy sphingolipids, which are important components of the myelin sheath in the nervous system and the epidermal barrier in the skin.[1][2]

Q2: Why is an electron transfer system required for the FA2H assay?

A2: FA2H-dependent fatty acid 2-hydroxylation requires an electron transfer system.[1] In vitro, this is typically reconstituted using an NADPH regeneration system and purified NADPH:cytochrome P-450 reductase.[1] This system provides the necessary reducing equivalents for the hydroxylation reaction.

Q3: What are the common substrates for FA2H?

A3: Long-chain fatty acids are the natural substrates for FA2H. In in vitro assays, tetracosanoic acid (C24:0) is commonly used.[3] To facilitate detection and quantification, deuterated fatty acids like [3,3,5,5-D(4)]tetracosanoic acid can be utilized.[1]

Q4: How is the product of the FA2H reaction, 2-hydroxy fatty acid, typically detected?

A4: The 2-hydroxylated fatty acid product is most commonly detected and quantified using gas chromatography-mass spectrometry (GC-MS) after derivatization to a trimethylsilyl (B98337) (TMS) ether.[1][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another sensitive method for the identification and quantification of hydroxylated fatty acids.[5][6]

Troubleshooting Guides

Section 1: Enzyme and Reaction Component Issues
Question/Problem Possible Cause(s) Suggested Solution(s)
Why is there no or very low FA2H enzyme activity? 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage (e.g., repeated freeze-thaw cycles) or degradation. 2. Missing Components in the Electron Transfer System: The NADPH regeneration system or the cytochrome P-450 reductase may be inactive or absent. 3. Sub-optimal Reaction Conditions: The pH, temperature, or incubation time may not be optimal for enzyme activity.[7] 4. Presence of Inhibitors: The sample or buffer may contain inhibitors of FA2H.1. Verify Enzyme Integrity: Use a fresh aliquot of the enzyme. Ensure proper storage at -80°C. 2. Check Electron Transfer System: Ensure all components of the NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are fresh and active. Verify the activity of the purified NADPH:cytochrome P-450 reductase. 3. Optimize Reaction Conditions: The optimal pH for FA2H is between 7.6 and 7.8.[7] Systematically test a range of temperatures (e.g., 30-40°C) and incubation times to find the optimal conditions for your specific setup. 4. Run Controls: Include a positive control with a known active FA2H enzyme and a negative control without the enzyme to check for background signal. Test for inhibitors by spiking a known active sample with your test sample.
The reaction rate is not linear over time. 1. Substrate Depletion: The initial substrate concentration may be too low and is being consumed rapidly. 2. Enzyme Instability: The enzyme may be losing activity over the course of the incubation. 3. Product Inhibition: The accumulation of the 2-hydroxy fatty acid product may be inhibiting the enzyme.1. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km). The Km for tetracosanoic acid is reported to be less than 0.18 µM.[7] 2. Reduce Incubation Time: Perform a time-course experiment to identify the linear range of the reaction.[8] 3. Dilute the Enzyme: A lower enzyme concentration may slow down the reaction rate and extend the linear phase.
Section 2: Substrate and Buffer Issues
Question/Problem Possible Cause(s) Suggested Solution(s)
My long-chain fatty acid substrate is not dissolving in the assay buffer. Poor Solubility: Long-chain fatty acids are hydrophobic and have low solubility in aqueous buffers.Use a Solubilizing Agent: Solubilize the fatty acid substrate in a solution of alpha-cyclodextrin (B1665218) before adding it to the reaction mixture.[1]
There is high background signal in my no-enzyme control. 1. Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. 2. Substrate Instability: The substrate may be degrading non-enzymatically.1. Use High-Purity Reagents: Prepare fresh buffers with high-purity water and reagents. 2. Analyze Substrate Blank: Run a control with only the substrate and buffer to check for non-enzymatic degradation or interfering signals.
Section 3: Product Detection and Data Analysis Issues (GC-MS)
Question/Problem Possible Cause(s) Suggested Solution(s)
I am not detecting the 2-hydroxy fatty acid product peak in my GC-MS analysis. 1. Inefficient Extraction: The product may not be efficiently extracted from the reaction mixture. 2. Incomplete Derivatization: The hydroxyl group of the product may not be fully derivatized to its TMS ether, leading to poor chromatographic behavior. 3. Instrument Sensitivity Issues: The amount of product may be below the detection limit of the instrument.1. Optimize Extraction Protocol: Ensure the pH of the aqueous phase is acidic before extraction with an organic solvent like diethyl ether. Perform multiple extractions to maximize recovery. 2. Optimize Derivatization: Ensure the derivatization reagent is fresh and the reaction is carried out under anhydrous conditions. Optimize the reaction time and temperature. 3. Increase Reaction Scale or Injection Volume: If possible, increase the reaction volume or the amount of sample injected into the GC-MS.
The peaks in my chromatogram are tailing or broad. 1. Active Sites in the GC System: The GC inlet liner or the column may have active sites that interact with the analyte. 2. Column Overload: The amount of sample injected may be too high.1. Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated. 2. Condition the Column: Bake the column at a high temperature to remove contaminants. 3. Dilute the Sample: Inject a more diluted sample.
There is high variability and poor reproducibility in my results. 1. Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of enzyme, substrate, or other reagents. 2. Temperature Fluctuations: Inconsistent incubation temperatures between samples. 3. Sample Preparation Variability: Inconsistencies in the extraction and derivatization steps.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix of reagents to minimize pipetting errors. 2. Use a Temperature-Controlled Incubator: Maintain a constant and uniform temperature during the incubation. 3. Standardize Sample Preparation: Follow a standardized protocol for all samples. Use an internal standard to account for variability in sample processing and instrument response.[9]

Quantitative Data Summary

Parameter Recommended Value/Range Notes
pH 7.6 - 7.8[7]Optimal pH for FA2H activity.
Temperature 30 - 40°CThis may need to be optimized for your specific enzyme source and experimental setup.
Incubation Time 60 - 180 minutes[10]Should be within the linear range of the reaction. A time-course experiment is recommended to determine the optimal time.[8]
Substrate Concentration > 10x KmThe Km for tetracosanoic acid is < 0.18 µM.[7] A substrate concentration of at least 2 µM is recommended to ensure saturation.
NADPH Regeneration System See Experimental ProtocolEnsure all components are at their optimal concentrations.
NADPH:Cytochrome P-450 Reductase See Experimental ProtocolThe ratio of reductase to FA2H may need to be optimized.

Experimental Protocols

In Vitro FA2H Enzymatic Assay

This protocol is adapted from a published method for measuring FA2H activity.[1]

1. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.6.

  • NADPH Regeneration System:

    • NADP+: 1.2 mM

    • Glucose-6-phosphate: 3.3 mM

    • Glucose-6-phosphate dehydrogenase: 0.2 units

    • MgCl₂: 3.3 mM

  • Substrate Solution: Prepare a stock solution of the fatty acid substrate (e.g., [3,3,5,5-D(4)]tetracosanoic acid) solubilized in an alpha-cyclodextrin solution.

  • Enzyme Preparation: Microsomal fractions from cells or tissues expressing FA2H.

  • Purified NADPH:Cytochrome P-450 Reductase.

2. Assay Procedure:

  • In a microcentrifuge tube, combine the assay buffer, NADPH regeneration system components, and purified NADPH:cytochrome P-450 reductase.

  • Add the substrate solution to the reaction mixture.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding the enzyme preparation (microsomal fraction).

  • Incubate for the desired time (e.g., 120 minutes) at the chosen temperature with gentle shaking.

  • Stop the reaction by adding an appropriate quenching solution (e.g., a strong acid to lower the pH).

3. Product Extraction and Derivatization:

  • Acidify the reaction mixture to pH 3-4 with HCl.

  • Add an internal standard (e.g., a deuterated 2-hydroxy fatty acid of a different chain length).

  • Extract the lipids three times with two volumes of diethyl ether.

  • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

  • Derivatize the dried extract to form trimethylsilyl (TMS) ethers of the hydroxylated fatty acids using a suitable silylating agent (e.g., BSTFA with 1% TMCS).

4. GC-MS Analysis:

  • Analyze the derivatized sample by GC-MS.

  • Use a suitable capillary column for fatty acid methyl ester analysis.

  • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized product and internal standard.

Visualizations

FA2H_Assay_Workflow FA2H Enzymatic Assay Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare Assay Buffer, NADPH Regeneration System, Substrate Solution Mix Combine Reagents and Substrate Reagents->Mix Enzyme Prepare FA2H-containing Microsomes Enzyme->Mix Incubate Incubate at Optimal Temperature Mix->Incubate Stop Stop Reaction Incubate->Stop Extract Extract Lipids Stop->Extract Derivatize Derivatize to TMS Ethers Extract->Derivatize GCMS Analyze by GC-MS Derivatize->GCMS

Caption: Workflow for a typical FA2H enzymatic assay.

Troubleshooting_Tree FA2H Assay Troubleshooting Guide Start Problem: No or Low Product Formation CheckControls Are Positive/Negative Controls Working? Start->CheckControls EnzymeIssue Investigate Enzyme Activity: - Use fresh aliquot - Check storage conditions CheckControls->EnzymeIssue No DetectionIssue Troubleshoot Detection: - Extraction efficiency - Derivatization - GC-MS parameters CheckControls->DetectionIssue Yes ReagentIssue Check Reaction Components: - NADPH regeneration system - Cytochrome P450 reductase - Substrate integrity EnzymeIssue->ReagentIssue ConditionIssue Optimize Reaction Conditions: - pH (7.6-7.8) - Temperature - Incubation time ReagentIssue->ConditionIssue

Caption: Decision tree for troubleshooting FA2H assays.

References

dealing with contamination in 2-hydroxycerotoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the analysis of 2-hydroxycerotoyl-CoA.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Unexpected Peaks or High Background in Blanks

Question: I am observing extraneous peaks in my solvent blanks and negative control samples that are interfering with the detection of this compound. What are the potential sources and solutions?

Answer:

Unexpected peaks in blank samples are a common sign of contamination. The source of this contamination can often be traced back to the materials and solvents used during sample preparation and analysis.

Potential Sources & Solutions:

  • Plasticware: Disposable plasticware, such as microcentrifuge tubes and pipette tips, are a significant source of contamination.[1][2][3]

    • Leached Contaminants: Plasticizers (e.g., phthalates like DEHP and DINP), slip agents (e.g., oleamide), and other additives can leach into solvents.[2][3][4]

    • Solution:

      • Whenever possible, use high-quality glass or polypropylene (B1209903) labware from manufacturers that certify their products to be free of these additives.[5]

      • Pre-rinse all plasticware with the analysis solvent to remove surface contaminants.

      • Perform extraction and analysis in parallel with a "mock" sample containing only the solvent that has been exposed to all the same labware to identify leached contaminants.

  • Solvents: The purity of the solvents used for extraction and in the mobile phase is critical.

    • Contaminated Solvents: Solvents, even those of high grade, can contain trace amounts of plasticizers or other contaminants.[6]

    • Solution:

      • Use LC-MS grade solvents from reputable suppliers.

      • Run a solvent blank at the beginning of each analysis to check for contamination.

      • If contamination is suspected, try a new bottle or lot of solvent.

  • Glassware: While generally preferred over plastic, glassware can also be a source of contamination.

    • Improper Cleaning: Detergent residues or previously analyzed compounds can remain on glassware if not cleaned properly.

    • Solution:

      • Implement a rigorous glassware cleaning protocol, including solvent rinses (e.g., methanol, isopropanol, hexane).

      • Consider dedicating specific glassware for this compound analysis to avoid cross-contamination.

Experimental Workflow for Identifying Contamination Source:

G cluster_column Column-Related cluster_mobile Mobile Phase-Related cluster_sample Sample-Related start Poor Peak Shape for this compound col_contam Column Contamination start->col_contam Check for high backpressure col_degrade Column Degradation start->col_degrade Consistent issue over time mp_prep Improper Preparation start->mp_prep Sudden onset of issue mp_degrade Degradation start->mp_degrade Gradual change in performance matrix_effects Matrix Effects start->matrix_effects Worse with complex samples injection_solvent Inappropriate Injection Solvent start->injection_solvent Peak fronting or splitting Flush column with strong solvent Flush column with strong solvent col_contam->Flush column with strong solvent Replace column Replace column col_degrade->Replace column Prepare fresh mobile phase Prepare fresh mobile phase mp_prep->Prepare fresh mobile phase mp_degrade->Prepare fresh mobile phase Improve sample cleanup (SPE/LLE) Improve sample cleanup (SPE/LLE) matrix_effects->Improve sample cleanup (SPE/LLE) Dissolve sample in mobile phase Dissolve sample in mobile phase injection_solvent->Dissolve sample in mobile phase

References

Technical Support Center: Large-Scale 2-Hydroxycerotoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the large-scale synthesis of 2-hydroxycerotoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis and process improvement.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important?

A1: this compound is the coenzyme A thioester of 2-hydroxycerotic acid, a very long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha-position. It is a key intermediate in the synthesis of various lipids, including ceramides, which are essential components of cell membranes and play crucial roles in cellular signaling.[1][2]

Q2: What are the main approaches for synthesizing this compound?

A2: The synthesis of acyl-CoA thioesters like this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.[3] Chemical methods often involve the activation of the carboxylic acid group of 2-hydroxycerotic acid and its subsequent reaction with coenzyme A.[4][5] Enzymatic synthesis typically utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond in an ATP-dependent manner.[6]

Q3: What are the major challenges in the large-scale synthesis of this compound?

A3: The primary challenges include:

  • Solubility: Coenzyme A is soluble in aqueous buffers, while 2-hydroxycerotic acid is highly lipophilic, creating a two-phase reaction system that can be inefficient.

  • Side Reactions: The presence of the hydroxyl group on the fatty acid chain can lead to unwanted side reactions, such as acylation, if not properly protected during chemical synthesis.

  • Product Purity: The final product must be purified from unreacted starting materials, byproducts, and catalysts, which can be challenging on a large scale.

  • Stability: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[7][8]

Q4: How can the purity and identity of this compound be confirmed?

A4: High-performance liquid chromatography (HPLC) is commonly used for the purification and analysis of acyl-CoAs.[9] The identity of the product can be confirmed using mass spectrometry (MS), which will show a characteristic fragmentation pattern, including the loss of the coenzyme A moiety.[10]

Troubleshooting Guides

Low Product Yield

Q: My reaction yield of this compound is consistently low. What are the potential causes and solutions?

A: Low yields can stem from several factors, depending on the synthesis method:

Potential Cause Recommended Solution
Poor mixing of reactants (Chemical Synthesis) Due to the differing solubilities of 2-hydroxycerotic acid and Coenzyme A, vigorous mixing or the use of a phase-transfer catalyst may be necessary. Alternatively, a solvent system that can partially solubilize both reactants, such as a mixture of an organic solvent and water, could be explored.
Incomplete activation of the carboxylic acid (Chemical Synthesis) Ensure the activating agent (e.g., carbonyldiimidazole, ethylchloroformate) is fresh and used in the correct stoichiometric ratio. Reaction times and temperatures for the activation step should be optimized.
Side reaction at the hydroxyl group (Chemical Synthesis) Consider protecting the hydroxyl group of 2-hydroxycerotic acid with a suitable protecting group (e.g., a silyl (B83357) ether) before the coupling reaction with Coenzyme A. The protecting group must be removable under conditions that do not degrade the final product.
Low enzyme activity (Enzymatic Synthesis) Verify the activity of the acyl-CoA synthetase. Ensure the buffer conditions (pH, ionic strength) and temperature are optimal for the enzyme. The presence of inhibitors in the starting materials should also be investigated.
Product degradation This compound may be degrading during the reaction or workup. Maintain a neutral to slightly acidic pH and keep the temperature low. Analyze samples at different time points to monitor product formation and degradation.
Product Purity Issues

Q: My final product shows multiple peaks on HPLC. How can I improve the purity?

A: Impurities can be unreacted starting materials, byproducts, or degradation products.

Potential Source of Impurity Recommended Solution
Unreacted 2-hydroxycerotic acid Optimize the reaction stoichiometry to use a slight excess of Coenzyme A. Improve the purification method, for example, by using a different stationary phase in your HPLC or by adding a solid-phase extraction step to remove the free fatty acid.
Unreacted Coenzyme A Use a slight excess of the activated 2-hydroxycerotic acid. Unreacted Coenzyme A can be removed during HPLC purification.
Byproducts from side reactions If a protecting group strategy is not used in chemical synthesis, byproducts such as the acylated this compound may form. An optimized purification protocol, potentially involving multiple chromatography steps, may be required.
Degradation products Minimize the time the product is in solution and store it at low temperatures (e.g., -80°C). Lyophilization of the purified product can improve long-term stability.

Data Presentation

Table 1: Comparative Yields of Various Acyl-CoA Synthesis Methods (Literature Data for Analagous Compounds)

Acyl-CoASynthesis MethodYield (%)Reference
Various Saturated Acyl-CoAsSymmetric Anhydride>90[4]
Various Saturated Acyl-CoAsCarbonyldiimidazole (CDI)40-95[4]
α,β-Unsaturated Acyl-CoAsEthylchloroformate (ECF)17-75[4]
Malonyl-CoAEnzymatic (MatB ligase)95[4]

Table 2: Stability of Long-Chain Hydroxyacyl-CoA Dehydrogenase Activity (Implies Substrate Stability)

Storage Temperature (°C)Time to 50% Activity Loss (hours)
2530
455
-20Minimized loss
-70Minimized loss

Data adapted from a study on the stability of long-chain 3-hydroxyacyl-CoA dehydrogenase, suggesting that the corresponding acyl-CoA substrates are best stored frozen.[7][8]

Experimental Protocols

Protocol 1: Chemical Synthesis via Carbonyldiimidazole (CDI) Activation (Hypothetical, based on general methods)

This protocol is adapted from general methods for acyl-CoA synthesis and has not been specifically optimized for this compound.

Materials:

Procedure:

  • Activation of 2-hydroxycerotic acid:

    • In a reaction vessel, dissolve 2-hydroxycerotic acid (1.2 equivalents) in anhydrous THF.

    • Add CDI (1.1 equivalents) to the solution and stir at room temperature for 1 hour, or until the evolution of CO2 ceases. The formation of the acyl-imidazole intermediate can be monitored by TLC or LC-MS.

  • Coupling with Coenzyme A:

    • In a separate vessel, dissolve Coenzyme A (1 equivalent) in cold (4°C) 0.5 M sodium bicarbonate buffer.

    • Slowly add the activated 2-hydroxycerotoyl-imidazole solution to the Coenzyme A solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 45 minutes.

  • Quenching and Preparation for Purification:

    • Quench the reaction by adding a small amount of formic acid to acidify the mixture to pH ~5.

    • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize to dryness.

  • Purification:

    • Re-dissolve the lyophilized powder in a minimal amount of water/acetonitrile.

    • Purify the this compound by preparative reverse-phase HPLC using a C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

    • Collect the fractions containing the product, pool them, and lyophilize to obtain the pure this compound.

Protocol 2: Enzymatic Synthesis (Hypothetical, based on general principles)

This protocol requires a suitable very long-chain acyl-CoA synthetase (VLC-ACS). The specific enzyme may need to be identified and cloned from a relevant biological source.

Materials:

  • 2-hydroxycerotic acid

  • Coenzyme A, lithium salt

  • Adenosine triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Triton X-100

  • HEPES buffer (pH 7.5)

  • Very long-chain acyl-CoA synthetase (VLC-ACS)

Procedure:

  • Preparation of Substrate:

    • Prepare a stock solution of 2-hydroxycerotic acid in a suitable solvent (e.g., ethanol) and emulsify it in the reaction buffer containing Triton X-100 to ensure its availability to the enzyme.

  • Enzymatic Reaction:

    • In a temperature-controlled reaction vessel, combine HEPES buffer, ATP, MgCl2, and Coenzyme A.

    • Add the emulsified 2-hydroxycerotic acid substrate.

    • Initiate the reaction by adding the VLC-ACS enzyme.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) with gentle agitation.

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by analytical HPLC.

  • Reaction Termination and Purification:

    • Once the reaction has reached completion (or the desired conversion), terminate it by adding an organic solvent (e.g., acetonitrile) to precipitate the enzyme.

    • Centrifuge to remove the precipitated protein.

    • Purify the this compound from the supernatant using the same HPLC method described in Protocol 1.

Mandatory Visualizations

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification HCA 2-Hydroxycerotic Acid Activated_HCA 2-Hydroxycerotoyl-Imidazole HCA->Activated_HCA + CDI - CO2, - Imidazole CDI CDI Product This compound Activated_HCA->Product + CoA-SH CoA Coenzyme A Crude Crude Product Product->Crude HPLC Preparative HPLC Crude->HPLC Pure_Product Pure this compound HPLC->Pure_Product

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_reactants Reactants cluster_reaction Enzymatic Reaction cluster_products Products & Purification HCA 2-Hydroxycerotic Acid Enzyme VLC-Acyl-CoA Synthetase HCA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme Product This compound Enzyme->Product AMP_PPi AMP + PPi Enzyme->AMP_PPi Purification HPLC Purification Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Enzymatic synthesis workflow for this compound.

VLCFA_Metabolism_Signaling Dietary_VLCFA Dietary Very Long-Chain Fatty Acids (VLCFA) 2_Hydroxycerotic_Acid 2-Hydroxycerotic Acid Dietary_VLCFA->2_Hydroxycerotic_Acid De_Novo_Synthesis De Novo Synthesis (Elongation) De_Novo_Synthesis->2_Hydroxycerotic_Acid VLC_ACS Very Long-Chain Acyl-CoA Synthetase 2_Hydroxycerotic_Acid->VLC_ACS + CoA + ATP 2_Hydroxycerotoyl_CoA This compound VLC_ACS->2_Hydroxycerotoyl_CoA Ceramide_Synthase Ceramide Synthase 2_Hydroxycerotoyl_CoA->Ceramide_Synthase Ceramides Ceramides Ceramide_Synthase->Ceramides Sphingolipids Sphingolipids Ceramides->Sphingolipids Membrane_Structure Membrane Structure & Signaling Sphingolipids->Membrane_Structure

Caption: Role of this compound in ceramide synthesis.

References

Technical Support Center: High-Throughput Screening for 2-Hydroxycerotoyl-CoA Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for establishing and troubleshooting a high-throughput screening (HTS) assay for modulators of 2-hydroxycerotoyl-CoA levels. The primary focus is on the activity of Fatty Acid 2-Hydroxylase (FA2H), the key enzyme responsible for the synthesis of 2-hydroxy fatty acids, the precursors to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the recommended high-throughput screening assay?

A1: The recommended HTS assay is a fluorescence-based in vitro assay that measures the activity of Fatty Acid 2-Hydroxylase (FA2H). FA2H hydroxylates a long-chain fatty acid substrate (cerotic acid). The assay can be designed in a coupled-enzyme format where the production of the 2-hydroxy fatty acid is linked to a fluorescent signal. Alternatively, a fluorescence-based assay can be developed to measure a secondary product of the reaction, such as the consumption of a fluorescently labeled substrate or cofactor.

Q2: Why is the assay focused on Fatty Acid 2-Hydroxylase (FA2H) and not directly on this compound?

A2: this compound is synthesized in a two-step process. First, a very long-chain fatty acid, cerotic acid, is hydroxylated by FA2H to form 2-hydroxycerotic acid. Subsequently, 2-hydroxycerotic acid is activated to its coenzyme A (CoA) derivative, this compound, by a long-chain acyl-CoA synthetase. FA2H is the rate-limiting and specific step in this pathway, making it an excellent target for screening for modulators of this compound production.

Q3: How can I address the poor solubility of the cerotic acid substrate in an aqueous assay buffer?

A3: Very long-chain fatty acids like cerotic acid have very low aqueous solubility. To overcome this, it is recommended to use cyclodextrins, such as alpha-cyclodextrin (B1665218) or methyl-β-cyclodextrin, in the assay buffer.[1][2] These molecules have a hydrophobic core that can encapsulate the fatty acid, rendering it soluble in the aqueous environment of the HTS assay.[1][2]

Q4: What are the key reagents and instrumentation needed for this HTS assay?

A4: Key reagents include recombinant human FA2H enzyme, cerotic acid (substrate), a cofactor (e.g., NADPH), a solubilizing agent like alpha-cyclodextrin, a suitable assay buffer, and a detection reagent (e.g., a fluorescent probe). The primary instrumentation required is a microplate reader with fluorescence detection capabilities, compatible with 96- or 384-well plates.[3]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells (High %CV) 1. Incomplete solubilization of cerotic acid. 2. Inconsistent dispensing of reagents. 3. Enzyme instability. 4. Edge effects in the microplate.1. Optimize the concentration of cyclodextrin (B1172386) to ensure complete substrate solubility. Prepare the substrate-cyclodextrin complex solution freshly.[1][2] 2. Calibrate and validate automated liquid handlers. Ensure proper mixing after reagent addition. 3. Keep the enzyme on ice at all times and add it to the assay plate just before initiating the reaction. 4. Avoid using the outer wells of the plate, or ensure proper plate sealing and incubation conditions to minimize evaporation.
Low signal-to-background ratio 1. Low enzyme activity. 2. High background fluorescence from assay components or test compounds. 3. Sub-optimal assay conditions (pH, temperature). 4. Insufficient incubation time.1. Increase the enzyme concentration or check the activity of the enzyme stock. 2. Screen individual assay components for intrinsic fluorescence. If screening compound libraries, perform a pre-read of the compound plate to identify and flag fluorescent compounds. 3. Optimize the assay buffer pH and incubation temperature for FA2H activity. 4. Perform a time-course experiment to determine the optimal incubation time for a robust signal.
Assay signal is decreasing over time (Signal drift) 1. Instability of the fluorescent product. 2. Degradation of assay reagents (e.g., enzyme, cofactors).1. Use a more stable fluorophore or add a stabilizing agent to the stop solution. Read the plate immediately after stopping the reaction. 2. Prepare fresh reagents for each experiment. Minimize the time reagents are kept at room temperature.
Inconsistent results between screening days 1. Variation in reagent preparation. 2. Fluctuation in instrument performance. 3. Differences in environmental conditions (temperature, humidity).1. Use standardized protocols for reagent preparation. Prepare large batches of buffer and other stable reagents. 2. Perform daily calibration and quality control checks on the plate reader. 3. Monitor and control the temperature and humidity in the laboratory.

Quantitative Data Summary

The following table summarizes typical performance metrics for a robust fluorescence-based HTS assay for enzymes involved in lipid metabolism. These values can be used as a benchmark for the FA2H assay development.

Parameter Description Target Value Reference
Z'-factor A measure of assay quality, reflecting the separation between the positive and negative control signals.≥ 0.5[4]
Signal-to-Background (S/B) Ratio The ratio of the signal from the positive control to the signal from the negative control (no enzyme).≥ 3[5]
Coefficient of Variation (%CV) A measure of the variability of replicate wells.< 10%[6]
IC50 Reproducibility The consistency of the half-maximal inhibitory concentration for a reference inhibitor across multiple runs.< 2-fold variation[4]

Experimental Protocols

Protocol 1: Preparation of Cerotic Acid-Cyclodextrin Complex
  • Prepare a stock solution of alpha-cyclodextrin (e.g., 40 mM) in the desired assay buffer.

  • Add solid cerotic acid to the cyclodextrin solution to the desired final concentration (e.g., 1 mM).

  • Incubate the mixture at 37°C with shaking for at least 1 hour to facilitate the formation of the inclusion complex.

  • The resulting solution should be clear, indicating the solubilization of the cerotic acid. This complex is now ready to be used as the substrate in the HTS assay.

Protocol 2: High-Throughput Screening Assay for FA2H Activity

This protocol is a template and requires optimization for specific laboratory conditions and reagents.

  • Assay Plate Preparation:

    • In a 384-well plate, add 1 µL of test compound or DMSO (vehicle control) to each well.

  • Reagent Addition:

    • Prepare an enzyme mix containing recombinant FA2H in assay buffer.

    • Prepare a substrate mix containing the cerotic acid-cyclodextrin complex, NADPH, and the fluorescent probe in assay buffer.

    • Using an automated liquid handler, dispense 20 µL of the substrate mix to all wells.

    • Dispense 20 µL of assay buffer without enzyme to the negative control wells.

    • Dispense 20 µL of the enzyme mix to all other wells to start the reaction.

  • Incubation:

    • Mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at 37°C for the optimized duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction by adding 10 µL of a suitable stop solution.

    • Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive (DMSO) and negative (no enzyme) controls.

    • Plot the dose-response curves for active compounds to determine their IC50 values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Dilution dispense_compound Dispense Compound/ Control to Plate compound_prep->dispense_compound substrate_prep Substrate-Cyclodextrin Complex Preparation add_substrate Add Substrate Mix substrate_prep->add_substrate enzyme_prep Enzyme Dilution add_enzyme Add Enzyme Mix (Start Reaction) enzyme_prep->add_enzyme dispense_compound->add_substrate add_substrate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate read_plate Read Fluorescence incubate->read_plate data_norm Data Normalization read_plate->data_norm hit_id Hit Identification data_norm->hit_id dose_response Dose-Response Analysis hit_id->dose_response signaling_pathway sub Cerotic Acid (Very Long-Chain Fatty Acid) enzyme1 Fatty Acid 2-Hydroxylase (FA2H) sub->enzyme1 prod1 2-Hydroxycerotic Acid enzyme2 Long-Chain Acyl-CoA Synthetase (ACS) prod1->enzyme2 prod2 This compound enzyme1->prod1 enzyme2->prod2 cofactor1 O2, NADPH cofactor1->enzyme1 cofactor2 CoA, ATP cofactor2->enzyme2 troubleshooting_logic start Poor Assay Performance (e.g., High %CV, Low S/B) check_reagents Check Reagent Quality and Preparation start->check_reagents check_dispensing Verify Liquid Handling and Dispensing start->check_dispensing check_conditions Review Assay Conditions (Temp, Time, pH) start->check_conditions check_instrument Calibrate and Test Plate Reader start->check_instrument solubility Substrate Solubility Issue? check_reagents->solubility enzyme_activity Low Enzyme Activity? solubility->enzyme_activity No optimize_cyclo Optimize Cyclodextrin Concentration solubility->optimize_cyclo Yes enzyme_activity->check_dispensing No new_enzyme Use Fresh Enzyme Stock enzyme_activity->new_enzyme Yes

References

Validation & Comparative

2-Hydroxycerotoyl-CoA vs. Cerotoyl-CoA in Sphingolipid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 2-hydroxycerotoyl-CoA and cerotoyl-CoA in the context of sphingolipid synthesis. We will delve into their distinct biosynthetic pathways, the enzymatic reactions involved, and the functional consequences of the resulting sphingolipid species on membrane biophysics and cellular signaling. This comparison is supported by experimental data and detailed protocols to assist in further research and therapeutic development.

At a Glance: Key Differences

FeatureThis compound derived SphingolipidsCerotoyl-CoA derived Sphingolipids
Precursor 2-Hydroxycerotic AcidCerotic Acid
Key Enzyme Fatty Acid 2-Hydroxylase (FA2H)-
Resulting Ceramide 2-Hydroxyceramide (d18:1/h26:0)Ceramide (d18:1/26:0)
Membrane Properties Increased lipid packing and orderStandard lipid packing
Biological Roles Critical for myelin sheath stability, skin barrier functionGeneral structural and signaling roles

Biosynthetic Pathways: A Tale of Two Fatty Acids

The fundamental pathway for the synthesis of sphingolipids from both this compound and cerotoyl-CoA is conserved, primarily occurring in the endoplasmic reticulum (ER). The key distinction lies in an initial hydroxylation step for the former.

De novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to dihydrosphingosine (also known as sphinganine).[1] Dihydrosphingosine is subsequently acylated by a family of six ceramide synthases (CerS) to form dihydroceramide (B1258172).[1] Finally, the introduction of a double bond by dihydroceramide desaturase yields ceramide.[2]

The specific type of ceramide produced is determined by the fatty acyl-CoA substrate utilized by the ceramide synthases. Each of the six CerS enzymes exhibits a preference for fatty acyl-CoAs of specific chain lengths.[3] For the synthesis of very-long-chain sphingolipids, CerS2 is the primary enzyme responsible for utilizing both cerotoyl-CoA (a C26:0 fatty acyl-CoA) and its hydroxylated counterpart.[4]

The critical divergence in the synthesis of 2-hydroxyceramides occurs before the acylation step. The fatty acid, in this case, cerotic acid, is first hydroxylated at the C-2 position by the enzyme Fatty Acid 2-Hydroxylase (FA2H) .[5][6] This results in the formation of 2-hydroxycerotic acid, which is then activated to this compound. Subsequently, all six mammalian ceramide synthase isoforms, including CerS2, can utilize this 2-hydroxy fatty acyl-CoA as a substrate to produce 2-hydroxydihydroceramide, which is then desaturated to 2-hydroxyceramide.[4]

Sphingolipid_Synthesis_Comparison cluster_0 Common Pathway cluster_1 Cerotoyl-CoA Pathway cluster_2 This compound Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDHR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS 2-Hydroxydihydroceramide 2-Hydroxydihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide DES Cerotic Acid Cerotic Acid Cerotoyl-CoA Cerotoyl-CoA Cerotic Acid->Cerotoyl-CoA Acyl-CoA Synthetase 2-Hydroxycerotic Acid 2-Hydroxycerotic Acid Cerotic Acid->2-Hydroxycerotic Acid FA2H Cerotoyl-CoA->Dihydroceramide CerS2 This compound This compound 2-Hydroxycerotic Acid->this compound Acyl-CoA Synthetase This compound->2-Hydroxydihydroceramide CerS2 2-Hydroxyceramide 2-Hydroxyceramide 2-Hydroxydihydroceramide->2-Hydroxyceramide DES

Biosynthesis of Ceramide and 2-Hydroxyceramide.

Quantitative Data: Enzyme Activity and Product Formation

While it is established that all six ceramide synthase isoforms can utilize 2-hydroxy fatty acyl-CoAs, comprehensive kinetic data directly comparing the efficiency of CerS enzymes with hydroxylated versus non-hydroxylated very-long-chain fatty acyl-CoAs is limited in the literature. However, studies have shown that the substrate specificity for the acyl chain length is maintained. For example, knockdown of CerS2 in cells overproducing FA2H leads to a reduction in long-chain 2-hydroxyceramides, confirming that CerS2 is the primary synthase for these species.[4]

Table 1: Lipidomic Analysis of FA2H Knockout Mice Brain

Lipid SpeciesWild-Type (nmol/mg protein)FA2H Knockout (nmol/mg protein)Fold Change
2-Hydroxy Galactosylceramide 15.2 ± 2.1Not Detected-
Non-Hydroxy Galactosylceramide 12.8 ± 1.520.5 ± 2.8↑ 1.6
2-Hydroxy Sulfatide 8.9 ± 1.2Not Detected-
Non-Hydroxy Sulfatide 7.1 ± 0.911.4 ± 1.7↑ 1.6

Data adapted from studies on FA2H knockout mice, illustrating the complete ablation of 2-hydroxylated sphingolipids and a compensatory increase in their non-hydroxylated counterparts.

Functional Comparison: Impact on Membrane Biophysics and Signaling

The presence of a hydroxyl group at the C-2 position of the fatty acyl chain has profound effects on the biophysical properties of sphingolipids and their roles in cellular processes.

Membrane Properties: Lipid Packing and Fluidity

The 2-hydroxyl group of 2-hydroxyceramides can participate in hydrogen bonding with adjacent lipids and the aqueous environment at the membrane interface.[1] This additional hydrogen bonding capacity leads to tighter lipid packing and increased intermolecular interactions within the membrane.

Biophysical studies on model membranes have demonstrated that α-hydroxylation of the ceramide acyl chain can either enhance or diminish mixing with free fatty acids, depending on the specific sphingoid base.[1] For instance, in some model systems, the presence of 2-hydroxyceramides leads to a more ordered membrane environment. This increased order is crucial for the stability of the myelin sheath, and the absence of 2-hydroxygalactosylceramide in FA2H knockout mice results in progressive demyelination.[7]

Table 2: Biophysical Effects of 2-Hydroxyceramides in Model Membranes

ParameterMembrane with CeramideMembrane with 2-HydroxyceramideExperimental Technique
Lipid Chain Order (IR Spectroscopy) 2847.6 ± 0.1 cm⁻¹Higher or lower depending on sphingoid baseInfrared Spectroscopy
Membrane Fluidity (FRAP) Diffusion Coefficient: 4.2 ± 0.8 µm²/sDiffusion Coefficient: 2.8 ± 0.8 µm²/sFluorescence Recovery After Photobleaching

Data from studies on model lipid membranes. Higher wavenumber in IR spectroscopy can indicate more disordered chains, while a lower diffusion coefficient in FRAP indicates decreased fluidity.[1][6]

Cellular Signaling

Both ceramides (B1148491) and 2-hydroxyceramides are bioactive molecules involved in various signaling pathways, including apoptosis, cell cycle arrest, and differentiation. However, emerging evidence suggests they can have distinct and sometimes opposing roles.

For example, exogenously added 2-hydroxyceramides have been shown to induce apoptosis more potently and rapidly than their non-hydroxylated counterparts.[7] This suggests that 2-hydroxyceramides may interact with different downstream effector proteins or modulate signaling pathways with greater efficacy.

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is adapted from a method developed to measure FA2H activity in vitro using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Microsomal fractions from cells or tissues expressing FA2H

  • NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Purified NADPH:cytochrome P450 reductase

  • [3,3,5,5-D4]tetracosanoic acid (deuterated substrate)

  • α-cyclodextrin

  • Trimethylsilyl (TMS) derivatizing agent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Prepare an assay mixture containing Tris-HCl buffer (pH 7.6), the NADPH regeneration system, and purified NADPH:cytochrome P450 reductase.

  • Solubilize the deuterated tetracosanoic acid substrate in an α-cyclodextrin solution.

  • Add the microsomal protein to the assay mixture and pre-incubate.

  • Initiate the reaction by adding the deuterated substrate.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a strong acid (e.g., HCl).

  • Extract the lipids using an organic solvent mixture (e.g., chloroform/methanol).

  • Dry the lipid extract and derivatize the hydroxylated product to its TMS ether.

  • Analyze the sample by GC-MS, quantifying the deuterated 2-hydroxytetracosanoic acid product based on a standard curve.

FA2H_Assay_Workflow Microsomes + NADPH System Microsomes + NADPH System Add Deuterated Substrate Add Deuterated Substrate Microsomes + NADPH System->Add Deuterated Substrate Incubate at 37°C Incubate at 37°C Add Deuterated Substrate->Incubate at 37°C Stop Reaction & Lipid Extraction Stop Reaction & Lipid Extraction Incubate at 37°C->Stop Reaction & Lipid Extraction Derivatization (TMS) Derivatization (TMS) Stop Reaction & Lipid Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis

Workflow for in vitro FA2H activity assay.
Lipidomic Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantification of different ceramide species in biological samples.

Materials:

  • Biological sample (e.g., tissue homogenate, plasma)

  • Internal standards (e.g., C17:0 ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

  • Homogenize tissue samples or take an aliquot of plasma.

  • Add a known amount of internal standard to the sample.

  • Perform lipid extraction using a method such as Bligh-Dyer or Folch extraction.

  • Dry the organic phase containing the lipids.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Inject the sample onto the LC system for chromatographic separation of different lipid species.

  • Perform MS/MS analysis using multiple reaction monitoring (MRM) to specifically detect and quantify parent-daughter ion transitions for each ceramide species of interest.

  • Quantify the endogenous ceramides by comparing their peak areas to that of the internal standard.

Lipidomics_Workflow Sample + Internal Standard Sample + Internal Standard Lipid Extraction Lipid Extraction Sample + Internal Standard->Lipid Extraction Dry & Reconstitute Dry & Reconstitute Lipid Extraction->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation MS/MS Detection (MRM) MS/MS Detection (MRM) LC Separation->MS/MS Detection (MRM) Quantification Quantification MS/MS Detection (MRM)->Quantification

General workflow for lipidomic analysis of ceramides.

Conclusion

The distinction between sphingolipids derived from this compound and cerotoyl-CoA, originating from the action of FA2H, has significant implications for membrane structure and function. While the core enzymatic machinery for their synthesis is shared, the presence of the 2-hydroxyl group imparts unique biophysical properties to the resulting sphingolipids, enhancing membrane stability and modulating cellular signaling pathways in ways that their non-hydroxylated counterparts do not. Further quantitative investigation into the kinetics of ceramide synthases with these substrates and the specific protein interactions of 2-hydroxylated sphingolipids will be crucial for a deeper understanding of their roles in health and disease, and for the development of targeted therapeutic strategies.

References

A Comparative Analysis of Fatty Acid 2-Hydroxylase (FA2H) Substrate Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the substrate specificity of Fatty Acid 2-Hydroxylase (FA2H), a critical enzyme in the biosynthesis of 2-hydroxylated sphingolipids. These lipids are integral to the structural integrity of the myelin sheath in the nervous system and the epidermal permeability barrier.[1][2][3][4] Understanding the substrate preferences of FA2H is crucial for elucidating its role in various physiological processes and its implication in diseases such as hereditary spastic paraplegia 35 (HSP35/SPG35), also known as fatty acid hydroxylase-associated neurodegeneration (FAHN).[1][2]

Executive Summary

Fatty Acid 2-Hydroxylase (FA2H) is an endoplasmic reticulum- and membrane-associated enzyme that catalyzes the hydroxylation of the C-2 position of free fatty acids.[3][4] This reaction is a key step in the synthesis of 2-hydroxy fatty acids, which are subsequently incorporated into sphingolipids. While FA2H exhibits activity towards a range of fatty acid substrates, current research indicates a strong preference for very long-chain saturated fatty acids (VLCFAs). This guide synthesizes the available experimental data on FA2H substrate specificity, details the methodologies used for its characterization, and provides visual representations of the relevant biochemical pathways and experimental workflows.

Quantitative Substrate Specificity of Human FA2H

Direct comparative kinetic data for human FA2H across a wide range of fatty acid substrates is limited in the current literature. However, existing studies provide strong indications of its substrate preferences. One study demonstrated that COS7 cells expressing human FA2H showed a 3 to 20-fold increase in the levels of 2-hydroxyceramides containing C16, C18, C24, and C24:1 fatty acids, suggesting the enzyme can process a variety of chain lengths and even some monounsaturated fatty acids.[3]

The most definitive kinetic parameter reported is for the very long-chain fatty acid, tetracosanoic acid (C24:0), indicating a very high affinity of the enzyme for this substrate.

Substrate (Fatty Acid)Enzyme SourceKMSpecific Activity/Relative ActivityReference
Tetracosanoic Acid (C24:0)Human FA2H<0.18 µMNot Reported[2]
Palmitic Acid (C16:0)Human FA2HNot ReportedIncreased 2-hydroxyceramide production[3]
Stearic Acid (C18:0)Human FA2HNot ReportedIncreased 2-hydroxyceramide production[3]
Nervonic Acid (C24:1)Human FA2HNot ReportedIncreased 2-hydroxyceramide production[3]

Note: The table highlights the current gaps in quantitative comparative data for FA2H substrate specificity. Further research is required to fully characterize the kinetic parameters for a broader range of fatty acid substrates.

Experimental Protocols

The most common method for determining FA2H activity and substrate specificity is a highly sensitive in vitro assay using gas chromatography-mass spectrometry (GC-MS).[4]

In Vitro FA2H Activity Assay using GC-MS

Objective: To quantify the 2-hydroxylation of a fatty acid substrate by FA2H.

Materials:

  • Enzyme Source: Microsomal fractions from FA2H-transfected cells (e.g., COS7) or tissue homogenates (e.g., brain).

  • Substrate: Deuterated fatty acid (e.g., [3,3,5,5-D4]tetracosanoic acid) solubilized in α-cyclodextrin solution.

  • NADPH Regeneration System:

    • NADP+

    • Glucose-6-phosphate

    • Glucose-6-phosphate dehydrogenase

  • Electron Transfer Protein: Purified NADPH:cytochrome P-450 reductase.

  • Buffer: Tris-HCl buffer (pH 7.6-7.8).[2]

  • Cofactors: MgCl2.

  • Extraction Solvent: Diethyl ether.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction tube, combine the Tris-HCl buffer, NADPH regeneration system components, MgCl2, and purified NADPH:cytochrome P-450 reductase.

  • Enzyme Addition: Add a known amount of microsomal protein (enzyme source) to the reaction mixture.

  • Initiation of Reaction: Add the deuterated fatty acid substrate to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-180 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Extraction: Stop the reaction by adding an appropriate quenching agent (e.g., a strong acid). Extract the lipids from the reaction mixture using diethyl ether.

  • Derivatization: Dry the extracted lipids under a stream of nitrogen and derivatize the hydroxyl group of the product by adding BSTFA with 1% TMCS and heating. This converts the 2-hydroxy fatty acid to its trimethylsilyl (B98337) (TMS) ether derivative, which is more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS. The deuterated 2-hydroxy fatty acid product is quantified by selected ion monitoring (SIM) of its characteristic ions.

Data Analysis: The amount of the 2-hydroxylated product is determined by comparing its peak area to that of a known amount of an internal standard. The specific activity of FA2H is then calculated and expressed as the amount of product formed per unit of time per amount of protein (e.g., pmol/min/mg protein).

Signaling Pathways and Experimental Workflows

To visually represent the biochemical context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

FA2H_Metabolic_Pathway Free Fatty Acid Free Fatty Acid FA2H FA2H Free Fatty Acid->FA2H Substrate 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid ACS Acyl-CoA Synthetase 2-Hydroxy Fatty Acid->ACS 2-Hydroxy Acyl-CoA 2-Hydroxy Acyl-CoA Ceramide Synthase Ceramide Synthase 2-Hydroxy Acyl-CoA->Ceramide Synthase 2-Hydroxy Ceramide 2-Hydroxy Ceramide Ceramide Synthase->2-Hydroxy Ceramide Sphingomyelin/Glycosphingolipid Synthesis Sphingomyelin/Glycosphingolipid Synthesis 2-Hydroxy Ceramide->Sphingomyelin/Glycosphingolipid Synthesis 2-Hydroxylated Sphingolipids 2-Hydroxylated Sphingolipids Sphingomyelin/Glycosphingolipid Synthesis->2-Hydroxylated Sphingolipids FA2H->2-Hydroxy Fatty Acid Product ACS->2-Hydroxy Acyl-CoA FA2H_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Microsome\nIsolation Microsome Isolation Reaction\nIncubation Reaction Incubation Microsome\nIsolation->Reaction\nIncubation Substrate\nPreparation Substrate Preparation Substrate\nPreparation->Reaction\nIncubation Lipid\nExtraction Lipid Extraction Reaction\nIncubation->Lipid\nExtraction Derivatization Derivatization Lipid\nExtraction->Derivatization GC-MS\nAnalysis GC-MS Analysis Derivatization->GC-MS\nAnalysis Data\nQuantification Data Quantification GC-MS\nAnalysis->Data\nQuantification Substrate_Specificity_Factors cluster_factors Substrate Features FA2H Activity FA2H Activity Chain Length Chain Length Chain Length->FA2H Activity VLCFA > LCFA Saturation Saturation Saturation->FA2H Activity Saturated > Unsaturated (presumed)

References

Validating 2-Hydroxycerotoyl-CoA as a Biomarker for Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-hydroxycerotoyl-CoA as a potential biomarker for Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) against other existing and potential biomarkers. While direct quantitative validation of this compound in FAHN patients is not yet available in published literature, this document builds a strong theoretical and indirect evidence-based case for its investigation, supported by detailed experimental methodologies and a comparative analysis with alternative markers.

Introduction to FAHN and the Rationale for a Novel Biomarker

Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN) is a rare, autosomal recessive neurodegenerative disorder caused by mutations in the FA2H gene.[1] This gene encodes the fatty acid 2-hydroxylase enzyme, which is critical for the synthesis of 2-hydroxy fatty acids, essential components of myelin. The deficiency of this enzyme leads to demyelination, axonal degeneration, and the characteristic clinical features of FAHN, including spastic paraplegia, dystonia, ataxia, and cognitive decline.[1]

Currently, the diagnosis of FAHN relies on clinical presentation, characteristic findings on brain magnetic resonance imaging (MRI) such as iron accumulation and white matter abnormalities, and confirmation through genetic testing of the FA2H gene.[2][3] However, there is a pressing need for specific molecular biomarkers to facilitate early diagnosis, monitor disease progression, and assess the efficacy of potential therapeutic interventions.

This compound is a prime candidate for a specific biomarker for FAHN. Cerotic acid (a 26-carbon very long-chain fatty acid) is a known substrate for the FA2H enzyme. For its incorporation into complex sphingolipids, it must first be hydroxylated to 2-hydroxycerotic acid and then activated to its coenzyme A (CoA) derivative, this compound. In FAHN, the deficiency of the FA2H enzyme is expected to lead to a significant decrease or absence of this compound and its downstream products, and a potential accumulation of its non-hydroxylated precursors.

Comparative Analysis of Biomarkers for FAHN

This section compares the potential of this compound with other biomarkers that are either currently used or under investigation for FAHN and related neurodegenerative disorders.

Biomarker CategorySpecific BiomarkerProsConsRelevance to FAHN
Metabolic Biomarker (Hypothesized) This compound Highly specific to the underlying pathophysiology of FAHN. Potentially quantitative and responsive to therapeutic interventions that restore FA2H function.Not yet validated in FAHN patients. Requires specialized and sensitive analytical methods (LC-MS/MS). Synthesis of a stable isotope-labeled internal standard is necessary for accurate quantification.[4][5]Direct measure of the metabolic defect.
Upstream Precursors (e.g., Cerotoyl-CoA) May accumulate due to the enzymatic block and could be easier to detect.Less specific than the direct product. Accumulation may be compensated by other metabolic pathways.Indirect measure of the metabolic defect.
Downstream Products (e.g., 2-hydroxy-galactosylceramide) Directly reflects the end-product deficiency.Levels may be influenced by the turnover rate of myelin and other factors.Direct measure of the functional consequence of the enzyme deficiency.
General Neuroaxonal Damage Marker Neurofilament Light Chain (NfL) Well-established biomarker for neuroaxonal damage in various neurological disorders. Measurable in both CSF and blood.[6][7][8]Not specific to FAHN; elevated in many other neurodegenerative conditions.[9] May not reflect the primary metabolic defect.Reflects the extent of ongoing neurodegeneration.
Neuroimaging Markers MRI (Iron Accumulation, White Matter Changes) Non-invasive. Provides structural information about brain pathology characteristic of FAHN.[2]Findings are not exclusive to FAHN and can be seen in other NBIA disorders. Not a molecular biomarker, less sensitive to subtle biochemical changes.Diagnostic and can monitor gross structural changes.
Magnetic Resonance Spectroscopy (MRS) Can provide information about the chemical composition of brain tissue non-invasively.[10][11][12][13][14]Lower sensitivity and specificity compared to direct measurement of metabolites. Limited by spatial resolution.Can potentially detect changes in brain metabolites but is not specific.

Experimental Protocols

Validating this compound as a biomarker will require robust and sensitive analytical methods. The following are proposed experimental protocols based on established techniques for the analysis of similar molecules.

Protocol 1: Quantification of this compound in Patient-Derived Samples by LC-MS/MS

Objective: To develop and validate a method for the sensitive and specific quantification of this compound in biological matrices such as patient-derived fibroblasts, induced pluripotent stem cells (iPSCs), or potentially in biofluids like cerebrospinal fluid (CSF).

Methodology:

  • Sample Preparation:

    • Cell Pellets (Fibroblasts, iPSCs): Cells will be harvested, washed with PBS, and the pellet snap-frozen in liquid nitrogen. Lipids and acyl-CoAs will be extracted using a two-phase extraction method, such as a modified Bligh-Dyer extraction, in the presence of an internal standard.

    • CSF: Due to the expected low concentrations, a concentration step such as solid-phase extraction (SPE) may be necessary.

  • Internal Standard: A stable isotope-labeled internal standard of this compound (e.g., with ¹³C or ²H labels) will be synthesized for accurate quantification.

  • Liquid Chromatography (LC): Separation of this compound from other acyl-CoAs and lipids will be achieved using reverse-phase ultra-high-performance liquid chromatography (UHPLC) with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent will be optimized for sharp peak shapes and good resolution.

  • Mass Spectrometry (MS): Detection and quantification will be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard will be determined and optimized for maximum sensitivity and specificity.

  • Validation: The method will be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to established guidelines.

Protocol 2: Comparative Lipidomic Profiling of FAHN and Control Samples

Objective: To perform an untargeted or targeted lipidomic analysis of FAHN patient-derived cells or tissues to identify a broader signature of lipid dysregulation, including changes in ceramides, galactosylceramides, and sulfatides (B1148509) containing 2-hydroxy fatty acids.

Methodology:

  • Lipid Extraction: Lipids will be extracted from samples using a methyl-tert-butyl ether (MTBE)-based method, which is efficient for a broad range of lipid classes.

  • LC-MS/MS Analysis: A comprehensive lipidomic profile will be generated using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system. Data will be acquired in both positive and negative ionization modes to cover a wide range of lipid species.

  • Data Analysis: Lipid identification will be performed using specialized software (e.g., LipidSearch, MS-DIAL) by matching the accurate mass and fragmentation patterns to lipid databases. Statistical analysis will be used to identify lipids that are significantly different between FAHN and control groups.

Visualizations

Signaling Pathway and Biomarker Rationale

FAHN_Pathway cluster_FAHN FAHN Pathophysiology cluster_Biomarkers Potential Biomarkers Very Long-Chain Fatty Acids (e.g., Cerotic Acid) Very Long-Chain Fatty Acids (e.g., Cerotic Acid) FA2H FA2H (Deficient) Very Long-Chain Fatty Acids (e.g., Cerotic Acid)->FA2H Substrate 2-Hydroxy Very Long-Chain Fatty Acids 2-Hydroxy Very Long-Chain Fatty Acids FA2H->2-Hydroxy Very Long-Chain Fatty Acids Product Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxy Very Long-Chain Fatty Acids->Acyl-CoA Synthetase Activation This compound This compound Acyl-CoA Synthetase->this compound Product Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Incorporation 2-Hydroxy-Ceramides 2-Hydroxy-Ceramides Ceramide Synthase->2-Hydroxy-Ceramides Galactosyltransferase/Sulfotransferase Galactosyltransferase/Sulfotransferase 2-Hydroxy-Ceramides->Galactosyltransferase/Sulfotransferase Myelin Sphingolipids (GalCer, Sulfatide) Myelin Sphingolipids (GalCer, Sulfatide) Galactosyltransferase/Sulfotransferase->Myelin Sphingolipids (GalCer, Sulfatide)

Caption: FAHN metabolic pathway and the rationale for this compound as a biomarker.

Experimental Workflow for Biomarker Validation

Biomarker_Validation_Workflow cluster_samples Sample Collection cluster_analysis Analytical Phase cluster_validation Validation Phase Patient & Control Samples Patient & Control Samples Lipid & Acyl-CoA Extraction Lipid & Acyl-CoA Extraction Patient & Control Samples->Lipid & Acyl-CoA Extraction LC-MS/MS Analysis LC-MS/MS Analysis Lipid & Acyl-CoA Extraction->LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification LC-MS/MS Analysis->Data Processing & Quantification Statistical Analysis Statistical Analysis Data Processing & Quantification->Statistical Analysis Biomarker Validation Validation of This compound Statistical Analysis->Biomarker Validation

Caption: Workflow for the validation of this compound as a biomarker for FAHN.

Conclusion and Future Directions

While direct experimental evidence is still needed, the biochemical rationale for investigating this compound as a specific biomarker for FAHN is compelling. Its position as a direct product of the deficient FA2H enzyme suggests that its levels would be a sensitive and specific indicator of the disease state.

Future research should focus on:

  • Developing and validating a robust LC-MS/MS-based assay for the quantification of this compound in patient-derived materials.

  • Conducting lipidomic and metabolomic studies on FAHN patient samples (fibroblasts, iPSCs, and ideally CSF) and animal models to obtain quantitative data.

  • Performing longitudinal studies to assess the correlation of this compound levels with disease progression and severity.

  • Evaluating the utility of this compound as a pharmacodynamic biomarker in preclinical studies of potential therapies for FAHN.

The validation of a specific biomarker like this compound would be a significant advancement in the field of FAHN research, paving the way for improved diagnostics, patient monitoring, and the development of targeted therapies.

References

The Definitive Guide to 2-Hydroxycerotoyl-CoA Analysis: A Comparative Review of LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid metabolism, the accurate quantification of 2-hydroxycerotoyl-CoA is paramount. This very long-chain acyl-CoA is a critical substrate in the biosynthesis of 2-hydroxy ceramides (B1148491), sphingolipids integral to the structural integrity and signaling functions of cell membranes, particularly in the nervous system and skin.[1][2][3] This guide provides an objective comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for this compound, supported by experimental data and detailed protocols to inform methodology selection.

The central role of 2-hydroxy ceramides in cellular health and disease necessitates robust analytical methods to quantify their metabolic precursors.[3] LC-MS/MS has emerged as a highly sensitive and specific platform for the analysis of a wide range of fatty acyl-CoAs, including very long-chain species.[4][5] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays offer different advantages in terms of accessibility and application. This guide will delve into the principles, performance, and protocols of these key techniques.

Comparative Analysis of Analytical Methodologies

The choice of analytical method for this compound depends on the specific research question, required sensitivity, sample matrix, and available instrumentation. While direct comparative data for this compound is limited, performance characteristics can be extrapolated from the analysis of structurally similar very long-chain fatty acids (VLCFAs) and acyl-CoAs.

ParameterLC-MS/MSGC-MSEnzymatic/Fluorescent Assay
Analyte Measured Direct quantification of this compoundIndirect: measures the 2-hydroxycerotic acid precursor after hydrolysis and derivatizationIndirect: measures the activity of ceramide synthase, the enzyme that utilizes this compound
Sensitivity High (low fmol to pmol)High (pmol)Moderate to High
Specificity Very High (based on precursor/product ion transitions)High (based on retention time and mass spectrum)Moderate (potential for non-specific substrate utilization)
Throughput HighModerateHigh
Sample Preparation Solid-phase extraction, liquid-liquid extractionHydrolysis, derivatization (e.g., methylation, silylation), extractionCell/tissue homogenization, protein quantification
Instrumentation Cost HighModerate to HighLow to Moderate
Expertise Required HighModerateLow to Moderate

Experimental Protocols

LC-MS/MS for Direct Quantification of this compound

This method allows for the direct, highly sensitive, and specific measurement of intact this compound in biological matrices. The protocol is adapted from established methods for long-chain acyl-CoA analysis.[4][5]

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell samples in an ice-cold acidic buffer to precipitate proteins and stabilize acyl-CoAs.

  • Centrifuge the homogenate at 4°C to pellet the protein.

  • Load the supernatant onto a C18 solid-phase extraction (SPE) cartridge pre-conditioned with methanol (B129727) and water.

  • Wash the cartridge with an aqueous organic solvent to remove interfering substances.

  • Elute the acyl-CoAs with methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in methanol/acetonitrile (1:1, v/v).

  • Gradient: A linear gradient from 50% B to 100% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: [M+H]⁺ for this compound.

  • Product Ion: A characteristic fragment ion resulting from the neutral loss of the phosphopantetheine moiety.

  • Collision Energy: Optimized for the specific precursor-product ion transition.

GC-MS for Indirect Analysis via 2-Hydroxycerotic Acid

This method quantifies the 2-hydroxycerotic acid component of this compound. It is a robust and well-established technique for fatty acid analysis but requires hydrolysis and derivatization.[6][7]

1. Sample Preparation (Hydrolysis and Derivatization)

  • Perform an acid or alkaline hydrolysis of the sample to cleave the CoA thioester bond, releasing the free 2-hydroxycerotic acid.

  • Extract the lipids, including the released fatty acid, using a solvent system like chloroform/methanol.

  • Evaporate the organic phase to dryness.

  • Derivatize the fatty acid to a volatile ester, typically a fatty acid methyl ester (FAME), by heating with methanolic HCl or BF3-methanol.

  • Further derivatize the hydroxyl group with a silylating agent (e.g., BSTFA) to form a trimethylsilyl (B98337) (TMS) ether, which improves chromatographic properties.[6]

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

2. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp to a high temperature (e.g., 300°C) to elute the very long-chain fatty acid derivative.

3. Mass Spectrometry

  • Ionization Mode: Electron Ionization (EI).

  • Analysis Mode: Selected Ion Monitoring (SIM) or full scan.

  • Characteristic Ions: Monitor for the molecular ion and specific fragment ions of the derivatized 2-hydroxycerotic acid.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical context of this compound and the analytical workflow for its quantification by LC-MS/MS.

cluster_0 De Novo Ceramide Synthesis Fatty Acid Fatty Acid FA2H Fatty Acid 2-Hydroxylase Fatty Acid->FA2H 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid FA2H->2-Hydroxy Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase 2-Hydroxy Fatty Acid->Acyl-CoA Synthetase This compound This compound Acyl-CoA Synthetase->this compound CerS Ceramide Synthase This compound->CerS Sphinganine Sphinganine Sphinganine->CerS 2-Hydroxy Dihydroceramide 2-Hydroxy Dihydroceramide CerS->2-Hydroxy Dihydroceramide Dihydroceramide Desaturase Dihydroceramide Desaturase 2-Hydroxy Dihydroceramide->Dihydroceramide Desaturase 2-Hydroxy Ceramide 2-Hydroxy Ceramide Dihydroceramide Desaturase->2-Hydroxy Ceramide

Caption: Biosynthesis pathway of 2-hydroxy ceramide.

Sample Biological Sample Homogenization Acidic Homogenization Sample->Homogenization SPE Solid-Phase Extraction (C18) Homogenization->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Quantification Data LCMSMS->Data

Caption: LC-MS/MS workflow for this compound.

References

Validating the FA2H Knockout Mouse Model for Groundbreaking Lipid Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate animal model is a critical step in investigating lipid metabolism and related disorders. This guide provides a comprehensive validation of the Fatty Acid 2-hydroxylase (FA2H) knockout mouse model, offering a direct comparison with wild-type counterparts and alternative models. We present key experimental data, detailed protocols, and visual pathways to support your research decisions.

The FA2H gene encodes a crucial enzyme responsible for the 2-hydroxylation of fatty acids, a key step in the synthesis of specific sphingolipids.[1][2] These 2-hydroxylated sphingolipids are abundant in the myelin sheath of the nervous system and the epidermis, playing a vital role in their structure and function.[3] Consequently, the FA2H knockout mouse model has emerged as an invaluable tool for studying demyelinating diseases, skin barrier defects, and the broader roles of these specialized lipids in health and disease.

Performance and Phenotypic Comparison

The primary validation of the FA2H knockout mouse model lies in its distinct lipidomic profile and resulting phenotype. The absence of FA2H leads to a complete lack of 2-hydroxylated galactosylceramides (hFA-GalCer) and sulfatides (B1148509) (hFA-sulfatide) in the central nervous system.[4] This biochemical alteration translates to observable and measurable phenotypic changes, particularly in aged mice.

Quantitative Lipid Profile Analysis

Lipidomic analysis of spinal cord tissue from 14-month-old FA2H knockout (Fa2h-/-) mice reveals significant alterations compared to heterozygous (Fa2h+/-) littermates, as detailed in the table below.

Lipid SpeciesFa2h-/- vs. Fa2h+/-Percentage ChangeReference
hFA-Galactosylceramide (hFA-GalCer)Not Detectable-100%[4]
hFA-SulfatideNot Detectable-100%[4]
Non-hydroxy Galactosylceramide (nFA-GalCer)No Significant Difference~0%[4]
Non-hydroxy SulfatideSlight DecreaseNot Quantified[4]
Total Galactolipids40% Lower-40%[4]
Cholesterol40% Lower-40%[4]

These findings underscore the critical and non-redundant role of FA2H in the synthesis of 2-hydroxylated sphingolipids in the central nervous system. The significant reduction in total galactolipids and cholesterol in aged knockout mice is consistent with the observed demyelination and axonal degeneration.[3][4]

Comparison with Alternative Mouse Models

The FA2H knockout model offers unique insights into the role of 2-hydroxylated sphingolipids. Below is a comparison with other relevant mouse models used in lipid research.

ModelGenePrimary Lipid AbnormalityKey PhenotypeOverlap with FA2H Model
FA2H Knockout Fa2hAbsence of 2-hydroxylated sphingolipidsLate-onset axonal and myelin degeneration, skin abnormalitiesDirect model for disorders of 2-hydroxylated sphingolipid synthesis
Far2 Knockout Far2Altered wax esters and diacylglycerols in skin sebumCycling alopecia, sebaceous gland abnormalitiesShared skin phenotype of hair loss, but different underlying lipid defect[5]
X-linked Adrenoleukodystrophy (X-ALD) Abcd1Accumulation of very long-chain fatty acids (VLCFAs)Progressive demyelination, adrenal insufficiencyBoth are models of demyelinating diseases, but involve different lipid metabolic pathways[6][7][8][9]
Trembler Mouse Pmp22Defect in peripheral myelin protein 22Severe peripheral hypomyelinationBoth exhibit myelin defects, but Trembler is a model of dysmyelination due to a structural protein defect, not a specific lipid deficiency[10]

Experimental Protocols

To facilitate the replication and extension of these findings, we provide detailed methodologies for key experiments.

Lipid Extraction from Brain and Spinal Cord Tissue (Folch Method)

This protocol is adapted from established methods for robust lipid extraction from neural tissues.

Materials:

  • Brain or spinal cord tissue

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen stream

Procedure:

  • Weigh the frozen tissue sample.

  • Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture to the tissue.

  • Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.

  • Agitate the homogenate for 15-20 minutes at room temperature.

  • Centrifuge the homogenate to pellet the solid debris.

  • Collect the supernatant (the single-phase extract).

  • Add 0.2 volumes of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex the mixture and centrifuge to separate the phases.

  • Carefully collect the lower organic phase, which contains the lipids.

  • Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.

  • Resuspend the dried lipids in an appropriate solvent for subsequent analysis.

Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general method for the targeted analysis of sphingolipids. Specific parameters may need to be optimized for individual instruments.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole or QTRAP) with an electrospray ionization (ESI) source

LC Parameters (example for normal-phase chromatography):

  • Column: Silica-based HILIC column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Acetonitrile with 0.2% formic acid

  • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate

  • Gradient: Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more polar compounds.

  • Flow Rate: 200-400 µL/min

  • Column Temperature: 50°C

  • Injection Volume: 2-10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions for each targeted sphingolipid species and internal standards. A common product ion for d18:1 sphingosine-containing lipids is m/z 264.2.[11]

  • Collision Energy: Optimized for each transition.

  • Source Parameters: Optimized for the specific instrument (e.g., spray voltage, capillary temperature, sheath and auxiliary gas pressures).[12]

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental design, we provide the following diagrams in Graphviz DOT language.

FA2H_Sphingolipid_Metabolism Fatty_Acid Fatty Acid FA2H FA2H Fatty_Acid->FA2H Two_Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Two_Hydroxy_FA Ceramide_Synthase Ceramide Synthase (CerS) Two_Hydroxy_FA->Ceramide_Synthase Two_Hydroxy_Dihydroceramide 2-Hydroxy Dihydroceramide Ceramide_Synthase->Two_Hydroxy_Dihydroceramide Dihydroceramide Dihydroceramide Dihydroceramide->Ceramide_Synthase Dihydroceramide_Desaturase Dihydroceramide Desaturase Two_Hydroxy_Dihydroceramide->Dihydroceramide_Desaturase Two_Hydroxy_Ceramide 2-Hydroxy Ceramide Dihydroceramide_Desaturase->Two_Hydroxy_Ceramide Ceramide Ceramide Sphingomyelin_Synthase Sphingomyelin Synthase Ceramide->Sphingomyelin_Synthase Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase Galactosylceramide_Synthase Galactosylceramide Synthase Ceramide->Galactosylceramide_Synthase Two_Hydroxy_Ceramide->Sphingomyelin_Synthase Two_Hydroxy_Ceramide->Glucosylceramide_Synthase Two_Hydroxy_Ceramide->Galactosylceramide_Synthase Cell_Signaling Cell Signaling (Differentiation, Apoptosis) Two_Hydroxy_Ceramide->Cell_Signaling Sphingomyelin Sphingomyelin Sphingomyelin_Synthase->Sphingomyelin Two_Hydroxy_Sphingomyelin 2-Hydroxy Sphingomyelin Sphingomyelin_Synthase->Two_Hydroxy_Sphingomyelin Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Two_Hydroxy_Glucosylceramide 2-Hydroxy Glucosylceramide Glucosylceramide_Synthase->Two_Hydroxy_Glucosylceramide Galactosylceramide Galactosylceramide Galactosylceramide_Synthase->Galactosylceramide Two_Hydroxy_Galactosylceramide 2-Hydroxy Galactosylceramide Galactosylceramide_Synthase->Two_Hydroxy_Galactosylceramide Myelin_Sheath Myelin Sheath Epidermis Two_Hydroxy_Galactosylceramide->Myelin_Sheath Knockout FA2H Knockout Knockout->FA2H

Caption: FA2H in Sphingolipid Metabolism.

Experimental_Workflow Start Start: FA2H Knockout and Wild-Type Mouse Cohorts Tissue_Collection Tissue Collection (Brain, Spinal Cord, Skin) Start->Tissue_Collection Lipid_Extraction Lipid Extraction (e.g., Folch Method) Tissue_Collection->Lipid_Extraction Phenotypic_Analysis Phenotypic Analysis (Histology, Behavior) Tissue_Collection->Phenotypic_Analysis LC_MS_Analysis LC-MS/MS Analysis (Sphingolipidomics) Lipid_Extraction->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Comparison Comparative Analysis (KO vs. WT) Data_Processing->Comparison Phenotypic_Analysis->Comparison Results Results: - Altered Lipid Profiles - Phenotypic Differences Comparison->Results Conclusion Conclusion: Validation of FA2H KO Model Results->Conclusion

Caption: Lipidomics Workflow for FA2H KO Mice.

References

Unveiling the Lipid Landscape: A Comparative Guide to Wild-Type vs. FA2H Deficient Cells

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate role of Fatty Acid 2-Hydroxylase (FA2H) in lipid metabolism is crucial for deciphering disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of the lipidomic profiles of wild-type and FA2H deficient cells, supported by experimental data and detailed methodologies.

Mutations in the FA2H gene, which encodes the Fatty Acid 2-Hydroxylase enzyme, are linked to a group of neurodegenerative disorders, including Fatty Acid Hydroxylase-Associated Neurodegeneration (FAHN) and Spastic Paraplegia 35 (SPG35). The FA2H enzyme is responsible for the 2-hydroxylation of fatty acids, a critical step in the synthesis of a specific class of sphingolipids and glycosphingolipids. Its deficiency leads to a profound alteration of the cellular lipidome, particularly within the myelin sheath of the nervous system.

Quantitative Lipidomic Analysis: A Tale of Two Cell Types

Lipidomic studies comparing wild-type cells with those deficient in FA2H have revealed significant and specific alterations in the sphingolipid and glycosphingolipid profiles. The most striking and consistent finding is the dramatic reduction or complete absence of 2-hydroxylated galactosylceramides (hFA-GalCer) and 2-hydroxylated sulfatides (B1148509) (hFA-sulfatide) in FA2H deficient models.

Table 1: Comparative Analysis of Galactosylceramides and Sulfatides in Wild-Type vs. Fa2h-/- Mouse Brain

Lipid ClassWild-TypeFa2h-/-Fold ChangeReference
2-hydroxylated Galactosylceramide (hFA-GalCer)DetectableNot Detectable-
2-hydroxylated Sulfatide (hFA-sulfatide)DetectableNot Detectable-
Total Galactolipids100%~60%~0.6

In addition to the loss of 2-hydroxylated lipids, studies on FA2H-depleted cancer cells have shown a compensatory increase in other lipid species, particularly non-hydroxylated ceramides (B1148491) and glucosylceramides.

Table 2: Alterations in Ceramide and Glucosylceramide Species in FA2H-Depleted K30LM3 Cells

Lipid SpeciesFold Change vs. Controlp-valueReference
Ceramide (unspecified)> 2< 0.05
Glucosylceramide (unspecified)> 2< 0.05

These quantitative changes underscore the central role of FA2H in maintaining the specific lipid composition of cellular membranes, particularly in the nervous system. The absence of 2-hydroxylated fatty acids not only affects the structure of the myelin sheath but also has downstream consequences on cellular signaling pathways.

Experimental Protocols: A Guide to Lipidomic Analysis

The following provides a detailed methodology for the comparative lipidomic analysis of sphingolipids, based on commonly used techniques in the field.

Lipid Extraction (Modified Bligh-Dyer Method)

This protocol is designed for the efficient extraction of lipids from cell or tissue samples.

  • Homogenization: Homogenize cell pellets or tissues in a mixture of chloroform (B151607):methanol:water (2:1:0.8, v/v/v).

  • Phase Separation: Induce phase separation by adding chloroform and water to achieve a final ratio of 2:2:1.8 (v/v/v) of chloroform:methanol:water.

  • Centrifugation: Centrifuge the mixture to separate the aqueous (upper) and organic (lower) phases.

  • Lipid Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a solvent suitable for LC-MS/MS analysis, typically the initial mobile phase of the chromatography gradient.

Sphingolipid Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the separation and quantification of various sphingolipid species.

  • Chromatography:

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column with a sub-2 µm particle size is often used for separating sphingolipids based on the polarity of their headgroups. Alternatively, a reverse-phase C18 column can be employed.

    • Mobile Phase (HILIC):

      • Mobile Phase A: Acetonitrile with 0.2% formic acid.

      • Mobile Phase B: Water with 0.2% formic acid and 10 mM ammonium (B1175870) formate.

    • Gradient: A gradient from a high concentration of organic solvent to an increasing concentration of aqueous solvent is used to elute the different lipid classes.

    • Flow Rate: A typical flow rate is between 200-400 µL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of sphingolipids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, where specific precursor and product ion pairs for each lipid species are monitored.

  • Data Analysis:

    • Quantification: The concentration of each sphingolipid is determined by comparing the peak area of the analyte to that of an appropriate internal standard and using a calibration curve.

    • Normalization: The final concentrations are normalized to the initial amount of sample used (e.g., cell number or tissue weight).

Visualizing the Impact: Workflows and Pathways

To better understand the experimental process and the biological consequences of FA2H deficiency, the following diagrams illustrate the lipidomics workflow and the affected signaling pathways.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Cell/Tissue Samples Cell/Tissue Samples Lipid Extraction Lipid Extraction Cell/Tissue Samples->Lipid Extraction Dried Lipid Extract Dried Lipid Extract Lipid Extraction->Dried Lipid Extract Reconstitution Reconstitution Dried Lipid Extract->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Peak Integration Peak Integration MS/MS Detection->Peak Integration Quantification Quantification Peak Integration->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Lipidomic Profile Lipidomic Profile Statistical Analysis->Lipidomic Profile

Caption: Experimental workflow for comparative lipidomics.

The absence of 2-hydroxylated sphingolipids due to FA2H deficiency has been shown to impact several key cellular signaling pathways, potentially contributing to the neurodegenerative phenotype.

G cluster_0 Affected Signaling Pathways FA2H Deficiency FA2H Deficiency Reduced 2-OH Sphingolipids Reduced 2-OH Sphingolipids FA2H Deficiency->Reduced 2-OH Sphingolipids Altered Membrane Composition Altered Membrane Composition Reduced 2-OH Sphingolipids->Altered Membrane Composition Cell Cycle Regulation Cell Cycle Regulation Reduced 2-OH Sphingolipids->Cell Cycle Regulation Dysregulation mTOR/S6K1/Gli1 mTOR/S6K1/Gli1 Altered Membrane Composition->mTOR/S6K1/Gli1 Inhibition STAT3 STAT3 Altered Membrane Composition->STAT3 Inhibition NF-kB NF-kB Altered Membrane Composition->NF-kB Inhibition YAP1 YAP1 Altered Membrane Composition->YAP1 Altered Phosphorylation

Confirming the Structure of Synthesized 2-hydroxycerotoyl-CoA: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in ensuring data integrity and advancing research. This guide provides a comparative overview of analytical methodologies for confirming the structure of 2-hydroxycerotoyl-CoA, a key intermediate in sphingolipid metabolism. We present supporting experimental data, detailed protocols, and a comparison with its non-hydroxylated counterpart, cerotoyl-CoA.

Introduction

This compound is a very-long-chain fatty acyl-CoA that plays a crucial role in the biosynthesis of 2-hydroxy-sphingolipids. These lipids are abundant in the nervous system, skin, and kidneys, and their dysregulation is associated with neurological disorders. The synthesis of this compound for in vitro and in vivo studies necessitates rigorous structural verification. This guide compares the primary analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—for this purpose.

Comparison of Analytical Methodologies

The two principal methods for the structural elucidation of complex lipids like this compound are LC-MS/MS and NMR spectroscopy. Each technique offers distinct advantages and provides complementary information.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Identification and quantification based on mass-to-charge ratio and fragmentation patterns.Unambiguous structural elucidation, including stereochemistry.
Sensitivity High (low fmol to pmol range).[1]Lower (µmol to mmol range).
Sample Requirement Low (µg to ng).High (mg range).
Structural Information Provides molecular weight and characteristic fragments.Provides detailed information on the carbon-hydrogen framework and functional groups.
Quantitative Accuracy High, with the use of internal standards.Can be quantitative, but generally less sensitive than MS.
Alternative Analyte Cerotoyl-CoA (non-hydroxylated analog).Cerotoyl-CoA.

Experimental Data and Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most common and sensitive method for the analysis of acyl-CoAs. The technique separates the analyte from a complex mixture by liquid chromatography, followed by ionization and mass analysis.

Expected Mass Spectrometric Data for this compound and Cerotoyl-CoA:

CompoundMolecular Formula[M+H]+ (m/z)Key Fragment Ions (m/z)
This compoundC₅₅H₁₀₄N₇O₁₈P₃S1284.6Neutral loss of 507 (phosphoadenosine diphosphate), fragment at 428 (phosphoadenosine).[2]
Cerotoyl-CoAC₅₅H₁₀₄N₇O₁₇P₃S1268.6Neutral loss of 507, fragment at 428.[2]

Note: The presence of the 2-hydroxy group in this compound increases the molecular weight by 16 Da compared to cerotoyl-CoA.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. While less sensitive than MS, it is unparalleled for determining the precise arrangement of atoms in a molecule.

Expected ¹H-NMR Chemical Shifts for Key Protons:

ProtonThis compound (Expected δ, ppm)Cerotoyl-CoA (Expected δ, ppm)
H-2 of acyl chain~4.0 (methine)~2.2 (methylene)
Methylene (B1212753) protons adjacent to thioester~2.8~2.8
Terminal methyl of acyl chain~0.9~0.9
Adenosine H-8~8.5~8.5
Adenosine H-2~8.2~8.2
Ribose H-1'~6.1~6.1

Note: The most significant difference is the downfield shift of the proton at the C-2 position of the acyl chain from a methylene signal (~2.2 ppm) in cerotoyl-CoA to a methine signal (~4.0 ppm) in this compound, due to the deshielding effect of the adjacent hydroxyl group.

Experimental Protocols

Sample Preparation for Acyl-CoA Analysis from Tissues
  • Tissue Homogenization : Flash-freeze tissue in liquid nitrogen and grind to a fine powder.

  • Extraction : Homogenize the powdered tissue in an ice-cold solution of 2:1 methanol:chloroform.

  • Phase Separation : Add water to the homogenate to induce phase separation. The acyl-CoAs will partition into the upper aqueous-methanol phase.

  • Solid-Phase Extraction (SPE) : Further purify the aqueous phase using a C18 SPE cartridge to remove salts and other polar contaminants.

  • Elution and Concentration : Elute the acyl-CoAs from the SPE cartridge and dry under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) for LC-MS/MS or NMR analysis.

LC-MS/MS Protocol for Very-Long-Chain Acyl-CoA Analysis
  • Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A : 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B : 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient : A linear gradient from 20% to 100% B over 15-20 minutes.

    • Flow Rate : 0.2-0.4 mL/min.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) for quantification or product ion scanning for structural confirmation.

    • MRM Transitions :

      • This compound : Precursor ion (Q1): m/z 1284.6 -> Product ion (Q3): specific fragment (e.g., neutral loss of 507).

      • Cerotoyl-CoA : Precursor ion (Q1): m/z 1268.6 -> Product ion (Q3): specific fragment (e.g., neutral loss of 507).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_confirmation Structure Confirmation Tissue Synthesized Product Extraction Solvent Extraction Tissue->Extraction SPE Solid-Phase Extraction Extraction->SPE Concentration Drying & Reconstitution SPE->Concentration LC_MS LC-MS/MS Concentration->LC_MS Primary Method NMR NMR Spectroscopy Concentration->NMR Confirmatory Method MW Molecular Weight LC_MS->MW Fragments Fragmentation Pattern LC_MS->Fragments Shifts Chemical Shifts NMR->Shifts Structure Confirmed Structure MW->Structure Fragments->Structure Shifts->Structure

Caption: Experimental workflow for the structural confirmation of synthesized this compound.

sphingolipid_pathway cluster_synthesis De Novo Ceramide Synthesis cluster_hydroxylation 2-Hydroxylation Pathway cluster_complex_lipids Complex Sphingolipids Palmitoyl_CoA Palmitoyl-CoA + Serine DHS Dihydrosphingosine Palmitoyl_CoA->DHS DHC Dihydroceramide DHS->DHC Hydroxyceramide 2-hydroxy-Ceramide DHS->Hydroxyceramide Ceramide Ceramide DHC->Ceramide Cerotoyl_CoA Cerotoyl-CoA Hydroxycerotoyl_CoA This compound Cerotoyl_CoA->Hydroxycerotoyl_CoA FA2H Hydroxycerotoyl_CoA->Hydroxyceramide CerS GalCer Galactosylceramides Hydroxyceramide->GalCer Sulfatides Sulfatides GalCer->Sulfatides

Caption: Simplified sphingolipid biosynthesis pathway highlighting the role of this compound.

References

Navigating the Nexus of 2-Hydroxycerotoyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

While direct quantitative data comparing 2-hydroxycerotoyl-CoA levels in healthy versus diseased tissues remains limited in publicly available research, a comprehensive analysis of its metabolic pathways provides critical insights for researchers, scientists, and drug development professionals. Understanding the enzymes that regulate its synthesis and degradation, and their documented alterations in various pathologies, allows for informed hypotheses regarding the fluctuations of this important lipid intermediate.

This guide synthesizes the current understanding of this compound metabolism, offering a framework for investigating its role in disease. We will explore the key enzymatic players, their connection to specific pathologies, and the experimental approaches available for dissecting this intricate metabolic network.

The Metabolic Crossroads of this compound

This compound sits (B43327) at a crucial juncture in the metabolism of 2-hydroxy fatty acids and the synthesis of 2-hydroxyceramides, a class of sphingolipids with unique structural and signaling functions. Its cellular concentration is tightly regulated by the coordinated action of synthesizing and degrading enzymes.

The primary pathway for the synthesis of 2-hydroxy fatty acids, the precursors of this compound, is catalyzed by Fatty Acid 2-Hydroxylase (FA2H) . This enzyme introduces a hydroxyl group at the C-2 position of long-chain fatty acids. Subsequently, these 2-hydroxy fatty acids are activated to their CoA thioesters, forming this compound.

This activated molecule then serves as a substrate for Ceramide Synthases (CerS) , which catalyze its condensation with a sphingoid base to form 2-hydroxyceramides. There are six known CerS isoforms in mammals (CerS1-6), each with a preference for fatty acyl-CoA substrates of specific chain lengths.

On the degradative side, 2-hydroxy long-chain fatty acids can be shortened via a peroxisomal α-oxidation pathway. A key enzyme in this process is 2-hydroxyacyl-CoA lyase (HACL1) , which cleaves 2-hydroxyacyl-CoAs.

The interplay of these enzymes dictates the cellular pool of this compound and, consequently, the levels of downstream 2-hydroxyceramides. Dysregulation of any of these enzymatic steps can lead to altered levels of this compound, with potential pathological consequences.

Inferred Alterations of this compound in Disease

Based on the known functions of FA2H, CerS, and HACL1, we can infer the expected changes in this compound levels in various disease states. The following table summarizes these anticipated alterations, providing a foundation for targeted research.

Disease CategoryAssociated Gene/EnzymeExpected Change in this compound Levels in Affected TissueRationale
Neurodegenerative Diseases FA2H mutations (e.g., Leukodystrophy, Spastic Paraparesis)Decreased Loss-of-function mutations in FA2H impair the synthesis of 2-hydroxy fatty acids, leading to a reduced pool of this compound.
Metabolic Diseases Altered CerS activity (e.g., Type 2 Diabetes, Cardiovascular Disease)Variable (Potentially Increased) Dysregulation of CerS activity, particularly isoforms that utilize long-chain fatty acyl-CoAs, could lead to a backlog and accumulation of their substrates, including this compound.
Peroxisomal Disorders HACL1 deficiencyIncreased Impaired function of HACL1 would disrupt the degradation of 2-hydroxyacyl-CoAs, leading to their accumulation.

Signaling Pathways and Experimental Workflows

To visualize the central role of this compound and the experimental approaches to study its metabolism, the following diagrams are provided.

Metabolic pathway of this compound.

experimental_workflow cluster_enzyme_assays Enzyme Activity Assays Tissue Sample (Healthy vs. Diseased) Tissue Sample (Healthy vs. Diseased) Lipid Extraction Lipid Extraction Tissue Sample (Healthy vs. Diseased)->Lipid Extraction Hydrolysis of Acyl-CoAs Hydrolysis of Acyl-CoAs Lipid Extraction->Hydrolysis of Acyl-CoAs Derivatization Derivatization Hydrolysis of Acyl-CoAs->Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Quantification of 2-Hydroxy Fatty Acids Quantification of 2-Hydroxy Fatty Acids LC-MS/MS Analysis->Quantification of 2-Hydroxy Fatty Acids Inference of this compound Levels Inference of this compound Levels Quantification of 2-Hydroxy Fatty Acids->Inference of this compound Levels Tissue Homogenate Tissue Homogenate FA2H Activity Assay FA2H Activity Assay Tissue Homogenate->FA2H Activity Assay CerS Activity Assay CerS Activity Assay Tissue Homogenate->CerS Activity Assay HACL1 Activity Assay HACL1 Activity Assay Tissue Homogenate->HACL1 Activity Assay

Experimental workflow for inferring this compound levels.

Experimental Protocols

While direct measurement of this compound is challenging, its levels can be inferred by quantifying its precursors (2-hydroxy fatty acids) and the activity of the enzymes involved in its metabolism.

Quantification of 2-Hydroxy Long-Chain Fatty Acids by Mass Spectrometry

This method involves the extraction of total lipids from tissues, hydrolysis of acyl-CoA esters, derivatization of the resulting fatty acids, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Lipid Extraction:

  • Homogenize tissue samples in a suitable solvent mixture (e.g., chloroform:methanol).

  • Perform a liquid-liquid extraction to separate the lipid phase.

  • Dry the lipid extract under a stream of nitrogen.

2. Hydrolysis:

  • Resuspend the dried lipid extract in a basic solution (e.g., methanolic KOH) to hydrolyze the acyl-CoA thioester bonds, releasing the free fatty acids.

  • Acidify the mixture and extract the free fatty acids into an organic solvent.

3. Derivatization:

  • Derivatize the fatty acids to enhance their ionization efficiency and chromatographic separation. Common derivatizing agents include those that add a charged or easily ionizable group.

4. LC-MS/MS Analysis:

  • Separate the derivatized fatty acids using reverse-phase liquid chromatography.

  • Detect and quantify the 2-hydroxy fatty acids using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

  • Use stable isotope-labeled internal standards for accurate quantification.

Ceramide Synthase (CerS) Activity Assay

This assay measures the rate of ceramide formation from a fatty acyl-CoA and a sphingoid base substrate.

1. Preparation of Tissue Homogenates:

  • Homogenize fresh or frozen tissue samples in a suitable buffer.

  • Determine the protein concentration of the homogenate for normalization.

2. Reaction Mixture:

  • Prepare a reaction mixture containing the tissue homogenate, a specific fatty acyl-CoA substrate (e.g., C18:0-CoA), and a sphingoid base (e.g., sphinganine).

  • For measuring 2-hydroxyceramide synthesis, this compound would be the substrate.

3. Incubation:

  • Incubate the reaction mixture at 37°C for a defined period.

4. Reaction Termination and Lipid Extraction:

  • Stop the reaction by adding a chloroform:methanol mixture.

  • Extract the lipids as described above.

5. Analysis:

  • Analyze the extracted lipids by LC-MS/MS to quantify the amount of ceramide product formed.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate.

1. Preparation of Peroxisomal Fractions (optional but recommended for higher purity):

  • Isolate peroxisomes from tissue homogenates by differential centrifugation.

2. Reaction Mixture:

  • Prepare a reaction mixture containing the peroxisomal fraction or total tissue homogenate and a 2-hydroxyacyl-CoA substrate.

3. Incubation:

  • Incubate the reaction at 37°C.

4. Detection of Products:

  • The cleavage products are an aldehyde and formyl-CoA. These can be measured using various methods, including spectrophotometric assays coupled to dehydrogenases (for the aldehyde) or HPLC-based methods (for formyl-CoA).

Conclusion

The study of this compound in health and disease is a burgeoning field with significant potential for uncovering novel disease mechanisms and therapeutic targets. Although direct quantitative comparisons in tissues are not yet widely available, a thorough understanding of its metabolic network provides a robust framework for investigation. By employing the experimental strategies outlined in this guide, researchers can begin to unravel the complex role of this compound in a variety of pathological conditions, paving the way for future advancements in diagnostics and drug development.

A Comparative Analysis of 2-Hydroxycerotoyl-CoA and its Analogs in Sphingolipid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 2-hydroxycerotoyl-CoA and its analogs, focusing on their roles in sphingolipid metabolism. While direct comparative quantitative data between this compound and its specific analogs are limited in publicly available literature, this document synthesizes current knowledge on the key enzymes involved, their substrate specificities, and relevant experimental methodologies.

Introduction to 2-Hydroxy Sphingolipids

Sphingolipids containing a 2-hydroxy fatty acid (2-OH-SL) are crucial components of cellular membranes, particularly abundant in the nervous system, skin, and kidneys. The presence of the 2-hydroxyl group imparts unique biophysical properties to these lipids, influencing membrane fluidity, lipid raft organization, and cell signaling. The central precursor for the synthesis of 2-OH-SLs is a 2-hydroxy long-chain fatty acyl-CoA, such as this compound (a C26:0 acyl-CoA). The metabolism of these molecules is tightly regulated by a series of specialized enzymes. Understanding how analogs of this compound interact with these enzymes is critical for developing novel therapeutics targeting sphingolipid-related pathologies.

Key Enzymes in this compound Metabolism

The synthesis and degradation of 2-hydroxy sphingolipids are primarily governed by three key enzymes: Fatty Acid 2-Hydroxylase (FA2H), Ceramide Synthases (CerS), and 2-Hydroxyacyl-CoA Lyase (HACL).

Fatty Acid 2-Hydroxylase (FA2H)

FA2H is a monooxygenase responsible for the stereospecific synthesis of (R)-2-hydroxy fatty acids from fatty acid precursors. This enzyme is highly expressed in the brain and is essential for the production of 2-hydroxy galactosylceramides, major components of the myelin sheath.

Substrate Specificity: While FA2H can act on a range of fatty acids, it shows a preference for very-long-chain fatty acids (VLCFAs). The precise kinetic parameters for this compound synthesis are not extensively documented in comparative studies.

Ceramide Synthases (CerS)

The six mammalian Ceramide Synthase isoforms (CerS1-6) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA to form (dihydro)ceramide. All six CerS isoforms have been shown to utilize 2-hydroxy fatty acyl-CoAs as substrates.[1][2]

Substrate Specificity: The key determinant for CerS activity is the chain length of the fatty acyl-CoA. Each CerS isoform exhibits a distinct preference for acyl-CoA chain length. For instance, CerS2 is primarily responsible for the synthesis of ceramides (B1148491) with very-long-chain fatty acids (C22-C24), while CerS3 is implicated in the synthesis of ceramides with even longer chains (≥C26), which are crucial for skin barrier function. It is therefore expected that CerS3 would be the primary enzyme utilizing this compound.

2-Hydroxyacyl-CoA Lyase (HACL)

HACL1 and HACL2 are thiamine (B1217682) pyrophosphate (TPP)-dependent enzymes located in peroxisomes. They are involved in the α-oxidation of 2-hydroxy fatty acids, catalyzing the cleavage of a 2-hydroxyacyl-CoA into formyl-CoA and an aldehyde with one less carbon atom. Both the 2-hydroxy group and the CoA ester are essential for substrate recognition by HACL.

Comparative Effects of this compound Analogs: A Qualitative Overview

Direct quantitative comparisons of the effects of this compound and its analogs are scarce. However, based on the known substrate specificities of the involved enzymes, we can infer the likely effects of structural modifications.

Table 1: Postulated Effects of this compound Analogs on Key Enzymes

Analog TypeStructural ModificationPostulated Effect on FA2H ActivityPostulated Effect on CerS (esp. CerS3) ActivityPostulated Effect on HACL ActivityRationale
Chain Length Analogs
2-Hydroxylignoceroyl-CoA (C24:0)Shorter acyl chainLikely a good substrateLikely a good substrate for CerS2Likely a good substrateVLCFAs are preferred substrates for these enzymes.
2-Hydroxymontanoyl-CoA (C28:0)Longer acyl chainActivity may be reducedMay be a substrate for CerS3, but efficiency could varyActivity may be reducedOptimal chain length for these enzymes is not definitively established.
2-Position Analogs
2-Methoxycerotoyl-CoAHydroxyl group replaced by a methoxy (B1213986) groupNot a substrate (hydroxyl is required for FA2H product)Likely a poor substrate or inhibitorLikely a poor substrate or inhibitorThe hydroxyl group is critical for recognition by CerS and HACL.
2-Fluorocerotoyl-CoAHydroxyl group replaced by a fluorine atomNot a substrate (hydroxyl is required for FA2H product)May act as a competitive inhibitorMay act as a competitive inhibitorFluorine can mimic a hydroxyl group sterically but not electronically.
Stereochemical Analogs
(S)-2-Hydroxycerotoyl-CoA(S)-enantiomer instead of the natural (R)-enantiomerFA2H produces the (R)-enantiomerMay be a substrate, but likely with lower efficiencyActivity may be reducedEnzymes often exhibit stereospecificity.

Signaling Pathways and Experimental Workflows

Sphingolipid Metabolism Signaling Pathway

The following diagram illustrates the central role of this compound in the sphingolipid metabolic pathway.

Sphingolipid_Metabolism Fatty_Acid Fatty Acid (e.g., Cerotic Acid) FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty_Acid->FA2H Two_Hydroxy_FA 2-Hydroxy Fatty Acid FA2H->Two_Hydroxy_FA Acyl_CoA_Synthetase Acyl-CoA Synthetase Two_Hydroxy_FA->Acyl_CoA_Synthetase Two_Hydroxycerotoyl_CoA This compound Acyl_CoA_Synthetase->Two_Hydroxycerotoyl_CoA CerS Ceramide Synthase (CerS3) Two_Hydroxycerotoyl_CoA->CerS HACL 2-Hydroxyacyl-CoA Lyase (HACL) Two_Hydroxycerotoyl_CoA->HACL Sphingoid_Base Sphingoid Base Sphingoid_Base->CerS Two_Hydroxy_Ceramide 2-Hydroxy Ceramide CerS->Two_Hydroxy_Ceramide Complex_SL Complex 2-OH Sphingolipids (e.g., Galactosylceramides) Two_Hydroxy_Ceramide->Complex_SL Products Formyl-CoA + (n-1) Aldehyde HACL->Products

Caption: Metabolic pathway of this compound.

Experimental Workflow for Enzyme Activity Assays

This diagram outlines a general workflow for assessing the activity of enzymes involved in this compound metabolism.

Experimental_Workflow start Start enzyme_prep Enzyme Preparation (e.g., cell lysate, purified enzyme) start->enzyme_prep substrate_prep Substrate Preparation (this compound or analog) start->substrate_prep reaction_setup Incubation of Enzyme and Substrate (controlled temperature and time) enzyme_prep->reaction_setup substrate_prep->reaction_setup reaction_stop Reaction Termination reaction_setup->reaction_stop product_extraction Product Extraction reaction_stop->product_extraction analysis Product Quantification (e.g., LC-MS/MS, GC-MS) product_extraction->analysis data_analysis Data Analysis (e.g., kinetic parameter calculation) analysis->data_analysis end End data_analysis->end

Caption: General workflow for in vitro enzyme activity assays.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are summaries of methodologies for assaying the key enzymes.

Protocol 1: In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

This protocol is based on the conversion of a fatty acid substrate to its 2-hydroxylated product, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Enzyme source: Microsomal fractions from cells or tissues expressing FA2H.

  • Substrate: Fatty acid (e.g., lignoceric acid, C24:0).

  • Cofactors: NADPH, FAD, and an NADPH-regenerating system.

  • Reaction Buffer: e.g., potassium phosphate (B84403) buffer, pH 7.4.

  • Extraction Solvents: e.g., chloroform/methanol.

  • Derivatization Reagent: e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

Procedure:

  • Reaction Incubation: Incubate the enzyme source with the fatty acid substrate and cofactors in the reaction buffer at 37°C for a defined period.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., acidic methanol) and extract the lipids using a suitable solvent system.

  • Derivatization: Evaporate the solvent and derivatize the lipid extract to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether, which is more volatile and suitable for GC-MS analysis.

  • GC-MS Analysis: Separate and quantify the TMS-derivatized 2-hydroxy fatty acid product using GC-MS. An internal standard (e.g., a deuterated 2-hydroxy fatty acid) should be used for accurate quantification.

Protocol 2: In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol measures the incorporation of a fatty acyl-CoA into a sphingoid base to form ceramide, with quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Enzyme source: Microsomes from cells or tissues expressing the CerS isoform of interest.

  • Substrates: 2-hydroxy fatty acyl-CoA and a sphingoid base (e.g., sphinganine).

  • Reaction Buffer: e.g., HEPES buffer, pH 7.4, containing BSA.

  • Extraction Solvents: e.g., chloroform/methanol.

Procedure:

  • Reaction Incubation: Incubate the enzyme source with the 2-hydroxy fatty acyl-CoA and sphingoid base in the reaction buffer at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids.

  • LC-MS/MS Analysis: Separate and quantify the resulting 2-hydroxy ceramide product by LC-MS/MS. A lipid internal standard (e.g., a ceramide with a different chain length) should be included for accurate quantification.

Protocol 3: In Vitro 2-Hydroxyacyl-CoA Lyase (HACL) Activity Assay

This assay measures the cleavage of a 2-hydroxyacyl-CoA substrate into an aldehyde and formyl-CoA. The aldehyde product can be quantified by GC-MS or a colorimetric method.

Materials:

  • Enzyme source: Peroxisomal fractions or purified HACL.

  • Substrate: 2-hydroxyacyl-CoA.

  • Cofactors: Thiamine pyrophosphate (TPP) and MgCl₂.

  • Reaction Buffer: e.g., potassium phosphate buffer, pH 7.0.

Procedure:

  • Reaction Incubation: Incubate the enzyme source with the 2-hydroxyacyl-CoA substrate and cofactors at 37°C.

  • Product Quantification: The resulting (n-1) aldehyde can be extracted and quantified by GC-MS after derivatization. Alternatively, the production of formyl-CoA can be coupled to a colorimetric assay.

Conclusion and Future Directions

While our understanding of the enzymes involved in this compound metabolism has advanced significantly, there is a clear need for direct comparative studies to elucidate the structure-activity relationships of its analogs. Future research should focus on:

  • Synthesis of a panel of this compound analogs with systematic variations in chain length, saturation, and substitutions at the 2-position.

  • Head-to-head comparison of these analogs as substrates or inhibitors for purified FA2H, CerS isoforms (particularly CerS3), and HACL enzymes to determine kinetic parameters (Km, Vmax, Ki).

  • Cell-based assays to evaluate the impact of these analogs on sphingolipid profiles and cellular functions, such as membrane properties, cell signaling, and apoptosis.

Such studies will provide invaluable data for the rational design of potent and specific modulators of 2-hydroxy sphingolipid metabolism, paving the way for novel therapeutic strategies for a range of diseases.

References

A Comparative Guide to the Quantification of 2-Hydroxycerotoyl-CoA: LC-MS/MS vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-hydroxycerotoyl-CoA, a critical intermediate in the metabolism of very long-chain fatty acids and sphingolipids, is paramount for advancing research in metabolic disorders and drug development. This guide provides a comprehensive cross-validation of the two primary analytical techniques for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We present a detailed comparison of their methodologies, performance metrics, and experimental protocols to facilitate an informed decision for your specific research needs.

Method Comparison at a Glance

The selection of an optimal analytical method hinges on a variety of factors including the intrinsic properties of this compound, the required sensitivity, and the sample matrix. As a large, non-volatile, and thermally labile molecule, this compound presents distinct analytical challenges that are addressed differently by LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for the analysis of intact acyl-CoAs.[1][2] This technique separates compounds in a liquid mobile phase followed by mass analysis, circumventing the need for derivatization and high temperatures that could degrade the target molecule.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) , while a robust and highly sensitive technique for the analysis of smaller, volatile compounds, necessitates a chemical derivatization step to increase the volatility of analytes like this compound.[4][5][6] This additional sample preparation step can introduce variability and may not be suitable for analyzing the intact molecule.

Below is a summary of the key performance parameters for each method, synthesized from studies on structurally similar long-chain acyl-CoAs and 2-hydroxy fatty acids.

Quantitative Performance Data

ParameterLC-MS/MS (for Long-Chain Acyl-CoAs)GC-MS (for 2-Hydroxy Fatty Acids)
Linearity (R²) >0.99[7]>0.99
Accuracy (% Recovery) 94.8 - 110.8%[8]Not explicitly stated for this compound, but generally high with appropriate internal standards.
Precision (RSD) Intra-day: 1.2 - 4.4%[8], Inter-day: 2.6 - 12.2%[8]Intra- and inter-day precision of ≤20% has been reported for oxysterols, a similarly derivatized class of lipids.[9]
Limit of Detection (LOD) In the low femtomole range.[10]In the picogram to femtogram range, depending on the derivative and instrument sensitivity.
Limit of Quantification (LOQ) In the low to mid femtomole range.In the picogram to femtogram range.
Derivatization Required NoYes (e.g., silylation, methylation)[5][6]
Throughput High, with run times as short as 5 minutes.[1]Moderate, due to longer GC run times and sample preparation.

Experimental Workflows and Signaling Pathways

To aid in the selection and validation of a quantification method for this compound, the following workflow diagram illustrates the key decision points and experimental stages.

cluster_0 Method Selection & Validation Workflow start Define Analytical Goal: Quantify this compound decision Consider Analyte Properties: Large, Non-volatile, Thermally Labile start->decision lcms LC-MS/MS: Direct analysis of intact molecule decision->lcms Preferred gcms GC-MS: Requires derivatization decision->gcms Alternative lcms_dev Method Development (LC-MS/MS): - Optimize chromatography - Tune MS parameters lcms->lcms_dev gcms_dev Method Development (GC-MS): - Optimize derivatization - Optimize GC separation & MS detection gcms->gcms_dev validation Method Validation: - Linearity - Accuracy - Precision (Repeatability & Reproducibility) - LOD/LOQ - Specificity/Selectivity lcms_dev->validation gcms_dev->validation cross_val Cross-Validation (Optional): Compare results from both methods if developed validation->cross_val routine Routine Sample Analysis validation->routine cross_val->routine

Caption: Workflow for selecting and validating a quantification method for this compound.

The metabolic pathway involving this compound is complex and central to sphingolipid metabolism. The diagram below outlines its position in this pathway.

cluster_1 Simplified Sphingolipid Metabolism Pathway palmitoyl_coa Palmitoyl-CoA sphinganine 3-Ketosphinganine -> Sphinganine palmitoyl_coa->sphinganine serine Serine serine->sphinganine ceramide Dihydroceramide -> Ceramide sphinganine->ceramide hydroxy_ceramide 2-Hydroxydihydroceramide -> 2-Hydroxyceramide sphinganine->hydroxy_ceramide cerotoyl_coa Cerotoyl-CoA (C26:0) hydroxy_cerotoyl_coa This compound cerotoyl_coa->hydroxy_cerotoyl_coa FA2H cerotoyl_coa->ceramide hydroxy_cerotoyl_coa->hydroxy_ceramide complex Complex Sphingolipids (e.g., Sphingomyelin, Glycosphingolipids) ceramide->complex hydroxy_ceramide->complex

Caption: Simplified metabolic pathway showing the role of this compound.

Detailed Experimental Protocols

LC-MS/MS Method for Long-Chain Acyl-CoA Quantification

This protocol is adapted from established methods for long-chain acyl-CoAs and is suitable for this compound.[1][8][11]

  • Sample Extraction:

    • Homogenize tissue samples in a cold solvent mixture, such as acetonitrile/isopropanol/water.

    • For cellular pellets, perform protein precipitation with a suitable acid like trichloroacetic acid.

    • Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA) during the extraction process.

    • Centrifuge the homogenate to pellet proteins and other debris.

    • The supernatant can be directly analyzed or further purified using solid-phase extraction (SPE).

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with a modifier such as ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol (B129727) with the same modifier.

    • Gradient: A gradient elution from a lower to a higher concentration of the organic mobile phase is used to separate the acyl-CoAs.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for acyl-CoAs.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.

    • Precursor Ion: The protonated molecule [M+H]⁺ of this compound.

    • Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety.

GC-MS Method for 2-Hydroxy Fatty Acid Quantification

This protocol requires the hydrolysis of the CoA ester and subsequent derivatization of the resulting 2-hydroxy fatty acid.[5][6]

  • Sample Preparation and Hydrolysis:

    • Perform an alkaline or acidic hydrolysis of the sample extract to cleave the thioester bond of this compound, releasing the free 2-hydroxycerotic acid.

    • Acidify the sample and extract the fatty acids into an organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Add an appropriate internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid or an odd-chain 2-hydroxy fatty acid).

  • Derivatization:

    • Esterification: Convert the carboxylic acid group to a methyl ester (fatty acid methyl ester, FAME) using a reagent like BF₃-methanol or by acidic catalysis.

    • Silylation: Derivatize the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility and thermal stability of the analyte.[5][6]

  • Gas Chromatography:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically set to a high temperature (e.g., 250-280 °C) to ensure complete vaporization of the derivatized analytes.

    • Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) is most common, providing characteristic fragmentation patterns for structural elucidation.

    • Detection Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM offers higher sensitivity for targeted quantification by monitoring specific fragment ions characteristic of the derivatized 2-hydroxycerotic acid.

Conclusion

For the quantification of this compound, LC-MS/MS is the recommended method due to its ability to analyze the intact molecule with high sensitivity and specificity, avoiding the complexities and potential for analyte degradation associated with the derivatization steps required for GC-MS. However, if the primary interest is in the total 2-hydroxy fatty acid pool after hydrolysis, GC-MS provides a robust and well-established alternative. The choice between these powerful techniques should be guided by the specific research question, available instrumentation, and the desired level of molecular detail. Rigorous method validation is crucial to ensure the generation of accurate and reproducible data, regardless of the platform chosen.

References

A Comparative Guide to the Metabolism of 2-Hydroxycerotoyl-CoA Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic pathways involving 2-hydroxycerotoyl-CoA, a 2-hydroxylated very-long-chain fatty acyl-CoA. Understanding the species-specific differences in the metabolism of this molecule is crucial for research in metabolic disorders, neurodegenerative diseases, and drug development targeting lipid pathways.

Introduction to this compound

This compound is the activated form of 2-hydroxycerotic acid, a 26-carbon very-long-chain fatty acid (VLCFA) with a hydroxyl group at the alpha position. 2-hydroxylated fatty acids are important constituents of sphingolipids, particularly in the brain, where they are found in myelin sheath cerebrosides and sulfatides.[1] The metabolism of these fatty acids is critical for maintaining neuronal health. The degradation of 2-hydroxy fatty acids occurs primarily through a specialized peroxisomal pathway known as α-oxidation.[1][2]

Comparative Data on 2-Hydroxy-VLCFA Metabolism

Table 1: Key Enzymes and Pathways in the Metabolism of 2-Hydroxy Very-Long-Chain Acyl-CoAs

FeatureMammalsSaccharomyces cerevisiae (Yeast)
Primary Degradation Pathway Peroxisomal α-oxidation[2][3]β-oxidation is the primary pathway for fatty acid degradation. α-oxidation of VLCFAs is not well characterized.
Key Enzyme for Cleavage 2-Hydroxyacyl-CoA Lyase 1 (HACL1)[4]Orthologs of HACL1 have not been extensively studied for this function.
Subcellular Localization Peroxisomes[1][3]Fatty acid activation and β-oxidation occur in peroxisomes.[5]
Products of Cleavage (n-1) aldehyde (e.g., Pentacosanal) and Formyl-CoA[1][2]Not established for this compound.
Activation of VLCFAs Acyl-CoA synthetasesMultiple acyl-CoA synthetases with varying substrate specificities (e.g., Fat1p for VLCFAs).[5]

Signaling and Metabolic Pathways

Mammalian Peroxisomal α-Oxidation of this compound

In mammals, 2-hydroxycerotic acid is first activated to this compound. This molecule is then cleaved by the thiamine (B1217682) pyrophosphate-dependent enzyme, 2-hydroxyacyl-CoA lyase (HACL1), within the peroxisome.[4] This cleavage reaction yields pentacosanal (B14627167) (a 25-carbon aldehyde) and formyl-CoA.[1][2] The pentacosanal can be further oxidized to pentacosanoic acid, which can then enter the β-oxidation pathway. Formyl-CoA is rapidly hydrolyzed to formate.[1]

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome HCA 2-Hydroxycerotic Acid HCCA This compound HCA->HCCA Acyl-CoA Synthetase Pentacosanal Pentacosanal (C25 Aldehyde) HCCA->Pentacosanal FormylCoA Formyl-CoA HCCA->FormylCoA HACL1 HACL1 PentacosanoicAcid Pentacosanoic Acid Pentacosanal->PentacosanoicAcid Aldehyde Dehydrogenase Formate Formate FormylCoA->Formate Hydrolysis BetaOxidation β-Oxidation PentacosanoicAcid->BetaOxidation

Caption: Mammalian peroxisomal α-oxidation of this compound.

Fatty Acid Metabolism in Yeast

Saccharomyces cerevisiae is a widely used model organism for studying fatty acid metabolism. While it possesses peroxisomes and the machinery for β-oxidation of fatty acids, the specific α-oxidation of 2-hydroxy very-long-chain fatty acids is not a well-documented pathway. Yeast utilizes several acyl-CoA synthetases to activate fatty acids of varying chain lengths.[5] For instance, Fat1p is involved in the activation of very-long-chain fatty acids.[5] The activated acyl-CoAs are then primarily degraded through β-oxidation within the peroxisome.

Experimental Protocols

Quantification of this compound and Related Metabolites

Accurate quantification of this compound and other very-long-chain fatty acids is essential for comparative studies. The following is a generalized workflow based on established methods for analyzing VLCFAs and acyl-CoAs in biological samples.[6][7][8][9][10]

1. Sample Preparation and Lipid Extraction:

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer, often on ice to minimize enzymatic degradation.

  • Acyl-CoA Extraction: Acyl-CoAs can be extracted from tissues or cells using methods like solid-phase extraction or precipitation with acids such as trichloroacetic acid.[10]

  • Hydrolysis (for total VLCFA analysis): To measure the total amount of a specific very-long-chain fatty acid (including those in complex lipids), samples are subjected to hydrolysis (e.g., with potassium hydroxide (B78521) in ethanol) to release the fatty acid chains.

  • Internal Standards: Deuterated internal standards for VLCFAs (e.g., [3,3,5,5-2H4]hexacosanoic acid for C26:0) are added at the beginning of the procedure for accurate quantification.[7]

2. Derivatization (for GC-MS of VLCFAs):

  • For analysis by gas chromatography-mass spectrometry (GC-MS), the carboxyl groups of the fatty acids are derivatized, typically to form fatty acid methyl esters (FAMEs), to increase their volatility.

3. Analytical Quantification:

  • LC-MS/MS for Acyl-CoAs: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for the direct quantification of various acyl-CoA species, including this compound, from biological extracts.[9][10]

  • GC-MS for Total VLCFAs: GC-MS is a robust method for the quantification of total VLCFA levels after hydrolysis and derivatization.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): This technique offers a rapid alternative to GC-MS for the analysis of VLCFAs.[6]

Experimental_Workflow cluster_workflow General Workflow for VLCFA/Acyl-CoA Analysis Sample Biological Sample (Tissue, Cells) Homogenization Homogenization & Addition of Internal Standards Sample->Homogenization Extraction Lipid/Acyl-CoA Extraction Homogenization->Extraction Hydrolysis Hydrolysis (for total VLCFA) Extraction->Hydrolysis LCMS LC-MS/MS Analysis (for Acyl-CoAs) Extraction->LCMS Derivatization Derivatization (e.g., to FAMEs) Hydrolysis->Derivatization GCMS GC-MS Analysis (for total VLCFA) Derivatization->GCMS Data Data Analysis and Quantification LCMS->Data GCMS->Data

Caption: Generalized workflow for the analysis of VLCFAs and acyl-CoAs.

Conclusion

The metabolism of this compound, particularly its degradation via peroxisomal α-oxidation, is a critical pathway in mammals for handling 2-hydroxylated very-long-chain fatty acids. While the enzymes and subcellular localization are well-defined in mammalian systems, there is a significant knowledge gap regarding the specific metabolism of this molecule in other species, including the model organism Saccharomyces cerevisiae. Future research, employing the analytical techniques outlined in this guide, is necessary to elucidate the species-specific differences in this compound metabolism. This will be invaluable for a deeper understanding of lipid-related metabolic disorders and for the development of targeted therapeutic strategies.

References

The Critical Role of 2-Hydroxyceramides in Skin Hydration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maintaining optimal skin hydration is fundamental to a healthy and resilient epidermal barrier. Among the complex lipid matrix of the stratum corneum, ceramides (B1148491) are paramount in preventing transepidermal water loss (TEWL) and preserving skin moisture. This guide provides a detailed comparison of the role of 2-hydroxyceramides, synthesized via 2-hydroxycerotoyl-CoA, in skin hydration against other ceramide species and alternative hydrating agents. We present supporting experimental data, detailed methodologies, and visual pathways to elucidate the significance of this unique ceramide class in skin barrier function.

The Significance of 2-Hydroxylation in Ceramide Function

Ceramides are a class of sphingolipids characterized by a sphingoid base linked to a fatty acid via an amide bond. The introduction of a hydroxyl group at the second carbon position of the fatty acid, a process mediated by the enzyme Fatty Acid 2-Hydroxylase (FA2H), gives rise to 2-hydroxyceramides (Cer[AH] and Cer[AP]). This seemingly subtle structural modification has profound implications for the biophysical properties of the stratum corneum. The 2-hydroxy group allows for additional hydrogen bonding, which is thought to contribute to a more tightly packed and ordered lipid lamellae, thereby reinforcing the skin's barrier against water loss.

Decreased levels of ceramides are a known etiological factor in various skin diseases, including atopic dermatitis and psoriasis, which are characterized by impaired barrier function.[1] The synthesis of 2-hydroxyceramides is intrinsically linked to keratinocyte differentiation, with increased expression of FA2H observed as these cells mature.[1] This highlights the essential role of 2-hydroxyceramides in the formation of a competent epidermal barrier.

Comparative Analysis of Skin Hydration Performance

While direct head-to-head in vivo human studies quantifying the specific impact of topical this compound or isolated 2-hydroxyceramides on skin hydration are limited in publicly available literature, in vitro studies using reconstructed human epidermal models provide valuable quantitative insights. The following table summarizes data from a comparative study on the effects of different rice-derived ceramides on transepidermal water loss (TEWL) in a reconstructed human epidermal keratinization model. A lower TEWL value indicates improved barrier function and better skin hydration.

Treatment (10 µg/mL)Mean TEWL (g/h·m²)Standard Deviation% Reduction in TEWL vs. Control
Control (Vehicle)35.21.8-
Ceramide [t18:0/24:0] (Elasticamide - a Cer[AP] type)28.51.519.0%
Ceramide [t18:0/23:0]29.11.617.3%
Ceramide [t18:1(8Z)/24:0]29.81.715.3%
Ceramide [t18:0/25:0]34.81.91.1%
Ceramide [t18:0/26:0]35.02.00.6%
Statistically significant reduction in TEWL (p < 0.05)[2][3][4]

Data Interpretation: The data indicates that specific ceramides, including a 2-hydroxyceramide analogue (Elasticamide, Cer[AP]), significantly reduce TEWL in a reconstructed skin model.[2][3][4] Interestingly, the fatty acid chain length appears to be a critical determinant of efficacy. While ceramides with C23 and C24 fatty acids demonstrated a significant moisturizing effect, those with longer chains (C25 and C26) did not show a significant impact on TEWL in this model.[2][3][4] This underscores the complexity of ceramide function and the importance of specific molecular structures for optimal skin barrier enhancement.

Alternative Approaches to Enhancing Skin Hydration

While 2-hydroxyceramides play a vital role, other molecules and strategies also contribute to skin hydration and barrier function.

  • Non-hydroxyceramides: Ceramides lacking the 2-hydroxy group, such as Cer[NS] and Cer[NP], are also crucial components of the stratum corneum. Formulations containing a physiological ratio of ceramides, cholesterol, and free fatty acids (often 3:1:1) have been shown to be effective in repairing the skin barrier in conditions like atopic dermatitis.

  • Ceramide Precursors: The topical application of ceramide precursors, such as glucosylceramides, can also enhance skin hydration. Once absorbed, these molecules can be metabolized by keratinocytes to produce ceramides, thereby reinforcing the skin barrier from within.

  • Natural Moisturizing Factors (NMFs): These are a collection of water-soluble compounds, including amino acids, lactic acid, and urea, found within the corneocytes. They act as humectants, attracting and retaining water to maintain skin hydration.

  • Occlusive Agents: Ingredients like petrolatum and dimethicone form a hydrophobic barrier on the skin's surface, physically preventing water evaporation.

Experimental Protocols

1. Measurement of Transepidermal Water Loss (TEWL)

TEWL is a non-invasive method to assess the integrity of the skin barrier by quantifying the amount of water that evaporates from the skin surface.[5]

  • Principle: An open-chamber probe containing sensors for temperature and relative humidity is placed on the skin surface. The instrument calculates the water vapor flux density in g/h·m².

  • Procedure:

    • Subjects are acclimatized to a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes.

    • The measurement sites (e.g., volar forearm) are marked.

    • The TEWL probe is placed gently on the skin surface, ensuring no pressure is applied.

    • The reading is allowed to stabilize for approximately 30-60 seconds.

    • Multiple readings are taken at each site and averaged.

  • Instrumentation: Tewameter® (Courage + Khazaka electronic GmbH, Germany) or similar devices.

2. Measurement of Skin Surface Hydration (Corneometry)

Corneometry measures the capacitance of the skin, which is directly related to the water content of the stratum corneum.

  • Principle: The measurement is based on the different dielectric constants of water and other skin components. An increase in skin hydration leads to an increase in capacitance.

  • Procedure:

    • Subjects are acclimatized under controlled environmental conditions as with TEWL measurements.

    • The Corneometer® probe is pressed against the skin surface with a constant pressure.

    • The capacitance is measured and displayed in arbitrary units.

    • Multiple measurements are taken and averaged for each site.

  • Instrumentation: Corneometer® CM 825 (Courage + Khazaka electronic GmbH, Germany).

3. Quantification of Stratum Corneum Ceramides

This protocol outlines a method for the extraction and analysis of ceramides from the stratum corneum.

  • Sample Collection:

    • The skin surface is cleaned with a 70% ethanol (B145695) wipe.

    • Adhesive tape strips (e.g., D-Squame®) are applied to the skin site with firm pressure and then removed. This process is repeated several times to collect sufficient stratum corneum.

  • Lipid Extraction:

    • The tape strips are placed in a vial with a solvent mixture, typically chloroform/methanol (2:1, v/v).

    • The vial is sonicated and incubated to extract the lipids.

    • The solvent is evaporated under a stream of nitrogen.

  • Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS):

    • The dried lipid extract is reconstituted in an appropriate solvent.

    • The sample is injected into a normal-phase liquid chromatography system coupled to an electrospray ionization mass spectrometer (NPLC-ESI-MS).

    • Ceramide species are separated based on their polarity and identified and quantified based on their mass-to-charge ratio and fragmentation patterns.

Visualizing the Pathways and Processes

skin_hydration_pathway cluster_synthesis Ceramide Synthesis in Keratinocytes cluster_barrier Stratum Corneum Barrier Function Fatty Acyl-CoA Fatty Acyl-CoA FA2H Fatty Acid 2-Hydroxylase (FA2H) Fatty Acyl-CoA->FA2H This compound This compound FA2H->this compound Ceramide Synthase Ceramide Synthase This compound->Ceramide Synthase Sphingoid Base Sphingoid Base Sphingoid Base->Ceramide Synthase 2-Hydroxyceramide 2-Hydroxyceramide Ceramide Synthase->2-Hydroxyceramide Lipid Lamellae Assembly Enhanced Lipid Lamellae Packing 2-Hydroxyceramide->Lipid Lamellae Assembly Barrier Reinforcement Reinforced Skin Barrier Lipid Lamellae Assembly->Barrier Reinforcement Reduced TEWL Reduced TEWL & Improved Hydration Barrier Reinforcement->Reduced TEWL

Caption: Synthesis and function of 2-hydroxyceramides in the skin barrier.

experimental_workflow cluster_measurements Biophysical Measurements Subject Acclimatization Subject Acclimatization Baseline Measurements Baseline Measurements Subject Acclimatization->Baseline Measurements Controlled Environment Topical Product Application Topical Product Application Baseline Measurements->Topical Product Application TEWL Measurement TEWL Measurement Baseline Measurements->TEWL Measurement Corneometry Corneometry Baseline Measurements->Corneometry Post-Application Measurements Post-Application Measurements Topical Product Application->Post-Application Measurements Data Analysis Data Analysis Post-Application Measurements->Data Analysis Post-Application Measurements->TEWL Measurement Post-Application Measurements->Corneometry

Caption: Typical workflow for clinical evaluation of skin hydration.

logical_relationship This compound This compound FA2H_Enzyme FA2H Enzyme Activity This compound->FA2H_Enzyme 2-Hydroxyceramides 2-Hydroxyceramides FA2H_Enzyme->2-Hydroxyceramides Stratum_Corneum_Integrity Stratum Corneum Integrity 2-Hydroxyceramides->Stratum_Corneum_Integrity Skin_Hydration Optimal Skin Hydration Stratum_Corneum_Integrity->Skin_Hydration Non_Hydroxy_Ceramides Non-Hydroxy Ceramides Non_Hydroxy_Ceramides->Stratum_Corneum_Integrity Other_Moisturizers Other Moisturizing Agents (NMFs, Occlusives) Other_Moisturizers->Skin_Hydration

Caption: Key contributors to skin hydration and barrier integrity.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of evidence implicates disruptions in sphingolipid metabolism in the pathogenesis of various neuroinflammatory and neurodegenerative diseases. This guide delves into the emerging role of 2-hydroxycerotoyl-CoA, a key precursor in the synthesis of 2-hydroxylated sphingolipids, in the complex interplay of neuroinflammation. While essential for the stability of the myelin sheath, alterations in the levels and metabolism of 2-hydroxylated sphingolipids may contribute to the inflammatory cascade within the central nervous system (CNS). This document provides a comparative analysis of the pathways and experimental findings that are beginning to shed light on this critical area of research for scientists and drug development professionals.

The Synthesis of 2-Hydroxylated Sphingolipids: A Critical Pathway for Neuronal Health

The synthesis of 2-hydroxylated sphingolipids is a specialized metabolic pathway crucial for the integrity of the nervous system. The initial and rate-limiting step is the 2-hydroxylation of very-long-chain fatty acids (VLCFAs), such as cerotic acid, to form 2-hydroxy fatty acids. This reaction is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H) . The resulting 2-hydroxy fatty acid is then activated to its CoA ester, This compound , which is subsequently incorporated into ceramide by ceramide synthases. This 2-hydroxylated ceramide serves as the backbone for more complex sphingolipids, including galactosylceramides and sulfatides, which are abundant in the myelin sheath.

Mutations in the FA2H gene lead to a group of severe neurodegenerative disorders, including leukodystrophy and spastic paraplegia, collectively known as FA2H-associated neurodegeneration (FAHN).[1][2] This genetic evidence underscores the indispensable role of 2-hydroxylated sphingolipids in maintaining the structural and functional integrity of myelin. The absence of these lipids results in demyelination and progressive neurological deficits.[1]

cluster_synthesis Synthesis of 2-Hydroxylated Sphingolipids Very-Long-Chain Fatty Acid (Cerotic Acid) Very-Long-Chain Fatty Acid (Cerotic Acid) 2-Hydroxy Fatty Acid 2-Hydroxy Fatty Acid Very-Long-Chain Fatty Acid (Cerotic Acid)->2-Hydroxy Fatty Acid FA2H This compound This compound 2-Hydroxy Fatty Acid->this compound Acyl-CoA Synthetase 2-Hydroxylated Ceramide 2-Hydroxylated Ceramide This compound->2-Hydroxylated Ceramide Ceramide Synthase 2-Hydroxylated Galactosylceramide 2-Hydroxylated Galactosylceramide 2-Hydroxylated Ceramide->2-Hydroxylated Galactosylceramide CGT 2-Hydroxylated Sulfatide 2-Hydroxylated Sulfatide 2-Hydroxylated Galactosylceramide->2-Hydroxylated Sulfatide CST Myelin Sheath Myelin Sheath 2-Hydroxylated Galactosylceramide->Myelin Sheath 2-Hydroxylated Sulfatide->Myelin Sheath

Figure 1: Biosynthetic pathway of 2-hydroxylated sphingolipids.

The Inflammatory Potential of Ceramides (B1148491): A Tale of Two Chains

While crucial for myelin, ceramides, in general, are also potent signaling molecules with diverse cellular functions, including the regulation of inflammation. The specific role of a ceramide species in inflammation appears to be dependent on its acyl chain length. Studies have shown that long-chain ceramides can act as pro-inflammatory mediators in the CNS.[3]

Table 1: Comparison of Pro-inflammatory Potential of Different Ceramide Species

Ceramide SpeciesAcyl Chain LengthReported Effect on NeuroinflammationKey Signaling Pathways Implicated
Short-chain ceramides (e.g., C2, C6, C8) ShortGenerally reported to have anti-inflammatory effects in microglia.[3][4]Inhibition of pro-inflammatory cytokine production (TNF-α, IL-1β), iNOS, and COX-2 expression.[3][4]
Long-chain ceramides (e.g., C16, C18) LongPro-inflammatory effects in microglia and astrocytes.[2][3]Activation of NF-κB signaling, leading to increased expression of pro-inflammatory cytokines.[3]
Very-long-chain ceramides (VLCFAs) (e.g., C24) Very LongEssential for myelin stability.[5] Emerging evidence suggests VLCFAs can be converted to pro-inflammatory sphingosine-1-phosphate (S1P) by glia.[6]Glial-specific S1P pathway, NF-κB activation.[6]
2-Hydroxylated Ceramides VariablePrimarily structural role in myelin.[5] The direct impact on microglial activation and cytokine production is an active area of investigation. Deficiency leads to neurodegeneration which is often associated with a secondary inflammatory response.The specific signaling pathways mediating their direct inflammatory or anti-inflammatory effects are not yet fully elucidated.

This compound and Microglial Activation: An Emerging Connection

Microglia, the resident immune cells of the CNS, are key players in neuroinflammation. Their activation state is tightly regulated, and dysregulation can lead to chronic inflammation and neuronal damage. While direct evidence on the effect of this compound on microglial activation is still emerging, several lines of evidence suggest a potential link:

  • Ceramides as TLR4 Agonists: Some studies have proposed that ceramides can act as agonists for Toll-like receptor 4 (TLR4), a key pattern recognition receptor involved in initiating inflammatory responses. Activation of TLR4 on microglia leads to the production of pro-inflammatory cytokines.

  • Inflammasome Activation: Ceramides have been shown to activate the NLRP3 inflammasome in microglia, a multi-protein complex that triggers the release of the potent pro-inflammatory cytokine IL-1β.[7]

  • FA2H Deficiency and Neuroinflammation: Mouse models of FA2H deficiency, which lack 2-hydroxylated sphingolipids, exhibit progressive neurodegeneration accompanied by microgliosis and astrogliosis, indicative of a neuroinflammatory response.[1] While this inflammation may be secondary to the demyelination, it highlights the importance of these lipids in maintaining a non-inflammatory state.

cluster_stimulus Potential Inflammatory Stimuli cluster_microglia Microglia Non-hydroxylated Long-Chain Ceramides Non-hydroxylated Long-Chain Ceramides TLR4 TLR4 Non-hydroxylated Long-Chain Ceramides->TLR4 NLRP3 Inflammasome NLRP3 Inflammasome Non-hydroxylated Long-Chain Ceramides->NLRP3 Inflammasome 2-Hydroxylated Ceramides (Hypothesized) 2-Hydroxylated Ceramides (Hypothesized) 2-Hydroxylated Ceramides (Hypothesized)->TLR4 2-Hydroxylated Ceramides (Hypothesized)->NLRP3 Inflammasome NF-kB Pathway NF-kB Pathway TLR4->NF-kB Pathway Caspase-1 Activation Caspase-1 Activation NLRP3 Inflammasome->Caspase-1 Activation Pro-inflammatory Cytokine Production (TNF-α, IL-6) Pro-inflammatory Cytokine Production (TNF-α, IL-6) NF-kB Pathway->Pro-inflammatory Cytokine Production (TNF-α, IL-6) IL-1β Release IL-1β Release Caspase-1 Activation->IL-1β Release

Figure 2: Potential signaling pathways for ceramide-induced microglial activation.

Experimental Protocols

1. Primary Microglia Culture and Stimulation

  • Cell Source: Primary microglia can be isolated from the cerebral cortices of neonatal (P0-P3) mice or rats.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF).

  • Stimulation:

    • Prepare stock solutions of various ceramide species (e.g., C16:0-ceramide, C24:0-ceramide, and 2-hydroxy-C24:0-ceramide) in an appropriate solvent (e.g., DMSO).

    • On the day of the experiment, dilute the ceramide stocks in serum-free culture medium to the desired final concentrations (typically in the range of 1-50 µM).

    • Remove the culture medium from the primary microglia and replace it with the ceramide-containing medium.

    • Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.

    • Lipopolysaccharide (LPS) (100 ng/mL) can be used as a positive control for microglial activation.

2. Quantification of Cytokine Production

  • ELISA: Collect the cell culture supernatants after stimulation. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Multiplex Assay: For the simultaneous measurement of multiple cytokines, a multiplex bead-based immunoassay (e.g., Luminex) can be employed.

3. Western Blot Analysis for Inflammatory Signaling Pathways

  • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Immunoblotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phosphorylated-p65 NF-κB, total p65 NF-κB, NLRP3, cleaved caspase-1). Following incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Isolate Primary Microglia Isolate Primary Microglia Culture Microglia Culture Microglia Isolate Primary Microglia->Culture Microglia Stimulate with Ceramides Stimulate with Ceramides Culture Microglia->Stimulate with Ceramides Collect Supernatant Collect Supernatant Stimulate with Ceramides->Collect Supernatant Cytokine Analysis Lyse Cells Lyse Cells Stimulate with Ceramides->Lyse Cells Signaling Pathway Analysis ELISA / Multiplex Assay ELISA / Multiplex Assay Collect Supernatant->ELISA / Multiplex Assay Western Blot Western Blot Lyse Cells->Western Blot Quantify Cytokine Levels Quantify Cytokine Levels ELISA / Multiplex Assay->Quantify Cytokine Levels Analyze Protein Expression/Phosphorylation Analyze Protein Expression/Phosphorylation Western Blot->Analyze Protein Expression/Phosphorylation

Figure 3: Experimental workflow for assessing ceramide-induced microglial activation.

Future Directions and Therapeutic Implications

The precise role of this compound and its downstream metabolites in neuroinflammation remains a compelling area of investigation. Future research should focus on:

  • Directly comparing the inflammatory potential of 2-hydroxylated versus non-hydroxylated very-long-chain ceramides on primary microglia and other glial cells.

  • Elucidating the specific receptors and signaling pathways that mediate the effects of 2-hydroxylated ceramides.

  • Investigating the ceramide profile, including 2-hydroxylated species, in the cerebrospinal fluid and brain tissue of patients with neuroinflammatory diseases to identify potential biomarkers.

A deeper understanding of the dual role of 2-hydroxylated sphingolipids—maintaining myelin integrity while potentially contributing to neuroinflammation under certain conditions—could pave the way for novel therapeutic strategies. Modulating the activity of enzymes like FA2H or targeting specific ceramide-mediated inflammatory pathways may offer new avenues for treating a range of debilitating neurological disorders.

References

A Comparative Analysis of 2-Hydroxycerotoyl-CoA in the Central and Peripheral Nervous Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of a Key Myelin Lipid Precursor

This guide provides a detailed comparative analysis of 2-hydroxycerotoyl-CoA, a critical precursor for the synthesis of 2-hydroxylated sphingolipids, in the central nervous system (CNS) and the peripheral nervous system (PNS). Understanding the distinct roles and regulation of this molecule in different parts of the nervous system is paramount for developing targeted therapies for demyelinating diseases and other neurological disorders.

Introduction to this compound and its Significance

This compound is an intermediate in the metabolic pathway of very-long-chain fatty acids (VLCFAs). It is the activated form of 2-hydroxycerotic acid, a 26-carbon fatty acid with a hydroxyl group at the alpha-position. This molecule serves as a substrate for the synthesis of 2-hydroxylated ceramides, which are subsequently incorporated into essential sphingolipids, primarily galactosylceramide (GalC) and sulfatide. These 2-hydroxylated sphingolipids are highly enriched in the myelin sheath, the insulating layer surrounding axons, and are crucial for its long-term stability and function in both the CNS and PNS.[1][2] The synthesis of 2-hydroxy fatty acids is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[1][2]

Quantitative Comparison of 2-Hydroxylated Lipids: CNS vs. PNS

FeatureCentral Nervous System (CNS)Peripheral Nervous System (PNS)Key Findings & Inferences
Myelinating Glial Cell OligodendrocyteSchwann CellDifferent glial cells are responsible for myelination, which may lead to distinct metabolic regulation.
General Lipid Composition Higher proportions of galactocerebroside and sulfatide.[3]Higher proportions of sphingomyelin (B164518) and phosphatidylcholine.[3][4]The overall lipid environment in which 2-hydroxylated lipids reside differs significantly.
2-Hydroxylated Sphingolipids Abundant in myelin; essential for long-term myelin stability.[1]Abundant in myelin; their levels increase dramatically during developmental myelination.[5]Both systems rely heavily on these lipids for myelin integrity.
Developmental Increase of 2-Hydroxy Fatty Acids Information not readily available.In rat sciatic nerve, the proportion of 2-hydroxy fatty acids in galactosylceramide increases from ~5% at 4 days of age to 60% at 60 days of age.[5]This suggests a very high concentration and likely a high synthesis rate of this compound in the mature PNS.
Inferred this compound Levels in Adults Likely high due to the abundance of its products in myelin.Potentially higher than in the CNS, given the dramatic developmental increase and the high percentage in mature PNS myelin lipids.Further direct quantitative studies are needed to confirm this inference.

Functional Roles and Significance of 2-Hydroxylation

The primary role of the 2-hydroxyl group in sphingolipids within the myelin sheath appears to be structural. This hydroxyl group can participate in an extensive network of hydrogen bonds with adjacent molecules, thereby increasing the compaction and stability of the multilamellar myelin sheath.[6] The absence of these lipids, as seen in mice with a non-functional FA2H gene, leads to late-onset axon and myelin sheath degeneration in both the spinal cord (CNS) and sciatic nerves (PNS).[1][2] This underscores the critical role of this compound and its metabolic products in maintaining the long-term health of the nervous system.

Metabolic Pathway and Experimental Workflows

The synthesis of 2-hydroxylated sphingolipids is a multi-step process involving the key enzyme FA2H. Below are diagrams illustrating the metabolic pathway and a general workflow for the analysis of 2-hydroxy fatty acids.

Metabolic_Pathway FA2H FA2H This compound This compound FA2H->this compound Product Ceramide_Synthase Ceramide_Synthase This compound->Ceramide_Synthase Substrate 2-Hydroxyceramide 2-Hydroxyceramide Ceramide_Synthase->2-Hydroxyceramide Product Galactosyltransferase Galactosyltransferase 2-Hydroxyceramide->Galactosyltransferase Substrate 2-Hydroxygalactosylceramide 2-Hydroxygalactosylceramide Galactosyltransferase->2-Hydroxygalactosylceramide Product

Caption: Biosynthesis of 2-Hydroxygalactosylceramide.

Experimental_Workflow Lipid_Extraction Lipid Extraction (e.g., Folch method) Saponification Saponification to release fatty acids Lipid_Extraction->Saponification Derivatization Derivatization (e.g., methylation, silylation) Saponification->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis Quantification Quantification and Comparison Analysis->Quantification

Caption: Workflow for 2-Hydroxy Fatty Acid Analysis.

Experimental Protocols

1. Lipid Extraction from Nervous Tissue (Modified Folch Method)

  • Objective: To extract total lipids from brain (CNS) or sciatic nerve (PNS) tissue.

  • Materials:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Tissue homogenizer

    • Centrifuge

    • Glass tubes

  • Procedure:

    • Weigh the frozen tissue sample and homogenize in a 20-fold volume of chloroform:methanol (2:1, v/v).

    • Agitate the mixture for 20 minutes at room temperature.

    • Add 0.2 volumes of 0.9% NaCl solution, vortex thoroughly, and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Wash the organic phase with a mixture of chloroform:methanol:0.9% NaCl (3:48:47, v/v/v) to remove non-lipid contaminants.

    • Evaporate the solvent under a stream of nitrogen and store the lipid extract at -80°C.

2. Analysis of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the amount of 2-hydroxy fatty acids in the lipid extract.

  • Materials:

    • Methanolic HCl

    • Hexane (B92381)

    • Silylating agent (e.g., BSTFA with 1% TMCS)

    • GC-MS system

    • Internal standard (e.g., a stable isotope-labeled 2-hydroxy fatty acid)

  • Procedure:

    • Add a known amount of internal standard to the lipid extract.

    • Perform acid-catalyzed methylation by heating the sample in methanolic HCl to convert fatty acids to fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with hexane.

    • Evaporate the hexane and derivatize the hydroxyl group of the 2-hydroxy FAMEs using a silylating agent.

    • Analyze the derivatized sample by GC-MS. The 2-hydroxy FAMEs can be identified by their characteristic fragmentation patterns and retention times.

    • Quantify the amount of endogenous 2-hydroxy fatty acids by comparing their peak areas to that of the internal standard.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its downstream metabolic products are of paramount importance for the structural integrity of myelin in both the central and peripheral nervous systems. While there are clear differences in the overall lipid composition of CNS and PNS myelin, 2-hydroxylated sphingolipids are a major component in both. The dramatic increase in these lipids during PNS myelination hints at a potentially higher concentration in the mature PNS compared to the CNS, a hypothesis that warrants direct investigation through quantitative lipidomics studies.

Future research should focus on:

  • Directly quantifying this compound and 2-hydroxylated sphingolipids in various CNS regions and PNS nerves from adult animals.

  • Investigating the regulation of FA2H expression and activity in oligodendrocytes versus Schwann cells to understand the molecular basis for any observed differences in lipid levels.

  • Elucidating any potential non-structural, signaling roles of 2-hydroxylated sphingolipids that might differ between the CNS and PNS.

A deeper understanding of the comparative biology of this compound will undoubtedly open new avenues for the development of therapies for a range of neurological disorders characterized by myelin defects.

References

A Researcher's Guide to the Specificity Validation of Antibodies Against 2-Hydroxycerotoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of very-long-chain fatty acids (VLCFAs) in cellular processes and disease, the ability to specifically detect and quantify molecules like 2-hydroxycerotoyl-CoA is paramount. While antibodies offer a powerful tool for such applications, their efficacy is entirely dependent on their specificity. This guide provides a comprehensive comparison of a hypothetical, rigorously validated anti-2-hydroxycerotoyl-CoA antibody with the current gold-standard alternative, mass spectrometry.

Currently, there is a notable absence of commercially available and validated antibodies that specifically target the small lipid molecule this compound. This guide, therefore, serves as a roadmap for researchers who may be developing such an antibody or wish to understand the rigorous validation required to trust its results.

Performance Comparison: Antibody vs. Mass Spectrometry

The choice of analytical method depends on the specific research question, available equipment, and the required level of quantitative accuracy and throughput. Below is a comparative summary of a hypothetical, validated anti-2-hydroxycerotoyl-CoA antibody and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

FeatureAnti-2-hydroxycerotoyl-CoA Antibody (Hypothetical)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Specificity High (if rigorously validated against structurally similar lipids)Very High (based on precursor/product ion mass-to-charge ratios)
Sensitivity Potentially high (pM to nM range)High (fmol to pmol range)
Quantitation Semi-quantitative (Western Blot) to Quantitative (ELISA)Highly Quantitative (with use of internal standards)
Applications ELISA, Western Blot, Immunocytochemistry, ImmunoprecipitationLipidomics, Metabolomics, Pharmacokinetic studies
Throughput High for ELISA; Low to medium for other techniquesMedium to High (with autosampler)
Cost per Sample Lower (once antibody is developed/purchased)Higher (instrumentation and maintenance costs)
Sample Prep Varies by application; can be simpler for some assaysMore complex lipid extraction often required
Multiplexing Limited (can use different secondary antibodies if primaries are from different species)High (can detect hundreds of lipid species in a single run)

Experimental Workflow for Antibody Validation

The validation of an antibody against a small lipid molecule like this compound requires a multi-faceted approach to ensure it does not cross-react with other structurally similar lipids. The following diagram outlines a typical validation workflow.

AntibodyValidationWorkflow cluster_0 Phase 1: Antigen Characterization cluster_1 Phase 2: Antibody Production & Initial Screening cluster_2 Phase 3: Specificity Validation cluster_3 Phase 4: Application Validation cluster_4 Logical Flow Antigen Synthesize/Purify this compound Conjugation Conjugate to Carrier Protein (e.g., KLH, BSA) Antigen->Conjugation Immunization Immunize Host Animal Titer Titer Screening (ELISA vs. Conjugate) Immunization->Titer Hybridoma Hybridoma Production (for Monoclonal) Titer->Hybridoma ELISA Competitive ELISA Hybridoma->ELISA Test against free lipid & analogs Lipid_Array Lipid Strip/Array ELISA->Lipid_Array WB Western Blot Lipid_Array->WB Test against cell lysates IP Immunoprecipitation-MS WB->IP ICC Immunocytochemistry IP->ICC IHC Immunohistochemistry ICC->IHC start Start p1 Antigen Prep start->p1 p2 Antibody Dev. p1->p2 p3 Specificity Tests p2->p3 p4 Application Tests p3->p4 end Validated Antibody p4->end

Caption: Workflow for validating an anti-2-hydroxycerotoyl-CoA antibody.

Signaling Pathway Context: Role of Long-Chain Acyl-CoAs

This compound is a member of the broader class of long-chain and very-long-chain acyl-CoAs, which are central to lipid metabolism and signaling. The diagram below illustrates a simplified pathway involving long-chain acyl-CoAs, highlighting their role in both energy metabolism and the synthesis of complex signaling lipids.

LipidSignalingPathway Glucose Glucose MalonylCoA Malonyl-CoA Glucose->MalonylCoA FattyAcid Exogenous Fatty Acids LCAcylCoA Long-Chain Acyl-CoA (e.g., this compound) FattyAcid->LCAcylCoA MalonylCoA->LCAcylCoA Inhibits CPT1, shifting balance to synthesis BetaOx Mitochondrial Beta-Oxidation LCAcylCoA->BetaOx ComplexLipids Complex Lipid Synthesis (e.g., Ceramides, Sphingolipids) LCAcylCoA->ComplexLipids ATP ATP Production BetaOx->ATP Signaling Cellular Signaling ComplexLipids->Signaling

Caption: Simplified pathway of long-chain acyl-CoA metabolism and signaling.

Detailed Experimental Protocols

Competitive ELISA for Specificity Testing

This protocol is designed to determine the specificity of the antibody by assessing its ability to bind to this compound in the presence of other, structurally similar lipids.

Materials:

  • 96-well ELISA plates coated with this compound conjugated to a carrier protein (e.g., BSA).

  • Putative anti-2-hydroxycerotoyl-CoA antibody.

  • Free this compound (competitor).

  • A panel of potential cross-reactive lipids (e.g., cerotoyl-CoA, lignoceroyl-CoA, other VLCFA-CoAs).

  • Blocking buffer (e.g., 5% non-fat milk in PBS-T).

  • Wash buffer (PBS-T).

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

Procedure:

  • Block the coated 96-well plates with blocking buffer for 1 hour at room temperature.

  • Wash plates three times with wash buffer.

  • In separate tubes, pre-incubate a fixed concentration of the primary antibody with serial dilutions of free this compound or the other potential cross-reactive lipids for 30 minutes.

  • Add the antibody-lipid mixtures to the wells of the ELISA plate. Incubate for 2 hours at room temperature.

  • Wash plates three times with wash buffer.

  • Add the HRP-conjugated secondary antibody at the appropriate dilution. Incubate for 1 hour at room temperature.

  • Wash plates five times with wash buffer.

  • Add TMB substrate and incubate in the dark until color develops (5-15 minutes).

  • Add stop solution and read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the competitor concentration. A steep curve for this compound and flat or significantly right-shifted curves for other lipids indicate high specificity.

Lipid Strip/Array Analysis

This method provides a qualitative assessment of antibody binding to a panel of different lipids spotted on a membrane.

Materials:

  • Commercially available or custom-spotted lipid strips containing this compound and a variety of other sphingolipids, glycerophospholipids, and sterols.

  • Putative anti-2-hydroxycerotoyl-CoA antibody.

  • Blocking buffer.

  • Wash buffer.

  • HRP-conjugated secondary antibody.

  • ECL detection reagents.

Procedure:

  • Block the lipid strip in blocking buffer for 1 hour at room temperature.

  • Incubate the strip with the primary antibody (at a pre-determined optimal concentration) overnight at 4°C with gentle agitation.

  • Wash the strip three times for 10 minutes each in wash buffer.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the strip three times for 10 minutes each in wash buffer.

  • Apply ECL reagents and visualize the signal using a chemiluminescence imaging system.

  • Data Analysis: A strong signal at the this compound spot and no or minimal signal at other lipid spots confirms specificity.

LC-MS/MS for Quantification of this compound

This protocol outlines a targeted method for the absolute quantification of this compound from a biological sample.

Materials:

  • Biological sample (cells or tissue).

  • Internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Lipid extraction solvents (e.g., isopropanol, acetonitrile).

  • LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer).

  • C18 reverse-phase HPLC column.

Procedure:

  • Sample Preparation: Homogenize the biological sample in cold extraction solvent containing the internal standard.

  • Centrifuge to pellet protein and cell debris.

  • Collect the supernatant and dry it under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable injection solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute the acyl-CoAs using a gradient of mobile phases (e.g., water with ammonium (B1175870) acetate (B1210297) and methanol).

    • Perform mass spectrometry in positive ion mode.

    • Use Multiple Reaction Monitoring (MRM) for detection. The precursor ion will be the [M+H]⁺ of this compound. A characteristic product ion results from the neutral loss of the phosphorylated ADP moiety (M-507).

  • Data Analysis:

    • Create a standard curve using known concentrations of a this compound standard.

    • Quantify the amount of endogenous this compound in the sample by comparing its peak area relative to the internal standard against the standard curve.

This comprehensive guide provides the necessary framework for researchers to critically evaluate or develop antibodies against this compound, ensuring that their tools meet the high standards of specificity required for cutting-edge research.

Safety Operating Guide

Navigating the Disposal of 2-hydroxycerotoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the material's Safety Data Sheet (SDS) if available, and adhere to all institutional and local safety guidelines. Due to its nature as a long-chain fatty acyl-CoA, 2-hydroxycerotoyl-CoA should be handled with care to prevent exposure.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat is required to protect from splashes.

All handling and disposal procedures must be performed within a certified chemical fume hood to minimize the risk of inhalation.

Recommended Disposal Workflow: Chemical Deactivation

In the absence of a specific protocol for this compound, a common method for the disposal of similar thioester compounds is chemical deactivation through alkaline hydrolysis. This process cleaves the thioester bond, rendering the molecule less reactive.

Step-by-Step Deactivation Protocol:

  • Preparation:

    • Perform all subsequent steps within a certified chemical fume hood.

    • Place the waste solution containing this compound in an appropriate container (e.g., a beaker or flask) on a magnetic stir plate and add a stir bar.

  • Alkaline Hydrolysis:

    • While stirring the solution, slowly add an equal volume of a 1 M sodium hydroxide (B78521) (NaOH) solution. This will increase the pH and initiate the hydrolysis of the thioester bond.[1][2][3][4]

    • Allow the reaction to proceed for at least one hour to ensure complete hydrolysis.

  • Neutralization:

    • After hydrolysis, the solution will be basic and must be neutralized before final disposal.

    • Slowly add a 1 M hydrochloric acid (HCl) solution dropwise while continuously monitoring the pH with pH paper or a calibrated pH meter.

    • Continue adding HCl until the pH of the solution is within the neutral range (pH 6-8). Exercise caution, as this neutralization reaction can generate heat.

  • Final Waste Collection:

    • Once neutralized, transfer the solution to a designated hazardous waste container.

    • The container must be clearly labeled with its contents (e.g., "Neutralized this compound waste, containing 2-hydroxycerotic acid and coenzyme A degradation products in aqueous solution").

    • Store the sealed container in a designated secondary containment area pending collection by your institution's EHS department.[5][6][7]

Important Considerations:

  • Waste Minimization: Plan experiments to minimize the generation of waste.[8]

  • Institutional Policies: Always adhere to your institution's specific waste disposal policies and procedures.[7] What is appropriate for one institution may not be for another.

  • Consultation: If there is any uncertainty, consult with your laboratory supervisor or your institution's EHS department before proceeding.

Quantitative Data

At present, there is no specific quantitative data available in the public domain regarding permissible exposure limits or concentration thresholds for the disposal of this compound. Researchers should handle this compound with the assumption that it is a potentially hazardous biological reagent and take all necessary precautions to minimize exposure.

Disposal Procedure Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood hydrolysis Alkaline Hydrolysis: Add 1M NaOH fume_hood->hydrolysis neutralization Neutralization: Add 1M HCl until pH 6-8 hydrolysis->neutralization Stir for 1 hour waste_collection Transfer to Labeled Hazardous Waste Container neutralization->waste_collection storage Store in Secondary Containment Area waste_collection->storage disposal Arrange for Pickup by Institutional EHS storage->disposal end End: Proper Disposal disposal->end

Caption: Workflow for the chemical deactivation and disposal of this compound.

References

Navigating the Safe Handling of 2-Hydroxycerotoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Personal Protective Equipment (PPE)

Given the nature of 2-hydroxycerotoyl-CoA as a complex organic molecule intended for research use, a cautious approach to personal protection is necessary. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently.
Eye Protection Safety glasses with side shields or chemical splash gogglesMust conform to EN166 (EU) or ANSI Z87.1 (US) standards.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and kept buttoned.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation.If there is a risk of aerosolization or if working outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary based on a risk assessment.

Operational and Disposal Plan

A systematic workflow is critical for minimizing exposure and preventing contamination. The following procedural steps outline the safe handling and disposal of this compound.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Refer to the product's Certificate of Analysis for specific storage temperature recommendations.[1]

Handling and Use
  • Preparation: Work in a designated area, preferably a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing and Transfer: When weighing and transferring the substance, use caution to avoid generating dust or aerosols.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all work surfaces and equipment. Remove PPE carefully to avoid cross-contamination and wash hands thoroughly.

Spill Management
  • Evacuation: In case of a significant spill, evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable decontamination solution.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including used gloves, absorbent materials, and empty containers, should be collected in a designated and properly labeled hazardous waste container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.[2][3]

Procedural Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep1 Review Safety Information prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handle1 Weigh and Transfer prep3->handle1 handle2 Prepare Solution handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 Spill Occurs clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE & Wash Hands clean2->clean3 spill2 Contain Spill spill1->spill2 spill3 Collect & Dispose spill2->spill3

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.